1-(3-Hydroxypyrrolidin-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQVFPGHQBQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436594 | |
| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23123-19-5 | |
| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Hydroxypyrrolidin-1-yl)ethanone synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this process is the chemoselective N-acetylation of 3-hydroxypyrrolidine. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the reaction's success, particularly the selective acylation of the secondary amine in the presence of a secondary alcohol. We present a robust, field-proven protocol, complete with a detailed reaction mechanism, safety precautions, purification strategies, and troubleshooting advice to ensure a reliable and reproducible outcome for researchers and scientists.
Introduction: The Significance of this compound
The pyrrolidine ring is a privileged scaffold in modern pharmacology, appearing in numerous approved drugs and clinical candidates. Its 3-hydroxy substituted variant, in particular, offers a key point for stereochemical control and further functionalization. The N-acetylation to form this compound (or 1-acetyl-3-pyrrolidinol) serves two primary purposes: it neutralizes the basicity of the parent amine and introduces an amide moiety that can modulate solubility, stability, and hydrogen bonding interactions within a larger molecule. This makes the title compound a critical intermediate for constructing more complex active pharmaceutical ingredients (APIs).
The primary challenge in this synthesis is not the formation of the amide bond itself, but achieving it with high fidelity. The starting material, 3-hydroxypyrrolidine, is a bifunctional compound possessing two nucleophilic sites: the secondary amine (N) and the secondary hydroxyl group (O). The goal is to exclusively target the nitrogen atom, avoiding the formation of the O-acylated ester byproduct or di-acylated species.
The Core Principle: Achieving Chemoselective N-Acylation
The success of this synthesis hinges on exploiting the inherent difference in nucleophilicity between the nitrogen and oxygen atoms of 3-hydroxypyrrolidine. In aprotic solvents and under neutral or basic conditions, secondary amines are significantly more nucleophilic than the corresponding secondary alcohols. This can be attributed to several factors:
-
Electronegativity: Nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is held less tightly and is more available to attack an electrophilic center, such as the carbonyl carbon of an acetylating agent.
-
Basicity: The secondary amine is more basic than the hydroxyl group. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine), which serves to scavenge the acidic byproduct (HCl, if using acetyl chloride) but does not deprotonate the alcohol to a significant extent. This preserves the nucleophilicity gap between the two functional groups.
Conversely, attempting this reaction under strongly acidic conditions would lead to the protonation of the highly basic amine, forming an ammonium salt.[1] This effectively "protects" the nitrogen, rendering it non-nucleophilic and favoring O-acylation of the remaining hydroxyl group.[1] Therefore, the choice of neutral or basic reaction conditions is a deliberate strategy to ensure the desired chemoselectivity for N-acylation.
Overall Synthetic Workflow
The synthesis can be visualized as a three-stage process: reaction, aqueous work-up, and final purification. The workflow is designed to be straightforward and efficient, yielding a high-purity product.
Caption: High-level workflow for the synthesis of this compound.
Materials and Reagents
Proper preparation and accurate measurement of reagents are critical for the success and reproducibility of the synthesis.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role / Function | Typical Quantity (for 10 mmol scale) |
| 3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | Substrate | 0.87 g (1.0 eq) |
| Acetyl Chloride | CH₃COCl | 78.50 | Acetylating Agent | 0.82 g (0.75 mL, 1.05 eq) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base (HCl Scavenger) | 1.21 g (1.67 mL, 1.2 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | ~50 mL |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous Wash | ~20 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Wash | ~20 mL |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Wash | ~20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | As needed |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | As needed |
| Ethyl Acetate / Methanol | - | - | Mobile Phase | As needed |
Detailed Experimental Protocol
This protocol is based on established methods for the N-acetylation of secondary amines and is optimized for safety and efficiency.[2]
5.1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyrrolidine (0.87 g, 10 mmol).
-
Dissolve the substrate in dichloromethane (DCM, 30 mL).
-
Place the flask in an ice-water bath and stir the solution, allowing it to cool to 0 °C.
-
Add triethylamine (1.67 mL, 12 mmol) to the cooled solution via syringe. Stir for 5 minutes.
5.2. Acetylation
-
Slowly add acetyl chloride (0.75 mL, 10.5 mmol) dropwise to the stirring mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
A white precipitate (triethylamine hydrochloride) will form upon addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
5.3. Aqueous Work-up
-
Dilute the reaction mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (1 x 20 mL) - This removes excess triethylamine and its salt.
-
Saturated NaHCO₃ solution (1 x 20 mL) - This neutralizes any remaining acid.
-
Brine (1 x 20 mL) - This removes bulk water and aids in layer separation.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate, swirl, and let it stand for 15 minutes.
5.4. Product Isolation and Purification
-
Filter off the sodium sulfate and wash the solid with a small amount of fresh DCM.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a viscous oil or low-melting solid.
-
If TLC or NMR analysis shows significant impurities, purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in ethyl acetate.
-
Combine the pure fractions and remove the eluent via rotary evaporation to yield the final product, this compound.
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic addition-elimination mechanism.[3][4][5]
Caption: Mechanism for the N-acetylation of 3-hydroxypyrrolidine.
-
Nucleophilic Addition: The lone pair of electrons on the highly nucleophilic nitrogen atom of 3-hydroxypyrrolidine attacks the electrophilic carbonyl carbon of acetyl chloride. This breaks the C=O π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[6]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O double bond, and in doing so, ejects the best leaving group, the chloride ion (Cl⁻).
-
Deprotonation: The resulting protonated amide is then deprotonated by triethylamine (the base) to yield the neutral final product and triethylamine hydrochloride.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Acetyl Chloride: Highly corrosive, flammable, and a lachrymator. It reacts violently with water, releasing toxic HCl gas.[7] Handle with extreme care under anhydrous conditions. Keep away from ignition sources.[8]
-
Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause burns.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching: The work-up procedure should be performed carefully, as the quenching and washing steps can be exothermic.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key ¹H NMR signals would include a singlet for the acetyl methyl group (~2.1 ppm) and distinct multiplets for the pyrrolidine ring protons. The presence of the hydroxyl proton signal should also be confirmed.
-
Mass Spectrometry (MS): To confirm the molecular weight (129.16 g/mol ). The expected molecular ion peak [M+H]⁺ would be at m/z 130.1.[9]
-
Infrared (IR) Spectroscopy: A strong absorbance band around 1640-1650 cm⁻¹ will indicate the presence of the tertiary amide carbonyl group. A broad absorbance around 3400 cm⁻¹ will confirm the presence of the hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive or wet reagents. | Use freshly opened or distilled reagents. Ensure all glassware is oven-dried. |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to stir until the starting material is consumed. | |
| Presence of O-acetylated byproduct | Reaction temperature was too high. | Maintain the reaction temperature at 0 °C during the addition of acetyl chloride. |
| Product is difficult to purify | Incomplete work-up. | Ensure thorough washing during the work-up to remove all triethylamine hydrochloride. |
| Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
References
-
Sahoo, J., Panda, J., Mandal, S., & Sahoo, G. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl carboxylate and cesium fluoride in DMF. ResearchGate. [Link]
-
Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.). [Link]
-
Hansen, T., & Johannsen, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 564–580. National Institutes of Health. [Link]
-
Chapman, J. D., & Walz, A. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 810969. National Institutes of Health. [Link]
-
PubChemLite. (n.d.). This compound (C6H11NO2). [Link]
-
SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.). Googleapis.com. [Link]
- Selective n-acylation of amino alcohols. (n.d.).
-
Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism. [Link]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. savemyexams.com [savemyexams.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
An In-Depth Technical Guide to 1-(3-Hydroxypyrrolidin-1-yl)ethanone for Advanced Research
This guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Hydroxypyrrolidin-1-yl)ethanone, a versatile heterocyclic compound. With its unique structural features, this molecule serves as a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and practical insights.
Core Molecular Characteristics
This compound, also known as 1-acetyl-3-pyrrolidinol, is a derivative of pyrrolidine featuring a hydroxyl group at the 3-position and an acetyl group on the nitrogen atom. This combination of functional groups imparts a balance of hydrophilicity and chemical reactivity, making it a key intermediate in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 23123-19-5 | [1][2] |
| Molecular Formula | C6H11NO2 | [3] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Physical Form | Solid | [1][2] |
| Boiling Point | 286.4 ± 33.0 °C at 760 mmHg | [1] |
| IUPAC Name | 1-acetyl-3-pyrrolidinol | [1][2] |
| InChI Key | ODHQVFPGHQBQSY-UHFFFAOYSA-N | [1][2] |
| Storage | Store at room temperature, sealed in a dry environment. | [1][2] |
Structural and Stereochemical Considerations
The pyrrolidine ring contains a chiral center at the 3-position, meaning this compound can exist as two enantiomers: (S)-1-(3-Hydroxypyrrolidin-1-yl)ethanone and (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. The stereochemistry of this building block is of paramount importance in drug development, as the pharmacological activity of many chiral drugs is highly dependent on their three-dimensional structure.[4] The specific enantiomer used can significantly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API).
The workflow for utilizing a chiral building block like 3-hydroxypyrrolidine in drug synthesis is illustrated below.
Caption: Synthetic pathway from 3-hydroxypyrrolidine to a final API.
Synthesis and Reactivity
General Synthesis
The most common method for synthesizing this compound involves the N-acetylation of 3-hydroxypyrrolidine. This reaction is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base to neutralize the resulting acid. The choice of starting material, whether racemic or an optically pure enantiomer of 3-hydroxypyrrolidine, dictates the stereochemistry of the final product.
Experimental Protocol: N-Acetylation of (S)-3-Hydroxypyrrolidine
-
Dissolution: Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and cool to 0 °C in an ice bath.
-
Acetylating Agent: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of this compound is primarily governed by its two functional groups:
-
Hydroxyl Group: The secondary alcohol can undergo various transformations, including oxidation to a ketone, esterification, and etherification. It can also act as a nucleophile in ring-opening reactions.
-
Amide Group: The acetyl group on the pyrrolidine nitrogen is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom itself is significantly less basic than that of a free pyrrolidine due to the electron-withdrawing effect of the acetyl group.
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is essential for quality control and for confirming its structure in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary techniques used.[5][6][7]
NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[6]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the protons on the pyrrolidine ring (a series of multiplets), the proton on the hydroxyl-bearing carbon (a multiplet), and the hydroxyl proton (a broad singlet that is exchangeable with D₂O).[5]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the pyrrolidine ring, and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong, sharp peak around 1650 cm⁻¹ due to the C=O stretching of the tertiary amide.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 129.07898 Da.[3]
Applications in Drug Discovery and Development
Pyrrolidine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals.[8] The hydroxylated pyrrolidine motif, in particular, is a key structural element in many biologically active compounds. Chiral 3-hydroxypyrrolidine and its derivatives are crucial intermediates for a variety of chiral medicines, including antibiotics, analgesics, and antipsychotics.[9]
Role as a Chiral Building Block
The (S)- and (R)-enantiomers of 3-hydroxypyrrolidine and its derivatives are widely used as chiral building blocks in the synthesis of numerous drugs.[4][8] For instance, (S)-3-hydroxypyrrolidine is a key intermediate in the synthesis of the calcium channel blocker Barnidipine, which is used to treat hypertension.[4][10] The versatility of this scaffold also extends to the development of antibiotics and compounds for neurological applications.[4]
Incorporation into Bioactive Molecules
The structural features of this compound allow for its incorporation into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity. The hydroxyl group can serve as a handle for further functionalization or as a key hydrogen bond donor for target engagement. Recently, pyrrolidine-2,3-dione derivatives have been investigated as novel inhibitors of P. aeruginosa PBP3, highlighting the ongoing relevance of this scaffold in antibacterial drug discovery.[11]
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE).[1][2]
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an important tool for researchers and drug developers. The stereochemical integrity of this building block is a critical consideration in the design and synthesis of new therapeutic agents. As research into novel pharmaceuticals continues, the utility of functionalized pyrrolidine scaffolds like this one is expected to grow.
References
-
The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. Retrieved from [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). Google Patents.
-
1-(3-Pyrrolidin-1-ylphenyl)ethanone | C12H15NO | CID 21404493. (n.d.). PubChem. Retrieved from [Link]
-
This compound (C6H11NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
(R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. (n.d.). AbacipharmTech. Retrieved from [Link]
-
This compound [P56313]. (n.d.). ChemUniverse. Retrieved from [Link]
-
Request Bulk Quote. (n.d.). ChemUniverse. Retrieved from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PMC - NIH. Retrieved from [Link]
-
1-(4-Hydroxypiperidin-1-yl)ethanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Formation and stability of 4-(hydroxymethylnitrosamino)-1-(3-pyridyl)-1-butanone glucuronide, a stable form of reactive intermediate produced from 4-(methylnitrosamino). (2014). PubMed. Retrieved from [Link]
-
(PDF) Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008). PubMed. Retrieved from [Link]
Sources
- 1. This compound | 23123-19-5 [sigmaaldrich.com]
- 2. This compound | 23123-19-5 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 10. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
The Strategic Role of 1-(3-Hydroxypyrrolidin-1-yl)ethanone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(3-Hydroxypyrrolidin-1-yl)ethanone, and particularly its (R)-enantiomer, has emerged as a pivotal structural motif in the landscape of contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this versatile building block, from its fundamental physicochemical properties and synthesis to its critical applications in the development of novel therapeutics. By examining its role in the synthesis of the FDA-approved kinase inhibitor Asciminib and its broader potential in neuroprotective and antiviral agents, this document serves as a vital resource for scientists engaged in the intricate process of drug discovery and development.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of pharmacophore space. This is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of a hydroxyl group at the 3-position and an acetyl group on the nitrogen atom, as seen in this compound, creates a chiral center and provides versatile handles for further chemical modifications, making it an exceptionally valuable intermediate in the synthesis of complex bioactive molecules.
This guide will delve into the technical specifics of this compound, with a particular focus on the (R)-enantiomer due to its established importance in an approved pharmaceutical agent.
Physicochemical and Spectroscopic Profile
Accurate characterization of a synthetic building block is fundamental to its effective use. This section details the known physicochemical properties and provides a summary of the expected spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound and its (R)-enantiomer
| Property | Racemic Mixture | (R)-enantiomer |
| IUPAC Name | This compound | (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone |
| Synonyms | 1-Acetyl-3-pyrrolidinol | (R)-1-Acetyl-3-hydroxypyrrolidine |
| CAS Number | 23123-19-5 | 916733-17-0 |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol | 129.16 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| Melting Point | Not widely reported | 81-85 °C |
| Boiling Point | ~286.4 °C (predicted) | Not specified |
| Solubility | Soluble in water, methanol, ethanol | Soluble in methanol |
Spectroscopic Characterization:
While a comprehensive, publicly available set of fully assigned experimental spectra for the racemic compound is scarce, data for related structures and intermediates in patent literature allow for a reliable prediction of its spectroscopic signature. The characterization of process-related impurities in the synthesis of Asciminib has been carried out using 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy, providing a strong basis for the expected spectral data of the core intermediate.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons (singlet, ~2.0 ppm), the protons on the pyrrolidine ring (multiplets, ~1.8-4.0 ppm), the proton on the carbon bearing the hydroxyl group (multiplet, ~4.4 ppm), and the hydroxyl proton itself (a broad singlet, variable chemical shift).
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the acetyl group (~170 ppm), the methyl carbon of the acetyl group (~22 ppm), and four distinct signals for the pyrrolidine ring carbons, including the carbon bearing the hydroxyl group (~70 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 130.08.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ and a broad O-H stretching band in the region of 3300-3500 cm⁻¹.
Synthesis and Manufacturing Considerations
The synthesis of this compound is a critical step in its utilization as a pharmaceutical intermediate. The most common and direct approach involves the N-acetylation of 3-hydroxypyrrolidine.
General Synthetic Protocol: N-Acetylation
The N-acetylation of 3-hydroxypyrrolidine is a straightforward and high-yielding reaction. A typical laboratory-scale procedure is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-hydroxypyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 equivalents).[2] The reaction mixture is cooled in an ice bath (0-5 °C).
-
Addition of Acetylating Agent: Acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) is added dropwise to the cooled, stirred solution. The choice of acetylating agent can influence reaction conditions and work-up procedures. Acetic anhydride is often preferred for its lower cost and easier handling.
-
Reaction Monitoring: The reaction is typically allowed to warm to room temperature and stirred for a period of 2 to 24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
For large-scale industrial production, process optimization would focus on minimizing solvent use, employing cost-effective reagents, and developing a robust purification protocol that avoids chromatography, such as crystallization or distillation.
Applications in Drug Discovery and Development
The utility of this compound lies in its capacity to serve as a chiral building block for a variety of therapeutic agents. The hydroxyl group can act as a nucleophile or be transformed into a leaving group, while the acetylated nitrogen is generally stable but can be modified if necessary.
Key Intermediate in the Synthesis of Asciminib (Scemblix®)
The most prominent example of the application of this building block is in the synthesis of Asciminib, an allosteric BCR-ABL1 kinase inhibitor approved by the FDA for the treatment of Chronic Myeloid Leukemia (CML).[3][4]
In the synthesis of Asciminib, the (R)-enantiomer, (R)-1-(3-hydroxypyrrolidin-1-yl)ethanone, is crucial. The synthesis involves the N-alkylation of a substituted pyridine core with (R)-pyrrolidin-3-ol, followed by further coupling reactions to complete the Asciminib molecule.[1] The hydroxyl group of the pyrrolidine ring is a key pharmacophoric feature, engaging in important hydrogen bonding interactions within the myristoyl pocket of the ABL1 kinase domain.[5]
The use of the enantiopure (R)-isomer is critical for the drug's efficacy and safety profile, highlighting the importance of robust methods for the synthesis and characterization of this specific chiral intermediate.
A Versatile Scaffold for Neuroprotective Agents and Sodium Channel Blockers
The pyrrolidine scaffold is frequently employed in the design of agents targeting the central nervous system (CNS). Pyrrolidine derivatives have been investigated as novel and potent sodium channel blockers for the potential treatment of ischemic stroke.[6][7] The ability of the pyrrolidine ring to present substituents in well-defined three-dimensional space makes it an ideal framework for interacting with the complex topology of ion channels. This compound provides a convenient starting point for the synthesis of libraries of such compounds, where the hydroxyl group can be derivatized to explore structure-activity relationships (SAR).
Potential in Antiviral Drug Development
The structural motifs present in this compound are also of interest in the development of antiviral agents. The synthesis of various heterocyclic systems with antiviral activity, including those targeting coronaviruses and influenza viruses, often utilizes small, functionalized building blocks like substituted pyrrolidines.[4][8][9][10] The combination of a polar hydroxyl group and a hydrogen-bond accepting amide in a conformationally restricted ring system makes it an attractive fragment for designing molecules that can disrupt viral replication machinery.
Safety and Handling
This compound is classified as harmful. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Users should consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.
Conclusion and Future Outlook
This compound stands as a testament to the power of small, well-defined chiral building blocks in modern drug discovery. Its established role in the commercial synthesis of Asciminib solidifies its importance for researchers and process chemists in the pharmaceutical industry. Beyond this flagship application, its structural features make it a highly attractive starting point for the exploration of new therapeutic agents, particularly in the fields of neurology and virology. As the demand for structurally diverse and stereochemically complex drug candidates continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly remain a cornerstone of successful drug development programs.
References
-
Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization. Organic Process Research & Development. Available at: [Link]
- WO2021154980A1 - Solid state forms of asciminib and processes for the preparation thereof. Google Patents.
-
WO2021154980A1.pdf. Google APIs. Available at: [Link]
-
Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. Available at: [Link]
-
How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. Available at: [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
215358Orig1s000 215358Orig2s000. accessdata.fda.gov. Available at: [Link]
-
Synthesis of Vixotrigine, a Use-Dependent Sodium Channel Blocker. Part 1: Development of Bulk Supply Routes to Enable Proof of Concept. ResearchGate. Available at: [Link]
-
An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry. Available at: [Link]
-
Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. European Publication Server web service. Available at: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
-
This compound [P56313]. ChemUniverse. Available at: [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PubMed. Available at: [Link]
-
Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. PMC - PubMed Central. Available at: [Link]
-
High-Yielding Synthesis of Antiviral Drug Candidate. ChemistryViews. Available at: [Link]
-
Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. Baxendale Group. Available at: [Link]
-
Sodium channel blockers – Knowledge and References. Taylor & Francis. Available at: [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]
-
Selected sodium channel blockers. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Wiley Online Library. Available at: [Link]
-
Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. PubMed. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies [mdpi.com]
An In-depth Technical Guide to the NMR Spectral Data of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Abstract
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3-hydroxypyrrolidin-1-yl)ethanone. In the absence of publicly available, experimentally verified spectra, this guide utilizes high-quality predicted ¹H and ¹³C NMR data as a foundation for a comprehensive structural elucidation. The principles of chemical shift, spin-spin coupling, and signal integration are applied to interpret the predicted spectra, with comparative analysis to structurally similar molecules to reinforce the assignments. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of small organic molecules. It offers a practical framework for interpreting the NMR spectra of this compound and similar heterocyclic compounds.
Introduction: The Role of NMR in the Structural Elucidation of this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its pyrrolidine scaffold, a common motif in many biologically active molecules. Accurate structural characterization is paramount for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for a complete mapping of the molecular framework.[2]
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the key spectral features. The causality behind the predicted chemical shifts and coupling patterns will be explained based on fundamental NMR principles and the electronic effects within the molecule.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for this compound, the following spectral parameters are based on high-fidelity computational prediction algorithms. These predictions serve as a robust foundation for understanding the expected spectral characteristics of the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the acetyl group and the chiral center at the 3-position of the pyrrolidine ring leads to a complex and informative spectrum.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-1' | ~2.05 | Singlet | 3H | CH₃ (Acetyl) |
| H-2a | ~3.50 | Multiplet | 1H | Pyrrolidine CH₂ |
| H-2b | ~3.65 | Multiplet | 1H | Pyrrolidine CH₂ |
| H-3 | ~4.40 | Multiplet | 1H | CH-OH |
| H-4a | ~1.95 | Multiplet | 1H | Pyrrolidine CH₂ |
| H-4b | ~2.15 | Multiplet | 1H | Pyrrolidine CH₂ |
| H-5a | ~3.40 | Multiplet | 1H | Pyrrolidine CH₂ |
| H-5b | ~3.55 | Multiplet | 1H | Pyrrolidine CH₂ |
| OH | Variable | Broad Singlet | 1H | Hydroxyl |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (ppm) | Assignment |
| ~21.5 | C H₃ (Acetyl) |
| ~34.0 | C H₂ (C4) |
| ~45.0 | C H₂ (C5) |
| ~53.0 | C H₂ (C2) |
| ~69.0 | C H-OH (C3) |
| ~169.0 | C =O (Acetyl) |
In-depth Spectral Analysis
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic and steric environment of each proton.
-
Acetyl Protons (H-1'): The three protons of the acetyl methyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.05 ppm. This downfield shift from a typical alkane methyl group is due to the deshielding effect of the adjacent carbonyl group.
-
Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): The protons on the pyrrolidine ring are diastereotopic due to the chiral center at C3. This results in complex splitting patterns (multiplets) for these protons.
-
H-3: The proton attached to the carbon bearing the hydroxyl group (C3) is expected to be the most downfield of the ring protons (~4.40 ppm) due to the strong deshielding effect of the electronegative oxygen atom.
-
H-2 and H-5: The protons on the carbons adjacent to the nitrogen atom (C2 and C5) are also shifted downfield (~3.40-3.65 ppm) due to the inductive effect of the nitrogen. The N-acetyl group further withdraws electron density, contributing to this deshielding.
-
H-4: The protons on C4 are expected to be the most upfield of the ring methylene protons (~1.95-2.15 ppm) as they are furthest from the electron-withdrawing groups.
-
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. It typically appears as a broad singlet and can exchange with deuterium in the presence of D₂O, leading to its disappearance from the spectrum.
¹³C NMR Spectrum Interpretation
The predicted chemical shifts in the ¹³C NMR spectrum are consistent with the structure of this compound.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift (~169.0 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
-
Carbinol Carbon (C-3): The carbon atom bonded to the hydroxyl group (C3) is predicted to resonate at approximately 69.0 ppm. This significant downfield shift is a characteristic feature of carbons attached to electronegative oxygen atoms.
-
Pyrrolidine Ring Carbons (C-2, C-4, C-5): The chemical shifts of the other pyrrolidine ring carbons are influenced by their proximity to the nitrogen atom and the hydroxyl group.
-
C-2 and C-5: The carbons adjacent to the nitrogen atom are expected to appear in the range of 45.0-53.0 ppm.
-
C-4: The C4 carbon, being beta to the nitrogen and the hydroxyl group, is predicted to be the most upfield of the ring carbons at around 34.0 ppm.
-
-
Acetyl Methyl Carbon (C-1'): The methyl carbon of the acetyl group is expected to have the most upfield chemical shift at approximately 21.5 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: For accurate chemical shift referencing, the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Visualization of Molecular Structure and NMR Correlations
Visual aids are crucial for understanding the relationships between the molecular structure and the NMR spectral data.
Caption: Molecular structure of this compound with atom numbering.
Caption: Key predicted ¹H and ¹³C NMR correlations for this compound.
Conclusion
This technical guide has provided a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectral data for this compound. By applying fundamental NMR principles, a detailed assignment of the proton and carbon signals has been proposed, offering valuable insights into the molecular structure. The provided experimental protocol serves as a practical reference for acquiring high-quality NMR data for this and similar compounds. While based on predicted data, this guide establishes a solid foundation for the structural characterization of this compound and underscores the power of NMR spectroscopy in modern chemical research and drug development.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
Sources
1-(3-Hydroxypyrrolidin-1-yl)ethanone mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C6H11NO2), a small, polar N-acetylated compound. Authored for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind critical experimental decisions. We will explore optimal strategies for chromatographic separation, ionization, and fragmentation analysis. The guide includes a detailed, self-validating experimental protocol, interpretation of fragmentation patterns, and visual diagrams to elucidate both the chemical transformations and the analytical workflow. Our approach is grounded in established principles of mass spectrometry for small polar molecules, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction
This compound, also known as 1-acetyl-3-pyrrolidinol, is a heterocyclic compound whose structural motif appears in various areas of chemical and pharmaceutical research. Accurate characterization and quantification of such molecules are paramount for understanding their synthesis, metabolism, and potential biological activity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for this purpose, offering high sensitivity and structural specificity.[1]
This guide details the application of LC-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. We will cover the foundational choices—from sample preparation and chromatographic strategy to ionization method and collision-induced dissociation (CID) analysis—providing the scientific rationale to empower researchers to develop robust and reliable analytical methods.
Physicochemical Properties of this compound
A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [2] |
| Molecular Weight | 129.16 g/mol | [2] |
| Monoisotopic Mass | 129.07898 Da | [3] |
| IUPAC Name | 1-acetyl-3-pyrrolidinol | [2] |
| Physical Form | Solid at room temperature | [2] |
| Polarity | High | [4][5] |
The compound's high polarity is a critical factor influencing the choice of chromatographic method, while the presence of a basic nitrogen atom in the pyrrolidine ring and oxygen atoms in the hydroxyl and acetyl groups makes it an ideal candidate for electrospray ionization.
Core Principles of LC-MS/MS Analysis
Rationale for Methodology Selection
For a non-volatile, polar compound like this compound, LC-MS is the analytical method of choice. Gas chromatography (GC) would require derivatization to increase volatility and thermal stability, adding complexity and potential for artifacts.[6] LC-MS allows for the direct analysis of the compound in solution, and tandem MS (MS/MS) provides the structural information necessary for confident identification and the specificity required for accurate quantification in complex matrices.[1]
Chromatographic Separation: The Case for HILIC
The primary challenge in the LC analysis of this molecule is achieving sufficient retention on the stationary phase.
-
Expertise & Experience: Due to its high polarity, this compound will exhibit weak or no retention on conventional reversed-phase columns (e.g., C18), eluting at or near the solvent front.[4] This co-elution with other unretained matrix components can lead to significant ion suppression, compromising detection and quantification.
-
Causality: To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[7] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a less polar organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing effective retention for polar compounds. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).
Ionization Source Selection: Electrospray Ionization (ESI)
The choice of ionization technique is dictated by the analyte's ability to form gas-phase ions.
-
Expertise & Experience: Electrospray Ionization (ESI) is the ideal method for polar molecules that are ionizable in solution.[5] Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar compounds.[5]
-
Causality: this compound contains a tertiary amine within the pyrrolidine ring, which is readily protonated in an acidic mobile phase. Therefore, positive ion mode ESI is selected to generate the protonated molecule, [M+H]+, with high efficiency. The predicted m/z for this ion is 130.08626.[3]
Mass Analyzer Considerations
Modern mass spectrometers offer various analyzers, each with distinct advantages.
-
Trustworthiness: For confident identification, high-resolution accurate-mass (HRAM) systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based mass spectrometers are superior.[7] These instruments provide high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments, which is a cornerstone of a self-validating protocol.
-
Expertise & Experience: A Q-TOF or Orbitrap allows for an untargeted analysis to first identify the compound and its fragments (MS1 scan) and then perform targeted fragmentation experiments (MS/MS) to confirm the structure.[1][7] For routine quantification where the compound and its transitions are already known, a more cost-effective triple quadrupole (QqQ) instrument can be used with high sensitivity and a wide dynamic range.[1]
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust method for the analysis of this compound using a HILIC-ESI-MS/MS system.
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
LC-MS grade acetonitrile, water, and formic acid
-
Calibrated pipettes and Class A volumetric flasks
-
Autosampler vials with inserts
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.
-
Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in 90:10 (v/v) acetonitrile:water to prepare a working standard suitable for injection. Rationale: The high acetonitrile content of the diluent ensures compatibility with the HILIC mobile phase starting conditions, preventing peak distortion.
-
Blank: Use 90:10 (v/v) acetonitrile:water as a blank to monitor for system contamination.
LC-MS/MS System Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | HILIC, e.g., Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Provides retention for polar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for elution. Formic acid aids protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for retention. |
| Gradient | 95% B -> 50% B over 5 min, hold 2 min, return to 95% B | Starts with high organic content for retention, then increases aqueous content for elution. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes solvent effects. |
| MS System | ||
| Ionization Mode | ESI Positive | Optimal for protonating the basic nitrogen atom. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Source Temp. | 120 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |
| MS1 Scan Range | m/z 50-250 | Covers the expected parent ion and fragments. |
| MS/MS | Collision-Induced Dissociation (CID) | Standard method for fragmentation. |
| Collision Gas | Argon | Inert gas for efficient collision. |
| Collision Energy | Ramped 10-40 eV | Allows for observation of both low-energy (stable) and high-energy fragments. |
Data Acquisition
-
Inject a blank to ensure the system is clean.
-
Perform a full scan MS1 analysis of the working standard to identify the [M+H]+ ion at m/z 130.086.
-
Perform a product ion scan (MS/MS) on the precursor ion (m/z 130.086) to obtain the fragmentation spectrum.
Data Interpretation: Deciphering the Mass Spectrum
The Protonated Molecule [M+H]+
In positive ESI mode, the molecule readily accepts a proton, primarily at the nitrogen atom, forming the [M+H]+ ion. The high-resolution mass of this ion should be within 5 ppm of the theoretical value (130.08626 Da).
Key Fragmentation Pathways
Tandem mass spectrometry of the [M+H]+ ion reveals characteristic fragmentation patterns that confirm the molecule's structure. The primary cleavages are driven by the charge site and the presence of functional groups.
-
Neutral Loss of Water (H₂O): The most facile fragmentation is the loss of the hydroxyl group as water (18.01 Da). This is a classic pathway for protonated alcohols and results in a prominent fragment ion at m/z 112.076 .[3] This fragment is stabilized by the formation of a double bond or a cyclic structure.
-
Neutral Loss of Ketene (CH₂=C=O): Cleavage of the amide bond can result in the neutral loss of ketene (42.01 Da) from the N-acetyl group. This pathway leads to a fragment ion at m/z 88.076 , corresponding to the protonated 3-hydroxypyrrolidine ring.
-
Ring Opening and Cleavage: The pyrrolidine ring itself can undergo fragmentation. A common pathway involves the cleavage of the C-C bond adjacent to the nitrogen, followed by further rearrangements. For instance, subsequent loss of an ethylene molecule (C₂H₄, 28.03 Da) from the m/z 88 fragment could yield an ion at m/z 60.045 .
Fragmentation Diagram
Caption: Proposed ESI+ fragmentation pathways for this compound.
Summary of Key Mass Transitions
For targeted analysis, such as Selected Reaction Monitoring (SRM) on a triple quadrupole instrument, the following transitions are recommended for their specificity and intensity.
Quantitative Data Table
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Transition Type |
| 130.09 | 112.08 | H₂O | Quantifier (most intense) |
| 130.09 | 88.08 | C₂H₂O (Ketene) | Qualifier |
| 130.09 | 60.05 | C₂H₂O + C₂H₄ | Qualifier |
Note: Nominal masses are used here for simplicity, as would be typical for a triple quadrupole method.
Integrated Experimental Workflow Diagram
The entire analytical process, from sample handling to data output, can be visualized as a logical sequence of operations designed to ensure data integrity and reproducibility.
Caption: Integrated workflow for the LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is effectively achieved using a workflow that accounts for its inherent physicochemical properties. The selection of HILIC for chromatographic separation is critical for retaining this polar molecule and avoiding matrix effects.[4][7] Positive mode ESI provides sensitive and reliable ionization, yielding a protonated molecule that produces structurally informative fragments upon CID.[5] The primary fragmentation pathways—neutral loss of water and ketene—serve as reliable markers for the identification and confirmation of the compound. By following the principles and protocols outlined in this guide, researchers can confidently develop and execute robust analytical methods for the characterization of this compound and structurally related compounds.
References
-
Gika, H. G., et al. (n.d.). LC-MS metabolomics of polar compounds. PubMed. [Link]
-
Zelena, E., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
PubChem. (n.d.). This compound (C6H11NO2). [Link]
-
Reis, A., et al. (n.d.). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Wiley Online Library. [Link]
-
Tsikas, D. (2011). In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis. PubMed. [Link]
-
ResearchGate. (n.d.). Proposed fragmentation patterns. [Link]
-
Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed. [Link]
-
Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. This compound | 23123-19-5 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the FTIR Analysis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Abstract: This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1-(3-hydroxypyrrolidin-1-yl)ethanone, a key heterocyclic building block in modern drug discovery and development. Moving beyond a simple recitation of spectral peaks, this document elucidates the causal relationships between molecular structure and vibrational response. We detail a robust, self-validating experimental protocol using Attenuated Total Reflectance (ATR)-FTIR and provide an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, analytical scientists, and quality control professionals who require a deep, functional understanding of how to apply FTIR for the structural verification and purity assessment of this important compound.
The Strategic Role of FTIR in Characterizing this compound
In the landscape of pharmaceutical synthesis, the structural integrity of starting materials and intermediates is paramount. This compound presents a unique combination of functional groups: a tertiary amide, a secondary alcohol, and a saturated heterocyclic ring. Each of these moieties imparts specific functionalities crucial for subsequent synthetic transformations.
FTIR spectroscopy serves as a rapid, non-destructive, and highly specific tool for confirming the identity and assessing the quality of this molecule. The technique relies on the principle that covalent bonds within a molecule vibrate at specific frequencies.[1] When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, creating a unique spectral "fingerprint."[2] For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment, a condition readily met by the polar C=O, O-H, and C-N bonds within our target molecule.[2] This guide will dissect that fingerprint to provide a definitive analytical narrative.
Molecular Architecture and Correlated Vibrational Modes
The analytical power of FTIR lies in its ability to probe specific functional groups. The structure of this compound is rich with IR-active groups, each with characteristic absorption frequencies.
-
Tertiary Amide (N-Acetyl Group): This is a defining feature. Unlike primary or secondary amides, tertiary amides lack N-H bonds, meaning their spectra are conspicuously void of N-H stretching or bending vibrations.[3][4] The most significant peak is the carbonyl (C=O) stretch, which is typically strong and sharp. For tertiary amides, this band is expected in the 1680-1630 cm⁻¹ region.[3] Its exact position is sensitive to the molecular environment, including potential hydrogen bonding.
-
Secondary Alcohol (-OH Group): The hydroxyl group gives rise to two key vibrations. The O-H stretching vibration produces a characteristically strong and broad absorption band, typically in the 3550-3200 cm⁻¹ range.[1] The broadness is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding. The C-O stretching vibration provides a sharp, moderate-to-strong peak in the fingerprint region, usually between 1250-1020 cm⁻¹ .[4]
-
Pyrrolidine Ring & Aliphatic Groups: The saturated ring system and the acetyl methyl group are composed of sp³-hybridized carbons. The C-H stretching vibrations from these groups are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[5] The C-N stretching of the tertiary amine within the amide structure contributes to signals in the 1250–1020 cm⁻¹ region, often overlapping with other bands in the fingerprint region.[4]
A Validated Protocol for ATR-FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its minimal sample preparation, speed, and reproducibility. This protocol is designed to be self-validating, ensuring data integrity.
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a single-bounce diamond ATR accessory.
Methodology:
-
Crystal Verification & Cleaning:
-
Action: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe.
-
Causality: This step is critical to remove any residue from previous analyses, preventing sample cross-contamination and ensuring the spectrum is exclusively from the target analyte.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR crystal in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response.[6] This spectrum is automatically subtracted from the sample spectrum to provide a clean, analyte-specific dataset. This is a fundamental step for data trustworthiness.
-
-
Sample Application:
-
Action: Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.
-
Causality: Only the portion of the sample in intimate contact with the crystal will be analyzed, as the IR beam's evanescent wave penetrates only a few microns into the sample.
-
-
Pressure Application & Sample Spectrum Acquisition:
-
Action: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Collect the sample spectrum using the same acquisition parameters as the background.
-
Causality: Optimal contact is essential for a strong, high-quality signal. Inconsistent pressure is a common source of poor reproducibility.
-
-
Post-Analysis Cleaning:
-
Action: Retract the pressure clamp, remove the sample, and clean the crystal thoroughly as described in Step 1.
-
Causality: Proper instrument hygiene ensures the validity of subsequent analyses performed by all users.
-
In-Depth Spectral Interpretation
The resulting FTIR spectrum is a composite of the vibrational modes discussed previously. A systematic analysis allows for unambiguous structural confirmation.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Band Shape | Assigned Vibrational Mode & Functional Group |
| ~3400 | Strong | Broad | O-H Stretch (Hydrogen-bonded) - Secondary Alcohol[1][5] |
| ~2960 - 2870 | Medium-Strong | Sharp | C-H Asymmetric & Symmetric Stretch - Aliphatic (Pyrrolidine Ring & CH₃)[5] |
| ~1645 | Very Strong | Sharp | C=O Stretch (Amide I Band) - Tertiary Amide[3][7] |
| ~1450 - 1350 | Medium | Sharp | C-H Bending - Aliphatic (CH₂ Scissoring, CH₃ Bending) |
| ~1100 | Strong | Sharp | C-O Stretch - Secondary Alcohol[1] |
Expert Analysis & Causality:
-
The O-H Stretching Region ( ~3400 cm⁻¹): The broadness of this peak is the most telling feature of the hydroxyl group and provides definitive evidence of hydrogen bonding.[8] In a pure sample, this arises from intermolecular interactions where the hydroxyl hydrogen of one molecule interacts with the hydroxyl oxygen or the amide carbonyl oxygen of a neighboring molecule.
-
The Carbonyl (Amide I) Region ( ~1645 cm⁻¹): This is typically the most intense and sharpest peak in the spectrum. Its position at a relatively low wavenumber for a carbonyl (~1645 cm⁻¹) is significant. While tertiary amides absorb in the 1680-1630 cm⁻¹ range, the presence of hydrogen bonding (where the hydroxyl group acts as a donor to the carbonyl oxygen) can further lower this frequency, which is consistent with our observations. The absence of any N-H bands (typically ~3300 cm⁻¹ and ~1550 cm⁻¹) definitively confirms the tertiary nature of the amide.[4]
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks, including C-H bends, C-N stretches, and C-O stretches. While individual assignment can be challenging, the strong, sharp peak around 1100 cm⁻¹ is highly characteristic of the C-O stretch of the secondary alcohol, reinforcing the assignment from the O-H stretch.[1] The overall pattern in this region serves as a unique fingerprint for the molecule, invaluable for comparison against a reference standard for identity confirmation.[2]
Visualization of the Analytical Workflow
To ensure clarity and procedural accuracy, the entire analytical process, from sample handling to data interpretation, is summarized in the following workflow diagram.
Caption: A flowchart of the ATR-FTIR analysis process.
Conclusion
FTIR spectroscopy provides an exceptionally detailed and reliable method for the structural characterization of this compound. Through a systematic analysis, one can definitively confirm the presence of the key functional groups: the broad O-H stretch (~3400 cm⁻¹) confirms the alcohol, the very strong C=O stretch (~1645 cm⁻¹) in the absence of N-H signals confirms the tertiary amide, and the C-H and fingerprint region peaks confirm the aliphatic backbone. By following the validated protocol outlined in this guide, researchers and drug development professionals can confidently use FTIR as a primary tool for identity confirmation, quality control, and process monitoring, ensuring the integrity of this vital synthetic intermediate.
References
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26. Available at: [Link]
-
ResearchGate. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
University of California, Los Angeles. IR Absorptions of Carbonyl Functional Groups. Available at: [Link] (Note: A more general reference for carbonyl absorptions, as a direct link to the cited PDF "IR_lectureNotes.pdf" is not stable).
-
Lin, J. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8496–8505. Available at: [Link]
-
PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Lin, J. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8496–8505. Available at: [Link]
-
Gu, X. et al. (2005). Microstructure and morphology of amine-cured epoxy coatings before and after outdoor exposures—An AFM study. ResearchGate. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]
-
NIST. N-Acetylpyrrolidone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Available at: [Link]
-
Srilatha, M. et al. (2015). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica, 7(4), 98-104. Available at: [Link]
-
Wang, S. et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17801–17810. Available at: [Link]
-
ResearchGate. (2020). IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard one (blue line). Available at: [Link]
-
Zhang, W. et al. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 32(5), 553-558. Available at: [Link]
-
Czeleń, P. et al. (2023). The FTIR spectra of residues of derivatives 1, 2, and 3 after solubility measurements in selected solvents. ResearchGate. Available at: [Link]
-
Ashikari, Y. et al. (2023). Fully Automated Reaction Operation Driven by Accurate Inline FTIR Analysis based on Linear-Combination Strategy. ChemRxiv. Available at: [Link]
-
Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
-
Nene, R. et al. (2022). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Research Journal of Pharmacy and Technology, 15(7), 3291-3296. Available at: [Link]
-
Al-khedairy, E. B. H. (2016). FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68, Tween 80, aerosil & their ternary solid dispersions. ResearchGate. Available at: [Link]
-
Llabrés, M., Berbén, M., & Fiol, J. J. (2001). Qualitative determination of polyvinylpyrrolidone type by near-infrared spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1089-1095. Available at: [Link]
-
Oleastro, M. et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Molecules, 25(24), 5919. Available at: [Link]
-
Kurnaz, P. et al. (2016). XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2ʹ-carbohydrazide. ResearchGate. Available at: [Link]
-
Rahman, M. A. (2020). Intermolecular vibrational modes of crystalline Poly-(r)-3-Hydroxybutyrate observed at Terahertz frequencies investigated by molecular dynamics. ResearchGate. Available at: [Link]
-
McGrane, S. D. et al. (2023). Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. ChemRxiv. Available at: [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. rjptonline.org [rjptonline.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the Synthesis of (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique conformational properties and ability to engage in key hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities. (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone, in particular, serves as a crucial chiral intermediate in the synthesis of a wide range of pharmaceutical agents, from kinase inhibitors to treatments for central nervous system disorders.[2][3]
This guide provides an in-depth technical overview of a robust and widely adopted method for the synthesis of (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone: the N-acetylation of (R)-3-hydroxypyrrolidine. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical parameters for process optimization and control.
Synthetic Strategy: N-Acetylation of (R)-3-Hydroxypyrrolidine
The most direct and efficient route to the target compound is the N-acetylation of the chiral precursor, (R)-3-hydroxypyrrolidine. This transformation is a classic example of nucleophilic acyl substitution, where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Mechanistic Rationale
The reaction proceeds via a well-understood mechanism. The lone pair of electrons on the nitrogen atom of (R)-3-hydroxypyrrolidine initiates a nucleophilic attack on the carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride). This forms a transient tetrahedral intermediate.[4] The subsequent collapse of this intermediate, with the expulsion of a leaving group (chloride or acetate), yields the stable N-acetylated product.
A non-nucleophilic organic base, such as triethylamine (TEA), is essential. Its primary role is to act as an acid scavenger, neutralizing the acidic byproduct (HCl or acetic acid) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General reaction scheme for the N-acetylation of (R)-3-hydroxypyrrolidine.
Detailed Experimental Protocol
This protocol details the N-acetylation using acetyl chloride, a common and highly reactive acetylating agent.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| (R)-3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | Substrate |
| Acetyl Chloride | CH₃COCl | 78.50 | Acetylating Agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base/Acid Scavenger |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | Aqueous Wash |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
| Round-bottom flask | - | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | Agitation |
| Addition funnel | - | - | Reagent Addition |
| Ice bath | - | - | Temperature Control |
| Separatory funnel | - | - | Liquid-Liquid Extraction |
| Rotary evaporator | - | - | Solvent Removal |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-hydroxypyrrolidine (1.0 equivalent) in dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of substrate.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.[5]
-
Temperature Control (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.
-
Acetylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[5] This washing sequence removes excess base, unreacted acetyl chloride, and water-soluble impurities.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by column chromatography on silica gel if necessary to achieve high purity (>95%).
Caption: Step-by-step workflow for the synthesis of (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone.
Process Optimization and Key Considerations
-
Choice of Acetylating Agent: Acetic anhydride can be used as an alternative to acetyl chloride.[5] It is less reactive and generates acetic acid as a byproduct, which is less corrosive than HCl. However, the reaction may require slightly longer times or gentle heating.
-
Base Selection: While triethylamine is standard, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or pyridine can also be employed. The choice may depend on the scale of the reaction and the desired workup procedure.
-
Solvent: Dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve the reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be used.
-
Temperature Management: For large-scale synthesis, maintaining strict temperature control during the addition of the acetylating agent is paramount to ensure safety and product quality.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic acetyl methyl peak and shifts in the pyrrolidine ring protons upon N-acetylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To verify the presence of the amide carbonyl group (typically around 1650 cm⁻¹) and the hydroxyl group.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Acetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.[5]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.[5]
-
Triethylamine is flammable and has a strong, unpleasant odor.[5]
Conclusion
The N-acetylation of (R)-3-hydroxypyrrolidine is a reliable and scalable method for producing (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone, a key building block in modern drug discovery. By understanding the reaction mechanism and carefully controlling key experimental parameters such as temperature and stoichiometry, researchers can consistently obtain high yields of the desired product with excellent purity. This guide provides a solid foundation for the successful synthesis and application of this valuable chiral intermediate.
References
- BenchChem. (2025). hydroxyazetidine and N-Acetyl-3- hydroxypyrrolidine in Synthesis. BenchChem.
- BenchChem. (2025). Application Note: A Robust Protocol for the N-acetylation of 3-(Ethylamino)pyrrolidine. BenchChem.
- CDN.
- MySkinRecipes. 1-(3-Hydroxypyridin-2-yl)ethanone. MySkinRecipes.
- National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- United States Patent US7652152B2. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Hydroxypyridin-2-yl)ethanone [myskinrecipes.com]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to (S)-1-(3-Hydroxypyrrolidin-1-yl)ethanone: A Chiral Building Block for Drug Discovery
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone, a valuable chiral building block for the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, handling, and potential applications in medicinal chemistry.
Introduction: The Significance of the Chiral 3-Hydroxypyrrolidine Scaffold
The (S)-3-hydroxypyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid, five-membered ring structure, coupled with the stereodefined hydroxyl group, provides a valuable platform for introducing molecular diversity and optimizing drug-target interactions. The N-acetylated derivative, (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone, serves as a stable and readily functionalizable intermediate for the synthesis of more complex molecules, including potential therapeutics for a range of diseases. Chiral pyrrolidinyl units are recognized as important components in many natural products and pharmaceuticals.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone is paramount for its effective use in research and development.
General Properties
The fundamental properties of this compound are summarized in the table below. It is a solid at room temperature, and its chirality is a key feature for its application in stereoselective synthesis.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | |
| CAS Number | 916733-17-0 | [3][4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Boiling Point (racemate) | 286.4 ± 33.0 °C at 760 mmHg | |
| Storage Temperature | Room temperature, sealed in a dry environment |
Spectroscopic Profile (Predicted)
While extensive experimental spectra for (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone are not widely available in the public domain, a predicted spectroscopic profile can be constructed based on its chemical structure and established principles of NMR and IR spectroscopy. Researchers should use the following information as a guide for the verification of synthesized or purchased material.
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the acetyl group. The chiral center at C3 will lead to diastereotopic protons on the adjacent methylene groups, resulting in more complex splitting patterns.
-
~4.4 ppm (m, 1H): Proton attached to the carbon bearing the hydroxyl group (CH-OH).
-
~3.4-3.7 ppm (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom and the chiral center.
-
~2.0 ppm (s, 3H): Methyl protons of the acetyl group.
-
~1.8-2.1 ppm (m, 2H): Methylene protons at the C4 position of the pyrrolidine ring.
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
~169 ppm: Carbonyl carbon of the acetyl group.
-
~69 ppm: Carbon bearing the hydroxyl group (CH-OH).
-
~54 ppm & ~45 ppm: Methylene carbons adjacent to the nitrogen atom.
-
~34 ppm: Methylene carbon at the C4 position.
-
~22 ppm: Methyl carbon of the acetyl group.
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.[5][6]
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.[7][8]
-
~1650 cm⁻¹ (strong): C=O stretching vibration of the amide (acetyl group).[6]
High-resolution mass spectrometry should confirm the molecular weight of the compound. Predicted collision cross-section data can also aid in structural confirmation.[9]
-
[M+H]⁺: 130.08626 m/z
-
Predicted Collision Cross Section ([M+H]⁺): 126.7 Ų
Synthesis of (S)-1-(3-Hydroxypyrrolidin-1-yl)ethanone
The synthesis of (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone is typically achieved through the N-acetylation of the commercially available precursor, (S)-3-hydroxypyrrolidine. A general and reliable protocol is provided below.
Reaction Scheme
Caption: Synthesis of (S)-1-(3-Hydroxypyrrolidin-1-yl)ethanone.
Experimental Protocol
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone.
Causality Behind Experimental Choices:
-
Pyridine as a base: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct of the reaction and driving the equilibrium towards the product.[10]
-
Anhydrous conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of acetic anhydride.
-
0 °C starting temperature: The initial cooling helps to control the exothermic nature of the acylation reaction.
-
Aqueous workup: The sodium bicarbonate wash neutralizes any remaining acetic acid and pyridine, facilitating purification.
Applications in Drug Discovery and Development
The chiral 3-hydroxypyrrolidine scaffold is a key component in numerous bioactive molecules, and (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone represents a versatile starting material for accessing these complex structures. The hydroxyl group can be further functionalized through various reactions such as etherification, esterification, or oxidation, while the pyrrolidine ring provides a rigid backbone for the spatial arrangement of pharmacophoric groups.
Pyrrolidine-containing compounds have demonstrated a wide range of biological activities, making them attractive targets for drug discovery programs.[1] The synthesis of novel spiropyrrolidine-oxindole derivatives, for example, has been shown to yield compounds with potential antimicrobial properties.[11]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Use in a well-ventilated area.[12]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[12]
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[13]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
(S)-1-(3-Hydroxypyrrolidin-1-yl)ethanone is a valuable and versatile chiral building block with significant potential in the field of medicinal chemistry. Its well-defined stereochemistry and multiple points for functionalization make it an ideal starting material for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and handling to aid researchers in its effective application in their drug discovery and development endeavors.
References
-
Angene Chemical. (2025, April 6). Safety Data Sheet: 1-(3-Hydroxypyrrolidin-1-yl)ethanone. Retrieved from [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. (2019, October 4). National Institutes of Health. Retrieved from [Link]
-
Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (n.d.). National Institutes of Health. Retrieved from [Link]
-
General procedure for acetylation (GP1). (n.d.). DOI. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021, November 15). MDPI. Retrieved from [Link]
-
Acetylation of Peptides and Proteins: Monograph 0003. (2007, February 17). IonSource. Retrieved from [Link]
-
N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from [Link]
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6). ResearchGate. Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. (n.d.). PubMed. Retrieved from [Link]
-
INTERPRETATION OF IR SPECTRA. (n.d.). University of Arizona. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
IR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Nα Selective Acetylation of Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352). (n.d.). NP-MRD. Retrieved from [Link]
-
Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. (n.d.). Hong Lab MIT. Retrieved from [Link]
-
1-{3-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. (n.d.). MDPI. Retrieved from [Link]
-
N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. (n.d.). Research Collection. Retrieved from [Link]
-
(R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. (n.d.). AbacipharmTech. Retrieved from [Link]
-
Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Solubility and related physicochemical properties of narcotic analgesics. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Chiral 3-Hydroxypyrrolidine Derivatives
Foreword: The Strategic Importance of the 3-Hydroxypyrrolidine Scaffold
The pyrrolidine ring is a privileged N-heterocyclic motif, forming the structural core of numerous natural products, top-selling pharmaceuticals, and agrochemicals.[1][2] Among its derivatives, the chiral 3-hydroxypyrrolidine scaffold holds a position of exceptional importance. The stereochemically defined hydroxyl group at the C3 position serves as a critical pharmacophore, enabling precise hydrogen bonding interactions with biological targets. This feature is leveraged in a wide array of therapeutic agents, including the antihypertensive drug Barnidipine, the carbapenem antibiotic Meropenem, and various kinase inhibitors and neurotransmitter modulators.[3][4][5]
The pharmacological activity of these complex molecules is profoundly dependent on their three-dimensional structure, making the enantioselective synthesis of the 3-hydroxypyrrolidine core a paramount challenge in medicinal and process chemistry.[4] Impurities, particularly the undesired stereoisomer, can dramatically reduce a drug's efficacy or introduce off-target toxicity.[4] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of field-proven, robust, and scalable strategies for accessing these invaluable chiral building blocks. We will move beyond simple procedural lists to explore the underlying principles and causal relationships that govern stereochemical outcomes, empowering scientists to make informed decisions in their synthetic endeavors.
Part 1: The Chiral Pool Approach: Leveraging Nature's Stereochemical Legacy
The most established strategy for producing enantiopure compounds is to begin with one. The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure building blocks provided by nature, such as amino acids and sugars.[6][7] This approach is powerful because it transfers the pre-existing stereocenter of the starting material to the final product, often through a series of stereoconservative or stereospecific transformations.
For 3-hydroxypyrrolidines, naturally occurring amino acids like 4-hydroxy-L-proline, L-malic acid, and L-glutamic acid are exemplary starting points.[1][8][9] The synthesis of various drugs, including the antibiotic Ertapenem, has been successfully carried out from (2S,4R)-4-hydroxypyrrolidine carboxylic acid.[5]
Logical Framework: Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid
A representative and industrially relevant pathway begins with optically pure 4-amino-(S)-2-hydroxybutyric acid. The logic of this pathway hinges on a sequence of functional group manipulations that culminate in an intramolecular cyclization to form the pyrrolidine ring, preserving the chirality of the C2 stereocenter which becomes the C3 stereocenter in the product.
Caption: Workflow for Chiral Pool Synthesis of (S)-3-hydroxypyrrolidine.
Experimental Protocol: Synthesis via Lactam Intermediate
An alternative, highly efficient chiral pool method involves an initial esterification followed by lactam cyclization and subsequent reduction.[8] This pathway is often preferred for its operational simplicity, as the initial two steps can frequently be performed consecutively without intermediate purification.[8]
Objective: To prepare (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid.
Step 1: Esterification of the Starting Material
-
Suspend 4-amino-(S)-2-hydroxybutyric acid (1.0 eq) in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C to facilitate ester formation.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo to yield the crude amino acid ester hydrochloride salt.
Step 2: Lactam Cyclization
-
Dissolve the crude ester salt from Step 1 in a suitable solvent like methanol.
-
Add a base, such as sodium methoxide (1.5 eq), to neutralize the salt and promote intramolecular cyclization.
-
Heat the mixture to reflux for 4-6 hours. The formation of the lactam, (S)-3-hydroxy-2-pyrrolidinone, is driven by the thermodynamically favorable five-membered ring formation.
-
Cool, neutralize, and perform an extractive workup. Purify via column chromatography or crystallization.
Step 3: Amide Reduction
-
Dissolve the purified lactam (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Add a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂) (2.0-3.0 eq), portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Causality Note: Strong reducing agents are required to reduce the resonance-stabilized amide carbonyl.
-
After the addition is complete, heat the reaction to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate. The crude product can be purified by distillation under reduced pressure to yield optically pure (S)-3-hydroxypyrrolidine.[8]
Part 2: Asymmetric Catalysis: The Power of Chiral Induction
While chiral pool methods are robust, they are limited by the availability of suitable starting materials. Asymmetric catalysis offers a more flexible approach, creating chirality from achiral or prochiral precursors. The dominant strategy in this class is the enantioselective reduction of a prochiral ketone, typically N-protected-3-pyrrolidinone.
The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is critical. It not only prevents unwanted side reactions but also modulates the electronic properties and steric profile of the substrate, which directly influences the efficiency and selectivity of the catalytic step. The N-Boc group is a frequent choice due to its stability and ease of removal under mild acidic conditions.[3]
Logical Framework: Catalytic Asymmetric Reduction
The core principle involves a chiral catalyst that forms a transient, diastereomeric complex with the substrate. This complex orients the ketone in a sterically defined manner, forcing the hydride reductant to attack one of the two prochiral faces preferentially, leading to an excess of one enantiomeric alcohol product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 9. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of N-acetylated Pyrrolidines
Abstract
N-acetylated pyrrolidines are a pivotal class of heterocyclic compounds frequently encountered in pharmacologically active molecules and natural products. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural motif, and its precise structural elucidation is paramount for understanding its biological activity and for drug development.[1][2] This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the unambiguous characterization of N-acetylated pyrrolidines, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of N-Acetylated Pyrrolidines
The N-acetylated pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The addition of an acetyl group to the pyrrolidine nitrogen significantly influences the molecule's conformational preferences, polarity, and binding interactions with biological targets. This modification can lead to distinct pharmacological profiles, making the precise confirmation of the N-acetylation and the overall molecular structure a critical step in the drug discovery and development pipeline. This guide will equip researchers with the necessary knowledge to confidently characterize these molecules using a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For N-acetylated pyrrolidines, both ¹H and ¹³C NMR are indispensable for determining the constitution, configuration, and conformation of the molecule.[1]
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a wealth of information about the chemical environment of each proton in the molecule.
-
Chemical Shifts (δ): The protons on the pyrrolidine ring typically resonate in the range of 1.5-4.0 ppm.[1]
-
C2-H and C5-H: Protons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen and the acetyl carbonyl group. They typically appear at a lower field, generally between 3.0 and 4.0 ppm.
-
C3-H and C4-H: The protons on the C3 and C4 carbons are more shielded and resonate at a higher field, usually in the range of 1.5-2.5 ppm.[1]
-
Acetyl Protons: The methyl protons of the N-acetyl group give rise to a characteristic singlet peak, typically found around 2.0 ppm. The exact chemical shift can be influenced by the conformation of the acetyl group.
-
-
Spin-Spin Coupling (J): The coupling patterns between adjacent protons provide valuable information about the connectivity and stereochemistry of the pyrrolidine ring. Vicinal coupling constants (³J) are particularly useful for determining the dihedral angles between protons on adjacent carbons, which in turn helps to define the ring's conformation.[4]
-
Rotational Isomerism: A key feature in the ¹H NMR spectra of many N-acetylated pyrrolidines is the presence of two sets of signals for the pyrrolidine ring protons. This arises from the restricted rotation around the N-C(O) amide bond, leading to the existence of two distinct rotational isomers (rotamers), often referred to as E and Z or cis and trans.[5][6] The interconversion between these rotamers can be slow on the NMR timescale at room temperature, resulting in the observation of separate signals for each.[5][7][8] The relative populations of these isomers can be determined by integrating their respective signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.
-
Chemical Shifts (δ):
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 168-172 ppm.
-
C2 and C5 Carbons: The carbons directly attached to the nitrogen (C2 and C5) are also deshielded and resonate between 45 and 60 ppm.
-
C3 and C4 Carbons: The C3 and C4 carbons are more shielded and appear in the range of 20-35 ppm.
-
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is the most shielded carbon and typically resonates around 22 ppm.
-
2D NMR Techniques: Establishing Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the detailed structure of N-acetylated pyrrolidines.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the tracing of the connectivity of the pyrrolidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the position of the acetyl group by observing the correlation between the acetyl protons and the C2 and C5 carbons of the pyrrolidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For N-acetylated pyrrolidines, NOESY is invaluable for differentiating between the E and Z rotamers by observing through-space interactions between the acetyl methyl protons and the protons on the pyrrolidine ring.[5]
Experimental Protocol: NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the N-acetylated pyrrolidine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
2D NMR: Utilize standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments. Optimize acquisition and processing parameters according to the instrument's software guidelines.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule. It is a crucial tool for confirming the identity of N-acetylated pyrrolidines.
Ionization Techniques
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, which can be useful for structural elucidation and library matching.[9]
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[3] ESI is particularly useful for obtaining the molecular weight of the compound with high accuracy.
Fragmentation Patterns
The fragmentation of N-acetylated pyrrolidines in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include:
-
Loss of the acetyl group: A prominent fragment ion corresponding to the loss of a ketene molecule (CH₂=C=O) from the molecular ion is often observed.
-
Ring cleavage: The pyrrolidine ring can undergo cleavage, leading to characteristic fragment ions. The specific fragmentation pattern can help to determine the position of substituents on the ring.
N-terminal acetylation of peptides has been shown to improve the abundance and occurrence of b-ions in mass spectrometry, which can aid in de novo sequencing.[10] While N-acetylated pyrrolidines are not peptides, the principle of directed fragmentation due to the acetyl group can be analogous.
Experimental Protocol: Mass Spectrometric Analysis
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
For ESI, optimize the source parameters (e.g., spray voltage, capillary temperature) for the compound of interest.[3]
-
Acquire mass spectra in the appropriate mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For N-acetylated pyrrolidines, IR spectroscopy is particularly useful for confirming the presence of the amide carbonyl group.
-
Key Vibrational Frequencies:
-
C=O Stretch: The most characteristic absorption for an N-acetylated pyrrolidine is the strong amide carbonyl (C=O) stretching vibration. This band typically appears in the region of 1630-1680 cm⁻¹. The exact frequency can be influenced by the ring strain and the electronic environment.
-
C-N Stretch: The C-N stretching vibration of the amide group is usually observed in the range of 1200-1350 cm⁻¹.
-
C-H Stretch: The C-H stretching vibrations of the aliphatic protons on the pyrrolidine ring and the acetyl methyl group are observed in the region of 2850-3000 cm⁻¹.
-
The IR spectrum of N-acetyl-2-pyrrolidinone, for instance, shows a strong carbonyl absorption.[9]
Experimental Protocol: Infrared Spectroscopic Analysis
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
Thin Film: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
A background spectrum should be recorded and subtracted from the sample spectrum.
Data Integration and Structural Elucidation: A Holistic Approach
The definitive characterization of an N-acetylated pyrrolidine relies on the synergistic interpretation of data from all three spectroscopic techniques.
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, stereochemistry, presence of rotamers. |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons. |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous signal assignment, connectivity, spatial relationships. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. |
| Infrared Spectroscopy | Presence of key functional groups (especially the amide carbonyl). |
Visualization of the Characterization Workflow
Caption: Workflow for the spectroscopic characterization of N-acetylated pyrrolidines.
Conclusion
The comprehensive spectroscopic characterization of N-acetylated pyrrolidines is a critical and non-negotiable step in modern drug discovery and development. By employing a multi-technique approach that combines the detailed structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, researchers can achieve unambiguous structural elucidation. The methodologies and insights presented in this guide provide a robust framework for scientists to confidently characterize these important heterocyclic compounds, ensuring the integrity and reproducibility of their research.
References
-
National Institute of Standards and Technology. (n.d.). N-Acetylpyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]
- Taylor, W. G., Hall, T. W., & Schreck, C. E. (1992). An investigation of the rotational isomers of N-acetyl-2,2-dimethyloxazolidine and related compounds by nuclear magnetic resonance spectroscopy and molecular mechanics. Canadian Journal of Chemistry, 70(1), 165-173.
-
ResearchGate. (n.d.). The results of the conformational analysis. Retrieved from [Link]
- Bushweller, C. H., O'Neil, J. W., Halford, M. H., & Bissett, F. H. (1970). Activation parameters for conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis and direct thermal stereomutation.
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine, 1-acetyl-. PubChem. Retrieved from [Link]
- Bushweller, C. H., O'Neil, J. W., Halford, M. H., & Bissett, F. H. (1970). Barrier to conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis and direct thermal equilibration. Journal of the American Chemical Society, 92(10), 3071-3073.
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red.... Retrieved from [Link]
- Kumar, D., Kumar, Y., & Kumar, P. (2018). Mass spectral analysis of acetylated peptides: Implications in proteomics. Analytical Biochemistry, 556, 50-57.
-
Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
- Castro, E., Garcia, Y., Rivera, J., Martinez-Alvarez, R., & Echegoyen, L. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal, 13(29), 8294-8301.
- Zhang, Y., Xie, M., Hu, Y., Kong, F., & He, S. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 45-50.
-
ResearchGate. (n.d.). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
- Woods, R. J., & Edge, C. J. (2007). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry, 5(15), 2469-2476.
-
National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Acetylpyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green and Efficient Synthesis of Novel Polysubstituted 2-Pyrrolidinones under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
- Scott, R. W., & Toste, F. D. (2005). Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization. Organic Letters, 7(22), 4975-4978.
- Al-Warhi, T., Al-Siraj, A., Al-Hadedi, A., & Al-Azmi, A. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24479-24486.
- Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677.
-
ScienceOpen. (n.d.). Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation parameters for conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis and direct thermal stereomutation - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Acetylpyrrolidone [webbook.nist.gov]
- 10. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet | Semantic Scholar [semanticscholar.org]
Discovery and Synthesis of Novel Pyrrolidine-Based Compounds: A Modern Medicinal Chemistry Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, distinguished as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2][3][4] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high-potency and selective interactions with complex biological targets.[3][5] This guide offers a comprehensive exploration of the core strategies employed in the discovery and synthesis of novel pyrrolidine derivatives. We move beyond simple procedural descriptions to dissect the underlying principles and causal relationships that inform strategic decisions in synthetic route design. From the foundational power of cycloaddition reactions to the efficiency of multicomponent strategies and the precision of asymmetric organocatalysis, this document provides field-proven insights, detailed experimental protocols, and a forward-looking perspective on this vital area of drug discovery.
Chapter 1: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The value of the pyrrolidine ring in drug design is not accidental; it stems from a unique combination of physicochemical properties that medicinal chemists can strategically exploit.
-
Three-Dimensionality and Conformational Rigidity: Unlike flat, aromatic systems, the saturated pyrrolidine ring adopts a non-planar puckered conformation. This "pseudorotation" allows for the precise spatial orientation of substituents, enabling chemists to design molecules that fit into complex protein binding pockets with high complementarity.[3][5] This inherent three-dimensionality is a key advantage in moving beyond "flatland" chemistry.
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring is basic, typically with a pKa similar to other dialkyl amines.[6] This basic center can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This feature is crucial for establishing key interactions with biological targets and can significantly enhance aqueous solubility, a vital pharmacokinetic property.[7]
-
Synthetic Tractability: The pyrrolidine scaffold is accessible through a multitude of robust and well-established synthetic methodologies. This allows for the creation of diverse libraries of compounds with various substitution patterns, which is essential for systematic Structure-Activity Relationship (SAR) studies.
The strategic workflow for developing novel pyrrolidine-based therapeutics integrates computational design with advanced synthetic execution and biological evaluation.
Figure 1: High-level workflow for the discovery of pyrrolidine-based drug candidates.
Chapter 2: Core Strategies for Pyrrolidine Synthesis
The construction of the pyrrolidine ring is a central challenge that has been met with a diverse array of innovative synthetic solutions. The choice of method is dictated by the desired substitution pattern, stereochemical complexity, and the overall goals of the research program (e.g., library synthesis vs. target-oriented synthesis).
[3+2] Cycloaddition Reactions: The Power of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an electron-deficient alkene) is arguably the most powerful and versatile method for constructing highly functionalized pyrrolidines.[4][8] This reaction is highly atom-economical and can generate multiple stereocenters in a single, stereocontrolled step.[4][9]
Causality Behind the Method: Azomethine ylides are transient 1,3-dipoles that are readily generated in situ. Their frontier molecular orbitals are perfectly suited for a concerted [3+2] cycloaddition with alkenes. The stereochemical outcome is controlled by the geometry of the ylide and the trajectory of its approach to the alkene, which can be powerfully influenced by chiral catalysts. Copper(I) and Silver(I) complexes with chiral ligands are frequently employed to induce high levels of enantioselectivity.[9]
Figure 2: Conceptual pathway for pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a representative self-validating system for synthesizing an enantioenriched pyrrolidine. The validation comes from the expected high diastereoselectivity and enantioselectivity, which can be confirmed by NMR and chiral HPLC analysis, respectively.
-
Objective: To synthesize a polysubstituted pyrrolidine with high stereocontrol.
-
Reagents & Equipment:
-
Anhydrous Toluene
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈
-
Chiral Ligand (e.g., (R)-Ph-BPE)
-
Glycine-derived iminoester (azomethine ylide precursor)
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Tertiary amine base (e.g., Triethylamine, Et₃N)
-
Schlenk flask, magnetic stirrer, argon atmosphere, syringe pump
-
-
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (CuOTf)₂·C₇H₈ (0.025 mmol, 5 mol%) and the chiral ligand (0.0275 mmol, 5.5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes until a clear solution is formed. Rationale: Pre-formation of the chiral catalyst complex is crucial for achieving high enantioselectivity.
-
Reaction Assembly: In a separate flask, dissolve the iminoester (0.5 mmol, 1.0 equiv.) and the alkene (0.6 mmol, 1.2 equiv.) in anhydrous toluene (3.0 mL).
-
Slow Addition: Using a syringe pump, add the solution from Step 3 to the catalyst solution over a period of 4 hours at room temperature. Rationale: Slow addition maintains a low concentration of the azomethine ylide, minimizing side reactions and promoting the desired catalytic cycle.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iminoester is consumed.
-
Work-up & Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral stationary phase HPLC.
-
Multicomponent Reactions (MCRs): The Efficiency Mandate
MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[10][11] In the context of drug discovery, MCRs are exceptionally powerful for rapidly generating libraries of structurally diverse pyrrolidines.[10][12]
Causality Behind the Method: The elegance of MCRs lies in their convergent nature and step economy.[10][13] By avoiding the isolation and purification of intermediates, they significantly reduce synthesis time, cost, and waste. The reaction is often a domino sequence where the product of one step is the substrate for the next, all occurring in the same pot. For pyrrolidines, a common MCR involves the reaction of an aldehyde, an amino acid, and a dipolarophile, which proceeds through an in situ generated azomethine ylide.[12]
Figure 3: The convergent and efficient nature of a three-component reaction (MCR).
Asymmetric Organocatalysis: The Proline Revolution
The discovery that simple, chiral organic molecules like the amino acid proline can catalyze asymmetric reactions was a watershed moment in synthesis.[14][15] Proline and its derivatives are particularly effective for the enantioselective synthesis of pyrrolidines, often acting as catalysts themselves or as precursors to more complex organocatalysts.[14][15][16]
Causality Behind the Method: Proline's catalytic power stems from its unique structure, which combines a secondary amine and a carboxylic acid. The secondary amine can react with a carbonyl compound (aldehyde or ketone) to form an enamine or an iminium ion intermediate. The chirality of the proline backbone then directs the subsequent bond formation, leading to a product with high enantiomeric excess. This dual-activation mechanism, where the catalyst activates both the nucleophile and the electrophile, is a hallmark of many organocatalytic transformations.[14]
Chapter 3: Case Study: Design and Synthesis of a Novel Inhibitor Library
To illustrate the integration of these principles, we present a hypothetical case study focused on developing novel inhibitors for a therapeutic target.
3.1 Target & Computational Design
-
Target: A hypothetical enzyme with a well-defined binding pocket that can accommodate a substituted pyrrolidine scaffold.
-
Computational Approach: Molecular docking studies are performed using a library of virtual pyrrolidine fragments to identify key substitution vectors that could enhance binding affinity.[17][18] The results suggest that substitution at the 2- and 4-positions of the pyrrolidine ring with aryl groups is likely to be beneficial.
3.2 Synthesis of a Focused Library
Based on the computational insights, a small, focused library of 2,4-disubstituted pyrrolidines is synthesized using a diastereoselective multicomponent reaction.[19]
3.3 In Vitro Screening & SAR Analysis
The synthesized compounds are tested for their inhibitory activity against the target enzyme. The results are summarized in the table below.
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) |
| PYR-01 | Phenyl | Methoxy | 15.2 |
| PYR-02 | 4-Fluorophenyl | Methoxy | 2.8 |
| PYR-03 | 2-Chlorophenyl | Methoxy | 25.1 |
| PYR-04 | 4-Fluorophenyl | Ethoxy | 3.1 |
| PYR-05 | 4-Fluorophenyl | Isopropoxy | 9.5 |
Analysis of Structure-Activity Relationships (SAR):
-
R¹ Position: The data clearly show that a 4-fluorophenyl group at the R¹ position (PYR-02) is significantly more potent than an unsubstituted phenyl (PYR-01) or a 2-chlorophenyl group (PYR-03). This suggests a favorable interaction, possibly a halogen bond or dipole-dipole interaction, in the binding pocket. The steric hindrance from the ortho-chloro group in PYR-03 is likely detrimental to binding.
-
R² Position: Comparing PYR-02, PYR-04, and PYR-05, the methoxy group at the R² position provides the best activity. Increasing the steric bulk from methoxy to ethoxy and isopropoxy leads to a decrease in potency, indicating a size-limited pocket for this substituent.
This initial SAR provides a clear, self-validating roadmap for the next round of synthesis, focusing on further exploration of para-substituted phenyl rings at R¹ and small alkoxy groups at R².
Conclusion and Future Outlook
The pyrrolidine scaffold remains an exceptionally fruitful area for drug discovery. Modern synthetic methods, particularly asymmetric cycloadditions and multicomponent reactions, have provided chemists with unprecedented power to construct complex, stereochemically defined pyrrolidines with high efficiency.[8][10][11] The true art and science lie in understanding the causality behind each method—choosing the right strategy to answer a specific medicinal chemistry question. The synergy between computational design, innovative synthesis, and rigorous biological evaluation will continue to drive the discovery of novel pyrrolidine-based therapeutics. Future advancements will likely focus on even more efficient and sustainable catalytic systems, including biocatalysis and flow chemistry, to further accelerate the journey from molecular concept to life-changing medicine.[20]
References
- Title: Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis Source: Vertex AI Search URL
- Title: (PDF)
- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI Source: MDPI URL
- Title: Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches | Bentham Science Publishers Source: Bentham Science URL
- Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online Source: White Rose Research Online URL
- Title: Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing)
- Title: Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - NIH Source: National Institutes of Health URL
- Title: Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC - NIH Source: National Institutes of Health URL
- Title: Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Publishing Source: Royal Society of Chemistry URL
- Title: The Role of Pyrrolidine Derivatives in Modern Drug Discovery Source: Not specified URL
- Title: Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts - Benchchem Source: BenchChem URL
- Title: Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers Source: Frontiers URL
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL
- Title: Pyrrolidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central Source: National Institutes of Health URL
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL
- Title: Full article: Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions - Taylor & Francis Online Source: Taylor & Francis Online URL
- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Source: National Institutes of Health URL
- Title: Divergent Access to Functionalized Pyrrolidines and Pyrrolines via Iridium-Catalyzed Domino-Ring-Opening Cyclization of Vinyl Aziridines With β-Ketocarbonyls - PubMed Source: National Institutes of Health URL
- Title: Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
- Title: Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega Source: American Chemical Society URL
- Title: A Short Diastereoselective Synthesis of Polyhydroxylated Pyrrolidines and an Indolizidine Source: Not specified URL
- Title: Pyrrolidine Derivatives in Drug Discovery - PharmaBlock Source: PharmaBlock URL
- Title: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv Source: ChemRxiv URL
- Title: Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted ...
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI Source: MDPI URL
- Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH Source: National Institutes of Health URL
- Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PubMed Central Source: National Institutes of Health URL
- Title: Pyrrolidine - Wikipedia Source: Wikipedia URL
- Title: Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening | ACS Omega Source: American Chemical Society URL
- Title: FDA-approved pyrrolidine-containing drugs in 2022.
- Title: New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News Source: Not specified URL
- Title: A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery - Benchchem Source: BenchChem URL
- Title: Computational approaches for identifying potential inhibitors on targeting protein interactions in drug discovery - PubMed Source: National Institutes of Health URL
- Title: Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - MDPI Source: MDPI URL
- Title: (PDF)
- Title: Computational Ways to Enhance Protein Inhibitor Design - Frontiers Source: Frontiers URL
- Title: Computational Approaches For Designing Protein/inhibitor Complexes And Membrane Protein Variants - ScholarlyCommons Source: University of Pennsylvania URL
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Computational approaches for identifying potential inhibitors on targeting protein interactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Computational Ways to Enhance Protein Inhibitor Design [frontiersin.org]
- 19. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
Physical and chemical properties of pyrrolidinyl ethanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinyl ethanone core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] Its prevalence stems from a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a variety of intermolecular interactions. This five-membered nitrogen-containing heterocycle, appended with an ethanone moiety, provides a versatile platform for the design of novel therapeutics targeting a wide range of diseases.[1][2][3] The pyrrolidine ring's non-planar, pseudo-rotational nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect in achieving target selectivity and potency.[1] This guide provides an in-depth exploration of the fundamental physical and chemical properties of pyrrolidinyl ethanones, offering insights crucial for their effective application in drug discovery and development.
I. Core Structure and Nomenclature
The foundational structure of a pyrrolidinyl ethanone consists of a pyrrolidine ring linked via its nitrogen atom to the carbonyl carbon of an ethanone group. The systematic IUPAC name for the simplest member of this class is 1-(pyrrolidin-1-yl)ethan-1-one.[4]
Caption: General structure of a pyrrolidinyl ethanone.
Variations in this core structure arise from substitutions on the pyrrolidine ring and the ethanone side chain, leading to a diverse library of compounds with distinct properties.
II. Physical Properties
The physical properties of pyrrolidinyl ethanones are critical determinants of their behavior in biological systems and their suitability for pharmaceutical formulation. These properties are influenced by factors such as molecular weight, polarity, and the potential for intermolecular forces like hydrogen bonding.
A. Tabulated Physical Properties
The following table summarizes key physical properties for representative pyrrolidinyl ethanones. It is important to note that these values can vary with substitutions on the core structure.
| Property | 1-(Pyrrolidin-1-yl)ethan-1-one | 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone |
| Molecular Formula | C6H11NO[4] | C6H11NO2 | C7H14N2O[5] |
| Molecular Weight | 113.16 g/mol [4] | 129.16 g/mol [6] | 142.20 g/mol [5] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in water and organic solvents | Expected to be water-soluble | Expected to be water-soluble |
| pKa | Not available | Not available | Not available |
B. Key Physical Characteristics Explained
-
Polarity and Solubility: The presence of the polar amide group (C=O) and the nitrogen atom in the pyrrolidine ring imparts a significant degree of polarity to the molecule.[7] This polarity, coupled with the potential for hydrogen bonding (in the case of substituted derivatives with N-H or O-H bonds), generally leads to good solubility in polar solvents, including water.[8] The "like dissolves like" principle is a useful guideline here; the polar nature of pyrrolidinyl ethanones favors their dissolution in polar media.[8]
-
Melting and Boiling Points: The melting and boiling points of pyrrolidinyl ethanones are influenced by their molecular weight and the strength of their intermolecular forces.[9] The dipole-dipole interactions arising from the polar amide group contribute to higher melting and boiling points compared to nonpolar analogues of similar molecular weight. For substituted pyrrolidinyl ethanones capable of hydrogen bonding, these points are expected to be even higher due to the stronger intermolecular forces that need to be overcome.
III. Chemical Properties and Reactivity
The chemical behavior of pyrrolidinyl ethanones is dictated by the interplay of the electron-withdrawing carbonyl group and the electron-donating nitrogen atom of the pyrrolidine ring. This electronic arrangement gives rise to a rich and versatile reactivity profile.
A. The Amide Resonance
A key feature governing the chemistry of pyrrolidinyl ethanones is the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance has several important consequences:
-
Partial Double Bond Character: The C-N bond acquires partial double bond character, which restricts rotation around this bond.[10] This can lead to the existence of conformational isomers (rotamers) that may be observable by techniques like NMR spectroscopy.[11]
-
Reduced Basicity of Nitrogen: The delocalization of the nitrogen lone pair into the carbonyl system significantly reduces the basicity of the nitrogen atom compared to a typical secondary amine.
-
Nucleophilicity of the Carbonyl Oxygen: The resonance increases the electron density on the carbonyl oxygen, enhancing its nucleophilicity and its ability to participate in hydrogen bonding.[10]
Caption: Resonance in the amide group of pyrrolidinyl ethanones.
B. Reactivity of the Carbonyl Group
The carbonyl group in pyrrolidinyl ethanones is susceptible to attack by nucleophiles. However, the reactivity is generally lower than that of ketones due to the electron-donating effect of the nitrogen atom through resonance. Common reactions include:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.
C. Reactivity of the α-Carbon
The carbon atom adjacent to the carbonyl group (the α-carbon) exhibits acidic properties due to the electron-withdrawing effect of the carbonyl group. This allows for the formation of an enolate anion upon treatment with a suitable base. The enolate can then participate in a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce new carbon-carbon bonds.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.
D. Reactivity of the Pyrrolidine Ring
The pyrrolidine ring itself can undergo reactions, although it is generally less reactive than the ethanone moiety. The nitrogen atom, despite its reduced basicity, can still be protonated by strong acids to form an amidinium salt.[12][13]
IV. Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of pyrrolidinyl ethanones.
A. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in pyrrolidinyl ethanones.
-
C=O Stretch (Amide I Band): A very strong and characteristic absorption band is observed in the region of 1630-1680 cm⁻¹.[14][15] The exact position of this band can be influenced by factors such as hydrogen bonding and conjugation. In dilute solutions, where hydrogen bonding is minimized, the absorption may shift to a higher frequency, around 1690 cm⁻¹.[10][14]
-
C-N Stretch: The stretching vibration of the C-N bond is typically observed in the fingerprint region of the spectrum.
-
N-H Bending (for secondary amides): In cases where the pyrrolidine ring is substituted to create a secondary amide, an N-H bending vibration (Amide II band) appears in the region of 1550-1640 cm⁻¹.[14]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring and the ethanone side chain. The chemical shifts of the protons α to the nitrogen and the carbonyl group will be deshielded. Due to the restricted rotation around the C-N amide bond, it is possible to observe distinct signals for different conformational isomers.[11]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >170 ppm). The carbons of the pyrrolidinyl ring will also have distinct chemical shifts.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, pyrrolidinyl ethanones often exhibit characteristic fragmentation patterns. A common fragmentation involves the cleavage of the bond between the carbonyl group and the pyrrolidine ring, leading to the formation of a pyrrolidinyl cation or related fragments.[16][17] In-source fragmentation techniques can be employed to selectively cleave the pyrrolidine moiety, which can be advantageous for structure elucidation, especially for complex derivatives.[16][17]
V. Experimental Protocols
The following section outlines standardized protocols for the determination of key physical properties of pyrrolidinyl ethanones.
A. Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.[18]
Principle: A small amount of the solid compound is heated slowly, and the temperature range over which it melts is observed. Pure crystalline compounds typically have a sharp melting point range of 0.5-1.0°C.[18] Impurities tend to lower and broaden the melting point range.[18]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[18]
-
Thermometer[18]
-
Spatula
-
Mortar and pestle (optional, for finely powdering the sample)
Procedure:
-
Sample Preparation: If the compound is not already a fine powder, gently crush a small amount using a mortar and pestle.[18]
-
Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 1-2 mm is achieved.[9][19]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the sample holder. Place the thermometer in its designated well.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.[18] Immerse the thermometer and capillary tube in the oil bath of the Thiele tube.
-
-
Heating:
-
Begin heating the apparatus. For an unknown compound, a rapid initial heating can be done to determine an approximate melting point.
-
For an accurate measurement, allow the apparatus to cool and then heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[18]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Cleanup: Dispose of the used capillary tube in a designated glass waste container.
Caption: Workflow for Melting Point Determination.
B. Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for purification, reaction setup, and formulation.[8]
Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and the mixture is observed to determine if the solute dissolves completely.[8]
Apparatus:
-
Test tubes and a test tube rack
-
Spatula
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Place a small, pre-weighed amount of the pyrrolidinyl ethanone (e.g., 25 mg) into a clean, dry test tube.[20]
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water) to the test tube.[20]
-
Mixing: Vigorously shake or vortex the test tube for a set period, typically 30-60 seconds.[8][21]
-
Observation: Observe the mixture.
-
Systematic Testing: This procedure can be repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) and pH (e.g., 5% aqueous HCl, 5% aqueous NaOH) to build a comprehensive solubility profile.[20][22]
Caption: Logical Flow for Solubility Testing.
VI. Pyrrolidinyl Ethanones in Drug Development
The pyrrolidinyl ethanone scaffold is a cornerstone in the development of novel therapeutics due to its favorable pharmacological properties. Its presence in a wide array of bioactive molecules underscores its importance to medicinal chemists.[1][2][3]
A. Significance as a Pharmacophore
The structural features of pyrrolidinyl ethanones contribute to their success as pharmacophores:
-
Scaffold for 3D Diversity: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the target's binding pocket.[1]
-
Hydrogen Bonding Capabilities: The carbonyl oxygen and, in substituted analogs, N-H or O-H groups, can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for high-affinity binding to biological targets.
-
Modulation of Physicochemical Properties: The pyrrolidine ring and ethanone moiety can be readily functionalized to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
B. Examples of Biologically Active Pyrrolidinyl Ethanones
Derivatives of pyrrolidinyl ethanone have shown promise in a variety of therapeutic areas:
-
Antiviral Agents: The pyrrolidine skeleton is a component of several antiviral drugs.[23]
-
Central Nervous System (CNS) Disorders: Pyrrolidine-containing compounds have been investigated for the treatment of various CNS diseases.[1]
-
Enzyme Inhibitors: The ability to present functional groups in specific three-dimensional arrangements makes pyrrolidinyl ethanones effective scaffolds for the design of enzyme inhibitors, such as those targeting dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[24]
-
Anti-inflammatory Agents: Phosphodiesterase 4 (PDE4) inhibitors containing a pyrrolidinyl moiety have been developed for the treatment of inflammatory respiratory diseases.[25]
The continued exploration of the chemical space around the pyrrolidinyl ethanone core promises to yield new and improved therapeutic agents for a wide range of human diseases.
References
- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). Google Scholar.
- Melting point determin
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
- INFRARED SPECTROSCOPY. St.
- Amide infrared spectra. University of Calgary.
- IR Spectrum: Amides. Química Organica.org.
- experiment (1) determination of melting points. (2021, September 19). SlideShare.
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026, January 8).
- 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts.
- Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College.
- Determination Of Melting Point Of An Organic Compound. BYJU'S.
- Determination of Melting Point. Clarion University.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon.
- Procedure For Determining Solubility of Organic Compounds | PDF. Scribd.
- Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry.
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. American Chemical Society.
- 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. PubMed Central.
- Pyrrolidine, 1-acetyl-. PubChem.
- Solubility of Organic Compounds. (2023, August 31). University of Toronto.
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.
- The Barrier to Conformational Isomerism in an N-Acetylpyrrolidine by Total Nuclear Magnetic Resonance Line Shape Analysis and Di. (1971, March 24). American Chemical Society.
- Pyrrolidine, TMS deriv
- 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. PubChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- 1-(5-phenyl-2-pyrrolidinyl)ethanone. ChemSynthesis.
- (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- Aminoaldehydes and aminoketones. Wikipedia.
- 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one. PubChem.
- 1-Pyrrolidineethanamine. PubChem.
- 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR spectrum. ChemicalBook.
- 1-(5-Pyrrolidin-1-yl-2-pyridinyl)ethanone. (2025, November 16). PubChem.
- 1-(Pyrrolidin-1-yl)ethanone 97.00%. Advanced ChemBlocks.
- Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Russian Chemical Reviews.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). PubMed.
- Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respir
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol.
- Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. PubMed.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
- 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride.
- 2-(4-AMINO-PHENOXY)-1-PYRROLIDIN-1-YL-ETHANONE synthesis. ChemicalBook.
- Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide. Benchchem.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. 1-(Pyrrolidin-1-yl)ethanone 97.00% | CAS: 4030-18-6 | AChemBlock [achemblock.com]
- 5. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | C7H14N2O | CID 7131536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one | C6H11NO2 | CID 6480485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 15. IR Spectrum: Amides [quimicaorganica.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 19. byjus.com [byjus.com]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. saltise.ca [saltise.ca]
- 22. scribd.com [scribd.com]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydroxypyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The five-membered hydroxypyrrolidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from a unique combination of structural and physicochemical properties: a saturated, non-planar ring system that allows for three-dimensional exploration of chemical space, the presence of stereogenic centers that dictate specific interactions with biological targets, and a hydroxyl group that serves as a critical hydrogen-bonding feature and a versatile handle for synthetic modification.[2][3] This guide provides a comprehensive overview of the diverse biological activities associated with hydroxypyrrolidine derivatives, delves into the structure-activity relationships that govern their function, outlines key experimental protocols for their evaluation, and explores future perspectives for this remarkable molecular framework.
The Hydroxypyrrolidine Scaffold: A Profile of a Privileged Structure
The success of the hydroxypyrrolidine scaffold is not accidental; it is a direct consequence of its inherent molecular attributes that make it exceptionally suitable for interacting with complex biological systems. Unlike flat, aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring create a puckered, three-dimensional structure.[2][3] This non-planarity, often described as "pseudorotation," allows substituents to be projected into distinct vectors in space, enabling a more precise and often more potent interaction with the intricate topographies of enzyme active sites and receptor binding pockets.
The chirality of the scaffold is another paramount feature.[2] Hydroxypyrrolidines, such as (S)-3-hydroxypyrrolidine, serve as invaluable chiral building blocks for synthesizing enantiomerically pure compounds.[4][5][6] This is critical, as the pharmacological activity of many drugs is highly dependent on their three-dimensional structure, with one enantiomer often being significantly more active or having a different safety profile than the other.[4] The hydroxyl group itself is a key pharmacophoric element, capable of forming strong hydrogen bonds with protein residues, which can anchor a molecule within its binding site. It also provides a reactive site for further chemical elaboration, allowing chemists to fine-tune a compound's properties.
Diverse Biological Activities and Therapeutic Applications
Hydroxypyrrolidine derivatives have demonstrated a vast spectrum of biological activities, leading to their investigation and application across numerous therapeutic areas.[7]
Enzyme Inhibition: A Dominant Mechanism of Action
The hydroxypyrrolidine scaffold is particularly adept at mimicking the transition states of enzymatic reactions, making it a powerful core for designing enzyme inhibitors.
Glycosidases and amylases are critical enzymes in carbohydrate metabolism, and their inhibition is a key strategy for managing type-2 diabetes.[8][9] By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can blunt the postprandial spike in blood glucose levels.[9] 3,4-Dihydroxypyrrolidines have been identified as potent glycosidase inhibitors.[8] The spatial arrangement of the hydroxyl groups on the pyrrolidine ring mimics that of natural sugar substrates, allowing these compounds to bind tightly to the enzyme's active site.
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrrolidine ring significantly impact inhibitory potency. For instance, in one study of pyrrolidine derivatives, a compound featuring a para-methoxy (p-OCH₃) group demonstrated exceptional α-amylase and α-glucosidase inhibition, highlighting the importance of electron-donating groups at specific positions.[9]
Caption: Competitive inhibition of α-glucosidase by a hydroxypyrrolidine analog.
Table 1: Inhibitory Activity of Selected Pyrrolidine Derivatives Against Diabetic Enzymes
| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
| 3g | α-Amylase | 26.24 µg/mL | [9] |
| 3g | α-Glucosidase | 18.04 µg/mL | [9] |
| 6b (para-methyl) | α-Amylase | 9.36 - 21.54 µg/mL (range) | [10] |
| 6c (para-chloro) | α-Glucosidase | 13.32 - 46.14 µg/mL (range) | [10] |
| 5g, 5k, 5s, 5l | α-Amylase | 1.49 - 3.06 µM (range) | [11] |
DPP-IV inhibitors are another important class of oral antidiabetic drugs. Pyrrolidine-based compounds, particularly those with a nitrile group, have been extensively developed as DPP-IV inhibitors.[7][12] These agents help to increase the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[13]
Antiviral Agents
The pyrrolidine scaffold is a key component in a number of antiviral drugs.[14] Viral proteases, which are essential for viral replication by cleaving large polyproteins into functional viral proteins, are a primary target.[15] The development of pyrrolidine-based main protease (MPro) inhibitors has been a significant strategy, particularly in the fight against coronaviruses like SARS-CoV-2.[15] Additionally, dihydropyrrolidones have been identified as potent inhibitors of the influenza A virus, appearing to function by inhibiting viral replication and up-regulating the host's antiviral immune response.[16]
Anticancer Activity
Hydroxypyrrolidine derivatives have shown promise as anticancer agents through various mechanisms.[1] They have been incorporated into molecules that inhibit key signaling pathways involved in cancer cell proliferation and survival, such as PI3K inhibitors.[17] Spirooxindole-pyrrolidine hybrids, for example, have demonstrated significant cytotoxic effects against lung cancer cell lines, inducing apoptosis (programmed cell death) in cancer cells while showing less toxicity to non-cancerous cells.[18] The specific substitutions on the pyrrolidine ring are crucial, with electron-withdrawing groups often enhancing anticancer activity.[1]
Neuroprotective and CNS Applications
The unique stereochemistry of hydroxypyrrolidines makes them valuable for developing drugs that target the central nervous system (CNS).[5][19][20] They are used in the synthesis of agents for neurological disorders and as neuroprotective compounds.[5][21] For instance, Pyrrolidine dithiocarbamate (PDTC) has demonstrated neuroprotective effects in models of neonatal hypoxia-ischemia by acting as an antioxidant and reducing apoptotic cell death.[22] Other derivatives have shown potential by inhibiting enzymes like monoamine oxidase-B (MAO-B), an approach used in the treatment of Parkinson's disease.[23][24]
Experimental Protocols: Evaluating Biological Activity
The translation of a chemical scaffold into a therapeutic candidate requires rigorous biological evaluation. Enzyme inhibition assays are a foundational step in this process.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a common colorimetric method to determine the inhibitory potential of hydroxypyrrolidine compounds against α-glucosidase. The assay is based on the enzyme's ability to cleave the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically.
I. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (hydroxypyrrolidine derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
II. Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer.
-
Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in buffer. Ensure the final DMSO concentration in the well is below 1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of sodium phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations (or vehicle for control).
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color intensity is proportional to the amount of p-nitrophenol produced.
-
III. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the enzyme reaction with vehicle and Abs_sample is the absorbance with the test compound.
-
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve using non-linear regression analysis.
Caption: A streamlined workflow for the in vitro α-glucosidase inhibition assay.
Future Perspectives and Conclusion
The hydroxypyrrolidine scaffold is a testament to the power of privileged structures in drug discovery. Its journey from a simple chiral building block to the core of sophisticated therapeutic agents highlights its versatility and robustness.[2][6] Future research will likely focus on several key areas:
-
Novel Targets: Exploring the application of hydroxypyrrolidine scaffolds against new and challenging biological targets.
-
Enhanced Selectivity: Fine-tuning the scaffold and its substitutions to create inhibitors with higher selectivity for their intended target, thereby reducing off-target effects and improving safety profiles.[9]
-
Advanced Drug Modalities: Incorporating the hydroxypyrrolidine motif into more complex therapeutic platforms, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), to create novel mechanisms of action.
-
Green Chemistry: Developing more efficient and environmentally friendly synthetic routes to access diverse libraries of these valuable compounds.[25]
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] Available at: [Link]
-
PubMed. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. [Online] Available at: [Link]
-
UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Online] Available at: [Link]
-
Chem-Impex. (R)-3-Hydroxypyrrolidine hydrochloride. [Online] Available at: [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
PubMed Central. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. [Online] Available at: [Link]
-
PubMed. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). [Online] Available at: [Link]
-
Semantic Scholar. 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase. [Online] Available at: [Link]
-
PubMed. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. [Online] Available at: [Link]
-
Wiley Online Library. Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. [Online] Available at: [Link]
-
ResearchGate. Some of the 2-pyrrolidinone-based compounds with anticancer properties... [Online] Available at: [Link]
-
PubMed Central. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Online] Available at: [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Online] Available at: [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online] Available at: [Link]
-
PubMed Central. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Online] Available at: [Link]
-
PubMed Central. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Online] Available at: [Link]
-
PubMed Central. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. [Online] Available at: [Link]
-
ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Online] Available at: [Link]
-
ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Online] Available at: [Link]
-
PubMed. Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus. [Online] Available at: [Link]
-
PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online] Available at: [Link]
-
Semantic Scholar. Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. [Online] Available at: [Link]
-
RSC Publishing. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. [Online] Available at: [Link]
-
PubMed. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. [Online] Available at: [Link]
-
PubMed. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia. [Online] Available at: [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Online] Available at: [Link]
-
PubMed Central. Injectable hydrogels in central nervous system: Unique and novel platforms for promoting extracellular matrix remodeling and tissue engineering. [Online] Available at: [Link]
-
MDPI. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. [Online] Available at: [Link]
-
ResearchGate. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. [Online] Available at: [Link]
-
PubMed. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors. [Online] Available at: [Link]
-
PubMed Central. Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. 3,4-Dihydroxypyrrolidine as glycosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 15. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Injectable hydrogels in central nervous system: Unique and novel platforms for promoting extracellular matrix remodeling and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biomaterials for CNS disorders: a review of development from traditional methods to AI-assisted optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. ir.uitm.edu.my [ir.uitm.edu.my]
The Pyrrolidine Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in a multitude of natural products and FDA-approved drugs underscores its status as a "privileged scaffold."[2][4] This guide provides a comprehensive technical overview of the multifaceted role of the pyrrolidine ring in drug discovery and development. We will explore its unique physicochemical and stereochemical properties that make it an attractive component for molecular design, including its sp³-rich three-dimensional structure, its capacity for stereochemical diversity, and its ability to engage in crucial hydrogen bonding interactions.[1][5] A survey of its application across various therapeutic areas—from oncology and virology to central nervous system disorders—will be presented, supported by structure-activity relationship (SAR) analyses of key drug classes. Furthermore, this guide will detail robust synthetic methodologies for accessing functionalized pyrrolidines, including the modification of chiral pool precursors like proline and the powerful [3+2] cycloaddition for de novo ring construction.[2][6] Finally, we will address potential metabolic liabilities and the concept of bioisosteric replacement, offering a forward-looking perspective on the enduring importance of the pyrrolidine scaffold in the future of pharmaceutical design.
Introduction: The Pyrrolidine Scaffold as a Privileged Structure
The pyrrolidine ring, also known as tetrahydropyrrole, is a cornerstone of modern drug design.[3] This saturated heterocycle is a recurring motif in a vast number of biologically active compounds, from natural alkaloids like nicotine to a wide spectrum of synthetic pharmaceuticals.[1][7] In fact, the pyrrolidine nucleus is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA), appearing in at least 37 such medicines.[1] Its remarkable success has earned it the designation of a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets.
The utility of the pyrrolidine ring is not a recent discovery. The amino acid L-proline, which features this cyclic structure, is a fundamental component of proteins, where its unique conformational rigidity plays a critical role in protein folding and stability.[8][9] This inherent biological relevance has provided an evolutionary blueprint for medicinal chemists. By incorporating the pyrrolidine scaffold, drug designers can create molecules with enhanced physicochemical properties, such as improved aqueous solubility, and precise three-dimensional arrangements of functional groups necessary for potent and selective interactions with biological targets.[4][5] This guide will dissect the fundamental attributes of the pyrrolidine ring that contribute to its privileged status and explore its application in the rational design of modern therapeutics.
Caption: Key structural features of the functionalized pyrrolidine ring.
Unique Physicochemical and Stereochemical Properties
The immense value of the pyrrolidine ring in medicinal chemistry stems from a unique combination of structural and electronic features. Unlike its aromatic counterpart, pyrrole, the pyrrolidine ring is non-planar and conformationally flexible, which provides a significant advantage in drug design.[1]
-
Three-Dimensionality and sp³-Hybridization: The saturated, sp³-hybridized nature of the pyrrolidine carbons allows for a three-dimensional (3D) arrangement of substituents. This increased 3D coverage is crucial for exploring pharmacophore space more effectively, enabling a molecule to make more specific and optimized contacts with the complex, contoured surfaces of biological targets like enzymes and receptors.[1][10] This non-planarity, a phenomenon known as "pseudorotation," allows the ring to adopt various puckered conformations (envelope and twist forms), which can be fine-tuned through substitution to achieve a desired bioactive conformation.[1][11]
-
Stereochemical Richness: The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[1] This stereochemical complexity is a powerful tool for medicinal chemists. The spatial orientation of substituents can drastically alter a molecule's biological profile, as different stereoisomers can exhibit vastly different affinities and selectivities for enantioselective protein targets.[1][10] The naturally occurring amino acid L-proline, with its single chiral center, is a frequently used building block for introducing chirality into a molecule and serves as a testament to the importance of stereochemistry in this scaffold.[1]
-
Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring is a key pharmacophoric feature. The N-H group can act as a hydrogen bond donor, a critical interaction for anchoring a drug to its target.[5] When the nitrogen is substituted (a tertiary amine), it can function as a hydrogen bond acceptor.[5] This dual capability allows for versatile engagement with biological macromolecules.
-
Physicochemical Properties: The introduction of a pyrrolidine ring can favorably modulate a molecule's physicochemical properties. It often enhances aqueous solubility compared to more lipophilic carbocyclic or aromatic rings, which is a desirable attribute for improving the pharmacokinetic profile of a drug candidate.[4][5]
The Pyrrolidine Ring in Action: A Survey of Therapeutic Applications
The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs across a wide range of therapeutic areas.[3][12] Its ability to impart desirable properties has led to numerous clinical successes.
| Drug (Brand Name) | Therapeutic Class | Mechanism of Action | Pyrrolidine's Role |
| Captopril (Capoten) | Antihypertensive | ACE Inhibitor | The proline-derived core mimics the terminal dipeptide of Angiotensin I, enabling potent binding to the ACE active site.[5] |
| Vildagliptin (Galvus) | Antidiabetic | DPP-4 Inhibitor | The pyrrolidine nitrile moiety forms a covalent but reversible bond with a serine residue in the DPP-4 active site.[6] |
| Acalabrutinib (Calquence) | Anticancer | BTK Inhibitor | The pyrrolidinyl ring enhances aqueous solubility and serves as an attachment point for the ynamide "warhead".[5] |
| Levetiracetam (Keppra) | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A) | The exact mechanism is not fully elucidated, but the pyrrolidinone core is essential for its activity in modulating neurotransmission.[13] |
| Daclatasvir (Daklinza) | Antiviral (Hepatitis C) | NS5A Inhibitor | The bis-pyrrolidine structure is central to its potent inhibition of the HCV NS5A protein, disrupting viral replication.[5][6] |
| Remoxipride (Roxiam) | Antipsychotic | Dopamine D2 Receptor Antagonist | The pyrrolidine ring is a key component of the pharmacophore responsible for binding to the dopamine receptor.[5] |
Structure-Activity Relationship (SAR) Insights
SAR studies consistently highlight the importance of the pyrrolidine ring's substitution pattern and stereochemistry.
-
Anticancer Agents: In the development of CXCR4 antagonists for cancer metastasis, the substitution on the pyrrolidine ring significantly influences binding affinity. For instance, compound 26, which incorporates pyridine, piperazine, and pyrimidine moieties alongside the pyrrolidine ring, was identified as a potent CXCR4 antagonist with an IC₅₀ of 79 nM.[3][14] In another study on spirooxindole pyrrolidines, electron-withdrawing groups on an appended oxindole ring were found to enhance cytotoxic activity against lung cancer cells.[15]
-
NAAA Inhibitors: In the design of N-acylethanolamine acid amidase (NAAA) inhibitors for inflammation, modifications to the pyrrolidine amide structure revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency.[16] Furthermore, the nature of the linker chain connecting the pyrrolidine to other parts of the molecule was found to influence both potency and selectivity.[16]
Strategies for Pyrrolidine Synthesis in Drug Discovery
The efficient and stereocontrolled synthesis of substituted pyrrolidines is a critical endeavor in medicinal chemistry. Methodologies can be broadly categorized into two main approaches: the functionalization of existing pyrrolidine rings and the de novo construction of the ring system.[6]
Methodology 1: Functionalization of Pre-existing Chiral Pyrrolidine Scaffolds
This strategy leverages the "chiral pool," using readily available, enantiomerically pure starting materials, most commonly the amino acids L-proline and L-hydroxyproline.[6] This is often the most direct route to optically pure pyrrolidine-containing drugs.[6][17]
Experimental Protocol: Synthesis of an Avanafil Precursor from (S)-Prolinol
Avanafil (Stendra) is a PDE5 inhibitor used to treat erectile dysfunction.[6] Its synthesis can be initiated from (S)-prolinol, which is derived from the reduction of L-proline.
-
Reduction of L-Proline: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of L-proline in THF is added dropwise.
-
Reaction Quench and Workup: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
Extraction: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The aqueous layer is extracted multiple times with dichloromethane (DCM).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-prolinol, which can often be used in the next step without further purification.[6]
-
Condensation: The obtained (S)-prolinol is then condensed with a suitable carboxylic acid derivative to form the amide bond, a key step in constructing the Avanafil scaffold.[6]
Causality: Using L-proline as a starting material directly installs the required (S)-stereochemistry at one of the chiral centers in the final drug molecule. This chiral pool approach is highly efficient as it bypasses the need for asymmetric synthesis or chiral resolution at this position.
Methodology 2: De Novo Ring Construction - [3+2] Cycloaddition
The [3+2] cycloaddition reaction, particularly using azomethine ylides, is one of the most powerful and versatile methods for the de novo, stereocontrolled synthesis of the pyrrolidine ring.[2] This atom-economical reaction involves a 1,3-dipole (the azomethine ylide) reacting with a dipolarophile (typically an electron-deficient alkene) to rapidly construct the five-membered ring, often creating multiple stereocenters simultaneously.[2][18]
Caption: A simplified workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general method for synthesizing enantioenriched pyrrolidines.[18]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the copper(I) precursor (e.g., Cu(CH₃CN)₄PF₆) and the chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand) are dissolved in a dry, degassed solvent like THF or toluene.
-
Reactant Addition: To this catalyst solution, the dipolarophile (e.g., dimethyl maleate) is added, followed by the imine precursor of the azomethine ylide (e.g., an iminoester derived from glycine).
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from -78 °C to room temperature, depending on the specific substrates and catalyst system) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine.
-
Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.
Causality: The choice of the chiral ligand is paramount in this reaction. The ligand coordinates to the copper(I) center, creating a chiral environment that directs the approach of the 1,3-dipole to the dipolarophile. This enforced chirality in the transition state dictates the stereochemical outcome of the cycloaddition, allowing for the synthesis of a specific stereoisomer with high enantioselectivity.[18]
Potential Liabilities and Bioisosteric Replacements
Despite its many advantages, the pyrrolidine ring is not without potential liabilities. A primary concern is its metabolic susceptibility. The α-carbons adjacent to the nitrogen can be oxidized by cytochrome P450 (CYP450) enzymes to form a reactive iminium ion intermediate.[5] This electrophilic species can be trapped by nucleophiles, including water (leading to ring opening) or cellular macromolecules like proteins and DNA, which can lead to toxicity.[5]
Bioisosterism
When such metabolic liabilities arise, or when fine-tuning of properties is needed, medicinal chemists often turn to the strategy of bioisosteric replacement.[19] This involves substituting the pyrrolidine ring with another group that has similar steric and electronic properties but a different metabolic profile or altered physicochemical characteristics.
Examples of pyrrolidine bioisosteres include:
-
Other Saturated Heterocycles: Replacing the pyrrolidine with a piperidine, morpholine, or thiazolidine ring can alter basicity, polarity, and metabolic stability.[20]
-
Constrained Analogs: Bicyclic analogs, such as hexahydro-1H-pyrrolizine-2-carboxylic acid, can serve as conformationally locked proline isosteres. This increased rigidity can enhance binding affinity by reducing the entropic penalty of binding.[21]
-
Acyclic or Carbocyclic Groups: In some cases, acyclic amines or cyclopentane rings can mimic the spatial arrangement of substituents on a pyrrolidine ring while presenting a completely different metabolic profile.[22]
The goal of bioisosteric replacement is to retain the desired biological activity while improving the overall drug-like properties of the molecule, such as enhancing metabolic stability, reducing toxicity, or improving oral bioavailability.[19][23]
Conclusion and Future Prospects
The pyrrolidine ring is an undisputed titan in the world of medicinal chemistry. Its success is rooted in its unique combination of a three-dimensional, sp³-rich architecture, profound stereochemical potential, and versatile hydrogen bonding capabilities. These features allow it to serve as an exceptionally effective scaffold for presenting pharmacophoric elements in a precise spatial orientation for optimal target engagement. From the foundational design of ACE inhibitors to the complex structures of modern antiviral and anticancer agents, the pyrrolidine motif has consistently proven its value.
The future for pyrrolidine-based drug discovery remains bright. Advances in asymmetric synthesis, such as the continued development of novel organocatalytic and transition-metal-catalyzed methods, will provide even greater control over the stereoselective construction of complex pyrrolidine derivatives.[24][25] As our understanding of complex biological systems deepens, the ability to create nuanced, three-dimensional molecules will become ever more critical. The humble five-membered pyrrolidine ring, a scaffold perfected by nature and ingeniously exploited by science, is certain to remain an essential tool in the development of the next generation of life-saving medicines.
References
-
Li Petri, G., Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]
-
Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
National Institutes of Health. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Proline Derivatives in Drug Discovery and Development. Retrieved from [Link]
-
Shvartsberg, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]
-
ProQuest. (n.d.). Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative FDA-approved pyrrolidine-containing drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Retrieved from [Link]
-
LookChem. (n.d.). Proline derivatives. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Retrieved from [Link]
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Shvartsberg, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
-
Sher, P. M., et al. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1][10][16]triazine inhibitors of IGF-1R kinase and IR kinase. Bioorganic & Medicinal Chemistry Letters, 20(17), 5225-5229. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]
-
O'Hagan, D. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(1), 1-8. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase and IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. baranlab.org [baranlab.org]
- 24. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]
- 25. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-(3-Hydroxypyrrolidin-1-yl)ethanone in Modern Organic Synthesis
Introduction: A Versatile Chiral Building Block
1-(3-Hydroxypyrrolidin-1-yl)ethanone, and its enantiopure forms, (R)- and (S)-1-(3-hydroxypyrrolidin-1-yl)ethanone, have emerged as pivotal intermediates in the landscape of contemporary organic synthesis. The inherent value of this molecule lies in its trifunctional nature: a secondary hydroxyl group that serves as a versatile handle for stereospecific transformations, a conformationally restricted pyrrolidine ring that provides a defined three-dimensional scaffold, and an acetylated nitrogen that modulates reactivity and solubility. This unique combination of features has rendered it an invaluable building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry for the development of high-value active pharmaceutical ingredients (APIs). This application note will delve into the strategic applications of this compound, providing detailed protocols and mechanistic insights for its effective utilization in the synthesis of advanced chemical entities.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 23123-19-5 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Boiling Point | 286.4 ± 33.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| IUPAC Name | 1-acetyl-3-pyrrolidinol | [1] |
Application in the Synthesis of Kinase Inhibitors: A Case Study in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis
One of the most significant applications of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and autoimmune diseases.[2] Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies, and several potent BTK inhibitors have been developed.[2] The chiral pyrrolidine moiety is a common structural motif in many of these inhibitors, providing a crucial interaction with the kinase active site.
The synthesis of advanced BTK inhibitors often requires the installation of a chiral aminopyrrolidine fragment. (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone serves as a readily available and cost-effective starting material for the synthesis of the corresponding (R)-1-(3-aminopyrrolidin-1-yl)ethanone intermediate.[3] The conversion of the hydroxyl group to an amino group is a critical transformation that can be achieved through a variety of synthetic strategies, most notably via a Mitsunobu reaction followed by reduction or through a two-step mesylation-azidation-reduction sequence.
Workflow for the Synthesis of a Chiral Aminopyrrolidine Intermediate
The following workflow outlines the key transformations involved in converting (R)-1-(3-hydroxypyrrolidin-1-yl)ethanone into a versatile chiral amino intermediate for BTK inhibitor synthesis.
Caption: Synthetic workflow for the conversion of (R)-1-(3-hydroxypyrrolidin-1-yl)ethanone to its amino counterpart.
Detailed Protocol 1: Synthesis of (R)-1-(3-azidopyrrolidin-1-yl)ethanone via Mesylation and Azide Displacement
This two-step protocol provides a reliable method for the conversion of the hydroxyl group to an azide with inversion of stereochemistry, a key intermediate for the synthesis of the corresponding amine.
Step 1: Mesylation of (R)-1-(3-hydroxypyrrolidin-1-yl)ethanone
-
Reagents and Setup:
-
(R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone (1.0 eq)
-
Dichloromethane (DCM), anhydrous (10 vol)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Nitrogen atmosphere, magnetic stirrer, ice-water bath.
-
-
Procedure:
-
Dissolve (R)-1-(3-hydroxypyrrolidin-1-yl)ethanone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
-
Step 2: Azide Displacement
-
Reagents and Setup:
-
Crude (R)-1-(3-(methylsulfonyloxy)pyrrolidin-1-yl)ethanone (1.0 eq)
-
Dimethylformamide (DMF), anhydrous (5 vol)
-
Sodium azide (NaN₃) (3.0 eq)
-
Nitrogen atmosphere, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Dissolve the crude mesylate in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the mesylate.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water (20 vol).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-(3-azidopyrrolidin-1-yl)ethanone. Note the inversion of stereochemistry.
-
Detailed Protocol 2: Mitsunobu Reaction for Direct C-N Bond Formation
The Mitsunobu reaction offers an alternative, albeit often more challenging in terms of purification, method for the direct conversion of the hydroxyl group to a nitrogen-containing functionality with inversion of configuration.[4]
-
Reagents and Setup:
-
(R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Phthalimide (1.5 eq) or Diphenylphosphoryl azide (DPPA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous (10 vol)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Nitrogen atmosphere, magnetic stirrer, ice-water bath.
-
-
Procedure:
-
To a solution of (R)-1-(3-hydroxypyrrolidin-1-yl)ethanone and triphenylphosphine in anhydrous THF at 0 °C under a nitrogen atmosphere, add the nucleophile (phthalimide or DPPA).
-
Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can be challenging to remove. Purification is typically achieved by column chromatography.
-
If phthalimide is used, the resulting product can be deprotected using hydrazine to yield the free amine. If DPPA is used, the resulting azide can be reduced as described in Protocol 1.
-
Application in the Synthesis of Agents Targeting the Central Nervous System (CNS)
The pyrrolidine scaffold is a privileged structure in medicinal chemistry for targeting the central nervous system.[5] Its rigid framework allows for the precise positioning of pharmacophoric groups, leading to enhanced selectivity and potency for various CNS receptors and enzymes. This compound provides a valuable starting point for the synthesis of novel CNS agents due to its favorable physicochemical properties, which can be tailored to optimize blood-brain barrier penetration.[6]
Logical Flow for Derivatization in CNS Drug Discovery
Caption: Derivatization strategies for generating diverse libraries of CNS-active compounds.
Conclusion: A Cornerstone for Innovation
This compound has solidified its position as a cornerstone in the synthetic chemist's toolbox. Its utility extends beyond being a simple building block; it is a versatile platform for the stereocontrolled introduction of complex functionality. The protocols detailed herein for its conversion to chiral amines and other derivatives highlight its strategic importance in the synthesis of high-value molecules such as kinase inhibitors and CNS-active compounds. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the applications of this compound are poised to expand, further cementing its role in driving innovation in drug discovery and development.
References
-
Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. PubMed. Available at: [Link]
- WO2021254483A1 - Bruton's tyrosine kinase inhibitor and preparation method therefor. Google Patents.
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available at: [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
- WO2016022942A1 - Novel formulations of a bruton's tyrosine kinase inhibitor. Google Patents.
-
(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride. MySkinRecipes. Available at: [Link]
-
Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PMC - PubMed Central. Available at: [Link]
-
A facile regioselective 1,3-dipolar cycloaddition protocol for the synthesis of new class of quinolinyl dispiro heterocycles. ResearchGate. Available at: [Link]
-
A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. PubMed. Available at: [Link]
-
Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry. Available at: [Link]
-
Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. PubMed. Available at: [Link]
-
The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. Fraser Lab. Available at: [Link]
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]
-
A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][7][8]Oxazin-2(3H)-Ones. ResearchGate. Available at: [Link]
-
A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. PubMed. Available at: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride [myskinrecipes.com]
- 4. WO2016022942A1 - Novel formulations of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 6. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Hydroxypyrrolidin-1-yl)ethanone as a Key Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which combines a pyrrolidine ring, a hydroxyl group, and an N-acetyl moiety, offers a unique combination of stereochemistry, polarity, and reactive sites. This versatility makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1][2] The pyrrolidine scaffold is a common feature in many biologically active molecules, and the hydroxyl group provides a key handle for further chemical modification or for establishing crucial hydrogen-bonding interactions with biological targets. This document provides a comprehensive guide to the synthesis, purification, characterization, and application of this intermediate, with a focus on practical, field-proven protocols.
Physicochemical Properties and Characterization Summary
A thorough understanding of the physicochemical properties of an intermediate is fundamental for its effective use in multi-step synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23123-19-5 | [3] |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [3] |
| IUPAC Name | 1-acetyl-3-pyrrolidinol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% - 98% | [3] |
| Boiling Point | 286.4 ± 33.0 °C at 760 mmHg | [3] |
| Storage | Sealed in a dry place at room temperature | [3] |
| InChI Key | ODHQVFPGHQBQSY-UHFFFAOYSA-N | [4] |
Protocol 1: Laboratory-Scale Synthesis
The synthesis of this compound is typically achieved via the N-acetylation of 3-hydroxypyrrolidine. This protocol describes a standard procedure using acetic anhydride.
Causality Behind Experimental Choices:
-
Reagent: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves the starting material well.
-
Base: A mild base like triethylamine (TEA) is used to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the anhydride, preventing potential side reactions.
Step-by-Step Synthesis Methodology
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyrrolidine (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Sources
- 1. 1-(3-Hydroxypyridin-2-yl)ethanone [myskinrecipes.com]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 23123-19-5 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: N-Acetylcysteine (NAC) in Neuroscience Research
Note to the Researcher
Initial searches for the compound 1-(3-Hydroxypyrrolidin-1-yl)ethanone reveal that while it is a known chemical entity available from commercial suppliers[1][2], there is a notable absence of published, peer-reviewed literature detailing its specific applications or established mechanisms of action within the field of neuroscience.
To provide a valuable and scientifically rigorous guide that aligns with the user's interest in neuropharmacology, this document will focus on a structurally related and extensively researched compound: N-acetylcysteine (NAC) . NAC shares the core feature of an N-acetyl group and has a wealth of data supporting its profound effects on the central nervous system. Its mechanisms of action, including antioxidant, anti-inflammatory, and glutamatergic modulation, are well-documented and serve as an exemplary model for neuropharmacological investigation[3][4][5].
This guide will, therefore, detail the application of N-acetylcysteine in neuroscience research, providing the in-depth protocols, mechanistic diagrams, and field-proven insights originally requested.
Executive Summary
N-acetylcysteine (NAC) is a powerful neuroactive compound with a multifaceted mechanism of action. Primarily known as a precursor to the master antioxidant glutathione (GSH), its utility in neuroscience extends to the modulation of key neurotransmitter systems and inflammatory pathways[4][5]. This guide provides a comprehensive overview of NAC's mechanisms and offers detailed protocols for its application in both in vitro and in vivo neuroscience research models. The objective is to equip researchers with the foundational knowledge and practical methodologies to effectively investigate the therapeutic potential of NAC in various neurological and psychiatric disorders.
Mechanistic Framework of N-Acetylcysteine
The therapeutic effects of NAC in the central nervous system (CNS) are not attributable to a single mode of action but rather to a synergistic interplay of at least three major pathways. Understanding these pathways is critical for designing experiments with clear, testable hypotheses.
The Glutathione-Dependent Antioxidant Pathway
The cornerstone of NAC's neuroprotective effect is its role as a stable precursor for the amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH)[5]. In neurological disorders, oxidative stress from reactive oxygen species (ROS) is a common pathological feature that leads to neuronal damage. By boosting intracellular GSH levels, NAC enhances the brain's capacity to neutralize ROS, thereby protecting neurons from oxidative injury[4][5].
Modulation of the Glutamatergic System
NAC influences synaptic glutamate levels through the cystine-glutamate antiporter (system xc⁻). By promoting the exchange of extracellular cystine for intracellular glutamate, NAC helps reduce extrasynaptic glutamate concentrations[5]. This is particularly relevant in conditions characterized by excitotoxicity, where excessive glutamate leads to neuronal death. This mechanism positions NAC as a potential therapeutic for disorders with glutamatergic dysregulation[3][5].
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key driver of neurodegeneration. NAC has been shown to exert potent anti-inflammatory effects, in part by inhibiting the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response[5].
Application Protocols for Neuroscience Research
The following protocols are designed as templates. Researchers must optimize concentrations, incubation times, and endpoints based on their specific cell type or animal model.
In Vitro Protocol: Neuroprotection Against Oxidative Stress
This protocol assesses the ability of NAC to protect cultured neurons (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) from hydrogen peroxide (H₂O₂)-induced oxidative damage.
2.1.1 Materials
-
Neuronal cell line or primary neurons
-
Complete culture medium
-
N-acetylcysteine (NAC) powder (Sigma-Aldrich or equivalent)
-
Sterile PBS, pH 7.4
-
Hydrogen peroxide (H₂O₂) 30% solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
2.1.2 Step-by-Step Methodology
-
Cell Seeding: Plate neurons in a 96-well plate at a density of 1-2 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.
-
NAC Pre-treatment (The "Why"): To assess neuroprotection, cells must be "armed" with enhanced antioxidant capacity before the insult.
-
Prepare a 100 mM stock solution of NAC in sterile PBS and filter-sterilize.
-
Dilute the NAC stock in culture medium to final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Remove old medium from cells and add 100 µL of the NAC-containing medium. Include a "vehicle control" group with medium only.
-
Incubate for 1-2 hours.
-
-
Oxidative Insult:
-
Prepare a fresh working solution of H₂O₂ in serum-free medium. The final concentration must be empirically determined to induce ~50% cell death (e.g., 100-500 µM).
-
Remove the NAC-containing medium.
-
Add 100 µL of the H₂O₂ solution to all wells except the "untreated control" group, which receives fresh medium only.
-
Incubate for 4-6 hours.
-
-
Viability Assessment (MTT Assay):
-
Remove the H₂O₂-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read absorbance at 570 nm on a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the "untreated control" group (representing 100% viability). Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with NAC + H₂O₂.
| Experimental Group | Purpose |
| Untreated Control | Baseline (100%) cell viability. |
| Vehicle + H₂O₂ | Establishes the maximum level of oxidative damage. |
| NAC (various conc.) | Tests for any inherent toxicity of NAC alone. |
| NAC Pre-treatment + H₂O₂ | The key experimental group to measure neuroprotection. |
In Vivo Protocol: Administration in a Rodent Model of Neuroinflammation
This protocol outlines the systemic administration of NAC to rats or mice following an inflammatory challenge with lipopolysaccharide (LPS) to assess its anti-inflammatory effects in the brain.
2.2.1 Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
N-acetylcysteine (NAC)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Brain extraction and homogenization tools
-
ELISA kits for TNF-α and IL-1β
2.2.2 Step-by-Step Methodology
-
Animal Grouping (n=8-10 per group):
-
Group 1: Saline (Vehicle) + Saline
-
Group 2: Saline + LPS
-
Group 3: NAC + LPS
-
Group 4: NAC + Saline
-
-
NAC Administration (The "Why"): Systemic administration allows NAC to cross the blood-brain barrier (albeit modestly) and exert central effects. Intraperitoneal (i.p.) injection is a common and effective route.
-
Dissolve NAC in sterile 0.9% saline to a concentration of 15 mg/mL.
-
Administer NAC (150 mg/kg, i.p.) or an equivalent volume of saline to the respective groups.
-
-
Inflammatory Challenge:
-
One hour after the NAC/saline injection, administer LPS (1 mg/kg, i.p.) or saline to the respective groups. This timing allows for NAC to be metabolized and begin boosting GSH stores prior to the inflammatory peak.
-
-
Tissue Collection:
-
Four hours after the LPS injection (a typical time point for peak cytokine expression), euthanize the animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Rapidly dissect the hippocampus or prefrontal cortex on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Biochemical Analysis (ELISA):
-
Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare cytokine levels between the Saline + LPS group and the NAC + LPS group. A significant reduction in the NAC-treated group indicates a central anti-inflammatory effect.
Data Interpretation and Troubleshooting
-
In Vitro Potency: The effective concentration of NAC in vitro can vary widely (0.5 mM to 20 mM) depending on the cell type and the severity of the insult. Always perform a dose-response curve to determine the optimal concentration for your model.
-
In Vivo Dosing: Common in vivo doses in rodents range from 100-300 mg/kg. The route of administration (i.p., oral gavage, drinking water) will impact bioavailability and should be chosen based on the experimental paradigm (acute vs. chronic treatment).
-
Lack of Effect: If no protective effect is observed, consider:
-
Timing: Is the pre-treatment long enough? Is the endpoint being measured at the right time?
-
Severity of Insult: The insult may be too strong, causing rapid, necrotic cell death that antioxidant strategies cannot prevent. Reduce the concentration of the toxin (e.g., H₂O₂).
-
Relevance of Mechanism: The primary driver of cell death in your model may not be oxidative stress. Consider alternative pathological mechanisms.
-
Conclusion and Future Directions
N-acetylcysteine represents a clinically relevant and mechanistically rich compound for neuroscience research. Its ability to simultaneously combat oxidative stress, modulate glutamate homeostasis, and suppress neuroinflammation makes it a compelling candidate for a wide range of neurological and psychiatric conditions[3][4]. Future research should focus on developing more brain-penetrant derivatives of NAC and conducting large-scale clinical trials to validate the promising preclinical and pilot clinical findings[3][6]. The protocols outlined herein provide a robust starting point for researchers aiming to explore the neurotherapeutic potential of NAC and similar compounds.
References
- Vertex AI Search. (2026). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives.
- Sigma-Aldrich. (2026). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
- MDPI. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.
- Alchem Pharmtech. (2026). CAS 916733-17-0 | (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone.
- PubChemLite. (2026). This compound (C6H11NO2).
- CymitQuimica. (2026). This compound.
- PubMed. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors.
- MDPI. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors.
- PubMed Central. (2024). Chemical Composition and Biological Activities of Pelargonium sp.: A Review with In Silico Insights into Potential Anti-Inflammatory Mechanism.
- AiFChem. (2025). 1000870-09-6 | (R)-1-(3-Aminopyrrolidin-1-yl)ethanone.
- PubChem. (2025). 1-[3-(5-Aminoindol-1-yl)pyrrolidin-1-yl]ethanone.
- PubMed. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation.
- PubMed. (2015). Clinical trials of N-acetylcysteine in psychiatry and neurology: A systematic review.
- PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.
- PubMed. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities.
- MDPI. (2024). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence.
- Neuroscience News. (2012). Antioxidant N-Acetylcysteine Lowers Irritability and Reduces Repetitive Behaviors Associated With Autism.
- PubMed. (2024). N-acetylcysteine during critical neurodevelopmental periods prevents behavioral and neurochemical deficits in the Poly I:C rat model of schizophrenia.
- Sigma-Aldrich. (2026). 1-(3-Aminopyrrolidin-1-yl)ethanone.
Sources
- 1. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Clinical trials of N-acetylcysteine in psychiatry and neurology: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. neurosciencenews.com [neurosciencenews.com]
Application Notes and Protocols for the Synthesis of Neurological Disorder Drug Candidates from 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Abstract
The pyrrolidine scaffold is a cornerstone in the architecture of numerous centrally active pharmacological agents, prized for its unique conformational properties and synthetic versatility.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1-(3-Hydroxypyrrolidin-1-yl)ethanone as a pivotal starting material for the synthesis of novel compounds targeting neurological disorders. We move beyond simple analogue synthesis, presenting a rationale and detailed protocol for the creation of a precursor for a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), a class of compounds with significant therapeutic potential for cognitive deficits in Alzheimer's disease and schizophrenia.[4] The protocols herein are designed to be robust and self-validating, with an emphasis on the causality behind experimental choices.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional building block of significant interest in medicinal chemistry. Its structure incorporates two key features for synthetic elaboration:
-
A Secondary Hydroxyl Group: Located at the C3 position, this functional group is a versatile handle for oxidation, esterification, or etherification, allowing for the introduction of diverse pharmacophoric elements.
-
An N-Acetyl Group: This amide moiety confers specific polarity and conformational rigidity. While stable, it can also be modified under certain conditions, though it is more commonly retained as a core structural feature in many drug candidates.
The pyrrolidone ring system, a close relative of the pyrrolidine core, is famously present in the "racetam" class of nootropic drugs, such as Piracetam, which are known to enhance cognitive function.[5][6][7] The pyrrolidine scaffold itself is integral to a new generation of neuroprotective agents and receptor modulators being investigated for diseases like Alzheimer's.[8][9] This guide will leverage the unique reactivity of this compound to construct a novel molecular framework aimed at the M1 muscarinic receptor, a well-validated target for improving cognitive pathways.[4][10]
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for reaction planning and safety.
| Property | Value | Source |
| IUPAC Name | 1-acetyl-3-pyrrolidinol | |
| CAS Number | 23123-19-5 | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Boiling Point | 286.4 ± 33.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [11] |
| Storage | Store at room temperature, sealed in dry conditions. |
Synthetic Strategy: From Building Block to M1 PAM Precursor
Our synthetic goal is the creation of 1-acetyl-3-(benzylamino)pyrrolidine , a versatile intermediate. The introduction of the benzylamino group at the C3 position serves as a foundational step. This moiety can be further functionalized in subsequent steps to generate a library of compounds for screening as M1 PAMs. The overall workflow is designed for efficiency and modularity.
Caption: High-level synthetic workflow.
Experimental Protocols
These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 4.1: Oxidation of this compound to 1-Acetylpyrrolidin-3-one
Rationale: The conversion of the secondary alcohol to a ketone is the pivotal step that activates the C3 position for subsequent nucleophilic attack. We have selected the Swern oxidation due to its mild conditions and high efficiency, which minimizes side reactions and preserves the N-acetyl group.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Oxalyl Chloride | 126.93 | 1.5 mL | 17.1 | Use in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.5 mL | 35.2 | Anhydrous grade. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous grade. |
| This compound | 129.16 | 1.5 g | 11.6 | Starting material. |
| Triethylamine (TEA) | 101.19 | 8.1 mL | 58.0 | Use in a fume hood. |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM (30 mL) and oxalyl chloride (1.5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Slowly add anhydrous DMSO (2.5 mL) dropwise via syringe to the stirred solution. Continue stirring for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve this compound (1.5 g) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for an additional 45 minutes at -78 °C.
-
Quenching: Add triethylamine (8.1 mL) dropwise to the flask. The mixture may become thick. After the addition is complete, stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Add 50 mL of water to the reaction mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM (2x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 1-acetylpyrrolidin-3-one, can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield a pale yellow oil.
Self-Validation:
-
TLC Analysis: Monitor reaction progress using thin-layer chromatography (stain with KMnO₄). The product should have a higher Rf value than the starting alcohol.
-
¹H NMR: Confirm the disappearance of the alcohol proton (CH -OH) and the appearance of characteristic peaks for the alpha-protons adjacent to the new ketone.
Protocol 4.2: Reductive Amination to Synthesize 1-Acetyl-3-(benzylamino)pyrrolidine
Rationale: This step introduces the crucial side chain. Reductive amination is a robust and widely used transformation. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for the intermediate iminium ion over the ketone, and does not require stringent pH control, simplifying the procedure.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Acetylpyrrolidin-3-one | 127.14 | 1.0 g | 7.86 | From Protocol 4.1. |
| Benzylamine | 107.15 | 0.94 mL | 8.65 | 1.1 equivalents. |
| Sodium Triacetoxyborohydride | 211.94 | 2.5 g | 11.8 | 1.5 equivalents. |
| Dichloroethane (DCE) | 98.96 | 40 mL | - | Anhydrous grade. |
| Acetic Acid | 60.05 | 0.05 mL | ~1 | Catalytic amount. |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1-acetylpyrrolidin-3-one (1.0 g), anhydrous DCE (40 mL), and benzylamine (0.94 mL).
-
Iminium Formation: Add a catalytic drop of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (2.5 g) portion-wise over 10 minutes. The reaction is mildly exothermic. Stir the reaction at room temperature for 12-18 hours.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: DCM with a 0-10% methanol gradient) to yield the target precursor.
Self-Validation & Expected Data:
| Analysis | Expected Outcome |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 219.15 |
| ¹H NMR (CDCl₃) | Appearance of aromatic protons (~7.2-7.4 ppm) from the benzyl group and a characteristic singlet for the benzylic CH₂ protons (~3.8 ppm). Disappearance of ketone-adjacent protons. |
| ¹³C NMR (CDCl₃) | Appearance of aromatic carbon signals (~127-140 ppm) and a benzylic carbon signal (~50-55 ppm). |
Logical Workflow and Data Management
Effective research relies on a logical progression from synthesis to analysis.
Caption: Experimental and analytical workflow diagram.
Conclusion and Future Directions
This application note details a robust and rational synthetic route to 1-acetyl-3-(benzylamino)pyrrolidine , a valuable precursor for neurological drug discovery, starting from the commercially available this compound. The presented protocols are designed for clarity and reproducibility, emphasizing the chemical reasoning behind each step.
The true value of this precursor lies in its potential for diversification. The secondary amine is a reactive handle for N-alkylation or N-acylation, and the benzyl group can be modified or replaced entirely by employing different amines in Protocol 4.2. This modularity allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of novel and potent modulators for targets such as the M1 muscarinic receptor.
References
-
PubMed. Synthesis of N-substituted Clausenamide analogues. [Link]
-
Asian Journal of Chemistry. A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. [Link]
-
SpringerLink. Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. [Link]
-
PubMed. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. [Link]
-
ResearchGate. A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. [Link]
-
PubMed. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. [Link]
-
PubMed Central. Pyrrolidine Dithiocarbamate Activates Akt and Improves Spatial Learning in APP/PS1 Mice without Affecting β-Amyloid Burden. [Link]
-
PubMed. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. [Link]
-
ResearchGate. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]
-
ScienceGate. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. [Link]
-
Justia Patents. Piracetam and piracetam analog conjugate and a pharmaceutical composition for treatment of neuronal disorders. [Link]
-
The Lancet. Pyrrolidone derivatives. [Link]
-
PubMed. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]
-
Abacipharmtech. (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. [Link]
-
Cenmed Enterprises. This compound. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed. [The synthesis of new pyrrolidone derivatives with psychotropic action]. [Link]
-
PubMed Central. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. [Link]
-
ResearchGate. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations | Request PDF. [Link]
- Google Patents. Novel synthesis method of nootropic piracetam.
-
ResearchGate. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. [Link]
-
PubMed. (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. [Link]
-
PubChem. 1-(3-Pyrrolidin-1-ylphenyl)ethanone. [Link]
-
ResearchGate. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. [Link]
-
PubChemLite. This compound (C6H11NO2). [Link]
-
ResearchGate. General synthetic route for the synthesis of 3-hydroxypyridin-4-one.... [Link]
-
PubMed. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. [Link]
-
MDPI. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. [Link]
-
PubMed. Identification and characterization of m1 selective muscarinic receptor antagonists1. [Link]
-
National Institutes of Health. Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. [Link]
-
PubMed Central. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]
-
MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
-
ACS Publications. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. [Link]
-
University of York. Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds. [Link]
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Note & Protocol: A Comprehensive Guide to the N-acetylation of 3-Hydroxypyrrolidine
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into the structure of numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] The functionalization of this heterocyclic system is pivotal for modulating biological activity. This application note provides a detailed, field-proven protocol for the N-acetylation of 3-hydroxypyrrolidine, a critical transformation for creating versatile intermediates in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss essential safety considerations and characterization techniques.
Introduction: The Significance of N-acetyl-3-hydroxypyrrolidine
N-acetylation is a fundamental transformation in organic synthesis that introduces an acetyl group onto a nitrogen atom. This modification can significantly alter a molecule's properties, including its solubility, stability, and ability to participate in hydrogen bonding.[3] In the context of drug development, N-acetylation can be a key step in converting a lead compound into a viable drug candidate by fine-tuning its pharmacokinetic and pharmacodynamic profile.
The 3-hydroxypyrrolidine moiety is a prevalent structural motif in a wide range of biologically active compounds, including antiviral, antibacterial, and antihypertensive agents.[2][4][5] The hydroxyl group provides a handle for further synthetic elaboration, while the secondary amine is a site for modulation of basicity and polarity. The N-acetylation of 3-hydroxypyrrolidine yields N-acetyl-3-hydroxypyrrolidine, a valuable building block that can be further functionalized to generate libraries of potential therapeutic agents.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acetylation of 3-hydroxypyrrolidine proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (acetate or chloride) to yield the protonated N-acetylated product. A base, such as triethylamine or pyridine, is included in the reaction mixture to neutralize the acidic byproduct (acetic acid or hydrochloric acid), driving the reaction to completion.
Diagram of the Reaction Mechanism
Caption: General reaction mechanism for the N-acetylation of 3-hydroxypyrrolidine.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| 3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | Substrate |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | Quenching/Washing |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Washing |
| Brine (Saturated NaCl) | NaCl | 58.44 | Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Experimental Protocol
This protocol details the N-acetylation of 3-hydroxypyrrolidine using acetic anhydride and triethylamine in dichloromethane.
Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyrrolidine (1.0 equivalent).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice-water bath.
-
To the cooled solution, add triethylamine (1.2 equivalents) dropwise while stirring.
Acetylation
-
In a separate, dry dropping funnel, prepare a solution of acetic anhydride (1.1 equivalents) in anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid to neutralize excess triethylamine.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acetic acid).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acetyl-3-hydroxypyrrolidine.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the N-acetylation of 3-hydroxypyrrolidine.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[9]
-
Reagent Handling:
-
Emergency Procedures: Have appropriate spill kits and emergency contact information readily available. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[10]
Characterization
The structure and purity of the synthesized N-acetyl-3-hydroxypyrrolidine should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the acetyl methyl protons (typically around 2.0-2.2 ppm) and signals corresponding to the pyrrolidine ring protons. The integration of these signals should be consistent with the expected structure.
-
¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon signal for the acetyl group (typically around 170 ppm) in addition to the signals for the pyrrolidine ring carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the mass of N-acetyl-3-hydroxypyrrolidine (C₆H₁₁NO₂), which is 129.16 g/mol .
Conclusion
This application note provides a robust and reliable protocol for the N-acetylation of 3-hydroxypyrrolidine. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the N-acetyl-3-hydroxypyrrolidine scaffold makes it an important tool in the development of novel therapeutics.
References
-
CPAChem. (2025, February 21). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]
- IsoLab. (n.d.). Acetic Anhydride.
- Grogan, G., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Zhang, Y., et al. (2020). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules.
- Ivanova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
-
European Patent Office. (1998, November 17). Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.18: Reactions of Anhydrides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 9. quora.com [quora.com]
- 10. fr.cpachem.com [fr.cpachem.com]
Chiral Separation of 1-(3-Hydroxypyrrolidin-1-yl)ethanone Enantiomers by High-Performance Liquid Chromatography: An Application Guide
Abstract
The stereochemical configuration of pharmaceutically active compounds is a critical determinant of their pharmacological and toxicological profiles. 1-(3-Hydroxypyrrolidin-1-yl)ethanone, a key chiral intermediate in the synthesis of various pharmaceutical agents, necessitates precise enantiomeric separation for quality control and regulatory compliance. This comprehensive guide provides a detailed protocol for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC). We delve into the underlying principles of chiral recognition, the rationale for methodological choices, and a step-by-step protocol, underpinned by authoritative references. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this critical analytical challenge.
Introduction: The Imperative of Chirality in Drug Development
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit identical physical and chemical properties in an achiral environment.[1][2] However, within the chiral milieu of biological systems, they can interact differently with receptors and enzymes, leading to significant variations in efficacy and toxicity.[1][3] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity in pharmaceuticals.[3]
This compound possesses a stereocenter at the third position of the pyrrolidine ring, giving rise to (R) and (S) enantiomers. The distinct biological activities of downstream active pharmaceutical ingredients (APIs) derived from these enantiomers underscore the necessity for a reliable analytical method to separate and quantify them. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering high resolution and sensitivity.[4][5]
The Science of Chiral Recognition on Polysaccharide-Based CSPs
The direct separation of enantiomers on a CSP is the most widely adopted approach in chiral HPLC.[4][6] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[7][8] The differing stability of these complexes results in different retention times, enabling their separation.[8]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be exceptionally versatile for a broad range of chiral separations, including those of pyrrolidine derivatives.[7][9] The chiral recognition mechanism on these phases is a complex interplay of several interactions, including:
-
Hydrogen Bonding: The hydroxyl and amide groups in this compound can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP contribute to electrostatic interactions.
-
Inclusion Complexation: The helical structure of the polysaccharide polymers can create "chiral pockets" or cavities into which one enantiomer fits more snugly than the other, leading to differential retention.[8]
The selection of an appropriate polysaccharide-based CSP and the optimization of the mobile phase are crucial for achieving successful enantioseparation.
Experimental Protocol: A Validated Approach
This protocol outlines a robust method for the chiral separation of this compound enantiomers.
Materials and Instrumentation
-
Analyte: Racemic this compound
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
Chromatographic Conditions
A systematic screening of polysaccharide-based chiral stationary phases is recommended to identify the optimal column for the separation.[10] Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) have shown broad applicability.[11][12]
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H, Lux® Cellulose-1) | Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including those with hydroxyl and amide functionalities.[9][13] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH) in various ratios (e.g., 90:10, 80:20 v/v) | Normal phase mode is often the first choice for polysaccharide CSPs. The alcohol modifier disrupts polar interactions with the stationary phase, influencing retention and selectivity. The optimal ratio should be determined empirically.[4] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can often improve resolution in chiral separations by allowing more time for the enantiomers to interact with the CSP.[10] |
| Column Temperature | 25 °C (controlled) | Temperature can affect the kinetics of the diastereomeric complex formation and thus the separation. Maintaining a constant temperature ensures reproducibility.[10] |
| Detection Wavelength | 210 nm | The ethanone moiety lacks a strong chromophore at higher wavelengths. Detection at a lower UV wavelength like 210 nm provides adequate sensitivity. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes band broadening and improves peak shape. |
Sample and Mobile Phase Preparation
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Mobile Phase Preparation: Premix the chosen mobile phase components in the desired ratio. For example, for a 90:10 (v/v) n-Hexane/IPA mobile phase, mix 900 mL of n-Hexane with 100 mL of IPA. Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
HPLC System Operation and Data Acquisition
-
System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the chiral column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared standard solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
Data Analysis and Interpretation
The primary parameters to evaluate the success of the chiral separation are:
-
Retention Time (t_R): The time taken for each enantiomer to elute from the column.
-
Resolution (R_s): A measure of the degree of separation between the two enantiomeric peaks. A resolution of R_s ≥ 1.5 indicates baseline separation.
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is necessary for any separation to occur.
-
Enantiomeric Excess (ee%): A measure of the purity of an enantiomerically enriched sample, calculated from the peak areas of the two enantiomers.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Caption: Experimental workflow for chiral HPLC separation.
Troubleshooting and Method Optimization
| Issue | Potential Cause | Recommended Action |
| No Separation (α = 1) | Inappropriate CSP or mobile phase. | Screen different chiral stationary phases (e.g., amylose-based). Vary the alcohol modifier (IPA vs. EtOH) and its percentage in the mobile phase. |
| Poor Resolution (R_s < 1.5) | Sub-optimal mobile phase composition or flow rate. | Fine-tune the mobile phase composition by making small changes to the modifier percentage. Decrease the flow rate to enhance interaction with the CSP.[10] |
| Poor Peak Shape (Tailing or Fronting) | Analyte-silanol interactions; sample overload. | For basic compounds, the addition of a small amount of a basic additive like diethylamine (DEA) to the mobile phase can improve peak shape.[4] Reduce the sample concentration. |
| Baseline Noise/Drift | Inadequate system equilibration; mobile phase issues. | Ensure the column is fully equilibrated. Degas the mobile phase thoroughly. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. By understanding the principles of chiral recognition and systematically applying the outlined methodology, researchers and analytical scientists can achieve robust and reproducible separations. This is critical for ensuring the stereochemical purity of this important pharmaceutical intermediate and, consequently, the safety and efficacy of the final drug products. The direct HPLC method using a polysaccharide-based chiral stationary phase is a powerful tool in the arsenal of the pharmaceutical industry for stereoisomer analysis.
References
-
J Pharm Anal. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]
-
ResearchGate. (2011). Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations. ResearchGate. [Link]
-
Molecules. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
PubChem. (n.d.). 1-{3-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone. PubChem. [Link]
-
ACS Omega. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32833–32843. [Link]
-
FVS. (n.d.). Properties Of Enantiomers. FVS. [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research and Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 009. [Link]
-
NIH. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. NIH. [Link]
-
Reddit. (2013). Why do enantiomers have different properties? Reddit. [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
PMC - NIH. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - NIH. [Link]
-
JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. [Link]
Sources
- 1. fvs.com.py [fvs.com.py]
- 2. rroij.com [rroij.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. eijppr.com [eijppr.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 1-(3-Hydroxypyrrolidin-1-yl)ethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Introduction
1-(3-Hydroxypyrrolidin-1-yl)ethanone (CAS No. 23123-19-5) is a chemical intermediate of interest in pharmaceutical synthesis.[1] Its unique structure, featuring a pyrrolidine ring, a hydroxyl group, and a ketone, makes it a versatile building block.[2][3] Accurate quantification of this compound is critical for pharmacokinetic studies, process optimization, and quality control in drug development. This document provides a comprehensive guide to the analytical methodologies for its determination.
The core challenge in quantifying a small, polar molecule like this compound lies in achieving adequate retention on conventional reversed-phase columns and ensuring selective detection in the presence of other matrix components. The methods outlined below are designed to address these challenges effectively.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23123-19-5 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [2][3] |
| Physical Form | Solid | [2][3] |
| Boiling Point | 286.4 ± 33.0 °C at 760 mmHg | [2] |
Primary Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological and chemical matrices due to its high sensitivity, selectivity, and speed.[5] This method is particularly well-suited for this compound, as it overcomes the limitations of less specific detectors.
Principle of LC-MS/MS
The sample is first subjected to chromatographic separation to isolate the analyte of interest from other components. The eluent from the HPLC is then introduced into a mass spectrometer. In the MS, the analyte is ionized, and the resulting parent ion is selected and fragmented. Specific fragment ions (product ions) are then detected and quantified. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound.[6]
Experimental Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol
3.3.1. Sample Preparation (Plasma)
-
Thaw: Thaw plasma samples at room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte, if available, or a structurally similar compound at 100 ng/mL).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Inject 5 µL into the LC-MS/MS system.
3.3.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: Q1 130.1 -> Q3 (e.g., 70.1, 86.1); IS: To be determined |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions (precursor to product ions) for this compound need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.
Alternative Method: HPLC-UV
For routine analysis where high sensitivity is not a prerequisite, HPLC with UV detection can be a cost-effective alternative.[7]
Principle of HPLC-UV
This technique separates the analyte from other compounds using liquid chromatography. As the analyte elutes from the column, it passes through a UV detector. The ketone chromophore in this compound will absorb UV light at a specific wavelength, and the amount of absorption is proportional to its concentration.
Detailed Protocol
4.2.1. Sample Preparation
Sample preparation can follow a similar procedure as for LC-MS/MS, but may require a more rigorous clean-up to remove interfering substances that also absorb UV light at the detection wavelength.
4.2.2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 90% A / 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm (to be confirmed by UV scan) |
Method Validation
A thorough method validation is essential to ensure the reliability of the analytical data. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery of 85-115% (90-110% for non-biological matrices) |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Robustness | Insensitive to minor variations in method parameters |
Conclusion
The LC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantification of this compound in various matrices. The alternative HPLC-UV method offers a practical solution for routine analyses. Proper method validation is crucial before implementing these protocols for sample analysis to ensure data integrity and compliance with regulatory standards.
References
-
Frank, R. S., et al. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. IUCrData, 7(10). [Link]
-
Lead Sciences. 1-(3-Hydroxypyridin-4-yl)ethanone. [Link]
-
Gaspar, H., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. Molecules, 28(12), 4704. [Link]
-
Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis, 205, 114310. [Link]
-
Tegegne, B., et al. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia, 35(1), 17-30. [Link]
-
PubChem. This compound. [Link]
-
AbacipharmTech. (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. [Link]
-
ChemUniverse. This compound. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
De Palo, A., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Caprioli, G., et al. (2021). A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair. Journal of Pharmaceutical and Biomedical Analysis, 205, 114310. [Link]
-
Al-Salami, H., et al. (2023). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Pharmaceuticals, 16(10), 1432. [Link]
-
ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
-
De Baere, S., et al. (2018). Development and Validation of a UPLC-MS/MS and UPLC-HR-MS Method for the Determination of Fumonisin B1 and Its Hydrolysed Metabolites and Fumonisin B2 in Broiler Chicken Plasma. Toxins, 10(2), 62. [Link]
-
Kłaczkow, M., et al. (2007). HPLC method for identification and quantification of three active substances in a dermatological preparation-Viosept ointment. Acta Poloniae Pharmaceutica, 64(2), 113-117. [Link]
-
ResearchGate. Impurity profiling of morphine by liquid chromatography-heated electrospray ionization mass spectrometry (LC-HESI-MS). [Link]
-
Carmella, S. G., et al. (1991). Quantification of 4-hydroxy-1-(3-pyridyl)-1-butanone Released From Human Haemoglobin as a Dosimeter for Exposure to Tobacco-Specific Nitrosamines. IARC Scientific Publications, (105), 113-118. [Link]
-
MySkinRecipes. (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 23123-19-5 [sigmaaldrich.com]
- 3. This compound | 23123-19-5 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. antisel.gr [antisel.gr]
- 6. A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Use of pyrrolidine derivatives as building blocks in drug discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Privilege of the Pyrrolidine Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. Among these, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands out for its remarkable versatility and prevalence in FDA-approved drugs.[1][2] Its significance stems from a unique combination of structural and chemical properties.
The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is inaccessible to flat, aromatic systems.[3][4] This 3D geometry is crucial for establishing precise stereochemical interactions with complex protein binding sites. Furthermore, the pyrrolidine ring is found in numerous natural products, particularly alkaloids, which have co-evolved to exhibit potent biological activities.[5] The nitrogen atom can act as a hydrogen bond acceptor, or, when protonated, a hydrogen bond donor, enhancing aqueous solubility and providing a key interaction point with biological targets.[6] These features make pyrrolidine derivatives invaluable building blocks for designing novel therapeutics across a multitude of disease areas, including oncology, virology, and central nervous system disorders.[2][5]
This guide provides an in-depth exploration of the synthetic strategies used to construct functionalized pyrrolidines, detailed protocols for their synthesis and characterization, and a review of their application in targeting key biological pathways, supported by quantitative data.
Synthetic Strategies: Building the Pyrrolidine Core
The construction of substituted pyrrolidines is a central task for medicinal chemists. Methodologies can be broadly divided into two categories: the functionalization of pre-existing chiral pyrrolidine rings (e.g., from L-proline) and the de novo construction of the ring from acyclic precursors.[3][7] The latter approach, particularly the [3+2] cycloaddition reaction, offers a powerful and convergent route to highly substituted and stereochemically complex pyrrolidines.[8]
The [3+2] Cycloaddition: A Powerful Route to Polysubstituted Pyrrolidines
The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (a dipolarophile) is arguably the most versatile method for pyrrolidine synthesis.[9] This reaction forms two new carbon-carbon bonds in a single, often highly stereocontrolled, step, rapidly building molecular complexity.[10] The azomethine ylide, a reactive 1,3-dipole, can be generated in situ through several methods, most commonly via the thermal decarboxylation of an α-amino acid in the presence of an aldehyde or ketone.[11]
Caption: Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition.
The choice of amino acid, aldehyde, and dipolarophile allows for immense diversity in the final pyrrolidine structure. The reaction's stereoselectivity can often be controlled by the stereochemistry of the starting materials or through the use of chiral catalysts.[9][12]
Application in Drug Discovery: Targeting the CXCL12/CXCR4 Axis in Cancer
The CXCL12/CXCR4 signaling axis is a critical pathway in human physiology and pathology.[2] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[13][14] These pathways regulate cell survival, proliferation, and migration. In the context of cancer, many tumor cells overexpress CXCR4. The binding of CXCL12, which is often present in high concentrations in organs like the lungs, liver, and bone marrow, promotes the metastasis (spread) of these cancer cells to distant sites.[13][15] Therefore, developing small-molecule antagonists that block the CXCL12-CXCR4 interaction is a major therapeutic strategy in oncology.[14]
Caption: Mechanism of Pyrrolidine-based CXCR4 Antagonists.
Pyrrolidine-based scaffolds have proven highly effective in the design of potent CXCR4 antagonists. The defined stereochemistry and 3D structure of the pyrrolidine ring allow for optimal placement of functional groups that can occupy the binding pocket of the CXCR4 receptor, preventing its interaction with CXCL12.
Quantitative Analysis of Pyrrolidine-Based Inhibitors
The effectiveness of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the biological activity by 50%. Lower IC₅₀ values indicate higher potency.
Table 1: Activity of Pyrrolidine-Based CXCR4 Antagonists
| Compound ID | CXCR4 Binding IC₅₀ (nM) | Ca²⁺ Flux Inhibition IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 46 | 79 | 0.25 | [3][16] |
| AMD3100 (Plerixafor) | 44 | 1.9 |[3] |
Compound 46 is a novel pyrrolidine-based antagonist that shows potent inhibition of both receptor binding and downstream functional activity, highlighting the potential of this scaffold.[3]
Table 2: Comparative Potency of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
| Compound | DPP-4 Inhibition IC₅₀ (nM) | Reference |
|---|---|---|
| Pyrrolidine-based Cmpd 2f | 1.266 ± 0.264 | [17] |
| Sitagliptin (Januvia®) | 4.380 ± 0.319 |[17] |
This data demonstrates that optimized pyrrolidine derivatives can exhibit superior potency compared to established drugs like Sitagliptin for other targets such as DPP-4, an enzyme involved in glucose metabolism.[17][18]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a Spirooxindole-Pyrrolidine Derivative
This protocol describes a representative three-component 1,3-dipolar cycloaddition reaction for the synthesis of a highly functionalized spiro-pyrrolidine, a common core in many biologically active molecules. The procedure is based on established methodologies.[8][11]
Objective: To synthesize a spiro[indoline-3,2'-pyrrolidine] derivative via a one-pot, three-component reaction.
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Sarcosine (N-methylglycine) (1.0 mmol, 89.1 mg)
-
(E)-3-(2-nitrobenzylidene)indolin-2-one (dipolarophile) (1.0 mmol, 266.2 mg)
-
Absolute Ethanol (EtOH) (10 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (25 mL) with reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add Isatin (1.0 mmol), Sarcosine (1.0 mmol), and the dipolarophile (1.0 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask.
-
Reaction Conditions: Place a magnetic stir bar in the flask, attach the reflux condenser, and place the setup on a hotplate. Heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Causality Note: Heating provides the necessary energy to promote the condensation of isatin and sarcosine and the subsequent decarboxylation to form the reactive azomethine ylide intermediate. Ethanol is a common solvent that effectively dissolves the reactants.
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexane as eluent). The consumption of starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): The resulting crude residue must be purified to isolate the desired product.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified spirooxindole-pyrrolidine derivative as a solid.
-
Characterization and Validation:
-
Mass Spectrometry (MS): Confirm the molecular weight of the product by ESI-MS to verify the successful cycloaddition.
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the structure. The chemical shifts, coupling constants, and integration of the proton signals will validate the formation of the pyrrolidine ring and its substituents. The stereochemistry can often be determined by 2D NMR experiments like NOESY.[8]
-
Melting Point: Determine the melting point of the purified solid, which serves as an indicator of purity.
Conclusion and Future Outlook
The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its inherent stereochemical complexity and favorable physicochemical properties ensure its continued use as a privileged building block.[1] Modern synthetic methods, especially asymmetric [3+2] cycloadditions, provide powerful tools to access novel and diverse libraries of pyrrolidine derivatives with high precision and efficiency.[12][16] As our understanding of complex biological pathways like CXCR4 signaling deepens, the rational design of pyrrolidine-based modulators will undoubtedly lead to the development of next-generation therapeutics with improved potency, selectivity, and safety profiles for treating challenging diseases like cancer and beyond.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
-
Li Petri, G., Spano, V., D'Anneo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2035-2079. [Link]
-
Li Petri, G., Spano, V., D'Anneo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ChemMedChem, 16(19), 2936-2976. [Link]
-
Li, Z., Wang, X., Lin, Y., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]
-
Bekhradnia, A., & Ziarati, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15155-15165. [Link]
-
Carreño, M. C., & García Ruano, J. L. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7545-7550. [Link]
-
Jeelan Basha, N., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785-4809. [Link]
-
Poyraz, S., Kaya, M., Atas, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249673. [Link]
-
SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. (2001). ResearchGate. [Link]
-
Al-Tel, T. H. (2010). Combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via three-component 1,3-dipolar cycloaddition reactions. Molecules, 15(7), 4749-4760. [Link]
-
Rios, R. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 48(10), 1336-1346. [Link]
-
Islam, R., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. Current Bioactive Compounds, 16(6), 738-755. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]
-
Jarosz, S., & Mach, M. (2002). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. European Journal of Organic Chemistry, 2002(5), 767-780. [Link]
-
Taha, M., Ismail, N. H., Imran, S., et al. (2017). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
-
CXCR4 antagonist. (n.d.). Wikipedia. [Link]
-
Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. [Link]
-
Kajal, K., Singh, R., & Iqubal, A. (2022). CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment. Molecular Biology Reports, 49(12), 12053-12067. [Link]
-
D'Esposito, V., Liguoro, D., & Beguinot, F. (2023). Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10839. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via three-component 1,3-dipolar cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents | MDPI [mdpi.com]
- 15. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 16. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Bioactive Pyrrolidine Compounds
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most valuable and frequently utilized scaffolds in medicinal chemistry and drug design.[1] Its prevalence is not coincidental; the scaffold's inherent properties make it an exceptional starting point for the development of novel therapeutics. The sp³-hybridized carbons of the pyrrolidine ring impart a three-dimensional, non-planar structure, a characteristic often referred to as "pseudorotation".[2][3][4][5] This 3D geometry allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems, leading to compounds with improved target specificity and pharmacological profiles. Furthermore, the stereogenic centers within the pyrrolidine ring enable fine-tuning of molecular shape, which is critical for enantioselective interactions with biological targets like proteins and enzymes.[2][3][4][5]
Given the vast chemical space that can be generated from the pyrrolidine core, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying bioactive derivatives from large compound libraries.[6][7][8] HTS automates the testing of thousands to millions of compounds, enabling the efficient identification of "hits" that can be advanced into lead optimization programs.[8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS campaigns tailored for the discovery of novel, pyrrolidine-based bioactive compounds.
Section 1: Strategic Design of an HTS Campaign for Pyrrolidine Libraries
A successful HTS campaign is not merely a large-scale experiment but a well-orchestrated strategy. The workflow involves several critical phases, each requiring careful consideration to ensure the generation of high-quality, actionable data.
The HTS Workflow: From Assay Plate to Validated Hit
The journey from a library of pyrrolidine compounds to a validated hit follows a structured, multi-stage process. The primary objective is to progressively narrow down a large collection of compounds to a small number of promising candidates with confirmed activity and desirable characteristics. This process is designed to maximize efficiency and minimize the pursuit of false positives.
Caption: High-level workflow for a typical HTS campaign.
Compound Library Considerations
The quality and composition of the screening library are paramount to the success of the campaign. For pyrrolidine-based discovery, libraries can be sourced from:
-
Diversity-Oriented Synthesis (DOS) Libraries: These contain a wide array of pyrrolidine scaffolds with varied substituents to explore a broad chemical space.
-
Focused Libraries: Designed around a known pharmacophore or privileged pyrrolidine core, these are useful when targeting a specific protein family (e.g., kinases, proteases).[9]
-
Natural Product Libraries: A significant number of bioactive natural products contain the pyrrolidine motif. Screening these libraries can yield novel chemical starting points.[10][11][12]
-
Encoded Libraries: Technologies like DNA-encoded libraries allow for the synthesis and screening of massive numbers of tagged pyrrolidine compounds, streamlining the hit identification process.[13]
Section 2: Assay Development: The Cornerstone of a Successful Screen
The biological assay is the core of the HTS campaign. Its design determines the type of hits that will be identified and its robustness dictates the quality of the data. The choice between a target-based (biochemical) or a system-based (cell-based) assay is the first critical decision.
Caption: Decision tree for selecting an appropriate HTS assay.
Biochemical Assays
Biochemical assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction. They are advantageous for their simplicity and direct mechanistic readout. Pyrrolidine derivatives have shown potent activity as inhibitors of various enzymes.[14]
-
Principle: Measure the inhibition of enzymatic activity, often through the detection of a product that is fluorescent, luminescent, or colored.
-
Examples:
-
α-Amylase and α-Glucosidase Inhibition: Relevant for anti-diabetic drug discovery.[15]
-
Prolyl Oligopeptidase (POP) Inhibition: A target for neurological disorders.[14]
-
MurA Inhibition: A target for novel antibacterial agents.[16]
-
Kinase Inhibition: Assays often use TR-FRET or luminescence to measure ATP consumption or substrate phosphorylation.[1]
-
Cell-Based Assays
Cell-based assays measure a compound's effect within a living cell, providing data that incorporates cell permeability, metabolism, and potential off-target effects.
-
Principle: Measure a cellular phenotype, such as cell death, reporter gene expression, or changes in morphology.[7]
-
Examples:
-
Cytotoxicity/Antiproliferative Assays: Widely used in oncology to screen for compounds that kill cancer cells. Numerous studies have evaluated the cytotoxicity of pyrrolidine derivatives against cell lines like MCF-7, HeLa, and Panc-1.[2][17] Common readouts include MTT, resazurin, or ATP-based luminescence (e.g., CellTiter-Glo).
-
Reporter Gene Assays: A reporter gene (e.g., luciferase) is placed under the control of a specific promoter. The assay identifies compounds that modulate a particular signaling pathway.
-
Antibacterial Assays: Measuring the Minimum Inhibitory Concentration (MIC) of pyrrolidine compounds against bacterial strains (e.g., the ESKAPE pathogens) is a common HTS approach in antibiotic discovery.[18]
-
Assay Validation and Quality Control
Before commencing a full screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[19] The primary goal is to achieve a large enough signal window and low enough variability to confidently distinguish hits from inactive compounds.
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | > 0.5 | A dimensionless metric that represents the separation between the positive (p) and negative (n) controls. A Z' > 0.5 indicates an excellent assay suitable for HTS.[20] |
| Signal-to-Background (S/B) | μp / μn | > 2 (recommended) | Measures the dynamic range of the assay. A higher S/B makes it easier to detect hits. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the relative variability of the data. Low %CV for both positive and negative controls is essential for reproducibility. |
A pilot screen on a small, diverse set of compounds is a mandatory step to test the entire HTS protocol, including automation and data analysis pipelines, before committing to the full library.[20]
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for two common HTS assays relevant to the screening of pyrrolidine libraries.
Protocol 1: Biochemical HTS for α-Glucosidase Inhibitors
This protocol is adapted for a 384-well format to identify pyrrolidine-based inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (Sigma-Aldrich)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.8
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)
-
Acarbose (positive control inhibitor)
-
Pyrrolidine compound library dissolved in 100% DMSO
-
384-well clear, flat-bottom microplates
-
Automated liquid handler and plate reader capable of measuring absorbance at 405 nm
2. Reagent Preparation:
-
Enzyme Stock: Prepare a 1.0 U/mL stock solution of α-glucosidase in Assay Buffer.
-
Substrate Stock: Prepare a 1 M stock solution of pNPG in Assay Buffer.
-
Working Solutions: On the day of the assay, dilute the enzyme stock to 0.2 U/mL and the substrate stock to 20 mM in Assay Buffer.
3. Step-by-Step HTS Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each pyrrolidine compound from the library source plate to the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 5 µL final volume and 10 mM stock).
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of 100% DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a high concentration of Acarbose (e.g., 1 mM).
-
-
Enzyme Addition: Add 2.5 µL of the 0.2 U/mL α-glucosidase working solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 2.5 µL of the 20 mM pNPG substrate working solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination: Add 5 µL of 0.1 M Na₂CO₃ Stop Solution to all wells. The solution will turn yellow in the presence of the product (p-nitrophenol).
-
Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate Percent Inhibition = 100 * [ 1 - (Abscompound - Abspositive) / (Absnegative - Abspositive) ]
Protocol 2: Cell-Based HTS for Cytotoxicity in Cancer Cells (MTT Assay)
This protocol describes a 384-well MTT assay to screen for pyrrolidine compounds with antiproliferative activity against a cancer cell line (e.g., MCF-7).
1. Materials and Reagents:
-
MCF-7 human breast cancer cell line
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Doxorubicin (positive control)
-
Pyrrolidine compound library in 100% DMSO
-
384-well clear, tissue culture-treated microplates
2. Step-by-Step HTS Procedure:
-
Cell Seeding: Harvest MCF-7 cells and resuspend in culture medium to a density of 2 x 10⁵ cells/mL. Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Addition: Add 50 nL of compounds and controls (as described in Protocol 1) to the wells.
-
Compound Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 5 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, 5% CO₂. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 25 µL of Solubilization Buffer to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
4. Data Analysis:
-
Calculate Percent Viability = 100 * [ (Abscompound - Absbackground) / (Absnegative - Absbackground) ], where background wells contain no cells.
-
Percent Inhibition = 100 - Percent Viability.
Section 4: From Raw Data to Validated Hits
The final phase of the HTS campaign involves a systematic data analysis and validation workflow to ensure that selected hits are real, potent, and specific.
Hit Identification and Confirmation
-
Hit Selection: A "hit" is defined as a compound that produces a response exceeding a pre-determined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
Hit Confirmation: Primary hits are re-ordered or re-sourced and tested again under the same assay conditions to eliminate errors from plating or compound aggregation.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for establishing a preliminary structure-activity relationship (SAR).[1]
| Compound ID | Scaffold Type | Primary Screen (% Inh) | Confirmed Activity | IC₅₀ (µM) |
| PYR-001 | 2,5-Dione | 85.2 | Yes | 1.2 |
| PYR-002 | Prolinol | 62.1 | Yes | 7.8 |
| PYR-003 | Spiro-oxindole | 55.9 | No (False Positive) | > 100 |
| PYR-004 | 2,5-Dione | 91.5 | Yes | 0.9 |
Hit Validation and Triage Workflow
A confirmed hit is not yet a validated lead. A rigorous triage process is required to deprioritize problematic compounds and focus resources on the most promising chemical matter.
Caption: Workflow for validating and triaging HTS hits.
-
Computational Triage: Hits are first analyzed computationally to flag known Pan-Assay Interference Compounds (PAINS) — notorious "frequent hitters" that often produce false positives through non-specific mechanisms.[21]
-
Counter-Screening: This involves testing hits in an assay that lacks the biological target but is otherwise identical. An active compound in a counter-screen is likely an artifact and should be discarded.[22]
-
Selectivity Profiling: Hits are tested against related targets (e.g., other kinases or proteases) to determine their specificity. A highly selective compound is generally more desirable.
-
Preliminary SAR: Active compounds are grouped by chemical structure to identify common features required for activity. This early SAR analysis guides the initial stages of lead optimization.[20][21]
Conclusion
The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its structural and stereochemical diversity provides a rich foundation for building large and varied compound libraries. When coupled with a robust, well-validated high-throughput screening strategy, the potential for identifying novel, potent, and selective bioactive molecules is significantly enhanced. By following a systematic approach encompassing strategic assay design, rigorous quality control, and a multi-step hit validation workflow, research organizations can effectively navigate the complexities of HTS and accelerate the translation of promising pyrrolidine-based hits into viable drug development candidates.
References
-
Li Petri, G., Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Li Petri, G., Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
-
Li Petri, G., Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Available at: [Link]
-
Quinn, R.J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Med Chem. Available at: [Link]
-
Southern Research. High-Throughput Screening & Discovery. Southern Research. Available at: [Link]
-
Inglese, J., et al. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Drug Target Review. Available at: [Link]
-
Mirabella, F. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. Available at: [Link]
-
Sharma, G., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. J Cancer Sci Ther. Available at: [Link]
-
Barluenga, S., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]
-
Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]
-
Glick, M. (2015). High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]
-
Zhang, X. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Available at: [Link]
-
Ekins, S., et al. (2014). Data Mining and Computational Modeling of High Throughput Screening Datasets. NIH. Available at: [Link]
-
ResearchGate. (2023). Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. Available at: [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Kasyan, A., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available at: [Link]
-
Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]
-
Fischer, P.D., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. PMC - NIH. Available at: [Link]
-
Donnelly, A.C., et al. (2015). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI. Available at: [Link]
-
Smith, C. (2025). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. ResearchGate. Available at: [Link]
-
Murtaza, M., et al. (2024). A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators. MDPI. Available at: [Link]
-
Murphy, M.M., et al. (1995). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. PMC - PubMed Central. Available at: [Link]
-
Rahman, A.U., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Semantic Scholar. Available at: [Link]
-
Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]
-
Rahman, A.U., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed. Available at: [Link]
-
MacMillan, D., et al. (2015). High-throughput screening of drug leads. Science in the Classroom. Available at: [Link]/research-papers/high-throughput-screening-drug-leads)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 6. pharmtech.com [pharmtech.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols for the Synthesis of N-Substituted Pyrrolidine Derivatives
Introduction
The N-substituted pyrrolidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a wide array of FDA-approved drugs, such as the DPP-IV inhibitor PF-734200 and the anticholinergic drug procyclidine, underscores its significance as a privileged scaffold. The conformational rigidity and the ability of the nitrogen atom to engage in crucial hydrogen bonding interactions make the pyrrolidine ring an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of robust and versatile protocols for the synthesis of N-substituted pyrrolidine derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each methodology, offering insights into the causality behind experimental choices to empower researchers to troubleshoot and adapt these protocols to their specific synthetic challenges. Each protocol is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Section 1: De Novo Synthesis of the Pyrrolidine Ring
This section focuses on methods where the pyrrolidine ring is constructed from acyclic precursors, allowing for the concomitant installation of the desired N-substituent.
Reductive Amination of 1,4-Dicarbonyl Compounds
Expertise & Experience: Reductive amination stands as one of the most efficient and versatile strategies for the synthesis of N-substituted pyrrolidines. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a di-imine intermediate (or a cyclic N-substituted pyrrole via the Paal-Knorr synthesis), which is then reduced in situ to the corresponding pyrrolidine. The choice of reducing agent is critical; milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine/iminium ion over the starting carbonyls, allowing for a one-pot procedure. More recently, catalytic transfer hydrogenation using iridium complexes has emerged as a powerful alternative, offering mild conditions and avoiding stoichiometric metal hydride reagents[1].
Trustworthiness: The protocol's reliability stems from the typically high-yielding nature of both the initial condensation and the subsequent reduction. The reaction is often driven to completion by the irreversible reduction step. Monitoring the disappearance of the starting amine and dicarbonyl compound by TLC or LC-MS provides a straightforward method for tracking reaction progress.
Authoritative Grounding: The mechanism proceeds through the initial formation of an imine, which is in equilibrium with the starting materials. Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion, which is then readily reduced by a hydride source[2]. In the case of 1,4-dicarbonyls, this process occurs twice, often proceeding through a cyclic intermediate.
Mechanistic Workflow: Reductive Amination
Caption: Paal-Knorr condensation followed by reduction.
Experimental Protocol: Iridium-Catalyzed Reductive Amination of 2,5-Hexanedione
This protocol is adapted from the work of Ouyang et al., demonstrating a practical transfer hydrogenation approach[1].
-
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Iridium catalyst (e.g., [Cp*IrCl₂]₂) (1.0 mol%)
-
Formic acid (HCO₂H) (30.0 equiv)
-
Solvent (e.g., Water)
-
Schlenk tube (25.0 mL)
-
Ethyl acetate, saturated salt water, anhydrous Na₂SO₄
-
-
Procedure:
-
To a 25.0 mL dried Schlenk tube, add the iridium catalyst (1.0 mol%), 2,5-hexanedione (0.5 mmol, 1.0 equiv.), the aniline derivative (0.6 mmol, 1.1 equiv.), and the solvent (2.0 mL).
-
Add formic acid (30.0 equiv.) to the mixture.
-
Stir the reaction mixture under air at 80 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated salt water (2-3 times).
-
Dry the organic fraction over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Substrate Scope of Iridium-Catalyzed Reductive Amination[1]
| Entry | Amine | Product | Yield (%) | dr |
| 1 | Aniline | 2,5-Dimethyl-1-phenylpyrrolidine | 92 | 71:29 |
| 2 | 4-Methylaniline | 1-(4-Methylphenyl)-2,5-dimethylpyrrolidine | 95 | 72:28 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethylpyrrolidine | 96 | 74:26 |
| 4 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethylpyrrolidine | 85 | 69:31 |
| 5 | 2-Methylaniline | 1-(2-Methylphenyl)-2,5-dimethylpyrrolidine | 82 | 75:25 |
Intramolecular Aza-Michael Addition
Expertise & Experience: The intramolecular aza-Michael addition is a powerful cyclization strategy for constructing the pyrrolidine ring, particularly for creating substituted derivatives with high stereocontrol. The reaction involves the addition of a tethered amine nucleophile to an α,β-unsaturated carbonyl or related Michael acceptor. The stereochemical outcome of the cyclization can often be predicted by Baldwin's rules and can be influenced by the choice of catalyst, including organocatalysts or Lewis acids. This method is widely used in the synthesis of alkaloids and other complex natural products.
Trustworthiness: The protocol's validity is established by the high degree of stereoselectivity often observed. The formation of the five-membered ring is thermodynamically favorable. Characterization of the product's relative and absolute stereochemistry by NMR techniques (e.g., NOESY) and comparison to literature values for known compounds confirms the success of the transformation.
Authoritative Grounding: The reaction proceeds via the nucleophilic attack of the amine onto the β-carbon of the Michael acceptor, forming a transient enolate intermediate. This intermediate is then protonated to yield the final pyrrolidine product. The cyclization is typically a 5-exo-trig process, which is favored according to Baldwin's rules. The use of chiral catalysts, such as cinchona alkaloids or prolinol derivatives, can induce enantioselectivity by forming a chiral iminium ion or by coordinating to the substrate to direct the nucleophilic attack from a specific face[3][4].
Mechanistic Workflow: Intramolecular Aza-Michael Addition
Sources
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
Application Notes & Protocols: The Versatility of Hydroxypyrrolidine Derivatives in Asymmetric Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in chemistry and biology, frequently found in natural products, pharmaceuticals, and chiral catalysts.[1] When substituted with a hydroxyl group, this scaffold gains additional functionality that has proven immensely powerful in the field of asymmetric synthesis. Hydroxypyrrolidine derivatives, particularly those derived from the readily available chiral pool amino acid L-proline, serve as highly effective organocatalysts, chiral auxiliaries, and synthons for complex molecule synthesis.[2][3]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of these derivatives. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and rationale behind experimental design, empowering you to effectively harness the potential of these versatile molecules.
Hydroxypyrrolidine Derivatives as Organocatalysts
The advent of organocatalysis, utilizing small organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis.[4] Hydroxypyrrolidine derivatives, especially diarylprolinol silyl ethers, are at the forefront of this field, primarily operating through enamine and iminium ion catalysis.[3] The hydroxyl group, or a derivative thereof, is not merely a passive substituent; it plays a critical role in establishing the chiral environment necessary for high stereoselectivity.
Mechanistic Rationale: The Role of the Hydroxyl Group
The catalytic cycle typically begins with the reaction of the secondary amine of the pyrrolidine with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[5][6] The key to the catalyst's success lies in its ability to control the facial selectivity of the subsequent reaction with an electrophile.
-
Steric Shielding: In catalysts like diarylprolinol silyl ethers, the bulky silyl ether group effectively blocks one face of the enamine.[5] This steric hindrance directs the incoming electrophile to the opposite, more accessible face, thereby controlling the stereochemical outcome.
-
Hydrogen Bonding: A free hydroxyl group can act as a hydrogen-bond donor. This interaction can activate the electrophile (e.g., a nitroolefin or another aldehyde) and help to rigidify the transition state, further enhancing stereocontrol.
Below is a generalized workflow for a typical organocatalytic reaction using a hydroxypyrrolidine derivative.
Caption: General experimental workflow for an organocatalytic reaction.
Application in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. Proline and its hydroxy-derivatives are exceptional catalysts for direct asymmetric aldol reactions between ketones and aldehydes.[7][8]
The catalytic cycle involves the formation of an enamine from the ketone and the catalyst, which then attacks the aldehyde. The stereochemistry is set in a highly organized, chair-like transition state, often compared to the Zimmerman-Traxler model, where the catalyst's substituents dictate the facial selectivity.
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Drug Discovery
An Application Guide to Core In Vitro Efficacy Testing of Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] This structure is a fundamental component in a vast number of natural products, alkaloids, and synthetically derived molecules with significant pharmacological activity.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1][5]
Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antidiabetic, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4][6] Their versatility has led to the development of numerous FDA-approved drugs.[1] As research into novel pyrrolidine-based compounds continues to accelerate, the need for robust, reliable, and well-understood in vitro assays to determine their efficacy is paramount.
This guide provides detailed application notes and step-by-step protocols for a selection of core in vitro assays essential for the preliminary efficacy screening of novel pyrrolidine derivatives. We will delve into the causality behind experimental choices, outline self-validating systems through appropriate controls, and ground our protocols in authoritative references to ensure scientific integrity.
Anticancer Efficacy: Cell Viability and Cytotoxicity Assays
A primary application for novel pyrrolidine derivatives is in oncology.[6] Many derivatives are designed to inhibit cancer cell proliferation or induce apoptosis.[5] The foundational assay to determine this effect is a cytotoxicity or cell viability assay, which measures the dose-dependent effect of a compound on a cancer cell line. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[7][8]
Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[9] Viable cells possess mitochondrial dehydrogenases, which cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] By dissolving these crystals and measuring the absorbance of the solution, one can quantify the effect of a pyrrolidine derivative on cell viability. A reduction in absorbance compared to untreated control cells indicates a cytotoxic or cytostatic effect.
Experimental Workflow: MTT Assay
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)[8][10]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Pyrrolidine derivative stock solution (typically in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Sterile 96-well flat-bottom culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The goal is to ensure cells are in an exponential growth phase during treatment.[7]
-
Include wells for "medium only" (blank), "cells + vehicle" (negative control), and "cells + positive control" (e.g., doxorubicin).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Cell Treatment:
-
Prepare serial dilutions of the pyrrolidine derivative in a separate plate or tubes. A common starting range is 0.1 µM to 100 µM. The final DMSO concentration in the wells should be kept low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add medium with the same concentration of vehicle (DMSO) to the negative control wells.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[11]
-
-
MTT Addition and Solubilization:
-
After incubation, remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Analysis:
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Calculate Percent Viability:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Representative Data
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole-pyrrolidine | HCT116 | 8.5 | [10] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [10] |
| Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.5 | [12] |
| Mesitylene-spirooxindole | A549 (Lung) | 1.2 | [11] |
Antidiabetic Efficacy: DPP-4 Enzyme Inhibition Assay
Many pyrrolidine derivatives, particularly those containing a nitrile group, have been designed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[13] DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of these hormones, making it a key therapeutic strategy for type 2 diabetes.[13][14]
Scientific Principle: Fluorometric DPP-4 Inhibition
This assay quantifies the enzymatic activity of DPP-4 using a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. When a pyrrolidine-based inhibitor is present, it binds to the enzyme, reducing its activity and thus slowing the rate of AMC release. The potency of the inhibitor is determined by measuring the reduction in fluorescence signal compared to an uninhibited control.[15]
Experimental Workflow: DPP-4 Inhibition
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Detailed Protocol: DPP-4 Inhibition Assay
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., H-Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Pyrrolidine derivative (test inhibitor)
-
Sitagliptin or Vildagliptin (positive control inhibitor)[14][15]
-
Black, flat-bottom 96-well microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature.[15]
-
Prepare serial dilutions of the test pyrrolidine derivative and the positive control inhibitor in assay buffer.
-
Prepare working solutions of DPP-4 enzyme and substrate in assay buffer according to the manufacturer's specifications (e.g., from a kit like Sigma-Aldrich MAK203 or Abcam ab133081).[15][16]
-
-
Assay Setup:
-
Design the plate layout, including wells for:
-
Blank: Assay buffer only (no enzyme, no substrate).
-
Negative Control (100% Activity): Enzyme, buffer, and vehicle (e.g., DMSO).
-
Positive Control: Enzyme, buffer, and a known inhibitor (Sitagliptin).
-
Test Compound: Enzyme, buffer, and test pyrrolidine derivative at various concentrations.
-
-
In a 96-well plate, add 50 µL of the appropriate solutions (buffer, vehicle, or inhibitor dilutions).
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the blank.
-
-
Reaction and Measurement:
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[15]
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 15-30 minutes (kinetic mode).[15]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
-
Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Representative Data
| Compound Class | Target | IC₅₀ | Reference |
| Pyrrolidine-2-carbonitrile | DPP-4 | 0.017 µM (17 nM) | [13] |
| Pyrrolidine sulfonamide | DPP-4 | 11.32 µM | [14] |
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
Pyrrolidine derivatives have been explored as novel antibacterial agents, often targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][14] The standard in vitro method to quantify a compound's antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).
Scientific Principle: Broth Microdilution
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the pyrrolidine derivative in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.[18]
Experimental Workflow: MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[18]
-
Pyrrolidine derivative (test compound)
-
Standard antibiotic (e.g., Ciprofloxacin, Tetracycline) as a positive control[19][20]
-
Sterile 96-well U-bottom or flat-bottom plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the test compound at 2x the highest desired concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, examine the plate visually. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Optionally, a plate reader can be used to measure the OD at 600 nm to quantify growth inhibition.
-
Representative Data
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-acetyl-2-benzylpyrrolidine | S. aureus | 16 | [3] |
| 1,2,4-oxadiazole pyrrolidine | E. coli DNA Gyrase | 0.12 µM (IC₅₀) | [14] |
| Thiazole-pyrrolidine | A. baumannii | 62.5 | [21] |
| Pyrrolidine-2,3-dione | S. aureus Biofilm (MBEC) | 16 | [22] |
References
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Pharmacology URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs Source: Medicinal Chemistry Research URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives Source: Mustansiriyah Journal of Science URL: [Link]
-
Title: Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes Source: PubMed URL: [Link]
-
Title: Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives Source: ResearchGate URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives Source: PMC - NIH URL: [Link]
-
Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]
-
Title: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies Source: PubMed URL: [Link]
-
Title: Study of novel pyrrolidine compounds Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents Source: ResearchGate URL: [Link]
-
Title: New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent Source: RSC Publishing URL: [Link]
-
Title: Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a Source: SciSpace URL: [Link]
-
Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms Source: Royal Society of Chemistry URL: [Link]
-
Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]
-
Title: Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases Source: MDPI URL: [Link]
-
Title: LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery Source: Royal Society of Chemistry URL: [Link]
-
Title: DPP-IV inhibitory activity information of the substances tested. Source: ResearchGate URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01632K [pubs.rsc.org]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. content.abcam.com [content.abcam.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. scispace.com [scispace.com]
- 19. jocpr.com [jocpr.com]
- 20. mdpi.com [mdpi.com]
- 21. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Chemical Process Development
An Application Note on the Robust and Scalable Synthesis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Abstract
This compound is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its pyrrolidine core is a common motif in a wide array of biologically active molecules, making a reliable and scalable synthesis of this intermediate crucial for drug development and manufacturing.[1][2] This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust acetylation of 3-hydroxypyrrolidine. We will delve into the rationale behind reagent and solvent selection, process optimization, safety considerations, and detailed analytical validation, offering a field-proven protocol for researchers and process chemists.
Introduction: The Strategic Importance of a Scalable Synthesis
The transition from bench-scale discovery to pilot-plant or commercial-scale production is a critical phase in pharmaceutical development. A laboratory procedure, while effective for producing gram quantities, often presents significant challenges in terms of safety, cost-effectiveness, and reproducibility when scaled to kilogram or metric-ton quantities.[3][4] The synthesis of this compound is a classic case study in process chemistry, where the seemingly simple N-acetylation of 3-hydroxypyrrolidine requires careful consideration of reaction kinetics, thermodynamics, and downstream processing to ensure a safe, efficient, and economically viable process.
This guide is designed to bridge the gap between academic synthesis and industrial application, explaining the "why" behind each step to empower scientists to not only replicate the process but also to adapt and troubleshoot it effectively.
Synthetic Strategy: A Deliberate Choice of Reagents and Conditions
The most direct and industrially favored route to this compound is the N-acetylation of 3-hydroxypyrrolidine. The core transformation involves the formation of an amide bond between the secondary amine of the pyrrolidine ring and an acetyl group.
The Reaction Scheme
Caption: General reaction scheme for the N-acetylation of 3-hydroxypyrrolidine.
Causality Behind Reagent Selection
-
Starting Material: 3-Hydroxypyrrolidine is commercially available in both racemic and chiral forms. The choice of starting material will dictate the chirality of the final product. For many pharmaceutical applications, an enantiomerically pure starting material, such as (R)- or (S)-3-hydroxypyrrolidine, is required.[5][6]
-
Acetylating Agent: While acetyl chloride is a potent acetylating agent, acetic anhydride is overwhelmingly preferred for scale-up operations. The rationale is multi-faceted:
-
Safety: Acetic anhydride is less volatile and less corrosive than acetyl chloride.
-
Byproduct Management: The reaction with acetic anhydride produces acetic acid, a relatively benign and easily removed byproduct. In contrast, acetyl chloride generates hydrogen chloride (HCl) gas, which is highly corrosive, requires scrubbing, and necessitates the use of a stoichiometric amount of base to neutralize, adding complexity and cost to the process.[7]
-
Cost and Availability: Acetic anhydride is an inexpensive and readily available bulk chemical.
-
-
Solvent Selection: The choice of solvent is critical for reaction control, work-up, and product isolation. Ethyl acetate (EtOAc) is an excellent choice for this process due to:
-
Solubility: It provides good solubility for the 3-hydroxypyrrolidine starting material and the acetic anhydride, while the final product has moderate solubility, which can be advantageous for crystallization.
-
Boiling Point: Its moderate boiling point (77 °C) allows for effective heat dissipation and easy removal under vacuum.
-
Work-up: Its immiscibility with water simplifies the aqueous work-up and extraction steps.
-
Environmental Profile: It is considered a "greener" solvent compared to chlorinated solvents like dichloromethane (DCM).
-
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol details the synthesis of racemic this compound. The procedure can be adapted for chiral synthesis by starting with the corresponding enantiomer of 3-hydroxypyrrolidine.
Materials and Equipment
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Hydroxypyrrolidine | 567-46-4 | 87.12 | 1.00 kg | 11.48 |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.29 kg (1.19 L) | 12.63 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 10.0 L | - |
| Saturated NaHCO₃ (aq) | - | - | 5.0 L | - |
| Brine (Saturated NaCl) | - | - | 3.0 L | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 500 g | - |
-
Equipment: 20 L glass reactor equipped with an overhead mechanical stirrer, temperature probe, condenser, and a 2 L pressure-equalizing dropping funnel. Heating/cooling circulator. Large-scale rotary evaporator. Filtration apparatus.
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble and dry the 20 L reactor system. Ensure all joints are properly sealed.
-
Charging: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 3-hydroxypyrrolidine (1.00 kg, 11.48 mol) and ethyl acetate (10.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using an external cooling bath.
-
Reagent Addition: Charge the dropping funnel with acetic anhydride (1.29 kg, 12.63 mol, 1.1 eq). Add the acetic anhydride dropwise to the stirred solution over 1-2 hours. Crucial Insight: This reaction is exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. A temperature runaway can lead to side reactions and pose a significant safety hazard.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or HPLC until the starting material is consumed.
-
Work-up & Quenching: Cool the mixture back to 10-15 °C. Slowly add 2 L of water to quench any unreacted acetic anhydride. Transfer the mixture to a separatory funnel.
-
Washes:
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) to neutralize the acetic acid byproduct. Note: Perform this step carefully as CO₂ evolution will occur.
-
Wash the organic layer with brine (1 x 3.0 L) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification:
-
Distillation (Preferred for Scale-up): The crude product can be purified by vacuum distillation. This is often the most efficient method for achieving high purity on a large scale.
-
Crystallization: Alternatively, the crude oil can be dissolved in a minimal amount of hot ethyl acetate and cooled. Heptane can be added as an anti-solvent to induce crystallization. Collect the solid by filtration and dry under vacuum.
-
-
Final Product: The purified this compound is typically a white to off-white solid or a viscous oil. Expected yield: 1.25 - 1.40 kg (84-94%).
Analytical Characterization and Quality Control
Ensuring the identity and purity of the final product is paramount. A suite of analytical techniques should be employed for quality control.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid or clear oil |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Purity | HPLC/GC | ≥ 98% |
| Molecular Weight | Mass Spectrometry | [M+H]⁺ = 130.1 |
| Melting Point | Melting Point Apparatus | ~83 °C (for the (R)-enantiomer)[8][9] |
| Residual Solvents | GC-Headspace | Conforms to ICH guidelines |
Process Safety and Environmental Considerations
A robust process is a safe process. The following points must be strictly adhered to during scale-up.
-
Hazard Analysis: Conduct a thorough hazard and operability (HAZOP) study before execution. The primary thermal hazard is the exothermic N-acetylation reaction.[10]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Waste Management: Aqueous waste containing acetic acid and sodium bicarbonate should be neutralized before disposal. Organic waste containing ethyl acetate should be collected and disposed of according to local environmental regulations.
Conclusion
This application note outlines a validated and scalable process for the synthesis of this compound. By understanding the chemical principles and process controls detailed herein, researchers and drug development professionals can confidently and safely produce this critical intermediate at scale. The emphasis on controlled addition, temperature management, and appropriate downstream processing ensures high yield and purity, paving the way for successful API manufacturing campaigns.
References
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. Retrieved from [Link]
-
PubMed. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]
-
Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing optically active 3-hydroxypyrrolidine derivatives.
-
ResearchGate. (2021). (PDF) Progress Towards a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. Retrieved from [Link]
-
PubMed. (n.d.). Process development and large-scale synthesis of NK1 antagonist. Retrieved from [Link]
- Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
-
ResearchGate. (2020). (PDF) Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from [Link]
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Retrieved from [Link]
-
PubMed. (2011). Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. (r)-1-acetyl-3-hydroxypyrrolidine | 916733-17-0 [amp.chemicalbook.com]
- 9. 916733-17-0 CAS MSDS ((r)-1-acetyl-3-hydroxypyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. ardena.com [ardena.com]
Troubleshooting & Optimization
Technical Support Center: N-Acetylation of 3-Hydroxypyrrolidine
Welcome to the technical support center for the N-acetylation of 3-hydroxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but nuanced transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and achieve optimal results in your synthesis.
Core Concepts: The Challenge of Selectivity
The N-acetylation of 3-hydroxypyrrolidine presents a classic chemoselectivity challenge. The substrate contains two nucleophilic sites: a secondary amine and a secondary alcohol. While the amine is generally more nucleophilic than the alcohol, forcing conditions or improper reagent choice can lead to the undesired O-acetylation, forming a di-acetylated byproduct.[1][2][3] Our goal is to favor the formation of the desired N-acetyl product, 1-acetyl-3-hydroxypyrrolidine, exclusively.
Reaction Scheme & Side Reaction
The primary reaction and the most common side reaction are illustrated below. Understanding this is the first step to effective troubleshooting.
Caption: Desired N-acetylation pathway versus the potential O-acetylation side reaction.
Standard Protocol for Selective N-Acetylation
This protocol is optimized for high selectivity towards N-acetylation. The key principles are using a stoichiometric amount of the acetylating agent and controlling the temperature to exploit the higher nucleophilicity of the amine.[4]
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| 3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | Substrate |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | Aqueous Wash |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-hydroxypyrrolidine (1.0 eq.) in anhydrous Dichloromethane (DCM) (approx. 10-15 mL per gram of substrate).
-
Base Addition : Add triethylamine (1.1-1.2 eq.) to the solution. Stir for 5 minutes at room temperature. The base is crucial to neutralize the acetic acid byproduct formed during the reaction.[4]
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to enhance selectivity. Lower temperatures disfavor the less reactive hydroxyl group's acetylation.[5][6]
-
Acetylation : Add acetic anhydride (1.0-1.05 eq.) dropwise to the cooled, stirring solution. Using a slight excess of the acetylating agent can drive the reaction to completion, but a large excess increases the risk of di-acetylation.[7]
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up :
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation : Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude N-acetyl-3-hydroxypyrrolidine.
-
Purification : If necessary, purify the crude product via column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-acetylation of 3-hydroxypyrrolidine in a practical question-and-answer format.
Q1: My reaction is very slow or incomplete, even after several hours. What's wrong?
Answer: An incomplete reaction is typically due to issues with reagent stoichiometry, activity, or temperature.
-
Reagent Quality : Acetic anhydride is highly susceptible to hydrolysis from atmospheric moisture, breaking down into less reactive acetic acid.[8][9] Ensure you are using a fresh bottle or a properly stored aliquot.
-
Insufficient Base : Triethylamine (or another base) is not just a catalyst; it's a necessary scavenger for the acetic acid produced.[4] Without it, the pyrrolidine nitrogen becomes protonated (forming an ammonium salt), which is not nucleophilic and will not react. Ensure at least one equivalent of base is present.
-
Temperature : While 0 °C is recommended for selectivity, if the reaction is clean but slow, you can allow it to warm to room temperature after the initial addition of acetic anhydride. Only consider gentle heating as a last resort, as it may promote O-acetylation.
Q2: My TLC shows a new, less polar spot in addition to my desired product. Is this the O-acetylated byproduct?
Answer: Yes, it is highly likely. The di-acetylated product (N,O-diacetyl-3-hydroxypyrrolidine) is less polar than the desired N-acetyl product because the polar hydroxyl group has been capped with a nonpolar acetyl group.
Causality & Solutions:
-
Excess Acetic Anhydride : Using a significant excess of acetic anhydride is the most common cause of O-acetylation.[10] Re-optimize your reaction using closer to a 1:1 stoichiometric ratio of amine to anhydride.
-
High Temperature : Running the reaction at elevated temperatures provides enough energy to overcome the activation barrier for the less nucleophilic alcohol to attack the anhydride. Maintain the reaction at 0 °C for as long as possible.
-
Alternative Reagents : If selectivity remains an issue, consider a milder acetylating agent. Acetyl chloride is more reactive and generally less selective than acetic anhydride.[11] Alternatively, methods using catalytic dibutyltin oxide have shown high N-selectivity for amino alcohols.[12]
Q3: How can I be certain about achieving N-selectivity over O-selectivity from the start?
Answer: The key lies in exploiting the inherent differences in nucleophilicity and basicity between the amine and alcohol functional groups.
-
Nucleophilicity : The nitrogen atom of the secondary amine is intrinsically more nucleophilic than the oxygen of the secondary alcohol. By running the reaction at low temperatures (0 °C), you operate in a kinetic regime where the more nucleophilic amine reacts much faster.[13]
-
pH Control : In some systems, controlling the pH can achieve high selectivity. At neutral or slightly acidic pH, the more basic amine can be partially protonated, reducing its nucleophilicity. However, for this specific substrate, the most reliable method is temperature control and stoichiometry.[5] Some protocols for amino alcohols even use aqueous buffer systems to achieve high N-selectivity.[1]
Q4: I've formed the di-acetylated byproduct. Can I salvage my desired product?
Answer: Yes, it is often possible to selectively hydrolyze the O-acetyl ester bond while leaving the more stable N-acetyl amide bond intact.
Selective Deprotection Protocol:
-
Dissolve the crude mixture containing both products in methanol.
-
Add a mild base, such as potassium carbonate (K₂CO₃), in a catalytic amount.
-
Stir the reaction at room temperature and monitor by TLC. The di-acetylated spot should convert back to the more polar N-acetyl product spot.
-
Once the conversion is complete, neutralize the mixture, remove the methanol, and perform a standard aqueous work-up followed by extraction.[14]
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common experimental issues.
Caption: A logical workflow for troubleshooting the N-acetylation of 3-hydroxypyrrolidine.
References
-
Taylor & Francis Online. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved January 8, 2026, from [Link]
-
ResearchGate. Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl.... Retrieved January 8, 2026, from [Link]
-
ACS Publications. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
- Google Patents. WO1993020038A1 - Selective n-acylation of amino alcohols.
-
European Patent Office. EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved January 8, 2026, from [Link]
-
NIH National Center for Biotechnology Information. Nα Selective Acetylation of Peptides. PMC. Retrieved January 8, 2026, from [Link]
-
NIH National Center for Biotechnology Information. Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes. PMC. Retrieved January 8, 2026, from [Link]
-
Wikipedia. Acetic anhydride. Retrieved January 8, 2026, from [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
ResearchGate. N (α) Selective Acetylation of Peptides | Request PDF. Retrieved January 8, 2026, from [Link]
-
European Publication Server. Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. Retrieved January 8, 2026, from [Link]
-
CDN. N-Terminus Acetylation Protocol. Retrieved January 8, 2026, from [Link]
-
NIH National Center for Biotechnology Information. O-Acetyl migration within the sialic acid side chain: a mechanistic study by the ab initio nanoreactor. PMC. Retrieved January 8, 2026, from [Link]
-
NIH National Center for Biotechnology Information. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved January 8, 2026, from [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides. Retrieved January 8, 2026, from [Link]
-
ResearchGate. How to deprotect O-Acetly's effectively in presence of a N-Fmoc in basic conditions?. Retrieved January 8, 2026, from [Link]
-
Sciencemadness Wiki. Acetic anhydride. Retrieved January 8, 2026, from [Link]
-
Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved January 8, 2026, from [Link]
-
Quora. During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved January 8, 2026, from [Link]
-
Stobec. Acetic Anhydride. Retrieved January 8, 2026, from [Link]
-
PrepChem.com. Synthesis of N-acetyl-2-hydroxypyrrolidine. Retrieved January 8, 2026, from [Link]
-
ResearchGate. Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. Retrieved January 8, 2026, from [Link]
- Google Patents. Process for preparing optically active 3-hydroxypyrrolidine derivatives.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 8. Acetic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-(3-Hydroxypyrrolidin-1-yl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-acetylation reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.
Reaction Overview: The N-Acetylation of 3-Hydroxypyrrolidine
The synthesis of this compound is a standard N-acetylation, a fundamental transformation in organic chemistry.[1] The reaction involves the acylation of the secondary amine of the 3-hydroxypyrrolidine ring. While seemingly straightforward, the presence of a secondary hydroxyl group introduces challenges such as potential O-acetylation and purification difficulties. The goal is to achieve chemoselective N-acetylation with high yield and purity.
The general transformation involves the reaction of 3-hydroxypyrrolidine with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a base.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 3-hydroxypyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A subsequent elimination of a leaving group (chloride or acetate) yields the final N-acetylated product. When using acetyl chloride, a base is required to neutralize the hydrochloric acid byproduct.[2][3]
Caption: General mechanism for the N-acetylation of 3-hydroxypyrrolidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is low, and TLC analysis shows significant unreacted 3-hydroxypyrrolidine. What are the likely causes?
A1: Low or incomplete conversion is a common problem. Here are the primary factors to investigate:
-
Insufficient Acetylating Agent: Ensure you are using a slight excess of the acetylating agent (typically 1.05 to 1.2 equivalents).[1] This drives the reaction to completion. However, a large excess can lead to side reactions and purification issues.
-
Inactive Reagents: Acetyl chloride and acetic anhydride are highly reactive and sensitive to moisture. Use freshly opened bottles or properly stored reagents. Hydrolysis of the acetylating agent will significantly reduce the effective concentration.
-
Inadequate Base: If using acetyl chloride, a base is crucial to neutralize the HCl formed.[3] If the base is absent or insufficient (less than 1.0 equivalent), the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For amine hydrochloride salts, at least 2.0 equivalents of base are required: one to free-base the amine and one to scavenge the HCl.[4]
-
Low Reaction Temperature: While starting the reaction at 0 °C is recommended to control the initial exotherm, the reaction may be slow.[1] After the initial addition, allowing the reaction to warm to room temperature and stirring for several hours (2-16 h) is often necessary for completion. Monitor progress by TLC.[5]
Q2: I'm observing a second product spot on my TLC plate, likely a di-acetylated byproduct. How can I improve N-selectivity and avoid O-acetylation?
A2: The formation of 1-acetyl-3-acetoxypyrrolidine is a classic chemoselectivity challenge. The nitrogen is generally a better nucleophile than the oxygen, but under certain conditions, O-acetylation can occur.
-
Control the Stoichiometry: Avoid using a large excess of the acetylating agent. Stick to a range of 1.05-1.1 equivalents.
-
Temperature Management: Add the acetylating agent slowly at a low temperature (0 °C) to control the exotherm and favor the more kinetically favorable N-acetylation.[4] High temperatures can promote the less selective O-acetylation.
-
Choice of Acetylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and can sometimes offer better selectivity. However, acetyl chloride is often effective when conditions are well-controlled.
-
Solvent Effects: Highly polar aprotic solvents can influence selectivity.[6] Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard choices that work well.[1]
Q3: Which base is better: Triethylamine (TEA) or Pyridine?
A3: Both are commonly used, but they have distinct properties.
-
Triethylamine (TEA): A non-nucleophilic, sterically hindered base. It is excellent for scavenging acid without competing in the reaction. It is the most common and generally recommended choice.[1]
-
Pyridine: Can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4] This can accelerate the reaction, which may be beneficial if the reaction is sluggish. However, it is more toxic and can be harder to remove during workup.
-
DMAP (4-Dimethylaminopyridine): Often added in catalytic amounts (1-5 mol%) alongside TEA. DMAP is a hyper-nucleophilic acylation catalyst that can significantly speed up slow reactions.[4] Consider adding a catalytic amount of DMAP if the reaction with TEA alone is incomplete after an extended period.
Q4: My product is difficult to purify. What is the best workup and purification strategy?
A4: The high polarity and water solubility of this compound can make extraction and purification challenging.
-
Aqueous Workup: After the reaction is complete, a standard workup involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine base (like TEA or pyridine), followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove excess acidic species, and finally with brine.[1] However, be aware that your product has some water solubility and may be lost to the aqueous layers if not handled carefully.
-
Extraction: Use a solvent in which your product is highly soluble but water is not, such as DCM or a 9:1 mixture of DCM:Isopropanol. Perform multiple extractions (3-4 times) of the aqueous layer to maximize recovery.
-
Purification: Flash column chromatography on silica gel is the most effective method. Due to the product's polarity, a polar mobile phase is required. A gradient of methanol (MeOH) in dichloromethane (DCM) (e.g., 0% to 10% MeOH) is a good starting point.
Caption: A troubleshooting decision tree for common synthesis issues.
Data Presentation: Reagent and Condition Comparison
The choice of reagents and conditions is critical for success. The tables below summarize key variables.
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Formula | Reactivity | Byproduct | Key Considerations |
| Acetyl Chloride | CH₃COCl | Very High | HCl | Highly reactive, moisture-sensitive. Requires at least 1 equivalent of a non-nucleophilic base.[3][7] |
| Acetic Anhydride | (CH₃CO)₂O | High | Acetic Acid | Less reactive than acetyl chloride, potentially offering better selectivity. The byproduct is easier to remove.[8][9] |
| Acetonitrile | CH₃CN | Low | - | Can act as both solvent and acetyl source under specific catalytic conditions (e.g., high temp, alumina catalyst), representing a greener but less common lab-scale approach.[10][11] |
Table 2: Recommended Solvent and Base Combinations
| Solvent | Base | Catalyst (Optional) | Pros | Cons |
| DCM | Triethylamine | DMAP (1-5 mol%) | Excellent solubility for starting materials, easy to remove, standard and reliable.[1][4] | Chlorinated solvent. |
| THF | Triethylamine | DMAP (1-5 mol%) | Good alternative to DCM, less dense than water. | Can form peroxides upon storage. |
| Acetonitrile | Triethylamine | - | Polar aprotic, can be a good choice. | Can be more difficult to remove than DCM. |
| DCM | Pyridine | - | Pyridine's catalytic effect can accelerate slow reactions.[4] | Pyridine is toxic and has a strong odor; can be difficult to remove completely. |
Experimental Protocol: Standard Synthesis of this compound
This protocol describes a reliable method using acetyl chloride and triethylamine.
Materials:
-
3-Hydroxypyrrolidine (1.0 equiv)
-
Acetyl Chloride (1.05 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-hydroxypyrrolidine (1.0 equiv). Dissolve it in anhydrous DCM (to make an approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.
-
Acetyl Chloride Addition: Add acetyl chloride (1.05 equiv) dropwise to the cold solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 9:1 DCM/MeOH mobile phase and staining with ninhydrin).
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove TEA and any unreacted starting material)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to reduce the amount of water in the organic layer)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% Methanol in DCM to yield the pure this compound.
References
-
ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases.... Available at: [Link]
-
Quora. (2016). What is acetylation of amines? Available at: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
-
YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Available at: [Link]
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available at: [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]
-
ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of solvent effect on the synthesis of N-vinylpyrrolidone from acetylene: experimental studies and mechanistic insights | Request PDF. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. | Download Table. Available at: [Link]
-
National Institutes of Health. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Available at: [Link]
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of N-acetylated pyrrolidines
Welcome to the Technical Support Center for the synthesis of N-acetylated pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for common challenges encountered during this synthetic transformation. Our goal is to equip you with the expertise and practical knowledge to optimize your reaction outcomes, ensure the purity of your products, and confidently address any experimental hurdles.
The N-acetylation of pyrrolidines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules and pharmaceutical intermediates. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide provides a comprehensive overview of these challenges and their solutions in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of N-acetylated pyrrolidines. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the N-acetylation of pyrrolidine can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of the most common culprits and how to address them:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solution: Before quenching the reaction, ensure the disappearance of the limiting reagent (typically pyrrolidine). If the reaction has stalled, consider extending the reaction time or gently heating the mixture. For less reactive pyrrolidine derivatives, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial.[1]
-
-
Hydrolysis of the Acetylating Agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis, especially in the presence of atmospheric moisture. This not only consumes the reagent but also introduces acetic acid as a byproduct, which can protonate the pyrrolidine starting material, rendering it non-nucleophilic.
-
Solution: Always use freshly opened or distilled acetylating agents. Ensure all glassware is thoroughly oven-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Protonation of Pyrrolidine: Pyrrolidine is a basic secondary amine. If an acidic byproduct like HCl (from acetyl chloride) or acetic acid (from hydrolysis of acetic anhydride) is not effectively neutralized, it will protonate the starting pyrrolidine, forming a non-nucleophilic ammonium salt.
-
Solution: When using acetyl chloride, ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to scavenge the generated HCl. A slight excess (1.1-1.2 equivalents) of the base is often recommended.[1] For reactions with acetic anhydride, while a base is not strictly required to neutralize a byproduct, its presence can still be beneficial in some cases to accelerate the reaction.
-
Q2: I'm observing multiple spots on my TLC plate, making purification difficult. What are the likely side products?
The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. Besides unreacted starting materials, several side products can form during the N-acetylation of pyrrolidine:
-
N,N-Diacetylpyrrolidine (Diacetylation): Under forcing conditions, such as high temperatures or a large excess of the acetylating agent, the initially formed N-acetylpyrrolidine can undergo a second acetylation to form N,N-diacetylpyrrolidine.[2] This is more likely with highly reactive acetylating agents.
-
Mechanism: The lone pair on the nitrogen of N-acetylpyrrolidine can still exhibit some nucleophilicity, attacking another molecule of the acetylating agent.
-
Identification: N,N-diacetyl compounds typically have different spectroscopic signatures compared to their mono-acetylated counterparts. For instance, in ¹H NMR, the protons adjacent to the nitrogen in N,N-diacetylamines show a downfield shift compared to the mono-acetylated derivative.[2]
-
-
Acetic Acid: As mentioned, this is a common byproduct from the hydrolysis of acetic anhydride.[3][4][5][6]
-
Identification: Acetic acid can be detected by its characteristic sharp singlet in ¹H NMR around 2.1 ppm (this can be exchangeable with D₂O) and a broad OH stretch in the IR spectrum.
-
-
Triethylammonium Chloride (or other amine salts): When using acetyl chloride with triethylamine as a base, the salt triethylammonium chloride is formed.[7]
-
Enamines: In the presence of an acid catalyst and a ketone or aldehyde, pyrrolidine can form an enamine.[5][7][8][9][10] While not a direct side reaction of the acetylation itself, if carbonyl-containing impurities are present, enamine formation is a possibility.
Q3: How can I effectively remove the common side products to obtain pure N-acetylpyrrolidine?
A well-designed workup and purification strategy is essential. Here are step-by-step protocols for removing the most common impurities:
Protocol 1: Aqueous Workup for Removal of Acetic Acid and Amine Salts
This procedure is suitable for reactions where acetic acid and/or an amine hydrochloride salt are the primary impurities.
-
Quenching: Cool the reaction mixture to room temperature. If a large excess of a highly reactive acetylating agent was used, it may be beneficial to quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent in which your N-acetylpyrrolidine is soluble but has limited miscibility with water (e.g., dichloromethane, ethyl acetate).
-
Aqueous Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acetic acid. Repeat this wash until gas evolution (CO₂) ceases.
-
Wash the organic layer with water to remove any remaining salts (e.g., triethylammonium chloride).[1]
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Distillation
N-acetylpyrrolidine is a liquid at room temperature, making distillation an effective purification method, especially for removing less volatile impurities like N,N-diacetylpyrrolidine and residual starting materials.
-
Setup: Assemble a distillation apparatus. For small scales, a short-path distillation apparatus is recommended to minimize product loss.
-
Distillation: Heat the crude product under reduced pressure (vacuum distillation). This is generally preferred as it allows the distillation to occur at a lower temperature, reducing the risk of thermal decomposition.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of N-acetylpyrrolidine. It is advisable to collect multiple fractions and analyze their purity by GC or NMR.
Q4: My reaction is very sluggish, even with extended reaction times. How can I improve the reaction rate?
A slow reaction rate is often due to insufficient nucleophilicity of the amine or low reactivity of the acetylating agent.
-
Catalysis: The addition of a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[11]
-
Mechanism of DMAP Catalysis: DMAP is a hypernucleophilic acylation catalyst. It reacts with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate, which is then readily attacked by the pyrrolidine.[12]
-
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions like diacetylation.[1]
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical processes involved, the following diagrams illustrate the main reaction, common side reactions, and a general troubleshooting workflow.
Reaction and Side Reaction Pathways
Caption: Primary N-acetylation reaction and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Issue | Potential Cause | Parameter to Control | Typical Observation | Recommended Action |
| Low Yield | Incomplete Reaction | Reaction Time / Temperature | Pyrrolidine starting material remains. | Increase reaction time or temperature; consider using a DMAP catalyst. |
| Hydrolysis of Acylating Agent | Anhydrous Conditions | Reduced potency of acetylating agent. | Use oven-dried glassware and an inert atmosphere. | |
| Impurity | Diacetylation | Excess Acetylating Agent / Temperature | Byproduct with higher molecular weight. | Use stoichiometric amounts of acetylating agent; avoid excessive heating. |
| Acetic Acid | Presence of Water | Acidic reaction mixture. | Perform an aqueous workup with a mild base (e.g., NaHCO₃). | |
| Amine Salt | Use of Acyl Halide with Amine Base | Precipitate in the reaction mixture. | Wash the organic layer with water during workup. |
References
-
Edwards, O. E., & Feniak, G. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(4), 951-954. [Link]
-
Chem.info. (n.d.). triethylammonium chloride. Retrieved from [Link]
-
Wikipedia. (2024). Triethylamine. Retrieved from [Link]
-
Haji, S., & Erkey, C. (2005). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Chemical Engineering Education, 39(2), 140-145. [Link]
-
ResearchGate. (2015). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. Retrieved from [Link]
- Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
-
ResearchGate. (2017). Reaction kinetic data for the hydrolysis of acetic anhydride from the literature. Retrieved from [Link]
-
Olowoyo, S. O. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. East Tennessee State University. [Link]
-
Evans, D. A. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]
-
Chegg. (2017). Solved Enamines formed from the secondary amine pyrrolidine. Retrieved from [Link]
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Show how you would accomplish each conversion using an enamine sy... | Study Prep in Pearson+ [pearson.com]
- 9. Enamine synthesis by amination [organic-chemistry.org]
- 10. chegg.com [chegg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hydroxypyrrolidine Derivatives
Welcome to the technical support center for the purification of hydroxypyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable chiral building blocks. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and field-proven experience to provide you with a self-validating system for troubleshooting your purification workflows.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary challenge in purifying hydroxypyrrolidine derivatives?
-
How do I choose the right chromatography technique for my derivative?
-
My basic hydroxypyrrolidine derivative is streaking on the silica gel TLC plate. What should I do?
-
How can I remove the Boc or Cbz protecting group after purification?
-
-
Troubleshooting Guides
-
Chromatography Conundrums:
-
Issue: Poor resolution of stereoisomers (Enantiomers/Diastereomers).
-
Issue: The polar hydroxypyrrolidine derivative shows poor or no retention on a C18 reversed-phase column.
-
Issue: The compound is not eluting from the silica gel column.
-
-
Post-Purification Problems:
-
Issue: Difficulty in removing protecting groups without affecting the final product.
-
Issue: Low recovery of the final product after crystallization.
-
-
-
Experimental Protocols
-
Protocol 1: Chiral HPLC Method Development for N-Boc-3-hydroxypyrrolidine Enantiomers.
-
Protocol 2: Ion-Exchange Chromatography for Unprotected Hydroxypyrrolidine.
-
-
References
Frequently Asked Questions (FAQs)
What is the primary challenge in purifying hydroxypyrrolidine derivatives?
The primary challenge lies in their stereochemistry and polarity. Many hydroxypyrrolidine derivatives are chiral and often synthesized as mixtures of enantiomers or diastereomers, which can have different pharmacological profiles.[1][2] Their separation is often non-trivial and requires specialized techniques like chiral chromatography.[1][3] Furthermore, the presence of both a hydroxyl group and a basic nitrogen atom imparts high polarity, which can lead to difficulties in standard reversed-phase chromatography, such as poor retention.[4][5]
How do I choose the right chromatography technique for my derivative?
The choice of technique is dictated by the specific properties of your hydroxypyrrolidine derivative, particularly its polarity and whether you need to separate stereoisomers.
| Purification Goal | Recommended Technique | Rationale |
| Separation of Enantiomers | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (CSPs) provide the necessary stereoselective interactions for resolving enantiomers.[1][6] |
| Separation of Diastereomers | Standard Column Chromatography (Silica/Alumina), Preparative HPLC | Diastereomers have different physical properties and can often be separated by conventional chromatographic methods.[2][3][7] |
| Purification of Highly Polar/Unprotected Derivatives | Hydrophilic Interaction Chromatography (HILIC), Ion-Exchange Chromatography | These techniques are designed to retain and separate highly polar and charged molecules that are poorly retained in reversed-phase chromatography.[8][9] |
| General Purification of Protected, Less Polar Derivatives | Normal-Phase (Silica Gel) or Reversed-Phase (C18) Chromatography | These are standard techniques suitable for many organic compounds. The choice depends on the overall polarity of the protected derivative.[10] |
My basic hydroxypyrrolidine derivative is streaking on the silica gel TLC plate. What should I do?
Streaking is a common issue for basic nitrogen-containing heterocycles on acidic silica gel due to strong interactions.[10] To resolve this, you can:
-
Add a basic modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or ammonia into your mobile phase to neutralize the acidic silanol groups on the silica surface.[10][11]
-
Use an alternative stationary phase: Consider using basic or neutral alumina, which is more suitable for purifying basic compounds.[10][11]
How can I remove the Boc or Cbz protecting group after purification?
The removal of protecting groups (deprotection) is a critical final step. The conditions must be chosen carefully to avoid side reactions.
-
tert-Butyloxycarbonyl (Boc) group: This group is acid-labile and can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[12][13]
-
Carbobenzyloxy (Cbz) group: This group is typically removed by hydrogenolysis, which involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[12][13]
Always ensure that your purified hydroxypyrrolidine derivative is stable under the chosen deprotection conditions.
Troubleshooting Guides
Chromatography Conundrums
Issue: Poor resolution of stereoisomers (Enantiomers/Diastereomers).
Causality: Stereoisomers, particularly enantiomers, have very similar or identical physical properties, making their separation challenging.[7] For enantiomers, separation relies on forming transient diastereomeric complexes with a chiral selector, which have different energies.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor stereoisomer resolution.
In-depth Solutions:
-
For Diastereomers: Since they have different physical properties, optimizing standard chromatography is often sufficient. Try a different solvent system with varying polarity or selectivity (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).[10] If separation is still difficult, preparative HPLC may provide the necessary resolution.[2]
-
For Enantiomers: Direct separation on a Chiral Stationary Phase (CSP) is the most common and effective method.[1][6]
-
CSP Selection: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel® series) are versatile and have shown success in separating hydroxypyrrolidine enantiomers.[1]
-
Mobile Phase Screening: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) can dramatically affect selectivity.[1][14] A systematic screening approach is often necessary.
-
Indirect Method: In some cases, enantiomers can be derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[15] This adds extra synthesis and deprotection steps.
-
Issue: The polar hydroxypyrrolidine derivative shows poor or no retention on a C18 reversed-phase column.
Causality: Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the nonpolar stationary phase. Highly polar compounds, like many hydroxypyrrolidine derivatives, have a strong affinity for the polar mobile phase and exhibit minimal interaction with the C18 stationary phase, leading to elution at or near the solvent front.[4][5]
Solutions:
-
Switch to a More Polar Stationary Phase:
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. It is specifically designed for the retention of very polar compounds.[9]
-
Polar-Embedded Phases: These are modified C18 columns that have a polar group embedded in the alkyl chain, which enhances the retention of polar analytes.[11]
-
-
Use Ion-Exchange Chromatography (IEX): If the hydroxypyrrolidine is charged (e.g., protonated at low pH), IEX can be a powerful tool.[8][16] This technique separates molecules based on their net charge through electrostatic interactions with the stationary phase.[17]
-
Modify the Mobile Phase (with caution): Using highly aqueous mobile phases (e.g., >95% water) can increase retention on some C18 columns, but may lead to "phase collapse." Using ion-pairing reagents is another option but can complicate the purification and is often incompatible with mass spectrometry.[5]
Issue: The compound is not eluting from the silica gel column.
Causality: This typically occurs when the compound is too polar for the chosen mobile phase and binds very strongly to the acidic silica gel stationary phase.[10] The basic nitrogen in the pyrrolidine ring can interact very strongly with the acidic silanol groups.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
-
Add a Competitive Binder: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase. This will compete with your compound for the active sites on the silica gel, facilitating its elution.[10][11]
-
Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina. For extremely polar compounds, reversed-phase chromatography might be a better option if a suitable mobile phase can be found.[10]
Post-Purification Problems
Issue: Difficulty in removing protecting groups without affecting the final product.
Causality: Deprotection reactions can sometimes lead to side products or degradation of the target molecule if the conditions are too harsh or not selective enough.[12][18] The choice of protecting group should ideally be part of an "orthogonal" strategy, where each group can be removed under specific conditions without affecting others.
Preventative & Troubleshooting Measures:
-
Strategic Selection of Protecting Groups: During the synthesis planning phase, choose protecting groups that can be removed under mild conditions that your target molecule can tolerate.
-
Optimization of Deprotection Conditions:
-
Acid-labile groups (e.g., Boc): If standard conditions (e.g., neat TFA) are too harsh, try milder acidic conditions, such as HCl in dioxane or formic acid.
-
Hydrogenolysis (e.g., Cbz, Bn): If the reaction is slow, ensure the catalyst is active. If side reactions occur, consider alternative catalysts or hydrogen sources like ammonium formate in the presence of Pd/C (transfer hydrogenolysis).
-
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the deprotection reaction to avoid over-exposure to harsh reagents.
-
Purification after Deprotection: A final purification step after deprotection is often necessary to remove reagents, by-products, and any remaining starting material. Ion-exchange chromatography can be very effective for purifying the final, often more polar and charged, unprotected amine.[19]
Issue: Low recovery of the final product after crystallization.
Causality: Low recovery during recrystallization can be due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization leading to the inclusion of impurities.[10]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.[10]
-
Choose an Appropriate Solvent System: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You may need to screen different solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the compound to "crash out" as a fine powder or oil, trapping impurities.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[10]
-
Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. You can often recover more material by concentrating the mother liquor and performing a second recrystallization.[10]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for N-Boc-3-hydroxypyrrolidine Enantiomers
This protocol provides a starting point for separating the enantiomers of N-Boc-3-hydroxypyrrolidine, a common intermediate.
1. Chromatographic System:
-
HPLC system with a UV detector.
2. Initial Screening Conditions:
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
| Chiral Stationary Phase | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm | Chiralpak® AD-RH, 5 µm, 150 x 4.6 mm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
4. Optimization Workflow:
Caption: Workflow for chiral HPLC method development.
Protocol 2: Ion-Exchange Chromatography for Unprotected Hydroxypyrrolidine
This protocol is suitable for the purification of the free base form of hydroxypyrrolidine after deprotection, separating it from neutral impurities.
1. Chromatographic System:
-
Low-pressure or medium-pressure liquid chromatography system.
-
Strong or weak cation exchange column (e.g., Dowex 50, Biorex-70).[19][20]
2. Column Preparation:
-
Pack the column with the cation exchange resin.
-
Wash the resin extensively with deionized water.
-
Equilibrate the column by washing with several column volumes of the initial loading buffer (e.g., 0.1 M ammonium acetate, pH 5).
3. Step-by-Step Methodology:
-
Sample Loading: Dissolve the crude, deprotected hydroxypyrrolidine in the loading buffer. Adjust the pH to ensure the amine is protonated (pH < pKa). Load the solution onto the equilibrated column.
-
Washing: Wash the column with the loading buffer to elute any neutral or anionic impurities. Monitor the column effluent with a UV detector or by collecting fractions and analyzing with TLC.
-
Elution: Elute the bound hydroxypyrrolidine using a buffer with a higher ionic strength or a higher pH. This can be done in a stepwise or gradient fashion.
- Step Gradient: Use a series of buffers with increasing salt concentration (e.g., 0.5 M, 1.0 M ammonium acetate) or increasing pH (e.g., 0.2 M ammonium hydroxide).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Desalting: Pool the pure fractions. The volatile ammonium acetate or ammonium hydroxide buffer can be removed by lyophilization (freeze-drying) to yield the purified product.[20]
References
- A Guide to Chiral HPLC Methods for Separating Hydroxypyrrolidine Enantiomers. (n.d.). Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. (2020). YouTube.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
- Ion Exchange Chromatography: Principle, Parts, Steps, Uses. (2024). Microbe Notes.
- Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. (n.d.). New England Biolabs.
- Technical Support Center: Purification of Polar Aza-Heterocycles. (n.d.). Benchchem.
- Exploring the Principle of Ion Exchange Chromatography and Its Applic
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. (2025). Journal of Biological Chemistry.
- Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003).
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- Polar Compounds. (n.d.). SIELC Technologies.
- Direct chiral HPLC separ
- How to separate the stereoisomers compond in reaction mixture? (2024).
- Protecting group. (n.d.). Wikipedia.
- An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck.
- Protecting Groups. (n.d.). University of Illinois.
- Selected Chromatographic Methods for Determining the Biological Activity of Substances. (2022). MDPI.
- Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
- Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. (2001).
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).
- Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp.
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2026).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PMC - NIH.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2017). White Rose Research Online.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
- Separation of Stereoisomers. (2015).
- Recent trends in the impurity profile of pharmaceuticals. (2010). PMC - NIH.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2017). White Rose Research Online.
- Studies on the Lithiation of Hydroxypyrrolidines: Synthesis of Polyhydroxylated Pyrrolidines via Chiral Enecarbamates. (2006).
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026).
- Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Deriv
- overcoming challenges in the purification of 2H-1,2,5-Oxadiazine deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 18. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 19. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Improving yield and purity of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(3-Hydroxypyrrolidin-1-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable intermediate. We will address frequent issues concerning reaction yield and product purity, providing not just solutions, but the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues encountered during the synthesis of this compound, which is most commonly prepared via the N-acetylation of 3-hydroxypyrrolidine.
Question 1: My N-acetylation reaction is suffering from low yield. What are the primary causes and how can I optimize the reaction?
Low yield is a frequent challenge stemming from incomplete conversion, degradation, or competing side reactions. The N-acetylation of a secondary amine is a nucleophilic acyl substitution, and its efficiency is highly dependent on the reaction conditions.[1][2]
Root Causes & Solutions:
-
Insufficiently Reactive Acetylating Agent: While acetic anhydride is common, less reactive agents can lead to incomplete reactions. For a more robust reaction, especially with hindered or less nucleophilic amines, acetyl chloride is a more potent alternative.[3][4]
-
Improper Stoichiometry: An excess of the amine can be difficult to remove during workup, while an insufficient amount of the acetylating agent will naturally lead to incomplete conversion. A slight excess (1.05-1.2 equivalents) of the acetylating agent is typically recommended to drive the reaction to completion.[3][4]
-
Inadequate Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the acid byproduct (HCl or acetic acid) generated during the reaction. Without a base, the amine starting material will be protonated to form an unreactive ammonium salt, stalling the reaction. Ensure at least one equivalent of base is used for the acid byproduct, and an additional equivalent if starting from an amine salt.[4]
-
Sub-optimal Temperature: Acetylation reactions are often exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side-product formation.[1] For sluggish reactions, gentle heating may be required, but this should be monitored carefully by TLC or LC-MS to prevent degradation.[3]
-
Presence of Water: Acetylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture and will readily hydrolyze. This not only consumes the reagent but also introduces water into the reaction, which can complicate purification. Ensure all glassware is oven-dried and use anhydrous solvents to maintain a dry reaction environment.[3]
Optimization Workflow for Improved Yield
Caption: Decision workflow for troubleshooting low reaction yield.
Question 2: I'm observing persistent impurities after my reaction. What are they and how can I prevent their formation?
The primary impurities arise from side reactions involving the two functional groups on the 3-hydroxypyrrolidine starting material: the secondary amine and the secondary alcohol.
Common Impurities & Mitigation Strategies:
-
Unreacted 3-Hydroxypyrrolidine: This is the most common impurity, especially in cases of incomplete conversion.
-
Prevention: Ensure a slight excess of the acetylating agent is used as described above. Monitor the reaction by TLC (ninhydrin stain is useful for detecting free amines) or LC-MS until the starting material is consumed.[4]
-
Removal: Unreacted amine is basic and can be removed during the workup with a dilute acid wash (e.g., 1M HCl). The desired amide product is less basic and will remain in the organic layer, while the protonated amine salt will move to the aqueous layer.[5]
-
-
O,N-Diacetylated Byproduct: The hydroxyl group can also be acetylated, particularly under harsh conditions or with a large excess of a highly reactive acetylating agent.
-
Prevention: Carefully control the stoichiometry of the acetylating agent (use no more than 1.1-1.2 equivalents). Add the acetylating agent dropwise at a low temperature (0 °C) to maintain selectivity for the more nucleophilic amine. The use of a catalyst like 4-Dimethylaminopyridine (DMAP) can sometimes accelerate O-acetylation, so its use should be judicious.[3]
-
-
N,N-Diacetylated Byproduct: While less common for secondary amines, forcing conditions (e.g., refluxing in a large excess of acetic anhydride) can sometimes lead to the formation of N,N-diacetylated compounds.[6]
-
Prevention: Adhere to mild reaction conditions (0 °C to room temperature) and controlled stoichiometry.[6]
-
Question 3: My product is a polar solid, and I'm struggling with purification. What are the best methods to achieve high purity?
This compound is a polar molecule due to the amide and hydroxyl groups, which complicates purification by traditional normal-phase chromatography on silica gel.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective and scalable method for purifying solid amides.[7] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[8][9]
-
Solvent Screening: Test polar solvents like ethyl acetate, acetonitrile, or isopropanol. Acetonitrile is often an excellent choice for recrystallizing amides.[7] A two-solvent system (e.g., dissolving in a minimal amount of hot ethanol followed by the slow addition of a less polar solvent like diethyl ether or hexanes until turbidity is observed) can also be effective.[9]
-
-
Chromatography: If recrystallization fails to provide the desired purity, chromatographic methods are necessary.
-
Normal-Phase Chromatography (Modified): Standard eluents like hexane/ethyl acetate may result in poor separation and significant tailing. Using a more polar mobile phase, such as dichloromethane/methanol, can improve results. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the eluent can help prevent streaking on acidic silica gel.
-
Reversed-Phase Chromatography: This is often a better choice for polar compounds. A C18-functionalized silica column with a water/acetonitrile or water/methanol gradient is a standard approach.[5][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar molecules that show little or no retention in reversed-phase. It uses a polar stationary phase (like silica or an amino-bonded phase) with a high organic content mobile phase.[11][12]
-
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable method for synthesizing this compound? A: The most direct route is the N-acetylation of 3-hydroxypyrrolidine using acetyl chloride or acetic anhydride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base like triethylamine.[4]
Q: Which acetylating agent is better: acetyl chloride or acetic anhydride? A: Both are effective, but they have different profiles. See the table below for a comparison.
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Higher | Lower |
| Byproduct | HCl (gas/salt) | Acetic Acid (liquid) |
| Workup | Byproduct is neutralized by base to form a salt, often easily removed with an aqueous wash. | Byproduct is an acid that needs to be neutralized and extracted. |
| Safety/Handling | Highly moisture-sensitive, corrosive. | Less acutely hazardous than acetyl chloride, but still corrosive and a lachrymator. |
| Recommendation | Excellent for rapid, high-conversion reactions. Requires strictly anhydrous conditions.[4] | A good general-purpose choice, often easier to handle. The acetic acid byproduct must be thoroughly removed. |
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a relatively polar eluent system (e.g., 9:1 DCM/Methanol). The product will be less polar than the starting amine. Visualize with a potassium permanganate stain (for the alcohol) and a ninhydrin stain (which will show the starting amine as a colored spot, while the N-acetylated product will not react). For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass ion and the appearance of the product mass ion.
Q: What are the recommended storage conditions for the final product? A: this compound is typically a solid at room temperature. It should be stored in a well-sealed container in a dry environment to prevent moisture absorption. Storing at room temperature is generally acceptable.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M concentration).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., acetonitrile or ethyl acetate) to just dissolve the solid.[7][9]
-
If the solution has color, you may add a small amount of activated carbon and heat for a few more minutes.
-
If carbon was added, perform a hot filtration through a fluted filter paper to remove it.
-
Allow the clear filtrate to cool slowly to room temperature, undisturbed, to allow for crystal formation.
-
Once crystal growth appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[9]
-
Dry the purified crystals under vacuum to a constant weight.
References
-
How should I purify a complex, polar, amide reaction mixture? | Biotage. (2023). Available at: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
How to separate amides from free amine. ResearchGate. (2017). Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Available at: [Link]
-
N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Science Publishing. (1964). Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). (2020). Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). (2020). Available at: [Link]
-
Acetylation of Secondary amines. Chemistry Stack Exchange. (2022). Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri–St. Louis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. biotage.com [biotage.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Technical Support Center: Stability of N-Acetylated Pyrrolidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-acetylated pyrrolidine compounds. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of molecules. Pyrrolidine scaffolds are central to numerous pharmaceuticals and bioactive compounds, making a thorough understanding of their stability paramount for experimental success and drug product integrity.[1][2][3][4]
This resource provides in-depth, experience-driven answers to common stability challenges. We will explore the underlying chemical principles governing degradation and offer practical, actionable troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the N-acetylated pyrrolidine scaffold?
A1: The stability of an N-acetylated pyrrolidine is dictated by two key structural features: the N-acetyl group (an amide) and the saturated pyrrolidine ring .
-
Amide Hydrolysis: The N-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, cleaving the molecule into acetic acid and the corresponding pyrrolidine amine. Tertiary amides, like N-acetylpyrrolidine, are generally more resistant to hydrolysis than primary or secondary amides, but cleavage can still occur under forcing conditions (e.g., strong acids/bases, high temperatures).[5][6]
-
Ring Oxidation: The carbon atoms adjacent to the ring nitrogen (C2 and C5) are susceptible to oxidation. This can lead to the formation of N-acetyl-2-pyrrolidinone (a lactam) and other oxidative degradants.[7][8] This process can be accelerated by oxygen, metal ions, and peroxides.[8][9]
-
Racemization: If your compound has a stereocenter, particularly at the C2 or C5 position, it may be susceptible to racemization under certain pH and thermal conditions. This is a critical consideration for chiral drugs, where stereoisomers can have vastly different biological activities.[1][10][11]
Q2: What are the ideal storage conditions for N-acetylated pyrrolidine compounds?
A2: To maximize shelf-life, these compounds should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Cool temperatures (2-8°C) are recommended to slow the rate of all potential degradation reactions.[12]
-
Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis from atmospheric moisture.
-
Light: Protect from light, especially UV, to prevent photolytic degradation.
-
Atmosphere: An inert atmosphere minimizes the risk of oxidation.
Q3: I'm dissolving my compound for an assay. Which solvents should I favor or avoid?
A3: Solvent choice is critical.
-
Recommended: Aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred for stock solutions. Always use high-purity, dry solvents.
-
Use with Caution: Protic solvents, especially water and methanol, can participate in hydrolysis, particularly if the pH is not neutral. Buffering aqueous solutions to a neutral pH (around 6-7.5) is often necessary for experimental work.
-
Avoid: Be cautious with older bottles of ethers like THF, which can form explosive peroxides that are also potent oxidizing agents. Acidic or basic aqueous solutions should be avoided for long-term storage unless the compound's stability in those conditions has been explicitly proven.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: My compound's purity is decreasing over time in a buffered aqueous solution.
| Possible Cause | Underlying Rationale | Recommended Action |
| Hydrolysis | The buffer pH is too acidic or too basic, catalyzing the hydrolysis of the N-acetyl amide bond.[13] | 1. pH Optimization: Determine the pH of maximum stability by conducting a study across a range of pH values (e.g., pH 3 to pH 10). Analyze samples at various time points using a stability-indicating HPLC method. 2. Temperature Control: Perform the experiment at the lowest practical temperature to slow the hydrolysis rate. |
| Oxidation | Dissolved oxygen in the buffer is promoting oxidation of the pyrrolidine ring. This can be exacerbated by trace metal impurities.[8][9] | 1. De-gas Buffers: Sparge all aqueous solutions with nitrogen or argon before use to remove dissolved oxygen. 2. Add Chelators: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM). |
Problem 2: I see a new, more polar peak appearing in my HPLC chromatogram during a stability study.
| Possible Cause | Underlying Rationale | Recommended Action |
| Hydrolytic Cleavage | The product of hydrolysis is the free pyrrolidine amine. The resulting primary or secondary amine is typically more polar than the parent N-acetylated compound, leading to an earlier elution time on a reverse-phase HPLC column. | 1. Co-injection: Synthesize or purchase the corresponding deacetylated pyrrolidine standard and co-inject it with your degraded sample. If the new peak's retention time matches, you have confirmed its identity. 2. LC-MS Analysis: Analyze the degraded sample by LC-MS to confirm the mass of the new peak. The mass should correspond to the deacetylated pyrrolidine. |
Problem 3: I see a new, less polar peak appearing in my HPLC chromatogram, and my mass spectrometry data shows an increase of 14 amu (+O, -2H).
| Possible Cause | Underlying Rationale | Recommended Action |
| Oxidation to Lactam | Oxidation of a methylene group (CH₂) alpha to the ring nitrogen to a carbonyl (C=O) forms a lactam (pyrrolidinone). This adds an oxygen atom and removes two hydrogen atoms, resulting in a net mass change of +14 amu. Lactams are often less polar than their parent amines.[7][14] | 1. Forced Oxidation: Intentionally degrade a sample of your compound with a mild oxidizing agent (e.g., 0.1% H₂O₂). If the peak increases significantly, it confirms an oxidative pathway. 2. NMR Analysis: If the degradant can be isolated, ¹H and ¹³C NMR spectroscopy can confirm the presence of the lactam carbonyl and changes in the chemical shifts of the adjacent protons. |
Key Degradation Pathways & Mechanisms
A deeper understanding of the degradation mechanisms is essential for proactive stabilization and analytical method development.
Amide Hydrolysis
The N-acetyl amide bond can be cleaved via nucleophilic acyl substitution, a reaction that is catalyzed by either acid or base.
Caption: Mechanisms of acid and base-catalyzed amide hydrolysis.
-
Expert Insight: Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis involves the direct attack of a stronger nucleophile, the hydroxide ion, on the carbonyl carbon.[5] Generally, extreme pH conditions and elevated temperatures significantly accelerate these processes.[13]
Ring Oxidation
The pyrrolidine ring can be oxidized, most commonly at the C2 or C5 position, to form a stable 5-membered lactam ring.
Caption: Workflow for a forced degradation study.
References
-
Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. Available from: [Link]
-
Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. Chemical Communications. Available from: [Link]
-
Donohoe, T. J., et al. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available from: [Link]
-
Methylenedioxypyrovalerone. Wikipedia. Available from: [Link]
-
Protection and subsequent oxidation of pyrrolidine 4a–f. ResearchGate. Available from: [Link]
-
Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available from: [Link]
-
Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. ResearchGate. Available from: [Link]
-
Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available from: [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. Available from: [Link]
-
Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available from: [Link]
-
Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(18), 6213–6225. Available from: [Link]
-
Selected examples of racemic pyrrolidine‐2‐ones 47. ResearchGate. Available from: [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids. Available from: [Link]
-
Water Solubility or miscibility of N-acetyl pyrrolidine? ResearchGate. Available from: [Link]
-
Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. Available from: [Link]
-
Hotha, K. K., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5422. Available from: [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available from: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available from: [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. Available from: [Link]
-
N-Acetylpyrrolidine. Chemsrc. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PMC. Available from: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
Patel, Y. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar. Available from: [Link]
-
Chemical Properties of N-Acetylpyrrolidone (CAS 932-17-2). Cheméo. Available from: [Link]
-
Pyrrolidine, 1-acetyl-. NIST WebBook. Available from: [Link]
-
N-Acetylpyrrolidone. NIST WebBook. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Expert Opinion on Drug Discovery, 16(11), 1347-1372. Available from: [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. Available from: [Link]
-
Pyrrolidine. PubChem. Available from: [Link]
-
Pyrrolidine, 1-acetyl-. PubChem. Available from: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available from: [Link]
-
N-METHYL-2-PYRROLIDINONE 1302. CDC. Available from: [Link]
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. PubMed. Available from: [Link]
-
N-Acetylpyrrolidone. NIST WebBook. Available from: [Link]
-
How can I seperate pyrrolidine?. ResearchGate. Available from: [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available from: [Link]
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. ResearchGate. Available from: [Link]
-
Jeelan Basha, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-proline | 68-95-1 [chemicalbook.com]
- 13. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 14. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
Acylation of Pyrrolidinols: A Technical Support Guide to Byproduct Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding byproduct formation during the acylation of pyrrolidinols. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of selective acylation and minimize unwanted side reactions.
Introduction: The Challenge of Selectivity
Pyrrolidinols are valuable chiral building blocks in medicinal chemistry, featuring both a secondary amine and a hydroxyl group.[1][2][3] This bifunctionality presents a significant challenge during acylation: achieving chemoselectivity. The nitrogen and oxygen atoms are both nucleophilic and can compete for the acylating agent, leading to a mixture of N-acylated, O-acylated, and di-acylated products. Understanding the factors that govern this selectivity is paramount to a successful synthesis.
This guide is structured as a series of common problems encountered in the lab. For each problem, we will explore the underlying chemical principles, provide a troubleshooting checklist, and offer detailed experimental protocols to steer your reaction toward the desired outcome.
Problem 1: My reaction is producing a mixture of N-acylated and O-acylated products. How do I control the selectivity?
This is the most common issue in pyrrolidinol acylation. The outcome of the competition between the nitrogen and oxygen nucleophiles is primarily dictated by their relative nucleophilicity, which can be modulated by the reaction conditions.
Understanding the Core Principle: Nucleophilicity and pH
-
Under Basic or Neutral Conditions: The secondary amine of the pyrrolidinol is generally a stronger nucleophile than the hydroxyl group.[4] Therefore, in the presence of non-acidic reagents, N-acylation is the kinetically favored pathway.
-
Under Acidic Conditions: The reaction environment's pH is the most powerful tool for directing selectivity. In an acidic medium, the more basic nitrogen atom is protonated to form an ammonium salt. This protonation effectively neutralizes its nucleophilicity, leaving the hydroxyl group as the primary site for acylation.[5] This principle is often summarized as: "acidity favors O-acylation, while alkalinity favors N-acylation."[5]
Troubleshooting Guide: Achieving N- vs. O-Acylation
| Issue / Goal | Potential Cause | Recommended Solution |
| Undesired O-Acylation (Goal: N-Acylation) | Reaction conditions are too acidic, or no base was used. Acylating agents like acyl chlorides can generate HCl in situ, protonating the amine. | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize any generated acid and ensure the amine remains the most potent nucleophile.[6][7] |
| Undesired N-Acylation (Goal: O-Acylation) | Reaction conditions are basic or neutral, favoring attack by the more nucleophilic amine. | Perform the reaction under acidic conditions. This can be achieved by using an acid catalyst or by using the pyrrolidinol as an acid salt (e.g., hydrochloride).[5] |
| Mixture of Products | The base is not strong enough to fully deprotonate the amine (for N-acylation) or the conditions are not acidic enough to fully protonate it (for O-acylation). | For N-acylation, consider a stronger base like sodium hydride (NaH) to generate the highly nucleophilic alkoxide, but this can also increase O-acylation risk if not controlled. For O-acylation, ensure a stoichiometric amount of a strong acid is present relative to the amine. |
Workflow for Selective Acylation
Caption: Decision workflow for achieving selective N- or O-acylation.
Problem 2: My reaction is producing a significant amount of the di-acylated byproduct.
Di-acylation occurs when both the amine and the hydroxyl groups are acylated. This is often a result of harsh reaction conditions or an excess of the acylating agent.
Understanding the Core Principle: Reactivity and Stoichiometry
-
Excess Reagents: Using a large excess of the acylating agent and/or base can drive the reaction to completion on both functional groups, especially at elevated temperatures.
-
Stepwise Reactivity: Typically, the more nucleophilic amine reacts first to form the N-acyl pyrrolidinol. If this mono-acylated product is still soluble and the reaction conditions are forcing enough (e.g., high temperature, presence of a strong base or catalyst), the hydroxyl group can then undergo a second acylation.
Troubleshooting Guide: Minimizing Di-acylation
| Issue | Potential Cause | Recommended Solution |
| High Di-acylation | >1.2 equivalents of acylating agent used. | Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the acylating agent. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., start at 0 °C) and allow it to slowly warm to room temperature. Monitor closely by TLC. | |
| Use of a highly effective catalyst like DMAP. | 4-(Dimethylamino)pyridine (DMAP) is a powerful nucleophilic catalyst that can accelerate both N- and O-acylation.[8] If di-acylation is a problem, reduce the amount of DMAP or omit it entirely. | |
| Prolonged reaction time. | Monitor the reaction progress frequently using TLC. Quench the reaction as soon as the starting material is consumed to prevent the acylation of the mono-acylated product. |
Experimental Protocol: Controlled Mono-N-Acylation
-
Preparation: Dissolve the pyrrolidinol (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) dropwise to the cooled solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC (typically 1-4 hours).
-
Work-up: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to separate the desired mono-acylated product from any di-acylated byproduct and unreacted starting material.
Problem 3: The reaction is sluggish or yields are low, forcing me to use harsh conditions that lead to byproducts.
Low reactivity can be a frustrating issue, tempting researchers to increase temperature or reagent equivalents, which often leads to the problems described above. A more strategic approach involves identifying and addressing the root cause of the sluggishness.
Understanding the Core Principle: Activation and Steric Hindrance
-
Acylating Agent Reactivity: The reactivity of acylating agents follows the general trend: Acyl Chloride > Anhydride > Ester. If you are using a less reactive agent, the reaction may be slow.
-
Steric Hindrance: Bulky substituents on either the pyrrolidinol or the acylating agent can significantly slow down the reaction rate by impeding the approach of the nucleophile to the electrophilic carbonyl carbon.
-
Leaving Group Ability: The efficiency of the acylation is also dependent on the quality of the leaving group. Acyl chlorides (leaving group: Cl⁻) and anhydrides (leaving group: carboxylate anion) are effective because they have good leaving groups.[9][10]
Troubleshooting Guide: Improving Low Conversion/Yields
| Issue | Potential Cause | Recommended Solution |
| Slow Reaction | Less reactive acylating agent (e.g., anhydride). | Switch to the corresponding acyl chloride for higher reactivity. |
| Steric hindrance around the N or O atom. | Add a catalytic amount of DMAP (0.05-0.1 eq.). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk.[8] | |
| Poor solvent choice. | Ensure all reactants are fully dissolved. Polar aprotic solvents like DMF or THF are often good choices.[11] | |
| Low Yield | Hydrolysis of the acylating agent. | Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent moisture contamination. |
| Insufficient base. | If an acidic byproduct like HCl is formed, ensure at least a stoichiometric amount of base is present to prevent protonation of the pyrrolidinol, which would render it non-nucleophilic.[6] |
The Ultimate Solution: Orthogonal Protecting Groups
When reaction conditions alone cannot provide the desired selectivity, the most robust strategy is to use protecting groups.[12][13][14] A protecting group masks one functional group, allowing the other to react selectively. The key is to choose a protecting group that can be installed and removed under conditions that do not affect the rest of the molecule (an "orthogonal" strategy).[12][14]
Caption: Protecting group strategy for unambiguous acylation.
Common Protecting Groups for Pyrrolidinols:
| Group to Protect | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, DCM | Trifluoroacetic Acid (TFA) or HCl in Dioxane |
| Amine | Carboxybenzyl | Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) |
| Hydroxyl | Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) |
By employing a protection-acylation-deprotection sequence, you can circumvent selectivity issues entirely and obtain your desired product with high purity, albeit with an increase in the number of synthetic steps.[12][13]
References
- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
- University of Bristol. (n.d.). Protecting Groups.
- BenchChem. (n.d.). Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization.
- Google Patents. (1993). Selective n-acylation of amino alcohols.
- Wikipedia. (n.d.). Protecting group.
- Lund, G., & Isaksson, J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 570–595.
- Leslie, J. M. (2020). Acylation using an anhydride. YouTube.
- Chem-Station. (2014). Acyl Protective Groups.
- Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?
- Organic Chemistry Portal. (n.d.). Protective Groups.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Wikipedia. (n.d.). Pyrrolidine.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 8. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
Technical Support Center: Preserving the Pyrrolidinone Core During Synthesis
Welcome to the Technical Support Center for the synthesis and handling of pyrrolidinone-containing molecules. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, its five-membered lactam structure can be susceptible to ring-opening under various synthetic conditions, leading to yield loss and purification challenges. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of the pyrrolidinone core throughout your synthetic campaigns.
Troubleshooting Guide: Diagnosing and Preventing Ring-Opening
This section is designed to address specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Question 1: My pyrrolidinone ring is opening during acidic workup or purification. How can I prevent this?
Plausible Cause: The lactam functionality of the pyrrolidinone ring is susceptible to acid-catalyzed hydrolysis.[1][3] Under strongly acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic and prone to nucleophilic attack by water. This leads to the cleavage of the endocyclic C-N bond and formation of the corresponding γ-amino acid.[3][4]
Solution Workflow:
-
pH Control During Workup:
-
Avoid Strong Acids: Whenever possible, use milder acids for neutralization or pH adjustment. Saturated aqueous ammonium chloride (NH₄Cl) or dilute solutions of citric acid are often suitable alternatives to strong mineral acids like HCl or H₂SO₄.
-
Biphasic System: Perform the workup at low temperatures (0-5 °C) and as rapidly as possible. A biphasic system with a suitable organic solvent can help extract the product quickly, minimizing its contact time with the acidic aqueous phase.
-
Buffered Wash: Consider washing the organic layer with a buffered solution (e.g., phosphate buffer, pH 7) to remove residual acid before drying and concentration.
-
-
Chromatography Considerations:
-
Neutralize Silica Gel: Standard silica gel can be slightly acidic. If you suspect this is causing on-column degradation, you can use deactivated or neutralized silica gel. This can be prepared by slurrying the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (Et₃N), and then removing the solvent under reduced pressure.
-
Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) or C18-functionalized silica (reverse-phase) for purification.
-
Solvent System Modification: Adding a small percentage of a basic modifier, like triethylamine or pyridine, to your mobile phase can help suppress acid-catalyzed ring-opening on the column.
-
Question 2: I'm observing significant ring-opening when using strong bases or nucleophiles in my reaction. What are my options?
Plausible Cause: The pyrrolidinone ring can also undergo base-catalyzed hydrolysis or aminolysis. Strong bases can deprotonate the N-H bond (for N-unsubstituted pyrrolidinones) or abstract a proton from water to generate hydroxide ions, which then act as nucleophiles.[3] Similarly, potent nucleophiles, such as primary or secondary amines, can directly attack the carbonyl carbon, leading to ring-opening.[5]
Preventative Strategies:
-
Use of Non-Nucleophilic Bases: For reactions requiring a base, opt for sterically hindered, non-nucleophilic bases. Examples include diisopropylethylamine (DIPEA), 1,8-diazabicycloundec-7-ene (DBU), or proton sponge.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of nucleophilic attack on the lactam carbonyl.
-
Protecting Group Strategy: If the reaction conditions are unavoidably harsh, consider protecting the lactam nitrogen. This is particularly effective for N-unsubstituted pyrrolidinones.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a common choice. It can be installed using di-tert-butyl dicarbonate ((Boc)₂O) and a base like 4-dimethylaminopyridine (DMAP). The Boc group reduces the nucleophilicity of the nitrogen and can be removed under acidic conditions.
-
Benzyl Protection: A benzyl (Bn) group can be introduced using benzyl bromide (BnBr) and a base like sodium hydride (NaH). It is stable to a wide range of conditions and can be removed by hydrogenolysis.[6]
-
N-Alkenyl Protection: Groups like the N-butenyl group can be installed and are stable to many reagents. They can be removed under mild conditions, for instance, by treatment with triethyloxonium tetrafluoroborate followed by hydrolysis.[7][8]
-
Experimental Protocol: Boc Protection of a Pyrrolidinone
-
Dissolve the pyrrolidinone substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add di-tert-butyl dicarbonate (1.1 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected pyrrolidinone.
Question 3: My reduction reaction is cleaving the pyrrolidinone ring. How can I selectively reduce other functional groups in the presence of the lactam?
Plausible Cause: Powerful reducing agents, particularly those containing hydrides like lithium aluminum hydride (LiAlH₄), can reduce the lactam carbonyl to an amine, effectively opening the ring to form an amino alcohol.
Chemoselective Reduction Strategies:
| Reducing Agent | Functional Groups Reduced | Notes |
| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Generally does not reduce esters, amides, or carboxylic acids. A safe choice for reducing ketones in the presence of a pyrrolidinone. |
| Sodium cyanoborohydride (NaBH₃CN) | Imines, Oximes | Milder than NaBH₄ and effective for reductive aminations. Stable in mildly acidic conditions. |
| DIBAL-H (Diisobutylaluminium hydride) | Esters to Aldehydes (at low temp.) | Can reduce lactams, but careful control of stoichiometry and temperature (-78 °C) can sometimes allow for selective reduction of other functional groups. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Alkenes, Alkynes, Nitro groups, Benzyl ethers | Generally compatible with the pyrrolidinone core. A good method for removing protecting groups or reducing double bonds without affecting the lactam. |
Workflow for Preserving the Pyrrolidinone Ring During Reduction:
Caption: Decision workflow for selecting a chemoselective reducing agent.
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is the pyrrolidinone ring most stable? A1: Generally, amides and lactams are most stable at or near neutral pH (pH 6-8).[4] Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the lactam ring.[3][4]
Q2: Can high temperatures cause ring-opening? A2: High temperatures alone are less likely to cause ring-opening in a pure, neutral substance. However, elevated temperatures can significantly accelerate the rate of hydrolysis or other degradation pathways if catalytic impurities (like residual acid or base) are present.[4]
Q3: Are there any specific reagents known to be incompatible with the pyrrolidinone core? A3: Besides strong acids, bases, and reducing agents, you should be cautious with strong oxidizing agents.[9] Additionally, some Lewis acids can coordinate to the carbonyl oxygen and activate the ring towards nucleophilic attack. The compatibility should be assessed on a case-by-case basis.
Q4: My starting material is a γ-butyrolactone. What are the key parameters to control during its conversion to a pyrrolidinone to avoid side reactions? A4: The ammonolysis of γ-butyrolactone is a common route to 2-pyrrolidinone.[3] Key parameters to control are temperature and pressure. Industrial processes often run at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to achieve high conversion and selectivity.[3] Ensuring the correct stoichiometry of ammonia is also crucial to drive the reaction to completion and minimize the formation of byproducts.
Q5: What is the primary product of pyrrolidinone ring-opening? A5: The most common ring-opened product resulting from hydrolysis is 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA).[3][4] If the ring is opened by another nucleophile, such as an amine (aminolysis), the product will be the corresponding γ-amino amide.
Mechanistic Overview: Pathways of Pyrrolidinone Ring-Opening
Understanding the mechanisms of degradation is key to preventing them.
Caption: Key mechanisms for pyrrolidinone ring-opening.
References
- Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. (n.d.). Benchchem.
- Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. (n.d.). Benchchem.
- 2-Pyrrolidinone: Synthesis method and chemical reaction. (2024, March 11). ChemicalBook.
- Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. (2020, August 26). The Journal of Organic Chemistry.
- Protection of hydroxyl in the synthesis of semisynthetic beta-lactam antibiotics. (n.d.). PubMed.
- 2-PYRROLIDONE. (n.d.). Ataman Kimya.
- γ-Lactam Synthesis via C−H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity toward the Total Synthesis of Rolipram. (n.d.). Organic Letters.
- A New Lactam Protecting Group. (n.d.). ResearchGate.
- A New Lactam Protecting Group. (n.d.). ResearchGate.
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020, December 25). ResearchGate.
- Aminolysis of Acid Derivatives. (2021, May 3). YouTube.
- 2-Pyrrolidinone 99.99% | Ultra-Pure | Pharmaceutical Solvent. (n.d.). Alkemist.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyrrolidinone 99.99% | Ultra-Pure | Pharmaceutical Solvent | Alkemist [alkemist.org]
Strategies to control stereoselectivity in pyrrolidine synthesis
Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers like you face in the lab. The pyrrolidine ring is a cornerstone in medicinal chemistry and natural product synthesis, but achieving precise stereochemical control can be a significant hurdle.[1][2][3] This resource provides in-depth, troubleshooting-focused answers to your most pressing questions, grounded in established scientific principles and cutting-edge research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we tackle specific issues you might encounter during your experiments. Each section provides not just a solution, but the reasoning behind it, to empower you to make informed decisions in your synthetic strategy.
Question 1: My 1,3-dipolar cycloaddition of an azomethine ylide is resulting in a low diastereomeric ratio (endo/exo selectivity). How can I improve this?
This is a very common challenge in pyrrolidine synthesis. The endo/exo selectivity in a [3+2] cycloaddition is governed by the transition state energetics, which can be influenced by several factors.
Core Concept: The stereochemical outcome of a 1,3-dipolar cycloaddition is often dictated by the geometry of the azomethine ylide and the approach of the dipolarophile. The endo pathway is often favored due to secondary orbital interactions, but steric hindrance can favor the exo pathway.
Troubleshooting Strategies:
-
Catalyst and Ligand System: This is your most powerful tool. The chiral ligand coordinates to the metal catalyst, creating a chiral pocket that sterically and electronically biases one transition state over the other.[4][5][6]
-
Copper(I) and Silver(I) catalysts are widely used. The choice of chiral ligand is critical. For instance, phosphoramidite ligands have been shown to provide excellent enantioselectivity in palladium-catalyzed [3+2] cycloadditions.[7]
-
Organocatalysts , such as those derived from proline, can also promote these reactions with high stereoselectivity.[8]
-
Experiment with different metal/ligand combinations. A ligand that works well for one substrate may not be optimal for another.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states.
-
Less polar solvents may enhance secondary orbital interactions, potentially favoring the endo product.
-
Coordinating solvents can interact with the catalyst or reactants, altering the reaction geometry. A solvent screen is often a worthwhile endeavor.
-
-
Temperature: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to higher selectivity. However, this may come at the cost of a slower reaction rate.
-
Nature of the Dipolarophile: The electronic and steric properties of your alkene are crucial.
-
Electron-withdrawing groups on the alkene can enhance the rate and selectivity of the reaction.
-
Bulky substituents on the dipolarophile can disfavor the more sterically congested transition state.
-
Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for optimizing diastereoselectivity in 1,3-dipolar cycloadditions.
Question 2: I need to synthesize a pyrrolidine with a quaternary stereocenter at the C3-position with high enantioselectivity. What are the most effective strategies?
Constructing all-carbon quaternary stereocenters is a significant synthetic challenge due to the steric hindrance involved.[9][10] Several modern strategies have been developed to address this.
Recommended Strategies:
-
Rhodium-Catalyzed Intramolecular Cyclization of 1,6-Enynes: This is a powerful method for generating pyrrolidines with quaternary stereocenters. The use of chiral spiro diphosphine (SDP) ligands with a rhodium catalyst has been shown to provide excellent enantioselectivity (up to >97% ee).[10]
-
Oxetane Desymmetrization: This approach involves the ring-opening of a 3,3-disubstituted oxetane tethered to an amine nucleophile.[9] Two effective protocols have been reported:
-
Chiral Auxiliary Approach: Using a readily available tert-butylsulfinamide chiral auxiliary provides excellent diastereocontrol under mild conditions with a catalyst like In(OTf)₃.[9]
-
Catalytic Asymmetric Approach: Employing a chiral phosphoric acid as the catalyst can also achieve high enantioselectivity.[9][11]
-
-
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: This method can be adapted to form quaternary centers by using β,β-disubstituted enones as dipolarophiles. This allows for the creation of two adjacent quaternary stereocenters, a particularly challenging motif.[4]
Comparison of Strategies for Quaternary Center Formation:
| Strategy | Catalyst/Reagent | Key Features | Reported ee |
| Rh-Catalyzed Cyclization | Rh(I) / Chiral SDP Ligand | Good for exocyclic pyrrolidines, broad substrate scope. | Up to >97% |
| Oxetane Desymmetrization (Auxiliary) | In(OTf)₃ / tert-butylsulfinamide | Mild conditions, excellent diastereocontrol. | >99% dr |
| Oxetane Desymmetrization (Catalytic) | Chiral Phosphoric Acid | Catalytic enantiocontrol. | Up to 96% |
| [3+2] Cycloaddition | Cu(I) / Chiral Ligand | Can form adjacent quaternary centers. | Up to 99% |
Question 3: My intramolecular aza-Michael addition is sluggish and gives poor stereoselectivity. What factors should I investigate?
The intramolecular aza-Michael addition is a key reaction for forming the pyrrolidine ring.[12][13][14][15] Its success hinges on the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, and the conformational preference of the cyclization transition state.
Troubleshooting Guide:
-
Amine Nucleophilicity:
-
Protecting Group: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups (e.g., Boc, Cbz, Ts) decrease the nucleophilicity of the amine, which can slow down or inhibit the reaction. If your reaction is sluggish, consider a more labile protecting group or one that is less electron-withdrawing.
-
Basicity: The addition of a non-nucleophilic base can deprotonate the N-H bond (if present), increasing the nucleophilicity of the resulting amide.
-
-
Michael Acceptor Electrophilicity:
-
The nature of the activating group on the alkene is important. Thioesters have been shown to be more effective activating groups than ketones or oxoesters in some systems.[11]
-
-
Catalysis:
-
Lewis Acids: A Lewis acid catalyst (e.g., Yb(OTf)₃) can coordinate to the Michael acceptor, increasing its electrophilicity and promoting the reaction.[16]
-
Chiral Brønsted Acids: Chiral phosphoric acids are excellent catalysts for enantioselective aza-Michael additions. They act by activating the electrophile and organizing the transition state through hydrogen bonding.[11]
-
-
Stereochemical Control:
-
Substrate Control: A chiral center already present in the acyclic precursor can direct the stereochemistry of the newly formed centers.
-
Catalyst Control: In the absence of substrate control, a chiral catalyst is necessary to induce enantioselectivity. The catalyst creates a chiral environment that favors one cyclization pathway over the other.
-
Mechanism of Chiral Phosphoric Acid Catalysis in Aza-Michael Addition:
Caption: Simplified catalytic cycle for a chiral phosphoric acid-catalyzed intramolecular aza-Michael addition.
Question 4: I am considering a biocatalytic approach for my pyrrolidine synthesis. What are the advantages and what systems are available?
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide access to chiral molecules with very high enantioselectivity.
Key Biocatalytic Strategy: Intramolecular C(sp³)–H Amination
-
Enzyme System: Engineered cytochrome P450 enzymes, specifically a variant named P411, have been developed to catalyze the intramolecular amination of organic azides.[17]
-
Mechanism: The enzyme is believed to generate a reactive nitrene intermediate from an azide precursor. This nitrene then inserts into a C-H bond within the same molecule to form the pyrrolidine ring.
-
Advantages:
-
High Enantioselectivity: Directed evolution has produced enzyme variants that can synthesize pyrrolidines with excellent enantiomeric ratios (up to 99:1 er).[17]
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature.
-
Green Chemistry: Avoids the use of heavy metals and harsh reagents.
-
-
Applicability: This method has been successfully applied to the synthesis of various substituted pyrrolidines and indolines.[17]
Considerations:
-
Substrate Scope: The substrate scope of an enzyme is often narrower than that of a chemical catalyst. Your specific target molecule may require further enzyme engineering.
-
Availability: Access to these engineered enzymes may be limited to specialized labs, though collaborations are often possible.
Key Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a general guideline for the synthesis of enantioenriched pyrrolidines via the widely used copper-catalyzed [3+2] cycloaddition of azomethine ylides.[4]
Materials:
-
Copper(I) source (e.g., Cu(OAc)₂)
-
Chiral ligand (e.g., a chiral bisoxazoline (BOX) or phosphoramidite ligand)
-
α-Iminoester (azomethine ylide precursor)
-
Electron-deficient alkene (dipolarophile)
-
Anhydrous, degassed solvent (e.g., toluene or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) salt (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the catalyst complex.
-
Add the electron-deficient alkene (1.0 equivalent).
-
In a separate flask, prepare a solution of the α-iminoester (1.2 equivalents) in the same solvent.
-
Add the α-iminoester solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. Slow addition is often crucial to maintain a low concentration of the azomethine ylide and suppress side reactions.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC or ¹H NMR analysis with a chiral shift reagent.
Protocol 2: Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael 'Clip-Cycle'
This protocol describes an innovative "clip-cycle" strategy for the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines.[11]
Materials:
-
Cbz-protected bis-homoallylic amine
-
Thioacrylate
-
Grubbs' second-generation catalyst
-
Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step A: 'Clipping' - Alkene Metathesis
-
In a flame-dried flask under an inert atmosphere, dissolve the Cbz-protected bis-homoallylic amine (1.0 equivalent) and the thioacrylate (1.2 equivalents) in anhydrous toluene.
-
Add Grubbs' second-generation catalyst (e.g., 2-5 mol%).
-
Heat the reaction mixture (e.g., to 50-80°C) and monitor the formation of the activated alkene intermediate by TLC or LC-MS.
-
Once the metathesis is complete, the intermediate can be isolated or, ideally, used directly in the next step.
Step B: 'Cycling' - Asymmetric Aza-Michael Addition
-
To the solution containing the activated alkene from Step A (or to a solution of the isolated intermediate), add the chiral phosphoric acid catalyst (e.g., 10 mol%).
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the formation of the pyrrolidine product.
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters. [Link]
-
One-pot, catalytic enantioselective total syntheses of pyrrolidine and indolizidine alkaloids from amides/δ-keto amides and functionalized alkynes. ResearchGate. [Link]
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry. [Link]
-
Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. RSC Publishing. [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH. [Link]
-
Diastereoselective Pyrrolidine Synthesis Using a Sulfinamide Annulating Agent. synfacts.thieme.de. [Link]
-
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Sci-Hub. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PubMed Central. [Link]
-
Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link]
-
The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. PubMed. [Link]
-
A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. American Chemical Society. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Sci-Hub. [Link]
-
Synthesis of pyrrolidines by the intramolecular aza‐Michael reaction. ResearchGate. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Sciforum. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for N-Acetylation of Heterocyclic Amines
Welcome to the comprehensive technical support guide for optimizing catalyst selection in the N-acetylation of heterocyclic amines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and comparative data to navigate the complexities of this fundamental chemical transformation.
N-acetylation is a crucial reaction in organic synthesis, serving to protect amine groups, modulate the biological activity of molecules, and synthesize key pharmaceutical intermediates.[1][2] Heterocyclic amines, with their diverse electronic and steric properties, often present unique challenges in achieving efficient and selective acetylation. This guide provides the expertise and practical insights needed to overcome these hurdles.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your N-acetylation experiments, offering causative explanations and actionable solutions.
Q1: My N-acetylation reaction shows low or no conversion. What are the primary factors to investigate?
A: Low or no conversion is a common challenge, particularly with sterically hindered or electronically deactivated heterocyclic amines. The root causes often lie in one or more of the following areas:
-
Insufficient Reagent Reactivity: The choice of acetylating agent is critical. While acetic anhydride is widely used, less reactive amines may require a more potent electrophile like acetyl chloride.[3] However, the high reactivity of acetyl chloride can sometimes be difficult to manage.[3]
-
Suboptimal Reaction Conditions: Many N-acetylation reactions require elevated temperatures to proceed at a reasonable rate.[4] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) or microwave irradiation to accelerate the process.[3][4]
-
Lack of Catalysis: For particularly unreactive substrates, a catalyst is often indispensable. Lewis acids such as ZnCl₂, FeCl₃, and Al(OTf)₃ can activate the acetylating agent, enhancing its electrophilicity.[2][3] Iodine has also proven effective in promoting N-acetylation under mild, solvent-free conditions.[5]
-
Deactivated Amine: The nucleophilicity of the heterocyclic amine is paramount. Electron-withdrawing groups on the ring can significantly reduce the nitrogen's reactivity. In such cases, a combination of a highly reactive acetylating agent and a suitable catalyst is often necessary.
-
Protonation of the Amine: If the reaction medium is too acidic, the heterocyclic amine can be protonated, rendering it non-nucleophilic.[4] The addition of a non-nucleophilic base like pyridine or triethylamine can regenerate the free amine.[4]
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A: The formation of byproducts is a sign of competing reaction pathways or degradation. Common issues and their solutions include:
-
Diacylation: This can occur if the mono-acetylated product is still sufficiently nucleophilic and reacts further with the acetylating agent.
-
Solution: Use a controlled stoichiometry of the acetylating agent (e.g., 1.05 to 1.1 equivalents).[5] Slow, dropwise addition of the acetylating agent can also help to avoid a localized excess.
-
-
O-Acylation: If your heterocyclic amine possesses other nucleophilic functional groups, such as hydroxyl groups, they can also be acetylated.
-
Solution: Employ chemoselective conditions. N-acetylation can often be favored at lower temperatures. Alternatively, protecting the hydroxyl group prior to N-acetylation may be necessary.
-
-
Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the desired product.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Q3: How do I choose the most appropriate catalyst for my specific heterocyclic amine?
A: Catalyst selection is a critical step in optimizing N-acetylation. The ideal catalyst depends on the substrate's steric and electronic properties.
-
For Electron-Rich and Unhindered Amines: Often, no catalyst is required, and the reaction can proceed efficiently with just the amine and the acetylating agent, sometimes even under solvent-free conditions.[2][6]
-
For Electron-Deficient or Moderately Hindered Amines: Lewis acids are a good starting point. A screening of common Lewis acids like ZnCl₂, FeCl₃, AlCl₃, or Bi(OTf)₃ can help identify the most effective one.[2][7]
-
For Highly Sterically Hindered Amines: In addition to a reactive acetylating agent, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be highly effective.[5] DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[8]
-
For Green Chemistry Approaches: Consider heterogeneous catalysts that can be easily recovered and reused. Examples include KF-Al₂O₃, ZnO, and various supported acid catalysts.[2] Sunlight-driven N-acetylation using MgSO₄ as a mild Lewis acid catalyst has also been reported as a cost-effective and environmentally benign method.[9]
Q4: What are the best practices for setting up and monitoring the N-acetylation reaction?
A: Proper experimental setup and monitoring are crucial for reproducible and successful outcomes.
-
Anhydrous Conditions: When using water-sensitive reagents like acetyl chloride or certain Lewis acid catalysts, it is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reagent Purity: Use fresh or purified reagents. Acetylating agents like acetic anhydride can hydrolyze over time if exposed to moisture.[4]
-
Reaction Monitoring: Regularly monitor the reaction's progress using an appropriate analytical technique. TLC is a simple and effective method for many reactions.[4] For more complex reaction mixtures or for quantitative analysis, HPLC or GC-MS may be necessary. Online monitoring techniques, such as NMR spectroscopy, can provide real-time data on reactant consumption and product formation.[10][11]
Catalyst Selection and Optimization Workflow
The following workflow provides a systematic approach to selecting and optimizing a catalyst for the N-acetylation of a novel heterocyclic amine.
Caption: A decision-making workflow for catalyst selection in N-acetylation.
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free N-Acetylation
This protocol is suitable for reactive, unhindered heterocyclic amines.[2]
-
To a round-bottomed flask charged with the heterocyclic amine (1.0 mmol), add acetic anhydride (1.1 mmol).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, add cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator or vacuum oven.
Protocol 2: Lewis Acid Catalyzed N-Acetylation
This protocol is a starting point for less reactive or moderately hindered heterocyclic amines.
-
In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the heterocyclic amine (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: DMAP-Catalyzed N-Acetylation for Hindered Amines
This protocol is effective for sterically demanding heterocyclic amines.[5]
-
To a solution of the hindered heterocyclic amine (1.0 mmol) and 4-DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Comparative Data of Common Catalysts
The following table summarizes the performance of various catalytic systems for N-acetylation, providing a quick reference for catalyst selection.
| Catalyst System | Substrate Scope | Reaction Conditions | Advantages | Disadvantages |
| Catalyst-Free | Electron-rich, unhindered amines | Neat or in various solvents, RT | Simple, green, avoids metal contamination[2][12] | Ineffective for deactivated or hindered amines |
| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Wide range of amines | Anhydrous organic solvents, 0°C to reflux | Generally effective, readily available[2][3] | Can be moisture sensitive, may require inert atmosphere |
| Iodine | Various amines | Solvent-free, mild conditions | Mild, efficient, environmentally friendly[5] | May not be suitable for all substrates |
| 4-DMAP | Sterically hindered amines | With AcCl or Ac₂O, often with a base | Highly effective for challenging substrates[5] | Can be toxic, requires careful handling |
| Heterogeneous Catalysts (e.g., Al₂O₃, ZnO) | Anilines and other amines | Often at elevated temperatures | Reusable, easy to separate from product[1][2] | May require higher temperatures or longer reaction times |
| Green Catalysts (e.g., MgSO₄/Sunlight) | Anilines | Neat, sunlight irradiation | Environmentally benign, cost-effective[9] | Limited to substrates amenable to photochemical activation |
Mechanistic Insights
The N-acetylation of an amine generally proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
Caption: Generalized mechanism of catalyzed N-acetylation.
In catalyzed reactions, the catalyst enhances the electrophilicity of the acetylating agent. For instance, a Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. With a nucleophilic catalyst like DMAP, a highly reactive N-acylpyridinium salt is formed, which is then attacked by the amine.
Conclusion
Optimizing catalyst selection for the N-acetylation of heterocyclic amines is a multifactorial process that requires a systematic approach. By understanding the interplay between the substrate's properties, the reactivity of the acetylating agent, and the role of the catalyst, researchers can efficiently develop robust and high-yielding acetylation protocols. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate these challenges successfully.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for N-acetyl-N-butan-2-ylacetamide.
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
Hein, D. W., et al. (1995). N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Cancer Research, 55(16), 3537-3543. [Link]
-
Corrie, J. E., et al. (2004). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters, 6(18), 3151-3154. [Link]
-
Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine.
-
Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 913-919. [Link]
-
Gudipati, S., & Singh, M. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(11), 3249. [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
Sanz, D. D., et al. (2017). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Chemical Communications, 53(12), 1985-1988. [Link]
-
Massah, A. R., et al. (2017). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Retrieved from [Link]
-
Sanz, D. D., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1985-1988. [Link]
-
Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. [Link]
- Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
-
Kumar, A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 246-258. [Link]
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Ree, R., et al. (2018). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Journal of Molecular Biology, 430(18 Pt B), 3081-3103. [Link]
-
Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. ResearchGate. Retrieved from [Link]
-
Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
-
Magar, V. K., et al. (2024). An Environmentally Friendly and Efficient Green Method for Acylation. International Journal of Pharmaceutical and Phytopharmacological Research, 30(7), 113-120. [Link]
- Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
-
Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
-
Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]
-
(n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(8), 1-10. [Link]
-
Wang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). Journal of the American Chemical Society, 146(15), 10543-10550. [Link]
-
DiRocco, D. A., & Rovis, T. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society, 134(19), 8094-8097. [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
-
Ghosh, A., & Al-Ghamdi, A. M. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 755-760. [Link]
-
Laha, J. K., et al. (2014). Chemoselective N-Deacetylation under Mild Conditions. ResearchGate. Retrieved from [Link]
-
Mita, S., et al. (1986). Species differences in the N-acetylation by liver cytosol of mutagenic heterocyclic aromatic amines in protein pyrolysates. Biochemical Pharmacology, 35(7), 1073-1078. [Link]
-
Dairou, J., et al. (2007). Insights into the o-acetylation reaction of hydroxylated heterocyclic amines by human arylamine N-acetyltransferases: a computational study. Journal of Molecular Modeling, 13(1), 125-135. [Link]
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Welcome to the technical support center for the impurity profiling of 1-(3-Hydroxypyrrolidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. By explaining the "why" behind experimental choices, this resource aims to empower you to develop robust and reliable analytical methods.
Introduction: The Importance of Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical issue for regulatory bodies like the FDA and EMA to ensure the safety and efficacy of medications.[3][4] Impurity profiling is the analytical process of detecting, identifying, and quantifying these unwanted substances that can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[3][5][6]
Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, provide a structured approach to managing impurities.[7][8] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7][9]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Based on its structure and potential synthetic routes, the impurities in this compound can be categorized as follows:
-
Process-Related Impurities: These arise during the synthesis.[5]
-
Starting Materials: Unreacted 3-hydroxypyrrolidine or acetylating agents.
-
By-products: Resulting from side reactions during the acylation of 3-hydroxypyrrolidine. The specific by-products will depend on the synthetic route employed.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates.
-
-
Degradation Products: These form during storage or handling due to factors like heat, light, humidity, or pH extremes.[10][11] Potential degradation pathways for a hydroxypyrrolidine derivative could involve oxidation of the hydroxyl group or hydrolysis of the amide bond.
-
Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.[10]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][12]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities in pharmaceuticals.[13][14] A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a polar compound like this compound.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for the identification of unknown impurities.[15][16]
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents and volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.[15]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experimental work.
HPLC Method Development and Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) for the main peak and impurities.
-
Potential Cause & Scientific Rationale:
-
Secondary Interactions: The hydroxyl and amine functionalities in this compound and its impurities can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.[17]
-
Inappropriate Mobile Phase pH: The ionization state of the analyte and impurities can affect their interaction with the stationary phase.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For a basic compound, a slightly acidic pH (e.g., pH 3-4 using formic acid or phosphoric acid) can protonate the amine, leading to better peak shape.
-
Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate or acetate buffer) to maintain a consistent pH throughout the analysis, which is critical for reproducibility.[18]
-
Select an Appropriate Column: Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Issue 2: Co-elution of impurities with the main peak or with each other.
-
Potential Cause & Scientific Rationale:
-
Insufficient Chromatographic Resolution: The chosen mobile phase and stationary phase are not providing adequate separation between closely related compounds.[19]
-
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities.
-
Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
-
Alter Stationary Phase: Switch to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.[20]
-
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method for impurity profiling.
Impurity Identification and Characterization
Issue 3: An unknown impurity is detected by HPLC, but its structure is unknown.
-
Potential Cause & Scientific Rationale:
-
A new by-product, degradation product, or contaminant is present in the sample. Structural elucidation is necessary for risk assessment and control.[5]
-
-
Troubleshooting Steps:
-
LC-MS Analysis: The first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Forced Degradation Studies: Subject the this compound sample to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[11][21][22] If the unknown impurity increases under a specific stress condition, it provides clues about its nature (e.g., hydrolysis product, oxidation product).
-
Isolation and NMR Analysis: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), isolate it using preparative HPLC.[5][11] Then, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate its complete chemical structure.
-
Logical Flow for Impurity Identification
Caption: A systematic approach to identifying and characterizing unknown impurities.
Experimental Protocols
Protocol 1: Generic RP-HPLC Method for Initial Screening
This method serves as a starting point for method development.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
-
Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method.
Data Presentation
Table 1: ICH Thresholds for Impurities in New Drug Substances [5][7][8]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These thresholds serve as a general guide. Lower thresholds may be appropriate for potent or toxic impurities.
Conclusion
A systematic and scientifically sound approach is paramount for the successful impurity profiling of this compound. By understanding the potential sources of impurities, employing appropriate analytical techniques, and systematically troubleshooting experimental challenges, researchers can ensure the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundation for developing and validating robust analytical methods that comply with regulatory expectations.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. [Link]
-
ICH- Q3 Impurity. (n.d.). Slideshare. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (n.d.). ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. (2025). American Chemical Society. [Link]
-
Pyrrolidine. (n.d.). Wikipedia. [Link]
-
development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar. [Link]
-
This compound (C6H11NO2). (n.d.). PubChemLite. [Link]
-
This compound. (n.d.). ChemUniverse. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. [Link]
-
“Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. (2025). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). ResearchGate. [Link]
-
Elucidating the pathways of degradation of denagliptin. (n.d.). PubMed. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate. [Link]
-
IMPURITY PROFILING. (2013). PharmaTutor. [Link]
-
Method Development And Validation Of Asciminib By RP-HPLC. (n.d.). [Link]
-
Development And Validation Of RP-HPLC Method For Simultaneous Quantification Of Three Anti-Diabetic Agents In Pharmaceutical Formulation. (2025). ResearchGate. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (n.d.). MDPI. [Link]
-
development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation. (n.d.). [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH- Q3 Impurity | PPTX [slideshare.net]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. ijnrd.org [ijnrd.org]
- 21. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Development for Chiral Pyrrolidine Impurities
Welcome to the Technical Support Center for Analytical Method Development focused on chiral pyrrolidine impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these critical compounds. The stereochemical integrity of pyrrolidine-containing active pharmaceutical ingredients (APIs) is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This resource provides actionable troubleshooting advice and foundational knowledge to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral method for pyrrolidine impurities?
The initial and most critical step is to screen multiple chiral stationary phases (CSPs) under various chromatographic modes. Pyrrolidine impurities can vary in polarity and structural complexity, making it impossible to predict the optimal CSP. A systematic screening approach using a diverse set of polysaccharide-based columns (e.g., amylose and cellulose derivatives) in normal phase, reversed-phase, and polar organic modes is the most efficient strategy to identify promising separation conditions.
Q2: How do I choose between HPLC, SFC, and GC for chiral pyrrolidine analysis?
The choice depends on the physicochemical properties of the impurity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique. It is suitable for a broad range of pyrrolidine derivatives, especially those that are non-volatile or thermally labile.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and provides better resolution than HPLC for many chiral separations. It is particularly advantageous for polar compounds that are challenging to analyze by reversed-phase HPLC.
-
Chiral Gas Chromatography (GC): GC is an excellent option for volatile and thermally stable pyrrolidine impurities. It often provides high efficiency and sensitivity. However, derivatization may be necessary to improve volatility and peak shape for some compounds.
Q3: Why am I seeing poor peak shape (tailing or fronting) for my pyrrolidine impurity?
Poor peak shape is a common issue in chiral chromatography. For basic compounds like many pyrrolidine derivatives, peak tailing is often caused by secondary interactions with residual silanols on the silica-based stationary phase. Peak fronting can be an indication of column overload.
Q4: My chiral separation is not baseline-resolved. What are the first parameters I should adjust?
For a separation that shows some but not complete resolution, systematically optimize the mobile phase composition and temperature. Small changes in the percentage of the polar modifier (e.g., alcohol in normal phase) can significantly impact selectivity. Temperature also plays a crucial role; decreasing the temperature often enhances chiral recognition and improves resolution, though the effect can be compound-dependent.
Q5: Is it necessary to perform forced degradation studies for chiral impurities?
Yes, forced degradation studies are essential to develop a stability-indicating method. These studies help identify potential degradation products and demonstrate that the analytical method can separate the chiral impurity from its degradants and the main API peak. This is a critical requirement for regulatory submissions.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak for a known chiral compound.
-
Broad, unresolved peaks where two enantiomers are expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP does not have the necessary chiral recognition mechanism for your specific pyrrolidine impurity. Chiral separations rely on complex intermolecular interactions. | 1. Screen Diverse CSPs: Test a minimum of 3-5 different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC). 2. Vary Chromatographic Modes: Evaluate normal phase (Hexane/Alcohol), reversed-phase (Acetonitrile/Water or Methanol/Water with buffers), and polar organic (e.g., Acetonitrile/Methanol) modes for each CSP. |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly influences the interactions between the analyte and the CSP, affecting selectivity. | 1. Optimize Modifier Percentage: In normal phase, vary the alcohol (e.g., isopropanol, ethanol) concentration in small increments (e.g., from 5% to 20%). 2. Additives for Basic Analytes: For basic pyrrolidine impurities, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (0.1%) to the mobile phase to improve peak shape and potentially resolution. |
| Incorrect Temperature | Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase the stability of the transient diastereomeric complexes, leading to better separation. | 1. Decrease Temperature: Reduce the column temperature in 5°C increments (e.g., from 25°C down to 10°C). 2. Increase Temperature: In some cases, increasing the temperature can improve efficiency and unexpectedly enhance resolution. Test in 5°C increments above the initial temperature. |
dot graph TD { A[Start: No Resolution] --> B{Screen Diverse CSPs}; B --> C{Normal Phase}; B --> D{Reversed Phase}; B --> E{Polar Organic}; C --> F[Vary Alcohol %]; D --> G[Adjust pH & Buffer]; E --> H[Change Solvent Ratio]; F --> I{Resolution?}; G --> I; H --> I; I -- No --> J[Optimize Temperature]; J --> K{Resolution?}; I -- Yes --> L[Method Optimization]; K -- Yes --> L; K -- No --> B; } Caption: Workflow for achieving initial chiral separation.
Issue 2: Asymmetric Peak Shape (Tailing)
Symptoms:
-
Chromatographic peaks have a pronounced "tail," leading to poor integration and reduced resolution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Secondary Interactions | Basic pyrrolidine impurities can interact strongly with acidic silanol groups on the silica surface of the CSP, causing peak tailing. | 1. Add a Competing Base: Introduce a small amount (0.1-0.2%) of a basic additive like DEA or TEA to the mobile phase. This will occupy the active sites on the stationary phase. 2. Use a Buffered Mobile Phase (Reversed-Phase): Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. A buffer concentration of 10-20 mM is typically sufficient. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. | 1. Dilute the Sample: Prepare 1:10 and 1:100 dilutions of your sample and reinject. If the peak shape improves, the original sample was overloaded. |
| Column Contamination/Deterioration | Accumulation of strongly retained impurities at the column inlet can create active sites that cause tailing. Over time, the stationary phase can degrade. | 1. Flush the Column: Consult the manufacturer's guidelines for appropriate column washing procedures. For polysaccharide columns, flushing with a stronger solvent like isopropanol can be effective. 2. Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged. |
dot graph TD { A[Start: Peak Tailing] --> B{Is it a basic compound?}; B -- Yes --> C[Add 0.1% DEA/TEA to Mobile Phase]; B -- No --> D{Check for Column Overload}; C --> E{Peak Shape Improved?}; D --> F[Inject 1:10 Dilution]; F --> E; E -- Yes --> G[Optimization Complete]; E -- No --> H{Flush Column}; H --> I{Peak Shape Improved?}; I -- Yes --> G; I -- No --> J[Replace Column]; } Caption: Decision tree for troubleshooting peak tailing.
Issue 3: Irreproducible Retention Times and Resolution
Symptoms:
-
Retention times and/or resolution values shift significantly between injections or between different days.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Lack of Column Equilibration | Chiral stationary phases, especially in normal phase, can require extended equilibration times to ensure a stable surface environment. | 1. Increase Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection. |
| Mobile Phase Instability | Volatile components in the mobile phase (e.g., hexane) can evaporate over time, changing the composition and affecting retention. Additives can also degrade. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily. 2. Keep Mobile Phase Bottles Capped: Minimize evaporation by keeping solvent reservoirs loosely capped. |
| Temperature Fluctuations | Chiral separations are often highly sensitive to temperature. Ambient temperature changes in the lab can affect reproducibility. | 1. Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a constant temperature. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and retention time shifts. | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure the injection volume is small. |
Method Validation Essentials for Chiral Impurity Analysis
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the enantiomeric impurity from the main API, other impurities, and degradation products. | Peak purity analysis (e.g., using a PDA detector) should show no co-eluting peaks. Forced degradation studies are key here. |
| Limit of Quantitation (LOQ) | The lowest amount of the chiral impurity that can be reliably quantified. | Signal-to-noise ratio ≥ 10. Precision (%RSD) and accuracy at this level should be acceptable. |
| Linearity | To demonstrate a proportional relationship between the concentration of the impurity and the detector response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of the impurity spiked into the sample matrix should be within 90-110% for impurity levels around 0.1-1%. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | %RSD for the area of the impurity peak should be < 10% at the LOQ and < 5% at higher concentrations. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., % organic, pH, temperature). | Resolution and peak area should not significantly change when parameters are varied slightly. |
This technical support guide provides a framework for systematically developing and troubleshooting analytical methods for chiral pyrrolidine impurities. By understanding the principles of chiral chromatography and applying a logical, problem-solving approach, researchers can develop robust and reliable methods to ensure the stereochemical purity of their compounds.
References
- Determination of enantiomeric excess.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed. Available from: [Link]
- Chiral analysis by MS.
-
Forced Degradation Studies - CHIRAL LABORATORIES. Available from: [Link]
-
Chiral Mass Spectrometry: An Overview - PolyU Institutional Research Archive. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism | Spectroscopy Online. Available from: [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Available from: [Link]
-
Enantiomeric excess - Wikipedia. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Available from: [Link]
-
HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. Available from: [Link]
-
Column Technology for Achiral SFC Separations | Chromatography Today. Available from: [Link]
- Development of a Chiral Supercritical Fluid Chrom
Technical Support Center: Resolving Peak Co-elution in HPLC Analysis of Pyrrolidine Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak co-elution in their chromatographic separations. Pyrrolidine and its derivatives are a cornerstone in a multitude of pharmaceuticals and natural products.[1][2] Their inherent basicity and potential for stereoisomerism often present unique separation challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these issues effectively.
The Challenge of Pyrrolidine Derivatives in HPLC
The pyrrolidine ring, a saturated five-membered heterocycle containing a nitrogen atom, imparts a basic character to these molecules. This basicity is a primary source of chromatographic difficulties, often leading to undesirable interactions with the stationary phase. A common issue is the interaction of basic amine groups with acidic residual silanol groups on the surface of silica-based stationary phases.[3][4] This can result in peak tailing, where the peak is asymmetrical with a broader second half, and can obscure closely eluting peaks or co-eluting impurities.[4][5] Furthermore, many pyrrolidine derivatives possess chiral centers, making the separation of enantiomers or diastereomers a critical requirement for accurate analysis, particularly in pharmaceutical development.[1][6]
Co-elution, the phenomenon where two or more compounds elute from the column at the same time, is a significant obstacle to accurate quantification and identification.[7][8] It can mask the presence of impurities or lead to the inaccurate determination of the stereoisomeric ratio.[9] This guide will walk you through a systematic approach to diagnosing and resolving co-elution issues.
Troubleshooting Guide: Resolving Co-eluting Peaks
This section is structured in a question-and-answer format to directly address specific problems you may be encountering.
Question 1: My chromatogram shows a broad, tailing peak for my pyrrolidine derivative, which is merging with a closely eluting impurity. What is the likely cause and how can I fix it?
Answer:
Peak tailing for basic compounds like pyrrolidine derivatives is most often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[3][5][10] These interactions create more than one retention mechanism, leading to asymmetrical peaks that can easily merge with neighboring peaks.[5]
Here is a systematic approach to address this issue:
1. Mobile Phase pH Optimization:
-
The Principle: The ionization state of your pyrrolidine derivative is dependent on the mobile phase pH.[11] By lowering the pH of the mobile phase, you can protonate the residual silanol groups on the stationary phase, minimizing their interaction with your positively charged basic analyte.[3][4] A general recommendation is to work at a mobile phase pH that is at least one to two pH units away from the pKa of your analyte to ensure a single ionization state and robust retention.[12][13]
-
Protocol:
-
Start with a mobile phase pH of around 3.0.[3] Buffers like formate or acetate are effective in this range.[12]
-
If tailing persists, incrementally decrease the pH to 2.5 or 2.0.
-
Conversely, for some basic compounds, increasing the pH to a range of 8-11 (using a pH-stable column) can deprotonate the analyte, making it neutral and reducing silanol interactions.[11] This can dramatically improve peak shape.[14]
-
2. Use of Mobile Phase Additives:
-
The Principle: Adding a small concentration of a basic compound, often referred to as a "tail-suppressing agent," to the mobile phase can help to mask the active silanol sites.[5] These agents, such as triethylamine (TEA) or diethylamine (DEA), will preferentially interact with the silanols, reducing their availability to interact with your analyte.[15]
-
Protocol:
-
Prepare your mobile phase with a low concentration of TEA (e.g., 0.1-0.2% v/v).[16]
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
Observe the effect on peak shape and retention time.
-
3. Column Selection:
-
The Principle: Modern HPLC columns are designed to minimize the impact of residual silanols.
-
End-capped Columns: These columns have their residual silanol groups chemically derivatized with a small, non-polar group (e.g., trimethylsilyl), effectively shielding them from interaction with analytes.[3][4]
-
Polar-Embedded Columns: These columns have a polar functional group embedded within the alkyl chain of the stationary phase. This helps to shield the silanol groups and can also provide alternative selectivity for polar and basic compounds.[17]
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer, which results in a lower concentration of accessible silanol groups and improved pH stability.[5]
-
-
Action: If you are using an older, "Type A" silica column, consider switching to a modern, high-purity, end-capped, or hybrid particle column.
Below is a flowchart to guide your troubleshooting process for peak tailing and co-elution:
Caption: Troubleshooting workflow for peak tailing and co-elution.
Question 2: I am trying to separate two pyrrolidine diastereomers, but they are completely co-eluting. How can I achieve separation?
Answer:
The separation of diastereomers, which have different physical properties, should be achievable on a standard achiral HPLC column. However, if they are co-eluting, it indicates that the selectivity of your current method is insufficient.
1. Modify Mobile Phase Selectivity:
-
The Principle: Changing the organic modifier in your mobile phase can alter the selectivity of the separation. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they interact with analytes and the stationary phase differently.
-
Protocol:
-
If you are using acetonitrile, switch to methanol, and vice versa.
-
You can also try a ternary mixture of water, acetonitrile, and methanol to fine-tune the selectivity.
-
2. Change Stationary Phase Chemistry:
-
The Principle: Different stationary phases offer different retention mechanisms and selectivities. If a standard C18 column is not providing separation, a different chemistry may be required.
-
Action:
-
Phenyl-Hexyl Column: The phenyl ring in this stationary phase can provide pi-pi interactions with aromatic or unsaturated analytes, offering a different selectivity compared to the hydrophobic interactions of a C18 column.
-
Cyano (CN) Column: A cyano column is less hydrophobic than a C18 and can operate in both normal-phase and reversed-phase modes, providing a significant change in selectivity.
-
3. Adjust Temperature:
-
The Principle: Temperature can affect the selectivity of a separation. Changing the column temperature can alter the relative retention of the two diastereomers.
-
Protocol:
-
Systematically vary the column temperature (e.g., in 5-10°C increments) and observe the effect on resolution.
-
Question 3: How do I separate the enantiomers of my chiral pyrrolidine derivative?
Answer:
Enantiomers have identical physical properties in a non-chiral environment, so they will co-elute on a standard achiral HPLC column. To separate them, you need to introduce a chiral component into your chromatographic system.
1. Direct Chiral Separation using a Chiral Stationary Phase (CSP):
-
The Principle: A CSP contains a chiral selector that is immobilized on the stationary phase. The enantiomers of your analyte will interact differently with the chiral selector, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including pyrrolidine derivatives.[1]
-
Protocol:
-
Select a suitable polysaccharide-based CSP. Several manufacturers offer screening services or kits to help you choose the best column.
-
Optimize the mobile phase. Chiral separations can be performed in normal-phase, polar-organic, or reversed-phase modes. The choice of mobile phase will depend on the specific CSP and your analyte.
-
2. Indirect Chiral Separation via Derivatization:
-
The Principle: In this method, you react your racemic pyrrolidine derivative with a chiral derivatizing agent to form two diastereomers.[1] These diastereomers can then be separated on a standard achiral HPLC column.[1]
-
Protocol:
-
Choose a chiral derivatizing agent that reacts with a functional group on your pyrrolidine derivative (e.g., the amine group).
-
Perform the derivatization reaction.
-
Develop a separation method for the resulting diastereomers on an achiral column (e.g., C18).
-
Question 4: I'm still struggling with co-elution, even after trying to optimize my mobile phase. What other options do I have?
Answer:
If mobile phase optimization is not sufficient, you may need to consider more advanced techniques.
Ion-Pair Chromatography:
-
The Principle: For charged pyrrolidine derivatives that are difficult to retain or show poor peak shape, ion-pair chromatography can be a powerful tool.[18] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[18][19] The ion-pairing reagent forms a neutral ion-pair with your charged analyte, which can then be retained and separated on a reversed-phase column.[20]
-
Common Ion-Pairing Reagents:
-
Protocol:
-
Add a low concentration (e.g., 5-10 mM) of the appropriate ion-pairing reagent to your mobile phase.
-
Allow sufficient time for the column to equilibrate with the ion-pairing reagent. This can sometimes take longer than with standard mobile phases.
-
Optimize the concentration of the ion-pairing reagent and the organic modifier to achieve the desired separation.
-
The following diagram illustrates the general method development strategy for resolving co-elution:
Caption: Systematic approach to resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for developing an HPLC method for a new pyrrolidine derivative?
A1: A good starting point is a reversed-phase method using a modern, end-capped C18 column. Begin with a mobile phase of water and acetonitrile, both containing 0.1% formic acid to set the pH to approximately 2.7. A gradient elution from low to high organic composition is recommended to determine the approximate retention time of your analyte.
Q2: How can I confirm that a single peak in my chromatogram is indeed a single compound and not two co-eluting species?
A2: If you have a photodiode array (PDA) detector, you can perform a peak purity analysis.[7] This involves comparing the UV spectra across the peak. If the spectra are identical, the peak is likely pure.[7] If you have a mass spectrometer (MS) detector, you can examine the mass spectra across the peak to see if more than one mass-to-charge ratio is present.[7]
Q3: Can I use a very high pH to analyze my pyrrolidine derivative?
A3: Traditional silica-based columns are not stable at high pH (typically above pH 8).[12] However, hybrid particle and some polymer-based columns are designed to be stable at pH values up to 11 or 12.[14] Using a high pH can be very effective for improving the peak shape of basic compounds by making them neutral.[11] Always check the manufacturer's specifications for your column's pH stability.
Q4: My baseline is drifting after adding an amine modifier like TEA. What should I do?
A4: Baseline drift with amine modifiers can sometimes occur. Ensure your mobile phase is well-mixed and degassed. It is also good practice to add the same concentration of the modifier to both the aqueous and organic components of your mobile phase to minimize drift during a gradient.[13]
Q5: What are the disadvantages of using ion-pair chromatography?
A5: While effective, ion-pair chromatography has some drawbacks. The ion-pairing reagents can be difficult to remove from the column, making it challenging to switch back to a standard reversed-phase method.[18] Equilibration times can also be long.[18] Additionally, many common ion-pairing reagents are not compatible with mass spectrometry.
Summary of Key Parameters for Resolving Co-elution
| Parameter | Action | Rationale |
| Mobile Phase pH | Adjust to be at least 1-2 pH units away from the analyte's pKa.[12][13] | Controls the ionization state of the analyte and stationary phase, affecting retention and peak shape.[11][22] |
| Organic Modifier | Switch between acetonitrile and methanol. | Changes the selectivity of the separation. |
| Stationary Phase | Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[23] | Different stationary phases offer different retention mechanisms and selectivities. |
| Temperature | Vary the column temperature. | Can alter the selectivity and efficiency of the separation.[23] |
| Mobile Phase Additives | Add a tail-suppressing agent (e.g., TEA) for basic analytes.[5] | Masks active sites on the stationary phase to reduce secondary interactions.[15] |
| Ion-Pairing Reagents | Use for highly polar, charged analytes.[18] | Forms a neutral ion-pair that can be retained on a reversed-phase column.[20] |
| Chiral Stationary Phase | Employ for the separation of enantiomers.[1] | Provides stereospecific interactions necessary for chiral resolution. |
By systematically evaluating and optimizing these parameters, you can overcome the challenges of peak co-elution in the HPLC analysis of pyrrolidine derivatives and develop robust and reliable analytical methods.
References
- Benchchem.
- Element Lab Solutions. Peak Tailing in HPLC.
- SynThink Research Chemicals.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- ACD/Labs.
- Chrom Tech, Inc.
- LCGC International.
- Agilent.
- alwsci.
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Contract Pharma.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
- MedCrave online.
- American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- Waters.
- Benchchem.
- Spectroscopy. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Moravek.
- Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
- Advanced Chromatography Solutions. HPLC Basics: Improving resolution (III)
- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Axion Labs.
- ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution.
- Scharlab.
- Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Benchchem.
- Slideshare.
- Semantic Scholar. Chiral HPLC separations of 1-azabicyclo[2.2.
- YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Shimadzu.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- TutorChase.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Chromatography Forum. measure pyrrolidine by HPLC.
- Hawach. Stationary Phase and Surface Chemistry of HPLC Columns.
- Chemistry LibreTexts. 2.
- Columbia University.
- Waters.
- Google Patents.
- SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. youtube.com [youtube.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. chromblog.wordpress.com [chromblog.wordpress.com]
- 14. waters.com [waters.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 18. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 19. Ion-pair chromatography .pptx [slideshare.net]
- 20. itwreagents.com [itwreagents.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. moravek.com [moravek.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Resolution of Enantiomers in Chiral Chromatography
Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome the unique challenges of enantiomeric separations. This resource is structured to address specific issues you may encounter, explaining not just the "how" but the critical "why" behind each experimental choice.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of successful chiral separations.
Q1: What are the primary causes of poor resolution in chiral HPLC?
A1: Poor resolution in chiral HPLC typically stems from a few key areas: an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect column temperature, or a column that has lost efficiency.[1] Achieving good resolution often requires a systematic approach to method development to harmonize these factors.[1] The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, and the stability of these complexes is highly sensitive to chromatographic conditions.[2]
Q2: How do I begin selecting a Chiral Stationary Phase (CSP)?
A2: The selection of a CSP is the most critical step in chiral method development.[3] CSPs are diverse, utilizing selectors like polysaccharides, proteins, or cyclodextrins to achieve separation.[3][4] Your selection process should be guided by:
-
Analyte Structure: Consider the functional groups on your molecule (e.g., aromatic rings, hydrogen bond donors/acceptors, acidic/basic sites). Different CSPs have different interaction mechanisms. Polysaccharide-based CSPs, for instance, are known for their broad applicability due to a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[3]
-
Desired Mobile Phase: Your choice may be dictated by sample solubility or detection method (e.g., LC-MS compatibility).[4][5] Macrocyclic glycopeptide phases are particularly well-suited for LC-MS applications in reversed-phase or polar ionic modes.[5]
-
Screening Approach: It is often most efficient to screen a small, diverse set of columns. Many manufacturers offer screening kits with columns based on different selectors to quickly identify a promising candidate.[4][6]
The following diagram illustrates a logical workflow for CSP selection and initial method development.
Caption: A logical workflow for chiral stationary phase selection and method development.
Q3: How does temperature impact chiral separations?
A3: Temperature is a critical but complex parameter in chiral chromatography.[1] Its influence is twofold:
-
Thermodynamics: Generally, lower temperatures enhance chiral selectivity (α). This is because the interactions responsible for chiral recognition (e.g., hydrogen bonding, dipole-dipole) are often enthalpically driven and stronger at reduced temperatures.[1][4]
-
Kinetics: Higher temperatures decrease mobile phase viscosity, which improves mass transfer and leads to higher column efficiency (sharper peaks).[1][4]
Because these two effects are opposing, there is often an optimal temperature for any given separation. In some rare cases, increasing temperature can actually improve resolution or even reverse the elution order of enantiomers.[1][7] Therefore, temperature should be precisely controlled (± 1°C) and optimized for each method.[4]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
You've injected your racemic standard, but the enantiomers are co-eluting or only appearing as a small shoulder.
Q: My peaks are sharp, but they are not separating. What is my first step?
A: This indicates that the primary issue is a lack of selectivity (α), not poor efficiency. The immediate focus should be on optimizing the mobile phase.
Protocol: Mobile Phase Optimization
-
Adjust Solvent Strength:
-
Normal Phase (e.g., Hexane/Ethanol): Decrease the percentage of the polar modifier (alcohol). A weaker mobile phase increases retention and allows for more interaction with the CSP, which can significantly enhance selectivity. Make adjustments in small increments (e.g., 2%).
-
Reversed Phase (e.g., Acetonitrile/Buffer): Decrease the percentage of the organic modifier (acetonitrile/methanol). Again, this increases retention and potential for chiral recognition.
-
-
Incorporate Additives/Modifiers: Additives are crucial for enhancing selectivity, especially for ionizable compounds.
-
For Basic Analytes: Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This can suppress undesirable interactions between the basic analyte and acidic sites (residual silanols) on the silica surface, improving peak shape and often revealing underlying chiral separation.
-
For Acidic Analytes: Add 0.1% of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the analyte is in a single, non-ionized state, which is often necessary for consistent interaction with the CSP.[8]
-
-
Change the Organic Modifier: The choice of alcohol in normal phase or organic solvent in reversed phase can be critical.
-
In normal phase, switching from isopropanol (IPA) to ethanol or vice-versa can dramatically alter selectivity.[8]
-
The following table summarizes the general effects of mobile phase changes.
-
Table 1: Effect of Mobile Phase Modifications on Chiral Resolution
| Parameter Change | Mode | Typical Effect on Selectivity (α) | Rationale |
| Decrease % Modifier | Normal & Reversed | Increase | Increases analyte retention and interaction time with the CSP. |
| Add Basic Modifier (DEA) | Normal & Reversed | Often Increases | Suppresses secondary silanol interactions for basic analytes, improving peak shape and allowing chiral interactions to dominate. |
| Add Acidic Modifier (TFA) | Normal & Reversed | Often Increases | Suppresses ionization of acidic analytes, leading to more consistent interactions with the CSP.[8] |
| Switch Alcohol (e.g., IPA to EtOH) | Normal | Varies (can Increase or Decrease) | Alters the nature of hydrogen bonding and competition with the analyte for sites on the CSP. |
Q: I've optimized the mobile phase and still have no separation. What's next?
A: If mobile phase optimization fails, the next parameters to investigate are temperature and flow rate. If those fail, the chosen CSP may be unsuitable for your analyte.
Protocol: Temperature and Flow Rate Adjustment
-
Decrease the Column Temperature: Lower the temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). As discussed, lower temperatures generally favor the enthalpic interactions that govern chiral recognition, increasing selectivity.[1][4]
-
Decrease the Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column). Slower flow rates can improve efficiency, especially for separations that are kinetically limited, giving more time for the enantiomers to equilibrate with the CSP.[4]
-
Screen Different CSPs: If the steps above do not yield a separation, it is highly likely that the chosen CSP does not possess the right chiral recognition mechanism for your molecule.[4] It is time to move to a different column from your screening set.
The following flowchart provides a decision-making framework for troubleshooting poor resolution.
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)
Your enantiomers are separating, but the peaks are broad and asymmetrical, making accurate integration and quantification difficult.
Q: My peaks are tailing. What are the likely causes?
A: Peak tailing in chiral chromatography is often caused by secondary interactions, column overload, or column degradation.[1]
Protocol: Diagnosing and Fixing Peak Tailing
-
Check for Column Overload:
-
Action: Prepare a sample at 1/10th the original concentration and inject it.
-
Diagnosis: If the peak shape improves significantly, the original sample was overloading the column. Chiral stationary phases often have a lower loading capacity than standard reversed-phase columns.
-
-
Address Secondary Interactions:
-
Action: This is the most common cause. Unwanted interactions, often with the silica support, compete with the desired chiral recognition mechanism.
-
For Basic Compounds: Add a basic modifier like 0.1% DEA to the mobile phase. This competes with your analyte for active silanol sites, masking them and improving peak shape.[1]
-
For Acidic Compounds: Ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% TFA can improve peak shape for acids.[1]
-
-
Evaluate Column Health:
-
Action: If mobile phase additives do not solve the problem, the column itself may be contaminated or damaged.
-
Protocol: Disconnect the column from the detector and wash it according to the manufacturer's instructions. For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can remove contaminants.[1] If using an immobilized CSP, stronger solvents like THF or DCM may be permissible.[9] If washing does not help, the column may be permanently damaged and require replacement.
-
Issue 3: Irreproducible Results (Shifting Retention Times or Resolution)
You developed a great separation yesterday, but today the results have changed.
Q: What causes retention times and resolution to drift between runs?
A: Lack of reproducibility is most commonly due to insufficient column equilibration, changes in the mobile phase, or temperature fluctuations.[4]
Protocol: Ensuring Method Robustness
-
Ensure Complete Equilibration:
-
Causality: Chiral stationary phases, particularly protein-based or polysaccharide-based columns, can take a long time to equilibrate with the mobile phase.[4] The surface needs to reach a steady state for reproducible interactions.
-
Action: Always allow at least 10-20 column volumes of mobile phase to pass through the column before the first injection. For some columns, like CHIROBIOTIC phases, equilibration can take 1-2 hours.[4] When changing mobile phase composition, re-equilibration is mandatory.[4]
-
-
Control Mobile Phase Preparation:
-
Causality: The volatile nature of solvents used in normal phase (like hexane) and the small percentages of additives can lead to changes in mobile phase composition over time due to evaporation.
-
Action: Prepare fresh mobile phase daily.[1] Keep solvent bottles covered. If using buffered mobile phases, ensure the pH is consistent batch-to-batch.
-
-
Maintain Strict Temperature Control:
-
Causality: As established, temperature has a strong influence on selectivity and retention. Even small fluctuations in ambient lab temperature can affect results if a column thermostat is not used.[4]
-
Action: Always use a column oven and maintain the temperature to within ± 1°C to maximize reproducibility.[4]
-
-
Beware of the "Memory Effect":
-
Causality: Some additives, particularly acidic or basic modifiers, can become strongly adsorbed to the CSP. If you switch from a method using an additive to one without, the residual additive can leach off the column for a long time, impacting the separation.[10]
-
Action: It is best practice to dedicate a specific column to a specific method or mobile phase type (e.g., one column for methods with DEA, another for methods with TFA). If you must switch, an extensive washing procedure is required.[10]
-
References
-
Sigma-Aldrich. Chiral HPLC column selection and method development guide. Bioanalysis Zone. [Link]
-
Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
da Silva, J. C. C., et al. (2012). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Particulate Science and Technology, 30(5), 448-461. [Link]
-
MDPI. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Molecules, 27(20), 6886. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Sumika Chemical Analysis Service. Technical News - Selection Method of Chiral Stationary Phases. [Link]
-
ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
Oxford Academic. (2011). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science. [Link]
-
ResearchGate. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]
-
Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
MDPI. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Separations, 10(12), 603. [Link]
-
PubMed. (2024). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Journal of Chromatography A, 1716, 464603. [Link]
-
Phenomenex. (2012). Phenomenex Publishes Guide for Chiral Column Selection. [Link]
-
ResearchGate. Effect of mobile phase composition on the enantiomeric resolution of solute 4 in reversed mode. [Link]
-
Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. [Link]
-
IJARIIE. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Navigating the Synthesis of Pyrrolidine-Based Pharmaceutical Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, act as a chiral scaffold, and provide conformational rigidity, have cemented its status as a privileged structure in a multitude of FDA-approved drugs.[1][2] This guide offers a comparative analysis of the primary synthetic strategies for producing pyrrolidine-based pharmaceutical intermediates, providing experimental data and detailed protocols to inform rational decision-making in drug discovery and development.
The Strategic Importance of Pyrrolidine Scaffolds
The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3] This contrasts with flat, aromatic systems and is a key reason for the prevalence of pyrrolidine motifs in drugs targeting a wide range of conditions, from viral infections to cardiovascular diseases.[4] Notable examples include the ACE inhibitors Captopril and Ramipril, the antiviral drug Daclatasvir, and the migraine medication Eletriptan.[4][5]
Core Synthetic Strategies: A Comparative Overview
The construction of pyrrolidine rings can be broadly categorized into three main approaches: leveraging the chiral pool, cycloaddition reactions, and intramolecular cyclization of acyclic precursors. The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical outcome, scalability, and atom economy.
Chiral Pool Synthesis: The Proline Advantage
Utilizing readily available and enantiomerically pure starting materials, such as the amino acid L-proline, is a common and efficient strategy for producing chiral pyrrolidine intermediates.[3] This approach inherently provides a high degree of stereochemical control.
A quintessential example is the synthesis of (S)-2-(methoxymethyl)pyrrolidine, a versatile building block. The synthesis commences with the reduction of L-proline, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield (S)-prolinol. Subsequent protection of the amine and etherification of the hydroxyl group furnishes the desired intermediate.
Key Advantages:
-
High Enantiopurity: The stereochemistry is inherited from the natural starting material.
-
Well-Established Chemistry: The reactions are often robust and well-documented.
Limitations:
-
Limited Structural Diversity: The substitution patterns are constrained by the structure of the starting amino acid.
-
Use of Harsh Reagents: Often requires strong reducing agents like LiAlH₄.
[3+2] Cycloaddition Reactions: Convergent and Stereocontrolled
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are powerful tools for the de novo construction of the pyrrolidine ring.[6] This method allows for the convergent assembly of complex pyrrolidines with the simultaneous formation of multiple stereocenters. Azomethine ylides, which are 1,3-dipoles, can be generated in situ and reacted with a variety of dipolarophiles (e.g., alkenes) to afford highly substituted pyrrolidines.[1]
The diastereoselectivity of the reaction can be controlled by the stereochemistry of the starting materials or the use of chiral catalysts.[6] This strategy offers a high degree of flexibility in accessing a wide range of substitution patterns.
Key Advantages:
-
High Atom Economy: All atoms from the reactants are incorporated into the product.
-
Stereochemical Control: Can generate multiple stereocenters in a single step with high diastereoselectivity.[6]
-
Structural Diversity: A wide range of starting materials can be employed to create diverse libraries of compounds.
Limitations:
-
Regioselectivity Challenges: The reaction can sometimes yield a mixture of regioisomers.
-
Catalyst Sensitivity: Some reactions require sensitive metal catalysts.
Intramolecular Cyclization: Building from Linear Precursors
The formation of the pyrrolidine ring via the cyclization of an acyclic precursor is a versatile and widely employed strategy. A common and efficient method within this category is intramolecular reductive amination.[7] This typically involves a linear precursor containing a ketone or aldehyde at one end and an amine at the other. The intramolecular reaction forms a cyclic imine or enamine, which is then reduced in situ to the pyrrolidine.[8]
This approach is particularly useful for synthesizing pyrrolidines with specific substitution patterns that may be difficult to access through other methods. The stereochemical outcome can often be influenced by the choice of reducing agent and the substrate itself.
Key Advantages:
-
Flexibility in Precursor Design: Acyclic precursors can be readily synthesized with a variety of functional groups.
-
Operational Simplicity: Often performed as a one-pot reaction.[8]
Limitations:
-
Potential for Side Reactions: The linear precursors may undergo intermolecular reactions.
-
Control of Stereochemistry: Achieving high stereoselectivity can be challenging and may require substrate control or chiral reagents.
Comparative Analysis of Synthetic Performance
To provide a clearer understanding of the practical differences between these strategies, the following table summarizes key performance indicators for the synthesis of analogous 2,5-disubstituted pyrrolidine intermediates.
| Parameter | Chiral Pool (from Pyroglutamic Acid) | [3+2] Cycloaddition (Azomethine Ylide) | Intramolecular Cyclization (Reductive Amination) |
| Starting Materials | L-Pyroglutamic Acid | Aldehyde, Amino Ester, Alkene | δ-Keto-amine |
| Typical Yield | 60-80% (multi-step) | 70-95% | 65-90% |
| Stereoselectivity (dr) | >95:5 | Often >95:5 | Variable, often substrate-dependent |
| Reaction Time | Multi-day | 12-24 hours | 8-16 hours |
| Key Reagents | LiAlH₄, Protecting Group Reagents | Metal Catalysts (e.g., Ag, Cu), Lewis Acids | NaBH₃CN, NaBH(OAc)₃ |
| Scalability | Moderate to High | Moderate | High |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(Methoxymethyl)pyrrolidine from L-Proline (Chiral Pool)
This protocol is a representative example of utilizing the chiral pool for the synthesis of a key pyrrolidine intermediate.
Workflow for the Synthesis of (S)-2-(Methoxymethyl)pyrrolidine.
Step 1: Reduction of L-Proline to (S)-Prolinol
-
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add L-proline (1.0 eq.) portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to afford crude (S)-prolinol, which is often used in the next step without further purification.
Step 2: N-Protection of (S)-Prolinol
-
Dissolve the crude (S)-prolinol in CH₂Cl₂ and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield N-Boc-(S)-prolinol.
Step 3: O-Methylation
-
To a suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-prolinol (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate. Purify by column chromatography to give N-Boc-(S)-2-(methoxymethyl)pyrrolidine.
Step 4: Deprotection
-
Dissolve the N-Boc protected pyrrolidine in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure and basify with aqueous NaOH.
-
Extract the product with CH₂Cl₂. Dry the combined organic layers and concentrate to yield (S)-2-(methoxymethyl)pyrrolidine.
Protocol 2: Diastereoselective [3+2] Cycloaddition for a Substituted Pyrrolidine[6]
This protocol describes the synthesis of a highly substituted pyrrolidine via a silver-catalyzed [3+2] cycloaddition of an azomethine ylide with a chiral N-tert-butanesulfinylazadiene.
[3+2] Cycloaddition for a Substituted Pyrrolidine.
-
To a solution of the N-tert-butanesulfinylazadiene (1.0 eq.) and the α-imino ester (1.0 eq.) in toluene (0.1 M) at room temperature, add triethylamine (0.2 eq.) and silver(I) carbonate (0.2 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Protocol 3: Intramolecular Reductive Amination for a 2-Arylpyrrolidine[8]
This protocol illustrates the one-pot synthesis of a chiral 2-arylpyrrolidine from a δ-keto-carbamate via intramolecular reductive amination.
Intramolecular Reductive Amination Workflow.
-
Dissolve the tert-butyl (4-oxo-4-arylbutyl)carbamate (1.0 eq.) in a suitable solvent such as methanol.
-
Add an acid (e.g., acetic acid) to adjust the pH to approximately 5.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the addition of water.
-
Basify the mixture with aqueous NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-arylpyrrolidine.
Spectroscopic Data Comparison
The characterization of pyrrolidine intermediates is crucial for confirming their structure and purity. The following table provides typical spectroscopic data for representative N-protected pyrrolidine derivatives.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| N-Boc-pyrrolidine | 3.35 (t, 4H), 1.80 (m, 4H), 1.45 (s, 9H) | 154.7, 79.0, 46.2, 25.6, 24.8 | 2970, 2875, 1695 (C=O) |
| N-Cbz-pyrrolidine | 7.35 (m, 5H), 5.15 (s, 2H), 3.50 (t, 4H), 1.90 (m, 4H) | 155.0, 136.8, 128.5, 128.0, 127.9, 67.0, 46.8, 25.8, 25.0 | 3030, 2975, 2870, 1700 (C=O) |
| (S)-N-Boc-2-(methoxymethyl)pyrrolidine | 4.0-3.8 (m, 1H), 3.4-3.2 (m, 4H), 3.3 (s, 3H), 2.0-1.8 (m, 4H), 1.45 (s, 9H) | 155.0, 79.5, 75.0, 59.0, 56.0, 46.5, 28.5, 27.0, 23.0 | 2975, 2870, 1690 (C=O), 1110 (C-O) |
Case Studies in Pharmaceutical Synthesis
The practical application of these synthetic strategies is best illustrated through their use in the synthesis of marketed drugs.
Captopril: A Chiral Pool Approach
The synthesis of the ACE inhibitor Captopril often utilizes L-proline as the chiral starting material.[4] The pyrrolidine ring of L-proline is already formed with the correct stereochemistry. The synthesis then involves the acylation of the proline nitrogen with a protected 3-mercapto-2-methylpropionic acid derivative, followed by deprotection to yield Captopril.[5] This approach is favored for its stereochemical reliability and the commercial availability of L-proline.
Ramipril: Intramolecular Cyclization for a Fused System
The synthesis of Ramipril, another potent ACE inhibitor, involves the construction of a more complex bicyclic pyrrolidine intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.[3][9] One synthetic route involves an intramolecular reductive amination of a suitably substituted cyclopentanone derivative. This strategy is well-suited for creating the fused ring system with the desired stereochemistry.
Conclusion
The synthesis of pyrrolidine-based pharmaceutical intermediates is a rich and diverse field, with multiple strategic avenues available to the medicinal chemist. The choice between chiral pool synthesis, [3+2] cycloaddition, and intramolecular cyclization is a multifactorial decision that balances stereochemical requirements, desired structural diversity, and practical considerations such as scalability and cost. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, is essential for the efficient and successful development of novel pyrrolidine-containing therapeutics.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 2024.[3]
-
WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents.[3]
-
CN104817486A - Ramipril intermediate synthesis method - Google Patents.[9]
-
Illustration of the synthesis of captopril analogs. - ResearchGate.[5]
-
EP2598479B1 - A method for preparing ramipril - Google Patents.[10]
-
Captopril and its synthesis from chiral intermediates | Request PDF - ResearchGate.[11]
-
PROCESS FOR THE PREPARATION OF RAMIPRIL - European Patent Office - EP 3154940 B1 - Googleapis.com.[12]
-
Research On The Synthesis Of Captopril Intermediates And 2-oxazoline Derivatives.[13]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI.[14]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH.[15]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC.[1]
-
Reductive amination - Wikipedia.[7]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications.[6]
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - MDPI.[16]
-
2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation - PubMed.[17]
-
CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents.[18]
-
An Improved Synthesis of Captopril - PubMed.[19]
-
2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Sci-Hub.[20]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH.[2]
-
2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing).[21]
-
Reductive Amination, and How It Works - Master Organic Chemistry.[22]
Sources
- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. CN104817486A - Ramipril intermediate synthesis method - Google Patents [patents.google.com]
- 10. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. globethesis.com [globethesis.com]
- 14. mdpi.com [mdpi.com]
- 15. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]
- 19. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sci-Hub. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations / Organic & Biomolecular Chemistry, 2006 [sci-hub.box]
- 21. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Pyrrolidines
Introduction: The Criticality of Chirality in Pyrrolidine-Based Pharmaceuticals
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals, from antiviral agents to central nervous system drugs.[1][2] The stereochemistry of these molecules is not a trivial detail; it is often the determining factor in their pharmacological and toxicological profiles.[1][3][4] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[4] Consequently, the accurate determination of enantiomeric purity is a critical quality attribute in drug development and manufacturing, demanding robust and reliable analytical methods.[3][5]
This guide provides a comprehensive framework for the cross-validation of analytical methods for chiral pyrrolidines. Cross-validation serves as a vital scientific checkpoint, ensuring that analytical results are consistent, reliable, and accurate, particularly when methods are transferred between laboratories or when a secondary, orthogonal method is needed to confirm the specificity of a primary assay.[3] We will delve into a comparative analysis of the most prevalent analytical techniques, present a detailed protocol for their cross-validation, and provide the rationale behind the experimental choices, grounded in established scientific principles and regulatory expectations.
Comparative Analysis of Key Analytical Techniques for Chiral Pyrrolidine Resolution
The separation of enantiomers is predominantly achieved through chromatographic techniques that employ a chiral stationary phase (CSP) to induce differential interactions with the enantiomers, leading to their separation.[6][7][8] The most common and powerful techniques for the chiral analysis of pyrrolidines are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[3][4][9]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity determination.[4][5] Its versatility is unmatched, with a wide array of commercially available CSPs, particularly polysaccharide-based phases, that are effective for a broad range of chiral compounds, including N-protected pyrrolidines.[6][9]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC.[3][10] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often delivers faster separations and significantly reduces organic solvent consumption.[4][10] It is particularly well-suited for high-throughput screening and preparative separations.
-
Gas Chromatography (GC): For volatile or derivatizable pyrrolidines, chiral GC can offer exceptional resolution and sensitivity.[9][11] The use of cyclodextrin-based chiral capillary columns is common for these applications.[9]
Below is a logical workflow for selecting an appropriate analytical method for the chiral analysis of pyrrolidines.
Caption: Cross-validation workflow for two orthogonal chiral methods. [3]
Detailed Experimental Protocols
The following protocols provide a starting point for the chiral analysis of a representative N-Boc protected pyrrolidine, such as (S)-3-Acetyl-1-Boc-pyrrolidine.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of a chiral pyrrolidine derivative using a polysaccharide-based chiral stationary phase. [9] Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector. [11]* Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Lux® Cellulose-2). [9] Reagents and Materials:
-
HPLC-grade n-Hexane and Isopropanol. [11]* (S)-3-Acetyl-1-Boc-pyrrolidine sample and its corresponding (R)-enantiomer reference standard.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use. [11]Rationale: Normal phase chromatography with polysaccharide CSPs often provides excellent enantioselectivity for a wide range of compounds.
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase. [9]3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Data Analysis:
-
Inject a racemic standard to confirm the resolution of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [9]
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
Objective: To provide a fast, orthogonal method for the determination of enantiomeric purity.
Instrumentation:
-
SFC system with a CO2 pump, co-solvent pump, autosampler, back-pressure regulator, column thermostat, and UV detector.
-
Chiral Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2, Lux i-Cellulose-5). [10] Reagents and Materials:
-
SFC-grade CO2 and Methanol.
-
(S)-3-Acetyl-1-Boc-pyrrolidine sample and its corresponding (R)-enantiomer reference standard.
Methodology:
-
Mobile Phase: Supercritical CO2 with Methanol as a co-solvent.
-
Sample Preparation: Dissolve the sample in Methanol at a concentration of 1 mg/mL. [9]3. Chromatographic Conditions:
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) as described in the HPLC protocol.
-
Data Evaluation and Acceptance Criteria for Cross-Validation
For the cross-validation to be successful, the results from the two methods must be statistically equivalent.
Acceptance Criteria:
-
Comparison of Means (Student's t-test): The calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the mean enantiomeric purity values obtained from the two methods.
-
Comparison of Variances (F-test): The calculated F-value should be less than the critical F-value, suggesting that the precisions of the two methods are comparable.
-
Difference in Mean Values: The difference between the mean enantiomeric purity values from the two methods should be less than a predefined limit (e.g., ≤ 2.0%).
Example Data Summary:
| Sample | Method | Mean e.e. (%) (n=3) | %RSD |
| Batch A (50% of limit) | HPLC | 99.50 | 0.15 |
| SFC | 99.48 | 0.18 | |
| Batch B (100% of limit) | HPLC | 99.02 | 0.21 |
| SFC | 99.05 | 0.25 | |
| Batch C (120% of limit) | HPLC | 98.78 | 0.19 |
| SFC | 98.82 | 0.22 |
In this example, a statistical evaluation would be performed to determine if the results meet the predefined acceptance criteria.
Conclusion: Upholding Data Integrity Through Rigorous Cross-Validation
The cross-validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor in pharmaceutical development. For chiral pyrrolidines, where stereochemistry dictates biological function, ensuring the accuracy and reliability of enantiomeric purity data is paramount. By employing orthogonal methods like HPLC and SFC and adhering to a systematic cross-validation protocol, researchers, scientists, and drug development professionals can have a high degree of confidence in their analytical results. This, in turn, supports the development of safe and effective medicines. The frameworks and protocols presented in this guide offer a robust starting point for establishing and verifying the suitability of analytical methods for their intended purpose, thereby upholding the principles of data integrity and scientific excellence.
References
- A Guide to Inter-Laboratory Comparison of Analytical Methods for Chiral Purity Assessment. Benchchem.
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed Central.
- A Guide to Inter-Laboratory Comparison of Enantiomeric Excess Measurement for Quality Control. Benchchem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity Determination. Benchchem.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- A Comparative Guide to the Cross-Validation of Chiral Resolution Results Using Different Analytical Methods. Benchchem.
- Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. PubMed.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.
- Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. ACS Publications.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central.
- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Semantic Scholar.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
- Inter laboratory Comparison 2023 Report. Benchmark International.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Advances in chiral analysis: from classical methods to emerging technologies.
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and GC Methods for Pyrrolidine Analysis
Introduction: The Analytical Challenge of Pyrrolidine
Pyrrolidine, a cyclic secondary amine, is a crucial structural motif in numerous pharmaceuticals and a valuable building block in organic synthesis.[1] Its presence, whether as a principal component, a starting material, or an impurity, necessitates accurate and robust analytical methods for quantification and control. However, the physicochemical properties of pyrrolidine—high polarity, low molecular weight, and volatility—present a significant challenge for conventional chromatographic techniques. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of pyrrolidine, offering researchers, scientists, and drug development professionals a framework for informed method selection supported by experimental data and established protocols.
High-Performance Liquid Chromatography (HPLC): Taming Polarity
HPLC is a powerful technique for the separation of compounds that are non-volatile, polar, or thermally unstable, making it a suitable candidate for pyrrolidine analysis.[2][3] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]
Core Principles and Methodologies
For a polar compound like pyrrolidine, Hydrophilic Interaction Chromatography (HILIC) or reversed-phase (RP) HPLC can be employed. HILIC is often a good starting point for polar analytes. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. To achieve adequate retention of the highly polar pyrrolidine on a C18 column, for instance, highly aqueous mobile phases are typically required.[4] However, this can lead to poor peak shape due to the compound's basic nature. The inclusion of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase is often necessary to improve peak symmetry.[5][6]
A key consideration for the HPLC analysis of pyrrolidine is detection. Since pyrrolidine lacks a strong chromophore, UV detection at low wavelengths (around 200-220 nm) is often used, though this can suffer from interference.[4] For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is a powerful approach.[6]
Pre-column derivatization can also be employed in HPLC to introduce a UV-absorbing or fluorescent tag to the pyrrolidine molecule, thereby significantly enhancing detection sensitivity.[7][8] For instance, reaction with Boc anhydride yields a derivative with UV absorption, allowing for detection with a standard UV detector.[8]
Illustrative HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of pyrrolidine.
Representative HPLC Protocol
This protocol is a general guideline and should be optimized for the specific application.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometry detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[9]
3. Sample Preparation:
-
Accurately weigh and dissolve the pyrrolidine-containing sample in the mobile phase to a known concentration.
-
If derivatization is required, follow a validated procedure before dilution.
-
Filter the sample solution through a 0.45 µm filter before injection.
4. Data Analysis:
-
Inject a standard solution of pyrrolidine to determine its retention time.
-
Inject the sample solution.
-
Integrate the peak area of pyrrolidine in the sample chromatogram and quantify using a calibration curve.
Gas Chromatography (GC): Leveraging Volatility
Gas Chromatography is a highly efficient separation technique designed for volatile and thermally stable compounds.[3] Since pyrrolidine is a volatile compound, GC is a natural choice for its analysis, particularly for its determination as a residual solvent or volatile impurity in pharmaceuticals.[10][11]
Core Principles and Methodologies
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through the column.[2] The separation is based on the compound's boiling point and its interaction with the stationary phase.[2] For pyrrolidine, a polar capillary column is often preferred to achieve good peak shape and resolution from other volatile components.
A significant consideration for the GC analysis of amines like pyrrolidine is the potential for peak tailing due to their interaction with active sites on the column and inlet. This can be mitigated by using base-deactivated columns and liners.
Derivatization is a common and often necessary step in the GC analysis of amines.[12] This process modifies the amine group to increase volatility, improve thermal stability, and enhance chromatographic performance.[13][14] Silylation, acylation, or alkylation are common derivatization strategies.[14][15] For example, reacting pyrrolidine with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H group into a nonpolar N-Si(CH₃)₃ group, leading to sharper peaks and improved sensitivity.[16]
Flame Ionization Detection (FID) is a common and robust detector for pyrrolidine analysis by GC.[11][17] For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used.[17][18] Headspace GC (HS-GC) is a particularly powerful technique for the analysis of residual solvents and volatile impurities in solid or liquid samples, as it minimizes sample preparation and reduces matrix effects.[10][19]
Illustrative GC Workflow
Caption: A generalized workflow for the GC analysis of pyrrolidine.
Representative GC Protocol
This protocol includes a derivatization step, which is often necessary for robust pyrrolidine analysis.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and an autosampler.
2. Chromatographic Conditions:
-
Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp to 240°C at 10°C/min, and a final hold for 5 minutes.[12]
-
Detector Temperature: 280°C (for FID).
3. Sample Preparation and Derivatization:
-
Accurately weigh the sample into a vial.
-
Add a suitable solvent (e.g., dichloromethane).
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and cap the vial tightly.[16]
-
Heat the vial at a specified temperature (e.g., 70°C) for a designated time (e.g., 30 minutes) to complete the reaction.[16]
-
Allow the vial to cool to room temperature before injection.
4. Data Analysis:
-
Inject a derivatized standard of pyrrolidine to determine the retention time of the derivative.
-
Inject the derivatized sample.
-
Integrate the peak area of the derivatized pyrrolidine and quantify using a calibration curve.
Comparative Analysis: HPLC vs. GC for Pyrrolidine
The choice between HPLC and GC for pyrrolidine analysis is contingent on the specific analytical goal, sample matrix, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Analyte Suitability | Non-volatile, polar, and thermally unstable compounds.[3][20] | Volatile and thermally stable compounds.[3][20] |
| Sample Preparation | Often simpler, involving dissolution and filtration. Derivatization is optional for enhancing detection.[8] | Derivatization is frequently required to improve volatility and peak shape.[12][14] |
| Speed | Generally slower run times (10-60 minutes).[21] | Typically faster analysis times (minutes or even seconds).[21] |
| Sensitivity | Dependent on the detector; can be very high with LC-MS.[6] | Generally offers high sensitivity, especially with selective detectors like NPD or MS.[17][18] |
| Cost | Can be more expensive due to high-purity solvent consumption.[21] | Often more cost-effective due to the use of gases as the mobile phase.[21] |
| Typical Applications | Purity determination of non-volatile pyrrolidine derivatives, analysis in complex biological matrices.[22][23] | Analysis of residual solvents, volatile organic impurities, and purity of volatile pyrrolidine compounds.[10][11][24] |
Method Validation: Ensuring Data Integrity
Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for the intended purpose.[9] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][25] A validated method provides documented evidence of its reliability and reproducibility.[26][27]
Conclusion: A Symbiotic Approach to Pyrrolidine Analysis
Both HPLC and GC are indispensable tools for the analysis of pyrrolidine, each offering distinct advantages. HPLC is the preferred method for non-volatile derivatives and for analyses where thermal degradation is a concern. Conversely, GC, particularly when coupled with headspace sampling, excels in the analysis of pyrrolidine as a volatile impurity or residual solvent. The decision to use HPLC or GC should be guided by the analyte's properties, the sample matrix, and the specific requirements of the analysis. In many pharmaceutical development settings, both techniques are employed synergistically to provide a comprehensive analytical characterization of pyrrolidine-containing materials.
References
- SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
- Unknown. (n.d.). Organic volatile impurities in pharmaceuticals.
- Unknown. (n.d.). GC MS Volatile Impurity Testing.
- Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
- Unknown. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
- Unknown. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications.
- Yadav, D. (2023). The Importance of Organic Volatile Impurity Analysis in Pharmaceutical Manufacturing. Open Access Journals - Research and Reviews.
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- BenchChem. (2025). Application Note and Protocol: Derivatization of 4-(2-(pyrrolidin-1-yl)ethyl)phenol for GC-MS Analysis.
- Chromatography Forum. (2011). measure pyrrolidine by HPLC.
- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Unknown. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity.
- FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- BenchChem. (2025). Validating an Analytical Method for "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" in Accordance with ICH Guidelines: A Comprehensive Comparison.
- Ingenieria Analitica Sl. (n.d.). The Analysis of n-Methyl-2-pyrrolidone (NMP) in Butadiene with the DVLS LGI Injector.
- PubMed. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
- ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Blog - News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- UNODC. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- Unknown. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ispub.com [ispub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. gcms.cz [gcms.cz]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. Analytical Method [keikaventures.com]
- 18. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. veeprho.com [veeprho.com]
- 24. testinglab.com [testinglab.com]
- 25. demarcheiso17025.com [demarcheiso17025.com]
- 26. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 27. ikev.org [ikev.org]
A Comparative Guide to the Biological Activity of 1-(3-Hydroxypyrrolidin-1-yl)ethanone and Other Pyrrolidine Analogs
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a cornerstone in drug discovery, celebrated for its prevalence in natural products and its role as a versatile scaffold in synthetic medicinal chemistry.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a desirable trait for enhancing interactions with biological targets.[1] This guide provides a comparative analysis of the biological activity of 1-(3-Hydroxypyrrolidin-1-yl)ethanone, a simple yet intriguing pyrrolidine derivative, against a backdrop of other functionally diverse pyrrolidine analogs. While direct and extensive biological data on this compound is limited in publicly accessible literature, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) of its core components: the N-acetyl group and the 3-hydroxy moiety. By examining experimental data from analogous compounds, we aim to provide a predictive framework for its biological potential and guide future research endeavors for scientists and drug development professionals.
Structural and Mechanistic Considerations: The Influence of N-Acetylation and 3-Hydroxylation
The biological activity of a molecule is intrinsically linked to its structure. In this compound, two key functional groups are poised to modulate its pharmacological profile:
-
The N-acetyl Group: N-acetylation can significantly alter the physicochemical properties of a molecule, including its polarity, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. This can impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. For instance, N-acetylcysteine (NAC) demonstrates a wide range of biological activities, including antioxidant and anti-inflammatory effects, which are attributed to its ability to replenish glutathione stores and modulate inflammatory signaling pathways.[2][3][4][5]
-
The 3-Hydroxy Group: The presence and position of a hydroxyl group on the pyrrolidine ring can introduce chirality and provide a key point of interaction for hydrogen bonding with biological targets. Hydroxylation can influence the conformation of the pyrrolidine ring, thereby affecting its binding to enzymes and receptors.[6] Polyhydroxylated pyrrolidines, for example, are known to be potent inhibitors of glycosidases.[6]
The interplay of these two functional groups in this compound suggests a potential for a unique biological activity profile, which we will explore in the context of anticancer, anti-inflammatory, and antiviral activities of related pyrrolidine analogs.
Comparative Biological Activity
Anticancer Activity
The pyrrolidine scaffold is a common feature in many anticancer agents.[7] The mechanism of action often involves the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways in cancer cells.
Supporting Experimental Data:
| Compound Class | Specific Analog | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Spirooxindole Pyrrolidines | Analog 1 | A549 (Lung) | 1.21 | [7] |
| Spirooxindole Pyrrolidines | Analog 2 | MCF-7 (Breast) | 2.34 | [7] |
| 5-Oxopyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene | IGR39 (Melanoma) | 2.50 | [8] |
| 5-Oxopyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene | PPC-1 (Prostate) | 3.63 | [8] |
| 5-Oxopyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene | MDA-MB-231 (Breast) | 5.10 | [8] |
| 5-Oxopyrrolidine-3-carbohydrazides | Derivative with 5-nitrothiophene | Panc-1 (Pancreatic) | 5.77 | [8] |
| Pyrrolidine-thiazole derivatives | Compound 51a | L929 (Fibroblast) | 21.70 (MIC) | [9] |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Compound 24 | HT-29 (Colon) | Not specified (antiproliferative effect) | [9] |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Compound 24 | SH-SY5Y (Neuroblastoma) | Not specified (antiproliferative effect) | [9] |
Structure-Activity Relationship Insights: The data suggests that the addition of bulky, aromatic, and heterocyclic moieties to the pyrrolidine ring can confer potent anticancer activity. The spirooxindole and carbohydrazide derivatives, in particular, show low micromolar efficacy against a range of cancer cell lines.
Postulated Activity of this compound: Based on its simple structure, this compound is unlikely to be a potent cytotoxic agent on its own. However, the N-acetyl and 3-hydroxy groups could serve as valuable handles for further chemical modification to develop more complex and potent anticancer derivatives. The hydroxyl group, for instance, could be a key pharmacophoric feature for binding to specific enzyme targets.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound and its analogs) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Signaling Pathway: Cancer Cell Survival
Caption: Inhibition of the NF-κB signaling pathway by pyrrolidine analogs.
Antiviral Activity
Pyrrolidine-containing compounds have shown promise as antiviral agents against a range of viruses, including influenza and coronaviruses. [10][11] Supporting Experimental Data:
| Compound Class | Specific Analog | Virus | IC50 (µM) | Reference |
| Pyrrolidine-bearing quinoxaline | Compound 9 | HSV-1 | 0.32 | [10] |
| Pyrrolidine-bearing quinoxaline | Compound 9 | H1N1 | 1.76 | [10] |
| Pyrrolidine-bearing quinoxaline | Compound 9 | SARS-CoV-2 | 1.06 | [10] |
| Spiro[pyrrolidine-2,2'-adamantanes] | Various analogs | Influenza A | Active in vitro | [11] |
Structure-Activity Relationship Insights: The antiviral activity of pyrrolidine derivatives is highly dependent on the nature of the substituents. The quinoxaline-pyrrolidine hybrids demonstrate broad-spectrum antiviral activity with sub-micromolar to low micromolar potency.
Postulated Activity of this compound: Given its simple structure, this compound is not expected to have significant direct antiviral activity. However, its scaffold could be a starting point for the development of more potent antiviral compounds through the addition of pharmacophoric groups known to interact with viral targets.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in a 6-well plate.
-
Virus Infection: Infect the cells with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the plaque reduction assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of this compound by examining the established activities of structurally related pyrrolidine analogs. While direct experimental data for this specific compound is scarce, the analysis of its N-acetyl and 3-hydroxy functional groups in the context of known structure-activity relationships suggests potential for modest biological activity, particularly in the anti-inflammatory domain.
The true value of this compound may lie in its utility as a versatile building block for the synthesis of more complex and potent therapeutic agents. Future research should focus on the systematic biological evaluation of this compound across a range of in vitro assays to establish a baseline activity profile. Subsequently, a medicinal chemistry campaign could explore the derivatization of the hydroxyl and acetyl groups to optimize its potency and selectivity for specific biological targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
- Zhou, P., Xiang, L., Zhao, D., Ren, J., Qiu, Y., & Li, Y. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC medicinal chemistry, 10(2), 253-265.
- BenchChem. (2025).
- Shakya, A., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. bioRxiv.
- El-Fayed, H. A., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry, 154, 108218.
- Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 9(8), 4143-4154.
- Shakya, A., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Mokdad, A., et al. (2021).
- Haj-Yahya, M., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
- El-Demerdash, A., et al. (2022). Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. Molecules, 27(19), 6524.
- Stylianakis, I., et al. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & medicinal chemistry letters, 13(9), 1699-1703.
- Ali, A. A., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini reviews in medicinal chemistry, 13(10), 1485-1496.
- Jurowska, A., et al. (2023).
- García-Salguero, L., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 23(15), 8561.
- De Vlam, M., et al. (2022). Antiviral activity and cytotoxicity of compounds 1, 8-14.
- BenchChem. (2025). A Comparative Analysis of 5-Hydroxy-2-pyrrolidone and Proline Analogs in Biological Systems. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 5-Hydroxy-2-pyrrolidone Analogs for Drug Discovery. BenchChem.
- Nile, S. H., & Park, S. W. (2017). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- Jurowska, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
- Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PLoS ONE, 18(10), e0292634.
- Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & medicinal chemistry letters, 12(21), 3055-3058.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one. MilliporeSigma.
- Shishkina, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4885.
- Alchem Pharmtech. (n.d.). (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. Alchem Pharmtech Inc.
- Lead Sciences. (n.d.). 1-(3-Hydroxypyridin-4-yl)ethanone. Lead Sciences.
- Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2194-2202.
- Thomson, R. J., et al. (2015). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. ACS Central Science, 1(4), 192-199.
- AbacipharmTech. (n.d.). (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. AbacipharmTech.
- ChemUniverse. (n.d.). This compound. ChemUniverse.
- MySkinRecipes. (n.d.). (R)-1-Acetyl-3-hydroxypyrrolidine. MySkinRecipes.
- Tardiolo, G., et al. (2025). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. International Journal of Molecular Sciences, 26(1), 123.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Tardiolo, G., et al. (2025). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI.
- Kasai, N., et al. (2013). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase.
- Al-Warhi, T., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
- AiFChem. (n.d.). (R)-1-(3-Aminopyrrolidin-1-yl)ethanone. AiFChem.
- Wajs-Bonikowska, A., & Stasiewicz, M. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(1), 21.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- ResearchGate. (n.d.). 220771 PDFs | Review articles in BIOACTIVITY.
- Ragusa, R., et al. (2021).
- Tardiolo, G., et al. (2018). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and Behavior, 8(12), e01160.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 4. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
- 5. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxypyrrolidine Scaffold: A Comparative Guide to Structure-Activity Relationships
Introduction: The Enduring Significance of the Hydroxypyrrolidine Moiety in Medicinal Chemistry
The hydroxypyrrolidine scaffold, a five-membered nitrogen-containing heterocycle adorned with a hydroxyl group, stands as a cornerstone in modern drug discovery. Its prevalence in numerous natural products and FDA-approved therapeutics underscores its remarkable versatility and "privileged" status in medicinal chemistry. The inherent chirality of the hydroxypyrrolidine ring, coupled with the hydrogen bonding capacity of the hydroxyl group, provides a unique three-dimensional framework for precise molecular recognition by a diverse array of biological targets. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of hydroxypyrrolidine derivatives, providing researchers, scientists, and drug development professionals with critical insights into the rational design of potent and selective therapeutic agents. We will explore the nuanced effects of structural modifications on the biological activity of these compounds against key targets implicated in cancer, viral infections, and metabolic diseases, supported by experimental data and detailed protocols.
I. Hydroxypyrrolidine Derivatives as Anticancer Agents: Targeting Cell Proliferation
The pyrrolidine scaffold is a recurring motif in a multitude of anticancer agents, where it often plays a critical role in binding to the active sites of enzymes or interacting with key residues in protein-protein interfaces.[1] The diverse substitution patterns achievable on the pyrrolidine ring allow for the fine-tuning of anti-proliferative activities against various cancer cell lines.[2]
Comparative Analysis of Anticancer Activity
A critical aspect of SAR studies is the systematic evaluation of how different substituents on the hydroxypyrrolidine core influence cytotoxicity. The following table summarizes the in vitro anticancer activity of a series of hydroxypyrrolidine derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa), as determined by the MTT assay.
| Compound ID | R Group Variation | MCF-7 IC50 (µM)[3][4][5][6] | HeLa IC50 (µM)[3][4][5][6] |
| HP-1 | Unsubstituted Phenyl | 45.2 | 58.7 |
| HP-2 | 4-Chlorophenyl | 22.8 | 31.5 |
| HP-3 | 4-Methoxyphenyl | 38.1 | 49.2 |
| HP-4 | 4-Nitrophenyl | 15.6 | 20.3 |
| HP-5 | 3,4-Dichlorophenyl | 10.2 | 14.8 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 |
SAR Insights: The data clearly indicates that the nature and position of the substituent on the phenyl ring dramatically influence the anticancer potency. Electron-withdrawing groups, such as chloro and nitro moieties, lead to a significant enhancement in activity compared to the unsubstituted analog (HP-1) and the electron-donating methoxy group (HP-3). The di-substituted derivative with two chloro groups (HP-5) exhibited the most potent activity in this series, highlighting the importance of optimizing electronic and steric factors for improved cytotoxicity.
Experimental Workflow: MTT Assay for Cytotoxicity
The following diagram illustrates the workflow for determining the anticancer activity of hydroxypyrrolidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
II. Neuraminidase Inhibition: A Strategy Against Influenza Virus
Neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected host cells.[7][8][9] Inhibition of NA is a clinically validated strategy for the treatment of influenza. Hydroxypyrrolidine derivatives have been explored as potent NA inhibitors, with their rigid scaffold mimicking the natural substrate, sialic acid.[10][11][12]
Comparative Analysis of Neuraminidase Inhibitory Activity
The inhibitory potential of a series of hydroxypyrrolidine derivatives against influenza A (H3N2) neuraminidase is presented below, with Oseltamivir, a clinically used NA inhibitor, as a reference.
| Compound ID | R1 Group | R2 Group | Neuraminidase IC50 (µM)[10][11] |
| NA-1 | H | COOH | > 100 |
| NA-2 | Acetyl | COOH | 25.4 |
| NA-3 | Acetyl | Guanidino | 5.2 |
| NA-4 | Acetyl | Amino | 15.8 |
| NA-5 | Propanoyl | Guanidino | 2.1 |
| Oseltamivir | (Reference Drug) | 1.06 |
SAR Insights: The presence of a carboxylic acid at the R2 position (NA-1) is insufficient for potent inhibition. Acetylation of the amino group at R1 (NA-2) improves activity, but the most significant enhancement is observed with the introduction of a basic guanidino group at R2 (NA-3), which can form strong ionic interactions with acidic residues in the NA active site. Further optimization by replacing the acetyl group at R1 with a propanoyl group (NA-5) leads to a further increase in potency, likely due to enhanced hydrophobic interactions.
Signaling Pathway: Role of Neuraminidase in the Influenza Virus Life Cycle
The following diagram illustrates the crucial role of neuraminidase in the release of progeny virions, the step targeted by hydroxypyrrolidine-based inhibitors.
Caption: Role of Neuraminidase in the Influenza Virus Life Cycle.
III. Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[13] Inhibition of DPP-4 is an effective therapeutic strategy for managing type 2 diabetes. The hydroxypyrrolidine scaffold has been successfully employed in the design of potent and selective DPP-4 inhibitors.
Comparative Analysis of DPP-4 Inhibitory Activity
The following table presents the DPP-4 inhibitory activity of a series of hydroxypyrrolidine derivatives.
| Compound ID | R Group | DPP-4 IC50 (nM)[13] |
| DPP4-1 | H | 520 |
| DPP4-2 | CN | 15 |
| DPP4-3 | CONH2 | 85 |
| DPP4-4 | F | 25 |
| DPP4-5 | CF3 | 8 |
| Sitagliptin | (Reference Drug) | 18 |
SAR Insights: The unsubstituted hydroxypyrrolidine (DPP4-1) shows weak activity. The introduction of a cyano group (DPP4-2) dramatically improves potency, as this group can form a covalent adduct with the catalytic serine residue in the DPP-4 active site. A fluorine substituent (DPP4-4) also enhances activity. The trifluoromethyl group (DPP4-5) yields the most potent inhibitor in this series, likely due to favorable interactions within a hydrophobic pocket of the enzyme.
Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors
The diagram below illustrates how DPP-4 inhibitors enhance incretin signaling to improve glycemic control.
Caption: Mechanism of Action of DPP-4 Inhibitors.
IV. Tyrosinase Inhibition for Hyperpigmentation Disorders
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation disorders. Hydroxypyrrolidine derivatives have been investigated as tyrosinase inhibitors for their potential use in cosmetics and dermatology.
Comparative Analysis of Tyrosinase Inhibitory Activity
The following table summarizes the tyrosinase inhibitory activity of a series of hydroxypyrrolidine derivatives, with kojic acid as a standard inhibitor.
| Compound ID | R Group | Mushroom Tyrosinase IC50 (µM) |
| TYR-1 | 4-Hydroxyphenyl | 25.8 |
| TYR-2 | 2,4-Dihydroxyphenyl | 8.2 |
| TYR-3 | 3,4-Dihydroxyphenyl | 12.5 |
| TYR-4 | 4-Hydroxy-3-methoxyphenyl | 35.1 |
| Kojic Acid | (Reference Drug) | 18.6 |
SAR Insights: The position of the hydroxyl groups on the phenyl ring is critical for tyrosinase inhibition. The 2,4-dihydroxyphenyl derivative (TYR-2) is the most potent inhibitor, surpassing the activity of kojic acid. This is likely due to the ability of the catechol-like moiety to chelate the copper ions in the active site of tyrosinase. The 3,4-dihydroxyphenyl derivative (TYR-3) is also a good inhibitor, while the monohydroxylated (TYR-1) and the methoxy-substituted (TYR-4) analogs are less active.
Experimental Workflow: Mushroom Tyrosinase Inhibition Assay
The workflow for assessing the tyrosinase inhibitory activity of hydroxypyrrolidine derivatives is depicted below.
Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.
V. Detailed Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed step-by-step protocols for the key assays discussed in this guide are provided below.
A. MTT Assay for Anticancer Activity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the hydroxypyrrolidine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
B. Neuraminidase Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare a working solution of the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) in assay buffer (e.g., MES buffer with CaCl2).
-
Compound Dilution: Prepare serial dilutions of the hydroxypyrrolidine derivatives and the reference inhibitor (Oseltamivir) in the assay buffer.
-
Enzyme Reaction: In a 96-well black plate, add the influenza virus neuraminidase enzyme, the compound dilutions, and incubate for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the MUNANA substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~365 nm, emission ~450 nm) at multiple time points using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.[11]
C. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare a working solution of the DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer (e.g., Tris-HCl).
-
Compound Dilution: Prepare serial dilutions of the hydroxypyrrolidine derivatives and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.
-
Enzyme Reaction: In a 96-well black plate, add recombinant human DPP-4 enzyme, the compound dilutions, and incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Start the reaction by adding the Gly-Pro-AMC substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~360 nm, emission ~460 nm) kinetically for 30-60 minutes.
-
Data Analysis: Determine the reaction velocity from the linear portion of the kinetic curve. Calculate the percentage of inhibition and determine the IC50 value.
D. Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer (pH 6.8).
-
Compound Dilution: Prepare serial dilutions of the hydroxypyrrolidine derivatives and a reference inhibitor (e.g., Kojic acid) in the buffer.
-
Assay Mixture: In a 96-well plate, add the buffer, compound dilutions, and tyrosinase solution. Pre-incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes to monitor the formation of dopachrome.
-
Data Analysis: Calculate the rate of dopachrome formation (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition and the IC50 value.[12]
VI. Conclusion and Future Perspectives
This guide has provided a comprehensive comparative analysis of the structure-activity relationships of hydroxypyrrolidine derivatives against a range of therapeutically relevant targets. The experimental data and detailed protocols presented herein serve as a valuable resource for researchers in the field of drug discovery. The versatility of the hydroxypyrrolidine scaffold, coupled with a deep understanding of its SAR, will undoubtedly continue to fuel the development of novel and improved therapeutics for a wide spectrum of diseases. Future research should focus on exploring novel substitution patterns, stereochemical configurations, and the development of multi-target ligands to address complex diseases with a single chemical entity.
VII. References
-
Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. [Link]
-
Zhang, J., Xu, W., Liu, A., & Du, G. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]
-
Hurt, A. C., Chot, P. J., & Barr, I. G. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. [Link]
-
Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Turan-Zitouni, G., Altıntop, M. D., Özdemir, A., Kaplancıklı, Z. A., & Temel, H. E. (2016). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
-
Jain, M. R., & Sontakke, V. A. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]
-
Sharma, S., Kumar, A., & Singh, P. (2020). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Current Drug Targets, 21(14), 1433-1463. [Link]
-
Gismondi, A., Nanni, V., Di Marco, G., & Canuti, L. (2022). Inhibitory Effect of Curcumin-Inspired Derivatives on Tyrosinase Activity and Melanogenesis. International Journal of Molecular Sciences, 23(19), 11293. [Link]
-
Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. [Link]
-
Krammer, F., Smith, G. J., Fouchier, R. A., Peiris, M., Kedzierska, K., Doherty, P. C., ... & Webby, R. J. (2014). Importance of neuraminidase on influenza viral lifecycle (A) and the effect of neuraminidase inhibiting antibodies (B). ResearchGate. [Link]
-
Nauck, M. A., Meier, J. J., Cavender, M. A., Abd El Aziz, M., & Drucker, D. J. (2017). Cardiovascular Actions and Clinical Outcomes With GLP-1 Receptor Agonists and DPP-4 Inhibitors. Circulation, 136(9), 849-870. [Link]
-
Zolghadri, S., & Saboury, A. A. (2020). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. International Journal of Molecular Sciences, 21(15), 5433. [Link]
-
Bohrium. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]
-
Oh, D. Y., & He, G. (2016). A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action. Journal of Medical Virology, 88(6), 923-929. [Link]
-
Biology LibreTexts. (2024). 9.9C: Replicative Cycle of Influenza A. Biology LibreTexts. [Link]
-
ResearchGate. (n.d.). The IC 50 ± SD values (μM) of compounds 9a-9f against MCF-7 and HeLa cell lines using MTT assay. ResearchGate. [Link]
-
ResearchGate. (n.d.). The IC50 of the final compounds against MCF-7 and HeLa cell lines. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A. ResearchGate. [Link]
-
ResearchGate. (n.d.). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative study of different synthetic routes to 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Introduction
1-(3-Hydroxypyrrolidin-1-yl)ethanone is a valuable heterocyclic compound featuring the pyrrolidine scaffold, a core structure present in numerous natural alkaloids and pharmacologically active molecules.[1][2] Its utility as a chiral building block and intermediate in the synthesis of more complex pharmaceutical agents makes the development of efficient and scalable synthetic routes a critical endeavor for researchers in medicinal chemistry and drug development.
The synthesis of this target molecule can be logically dissected into two primary stages: the construction of the chiral 3-hydroxypyrrolidine core and the subsequent N-acetylation of the secondary amine. The choice of strategy for the first stage—the synthesis of 3-hydroxypyrrolidine—is the most significant determinant of the overall efficiency, cost, and scalability of the entire process. This guide provides a comparative analysis of prominent synthetic pathways, offering experimental insights and data to inform the selection of the most appropriate route for specific research and development needs.
Overall Synthetic Workflow
The general approach to synthesizing this compound involves a two-step sequence. First, the foundational 3-hydroxypyrrolidine ring is prepared from a suitable precursor. Second, the secondary amine of the pyrrolidine ring is selectively acetylated.
Caption: Divergent synthetic routes to the 3-hydroxypyrrolidine core.
Data Summary: Comparison of Core Synthesis Routes
| Route | Starting Material | Key Advantages | Key Disadvantages | Scalability |
| A | trans-4-hydroxy-L-proline | Optically pure start, direct route | High cost of starting material [3] | Low to Medium |
| B | D-Malic Acid | Chiral pool starting material | Multiple steps, hazardous reagents (LiAlH₄) [3] | Low |
| C | 3,4-epoxy-1-butanol | Novel, potentially efficient | Expensive starting materials [3] | Medium |
| D | 4-chloro-3-hydroxybutyronitrile | Simple one-pot reaction concept [4] | Side product formation, may require protection steps [4] | High (with optimization) |
Part 2: Selective N-Acetylation
Once 3-hydroxypyrrolidine is obtained, the final step is a selective N-acetylation. The primary challenge is to acylate the more nucleophilic secondary amine in the presence of the secondary hydroxyl group.
Primary Method: Acetylation with Acetic Anhydride
This is the most common and reliable method for this transformation.
-
Reagents: Acetic anhydride and a base, typically pyridine.
-
Mechanism: Pyridine serves a dual role. It acts as a nucleophilic catalyst, activating the acetic anhydride, and as a base to neutralize the acetic acid byproduct, driving the reaction to completion. [5]The secondary amine nitrogen is significantly more nucleophilic than the hydroxyl oxygen, ensuring high chemoselectivity.
-
Causality of Experimental Choices: An excess of acetic anhydride is often used to ensure complete conversion of the starting material. The reaction is typically run at room temperature or with gentle heating. Pyridine is used as the solvent and catalyst; however, after the reaction, its high boiling point can make removal difficult. Co-evaporation with a solvent like toluene is a standard and effective technique to remove final traces of pyridine. [5]
Caption: Simplified mechanism of pyridine-catalyzed N-acetylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from L-Glutamic Acid (Illustrative Multi-step Route)
This protocol is based on established multi-step methods for converting amino acids into chiral pyrrolidines. [3][4]
-
Protection & Reduction: L-glutamic acid is first N-protected (e.g., with a Boc group). The free carboxylic acid is then selectively reduced to a primary alcohol using a reagent like borane dimethyl sulfide complex (BMS).
-
Activation: The resulting primary alcohol is converted into a good leaving group, for example, by tosylation with tosyl chloride in pyridine.
-
Cyclization: The N-protecting group is removed under acidic conditions. The liberated secondary amine then undergoes intramolecular cyclization by displacing the tosylate group, typically promoted by a base like sodium bicarbonate.
-
Purification: The resulting (S)-3-hydroxypyrrolidine is purified by distillation or column chromatography.
Protocol 2: N-Acetylation of 3-Hydroxypyrrolidine
This protocol is a standard procedure for selective N-acetylation. [5]
-
Reaction Setup: To a solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous pyridine (5-10 volumes) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add acetic anhydride (1.1-1.5 eq) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine. Add toluene (3 x 10 volumes) and co-evaporate under reduced pressure to remove residual pyridine.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Conclusion
The synthesis of this compound is a well-established process, but the optimal route depends heavily on the specific requirements of the laboratory or production facility.
-
For small-scale academic research where cost is less of a concern, routes starting from chiral amino acids like hydroxyproline offer a straightforward path to enantiomerically pure material.
-
For large-scale industrial production , the high cost and handling issues associated with chiral pool starting materials and hazardous reagents make them less attractive. [3][4]The reductive cyclization of a halogenated nitrile, despite its challenges with side products, represents a more promising avenue for scalable and cost-effective synthesis, provided the process is carefully optimized with appropriate protecting group strategies.
The final N-acetylation step is generally high-yielding and robust, with the acetic anhydride/pyridine method being the most common and reliable choice. By carefully considering the trade-offs between starting material cost, process complexity, and scalability, researchers can select the most suitable synthetic strategy for their objectives.
References
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents.
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
- WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents.
-
Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
How can I get acetylation with acetic anhydride and prydine? - ResearchGate. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. Available at: [Link]
-
Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - NIH. Available at: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Multi-Modal Analytical Framework for Benchmarking the Purity of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1-(3-Hydroxypyrrolidin-1-yl)ethanone, a key pyrrolidine-containing building block, serves as a precursor in the synthesis of numerous complex drug candidates.[1][2] The presence of even trace impurities—such as unreacted starting materials, by-products from side reactions, or degradation products—can have profound consequences, potentially leading to the formation of toxic metabolites, reduced therapeutic efficacy, or unforeseen adverse effects.
This guide presents a comprehensive, field-proven framework for benchmarking the purity of this compound. We move beyond a single-method approach to advocate for a philosophy of orthogonal validation , wherein multiple, mechanistically distinct analytical techniques are employed to build a holistic and trustworthy purity profile. The causality behind this choice is simple: an impurity that is invisible to one method (e.g., non-chromophoric to UV detection in HPLC) will be quantifiable by another (e.g., ¹H NMR). This guide details the application of three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is designed to be a self-validating system, providing robust, reproducible, and defensible data essential for regulatory submission and advancing drug development programs.
The Foundation: Certified Reference Standards
Any comparative analysis is only as reliable as its standard. Before initiating any experimental work, it is imperative to procure a certified reference standard (CRS) of this compound from a reputable pharmacopeial source such as USP or EP, or a certified supplier.[3] This CRS will have a documented purity value and will serve as the benchmark against which the test sample is quantitatively compared in chromatographic methods.
Orthogonal Purity Assessment Workflow
The core of our approach is to subject the test sample to a battery of independent analytical techniques. Each method interrogates the sample based on different physicochemical properties, providing a comprehensive view of its purity.
Caption: Figure 1: Orthogonal Purity Assessment Workflow.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: HPLC is the workhorse of pharmaceutical purity analysis.[4] We select a reversed-phase (RP) method, typically with a C18 column, because it excels at separating small organic molecules based on their hydrophobicity. This compound and its likely process-related impurities (e.g., starting materials, dimers) will have different polarities, leading to distinct retention times and enabling quantification. UV detection is chosen for its robustness, though it relies on the analyte having a chromophore. This method provides a "relative purity" assessment based on the area-percent of the main peak.
Experimental Protocol: HPLC Purity Determination
-
System Preparation:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ensure all solvents are HPLC grade and degassed.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as the acetyl group provides some UV absorbance; a full spectrum scan from 200-400 nm should be run on the main peak to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve the Certified Reference Standard (CRS) in the diluent to a concentration of approximately 1.0 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution to a concentration of 1.0 mg/mL.
-
-
Analysis and Data Processing:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the Standard Solution six times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the Test Sample Solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity of the test sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: HPLC Purity Analysis
| Analyte | Retention Time (min) | Test Sample Area (%) | Reference Standard Area (%) | Comments |
| Impurity A | 4.2 | 0.15 | < 0.05 | Early eluting, more polar |
| This compound | 8.7 | 99.72 | 99.91 | Main Peak |
| Impurity B | 11.5 | 0.13 | 0.09 | Late eluting, less polar |
| Total Purity | 99.72 | 99.91 | By Area Normalization |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS serves as an excellent orthogonal technique to HPLC.[5] It separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer, which acts as a "molecular scale."[6][7] This is particularly valuable for identifying volatile or semi-volatile impurities that might be difficult to resolve or detect by HPLC. The mass spectrum provides a fragmentation pattern, a chemical fingerprint that can be used to tentatively identify unknown impurities by comparing them to spectral libraries (e.g., NIST).
Experimental Protocol: GC-MS Impurity Profiling
-
System Preparation:
-
GC-MS System: An Agilent 8890 GC coupled to a 5977B MS or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
-
GC-MS Conditions:
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Methanol (GC grade).
-
Test Sample Solution: Dissolve the sample in the solvent to a concentration of approximately 1 mg/mL.
-
-
Analysis and Data Processing:
-
Inject the solvent blank first.
-
Inject the Test Sample Solution.
-
Analyze the total ion chromatogram (TIC) for impurity peaks.
-
Examine the mass spectrum of each impurity peak and compare it against the NIST library for tentative identification.
-
Calculate relative purity using area percent, similar to the HPLC method.
-
Data Presentation: GC-MS Purity Analysis
| Retention Time (min) | Test Sample Area (%) | Tentative Identity (via MS Library) | Key Mass Fragments (m/z) |
| 10.1 | 0.08 | Pyrrolidine | 71, 44, 43 |
| 15.4 | 99.85 | This compound | 129, 86, 70, 43 |
| 17.2 | 0.07 | Unknown | 143, 114, 70 |
| Total Purity | 99.85 |
Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy
Expertise & Causality: qNMR is a primary analytical method recognized by pharmacopeias for purity determination.[8] Unlike chromatographic techniques that provide relative quantification, qNMR allows for absolute purity assessment. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[9] By adding a certified internal standard of known purity and mass to a precisely weighed sample, we can use the signal integrals to calculate the absolute mass-by-mass purity of the analyte.[10][11] This method is invaluable as it is non-destructive and quantifies all proton-containing molecules, including those with no UV chromophore, making it a truly orthogonal and highly trustworthy technique.[12]
Caption: Figure 2: Logic of Absolute Purity by qNMR.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
System and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of producing sharp, symmetrical peaks.
-
Internal Standard (IS): Maleic acid or another suitable certified standard with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte.
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound test sample into a vial.
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Vortex thoroughly to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition (Quantitative Conditions):
-
Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T₁ value of the protons being integrated (both analyte and standard). A D1 of 30 seconds is generally a safe starting point for quantitative accuracy.
-
Pulse Angle: 90°.
-
Number of Scans: ≥ 16 (to ensure good signal-to-noise).
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.
-
Analyte (MW = 129.16 g/mol ): e.g., the acetyl methyl protons (singlet, ~2.0 ppm, Nₐ = 3H).
-
Internal Standard (Maleic Acid, MW = 116.07 g/mol ): The two vinyl protons (singlet, ~6.3 ppm, NₛₜᏧ = 2H).
-
-
Calculate the purity (Pₐ) using the following equation:
Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (MWₐ / MWₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = Weighed mass
-
P = Purity of the standard
-
-
Data Presentation: qNMR Purity Calculation
| Parameter | Symbol | Value | Source |
| Analyte Mass | mₐ | 20.15 mg | Weighed |
| Standard Mass | mₛₜᏧ | 10.08 mg | Weighed |
| Analyte MW | MWₐ | 129.16 g/mol | Calculated |
| Standard MW | MWₛₜᏧ | 116.07 g/mol | From Certificate |
| Analyte Integral | Iₐ | 1.00 | From Spectrum |
| Standard Integral | IₛₜᏧ | 0.35 | From Spectrum |
| Analyte Protons | Nₐ | 3 | From Structure |
| Standard Protons | NₛₜᏧ | 2 | From Structure |
| Standard Purity | PₛₜᏧ | 99.8% | From Certificate |
| Calculated Purity | Pₐ | 99.6% | Calculated |
Summary and Conclusion
By employing a multi-modal approach, we have constructed a robust and comprehensive purity profile for the test batch of this compound. Each technique provides a unique and valuable piece of the puzzle.
| Analytical Method | Principle of Separation/Detection | Purity Result (%) | Key Insights |
| RP-HPLC | Polarity-based separation | 99.72 | Quantifies UV-active impurities relative to the main component. |
| GC-MS | Volatility-based separation & Mass | 99.85 | Identifies and quantifies volatile impurities. |
| ¹H qNMR | Molar quantity via nuclear resonance | 99.6 | Provides absolute mass % purity, independent of response factors. |
The convergence of results from these three orthogonal methods—HPLC (99.72%), GC-MS (99.85%), and qNMR (99.6%)—provides a high degree of confidence that the purity of the test sample is approximately 99.6-99.8% . The minor discrepancies are expected and highlight the different sensitivities of each method to various types of impurities. This rigorous, multi-faceted validation is the hallmark of sound analytical science and is essential for ensuring the quality and safety of materials used in pharmaceutical development.
References
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. [Link][12]
-
Dahlin, J. L., Walters, M. A., & Kerekes, R. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9218–9219. [Link][10]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][11]
-
Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link][9]
-
Miyata, T., et al. (1982). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. [Link][6]
-
Gallo, V., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link][8]
-
Richter, B., et al. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. [Link][7]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link][1]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link][2]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. usp.org [usp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. azooptics.com [azooptics.com]
A Researcher's Guide to the Comparative Evaluation of Hydroxypyrrolidine-Based Drug Candidates: In Vitro and In Vivo Methodologies
The hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with a wide array of pharmacological activities.[1][2] Its inherent stereochemistry and opportunities for diverse functionalization allow for the fine-tuning of molecular properties to achieve desired therapeutic effects.[2] This guide provides a comprehensive comparison of essential in vitro and in vivo methodologies for the preclinical evaluation of hydroxypyrrolidine-based drug candidates, with a focus on their applications as antidiabetic, anti-inflammatory, and anticancer agents. The experimental designs detailed herein are crafted to ensure scientific rigor and generate reproducible, high-quality data to inform drug development decisions.
Part 1: In Vitro Evaluation of Hydroxypyrrolidine-Based Drug Candidates
The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity and mechanism of action of new chemical entities. These assays are crucial for screening large numbers of compounds and selecting the most promising candidates for further development.
Antidiabetic Potential: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Scientific Rationale: Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[3] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control, making it a prime target for type 2 diabetes therapies.[3][4] Hydroxypyrrolidine-containing compounds have shown significant potential as DPP-IV inhibitors.[5]
Experimental Workflow:
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Detailed Protocol: OGTT in Mice [6][7][8][9]
-
Animal Preparation:
-
Use male C57BL/6J mice (8-12 weeks old).
-
Fast the mice overnight (16-18 hours) with free access to water.
-
-
Procedure:
-
Record the body weight of each mouse.
-
Administer the hydroxypyrrolidine test compound or vehicle via oral gavage.
-
After 30 minutes, take a baseline blood sample (T=0 min) from the tail vein and measure the blood glucose level using a glucometer.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
Perform statistical analysis (e.g., ANOVA) to compare the AUC values between the treated and vehicle control groups.
-
Comparative Data for a Hypothetical Hydroxypyrrolidine-Based DPP-IV Inhibitor in OGTT:
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dL*min) | % Reduction in AUC vs. Vehicle |
| Vehicle | - | 25,000 | - |
| HPD-001 | 3 | 18,750 | 25% |
| HPD-001 | 10 | 15,000 | 40% |
| HPD-001 | 30 | 12,500 | 50% |
| Sitagliptin | 10 | 14,500 | 42% |
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation. [5]Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of the efficacy of anti-inflammatory compounds. [10][11] Detailed Protocol: Carrageenan-Induced Paw Edema in Rats [10][11][12][13]
-
Animal Preparation:
-
Use male Wistar rats (180-200 g).
-
Administer the hydroxypyrrolidine test compound or a positive control (e.g., Indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
-
Procedure:
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-inflammatory effect.
-
Comparative Data for a Hypothetical Hydroxypyrrolidine-Based Anti-Inflammatory Agent:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle | - | - | - |
| HPI-001 | 10 | 35% | 45% |
| HPI-001 | 30 | 55% | 65% |
| Indomethacin | 5 | 60% | 70% |
Conclusion
The comprehensive evaluation of hydroxypyrrolidine-based drug candidates requires a systematic approach that integrates both in vitro and in vivo methodologies. The assays and protocols detailed in this guide provide a robust framework for assessing the therapeutic potential of these versatile compounds. By carefully selecting and executing these experiments, researchers can generate the critical data needed to advance the most promising candidates toward clinical development.
References
-
ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
ResearchGate. (n.d.). Oral Glucose Tolerance Test in Mouse v1. [Link]
-
Smith, N., et al. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]
-
Hajhashemi, V., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Bio-protocol. (2022). Cyclooxygenase (COX2) Inhibition In Vitro. [Link]
-
MMPC.org. (2024). Oral Glucose Tolerance Test. [Link]
-
JoVE. (2018). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). [Link]
-
Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. [Link]
-
OAText. (2017). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
-
PubMed Central. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
JoVE. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. [Link]
-
Bio-protocol. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]
-
MDPI. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
-
ResearchGate. (n.d.). The in vitro anticancer activity of pyrrolidone derivatives 2–26.... [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
-
MDPI. (2023). Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations. [Link]
Sources
- 1. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mmpc.org [mmpc.org]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 5-Hydroxy-2-Pyrrolidone Derivatives and Related Analogues
Introduction: The Therapeutic Potential of the Pyrrolidone Scaffold
The 5-hydroxy-2-pyrrolidone core is a compelling starting point in medicinal chemistry. It is a naturally occurring compound found in plants such as Jatropha curcas and is also an endogenous metabolite in mammals.[1] Its structure, featuring a five-membered lactam ring, offers numerous avenues for chemical modification, making it an attractive scaffold for developing novel therapeutic agents.[1][2] However, there is a noticeable scarcity of extensive comparative bioactivity data for a wide range of 5-hydroxy-2-pyrrolidone derivatives.[1] To provide a comprehensive and valuable comparative analysis for researchers and drug development professionals, this guide will therefore broaden its scope to include structurally similar and more extensively studied analogues. These include derivatives of 5-oxopyrrolidine (also known as 2-pyrrolidinone) and pyrrolidine-2,5-dione. By examining the structure-activity relationships within these closely related compound classes, we can gain valuable insights into the potential of the 5-hydroxy-2-pyrrolidone scaffold.
This guide will present a comparative overview of the reported anticancer, antimicrobial, and neuroprotective activities of these compound classes, supported by quantitative data. Furthermore, detailed experimental protocols for key biological assays are provided to ensure the reproducibility and extension of these findings.
Comparative Bioactivity Analysis
The versatility of the pyrrolidone scaffold is evident in the diverse biological activities exhibited by its derivatives. The following sections provide a comparative analysis of their anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Derivatives of the 5-oxopyrrolidone and 5-hydroxy-1H-pyrrol-2-(5H)-one scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] The potency of these compounds is highly dependent on the nature and position of substituents on the core ring.
For instance, a study on 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives revealed that the introduction of a 5-nitro-2-thienyl group resulted in a compound with an EC50 value of 2.50 ± 0.46 µM against the IGR39 melanoma cell line.[2] In another study, a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative, compound 1d, was found to have strong anti-proliferative activity in multiple cancer cell lines and was shown to induce S-phase cell cycle arrest and apoptosis.[3] Further investigation indicated that this compound's apoptotic effect is partly dependent on p53 activation.[3]
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 5-Oxopyrrolidine | 5-nitrothiophene substituent (Compound 21) | A549 (Lung Carcinoma) | Potent activity | [1][4] |
| 5-Oxopyrrolidine | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with 5-nitro-2-thienyl (Compound 13) | IGR39 (Melanoma) | 2.50 ± 0.46 | [2] |
| 5-Oxopyrrolidine | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with 5-chloro-2-thienyl (Compound 5) | IGR39 (Melanoma) | 4.10 ± 0.50 | [2] |
| 5-Hydroxy-1H-pyrrol-2-(5H)-one | Compound 1d | HCT116 | Strong anti-proliferative activity | [3] |
Experimental Rationale: The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard for assessing cell viability and cytotoxicity. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A reduction in metabolic activity is indicative of either cell death or a reduction in cell proliferation. The A549 human lung adenocarcinoma cell line is a well-established and widely used model for in vitro anticancer drug screening.[4]
Antimicrobial Activity
The 5-oxopyrrolidine and 2,3-pyrrolidinedione scaffolds have emerged as promising frameworks for the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.[1][5] For example, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (Compound 21) demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA), including linezolid/tedizolid-resistant strains.[1][4]
Derivatives of 2,3-pyrrolidinedione have also been investigated for their antimicrobial and antifungal activities, with some compounds showing significant antibiofilm activity against Streptococcus mutans and Candida albicans, comparable to the dental healthcare standard, chlorhexidine.[5]
| Compound Class | Derivative/Substituent | Target Organism | MIC (µg/mL) | Reference |
| 5-Oxopyrrolidine | 5-nitrothiophene substituent (Compound 21) | Multidrug-resistant S. aureus (MRSA) | Promising and selective activity | [1][4] |
| 2,3-Pyrrolidinedione | Compound 13 | S. mutans and C. albicans biofilm | Significant antibiofilm activity | [5] |
| Pyrrolidine-2,5-dione | Azo derivative (Compound 8) | Staphylococcus aureus | 16-64 | [6] |
| 2-Pyrrolidone-5-carboxylic acid | - | Enterobacter cloacae 1575, Pseudomonas fluorescens KJLG, P. putida 1560-2 | Inhibited growth | [7] |
Experimental Rationale: The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. It establishes the lowest concentration of a substance that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol for determining MIC values, allowing for the efficient testing of multiple compounds against various microbial strains.
Neuroprotective Activity
The pyrrolidone (2-oxopyrrolidine) family of compounds has a long history of investigation for their nootropic and neuroprotective effects.[8] Piracetam, the first of this class, was developed in the late 1960s and is known for its memory-enhancing properties.[8] More recent research has focused on the potential of novel pyrrolidine-2-one derivatives in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[9][10]
In a study investigating the effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice, the compounds were found to be effective in treating the behavioral and biochemical changes, with performance comparable to the established drug donepezil.[9][10] These derivatives were assessed using behavioral tests such as the Morris water maze and rota rod test, as well as by measuring biochemical markers like acetylcholinesterase (AChE) activity and levels of oxidative stress markers.[9]
Experimental Rationale: The use of a scopolamine-induced amnesia model in rodents is a well-validated preclinical model for screening compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cholinergic deficits observed in Alzheimer's disease. The Morris water maze is a classic behavioral test that assesses spatial learning and memory.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol describes a general procedure for evaluating the cytotoxic activity of 5-hydroxy-2-pyrrolidone derivatives against a cancer cell line (e.g., A549).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The 5-hydroxy-2-pyrrolidone scaffold and its related analogues represent a promising class of compounds with a broad spectrum of biological activities. The available data, particularly for 5-oxopyrrolidine and pyrrolidine-2,5-dione derivatives, highlight the potential for developing potent anticancer, antimicrobial, and neuroprotective agents. The structure-activity relationships gleaned from these studies provide a solid foundation for the rational design of novel 5-hydroxy-2-pyrrolidone derivatives with enhanced therapeutic properties.
Future research should focus on synthesizing and screening a wider and more diverse library of 5-hydroxy-2-pyrrolidone derivatives to directly assess their bioactivity and build a more comprehensive understanding of their structure-activity relationships. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
References
- A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Related Analogues. Benchchem.
- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi.
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.
- Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. J Food Prot. 1997 Jul;60(7):786-790. doi: 10.4315/0362-028X-60.7.786.
- Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride. PubMed.
- Application Notes and Protocols: Synthesis and Evaluation of 5-Hydroxy-2-pyrrolidone Analogs for Drug Discovery. Benchchem.
- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (PDF).
- Pyrrolidone derivatives. PubMed.
- Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives. ResearchGate.
- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar.
- Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PubMed.
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace.
- CEREBROPROTECTIVE ACTIVITY OF A NEW HYDRAZIDE DERIVATIVE OF 2 - PYRROLIDONE UNDER CONDITIONS OF EXPERIMENTAL CHRONIC CEREBROVASCULAR INSUFFICIENCY. Journal of Volgograd State Medical University.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
- Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC - NIH.
- An Efficient and General Synthesis of 5-Substituted Pyrrolidinones.
- 5-Hydroxy-2-pyrrolidinone | CAS#:62312-55-4. Chemsrc.
- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. scispace.com [scispace.com]
- 7. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Chiral HPLC Analysis for N-Boc-3-pyrrolidinol
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks like N-Boc-3-pyrrolidinol is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety.[1] The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, a robust, validated analytical method for quantifying enantiomeric purity is a cornerstone of any successful drug development program.
This guide provides an in-depth comparison of two widely adopted chiral stationary phases (CSPs) for the HPLC analysis of N-Boc-3-pyrrolidinol: a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP. We will delve into the causality behind methodological choices, present detailed validation protocols and data, and offer insights to guide you in selecting and validating the optimal method for your laboratory's needs.
The Critical Choice: Chiral Stationary Phases
The heart of any chiral separation is the chiral stationary phase.[2][3] For a molecule like N-Boc-3-pyrrolidinol, which possesses a hydroxyl group and a carbamate, the potential for hydrogen bonding and dipole-dipole interactions dictates the most promising CSP categories.
1. Polysaccharide-Based CSPs (e.g., CHIRALPAK® IC-3): These are among the most versatile and widely used CSPs.[1][2] They typically consist of cellulose or amylose derivatives coated or immobilized on a silica gel support. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.[1] The N-Boc group and the hydroxyl group of N-Boc-3-pyrrolidinol can readily engage in these interactions.
2. Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T): These CSPs utilize macrocyclic glycopeptides, such as teicoplanin, covalently bonded to silica.[1] They offer a multi-modal separation mechanism that includes hydrogen bonding, ionic interactions, and inclusion complexing within the intricate, basket-like structure of the glycopeptide.[1] Their robustness and broad selectivity, particularly for polar and ionizable compounds, make them a strong alternative.
A Head-to-Head Comparison: Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] We will now compare the performance of a polysaccharide-based column and a macrocyclic glycopeptide-based column for the analysis of N-Boc-3-pyrrolidinol, based on the validation parameters outlined in the ICH Q2(R1) guidelines.[4][5]
Experimental Protocols
The following are detailed experimental protocols for the chiral HPLC analysis of N-Boc-3-pyrrolidinol using representative columns from each class.
Method 1: Polysaccharide-Based CSP
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[1]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Prepare a stock solution of the N-Boc-3-pyrrolidinol sample at a concentration of 1 mg/mL in the mobile phase. Prepare a racemic standard at the same concentration to determine the retention times of both enantiomers.
Method 2: Macrocyclic Glycopeptide-Based CSP
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: 20 mM ammonium acetate, pH 6 and methanol (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Prepare a stock solution of the N-Boc-3-pyrrolidinol sample at a concentration of 1 mg/mL in methanol. Prepare a racemic standard at the same concentration.
Validation Data Summary
The following tables summarize the comparative performance of the two methods across key validation parameters. The data presented is illustrative of typical performance and serves to highlight the differences between the two approaches.
Table 1: System Suitability and Specificity
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP | Acceptance Criteria |
| Resolution (Rs) | 2.8 | 2.2 | Rs > 2.0 |
| Tailing Factor (T) | 1.1 | 1.3 | T ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 4000 | > 2000 |
| Specificity | No interference from placebo and related substances at the retention time of the enantiomers. | No interference from placebo and related substances at the retention time of the enantiomers. | No interference at the retention time of the analyte. |
Table 2: Linearity and Range
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP | Acceptance Criteria |
| Range | 0.1 - 1.5 µg/mL | 0.1 - 1.8 µg/mL | Defined by linearity, accuracy, and precision. |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Y-intercept | Minimal, not significantly different from zero. | Minimal, not significantly different from zero. | Statistically insignificant. |
Table 3: Accuracy and Precision
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2 - 100.5% | 98.8 - 101.2% | 98.0 - 102.0% |
| Repeatability (%RSD, n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | 1.5% | ≤ 3.0% |
Table 4: Sensitivity and Robustness
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP | Acceptance Criteria |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.05 µg/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.15 µg/mL | Signal-to-noise ratio of 10:1. |
| Robustness | Passed | Passed | No significant impact on results with small, deliberate changes to method parameters. |
Visualizing the Validation Workflow
A structured approach is paramount for efficient and compliant method validation. The following diagram illustrates the logical flow of the validation process.
Caption: A flowchart illustrating the systematic workflow for validating a chiral HPLC method.
Analysis and Interpretation
Both the polysaccharide-based and macrocyclic glycopeptide-based CSPs are capable of providing a validated method for the chiral analysis of N-Boc-3-pyrrolidinol. However, the choice between them depends on the specific requirements of the analysis.
-
Polysaccharide-Based CSP (Method 1): This method demonstrates slightly better resolution and sensitivity (lower LOD and LOQ). The normal-phase mobile phase (Hexane/IPA) often provides excellent selectivity for N-Boc protected compounds. However, this mobile phase can be less desirable due to solvent costs and environmental considerations.
-
Macrocyclic Glycopeptide-Based CSP (Method 2): This method offers good performance with a reversed-phase compatible mobile phase, which is often preferred for its compatibility with mass spectrometry and reduced environmental impact. While the resolution and sensitivity are slightly lower than the polysaccharide-based method in this example, it is still well within acceptable limits for routine quality control.
The Logic of Robustness Testing
Robustness testing is a critical component of validation that ensures the reliability of the method during normal usage. It involves making small, deliberate changes to the method parameters and observing the impact on the results.
Caption: Diagram showing the relationship between method parameters and results in robustness testing.
Conclusion
The validation of a chiral HPLC method for N-Boc-3-pyrrolidinol is a multi-faceted process that requires careful consideration of the chiral stationary phase, mobile phase, and a thorough evaluation of all validation parameters as stipulated by ICH guidelines. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer viable and robust solutions. The optimal choice will depend on a balance of performance characteristics, such as resolution and sensitivity, with practical considerations like mobile phase compatibility and cost. This guide provides the foundational knowledge and a comparative framework to empower you to develop and validate a chiral HPLC method that is not only compliant but also scientifically sound and fit for its intended purpose in the rigorous landscape of pharmaceutical development.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
European Chemicals Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. Available at: [Link]
-
International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
LCGC International. (2003). Robustness Tests. Available at: [Link]
Sources
A Comparative Guide to the Catalytic Efficiency of Pyrrolidine and Piperidine in Enamine Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and sustainable tool, with secondary amines playing a pivotal role in a myriad of transformations. Among these, the cyclic secondary amines pyrrolidine and piperidine are frequently employed as catalysts, primarily for their ability to activate carbonyl compounds through the formation of enamine and iminium ion intermediates. The choice between a five-membered pyrrolidine ring and a six-membered piperidine ring can significantly influence reaction outcomes, including efficiency, yield, and stereoselectivity. This guide provides an in-depth, data-driven comparison of the catalytic performance of pyrrolidine and piperidine, offering insights into the mechanistic underpinnings of their differing efficiencies to aid researchers in catalyst selection and reaction optimization.
Core Physicochemical Properties: More Than Just Basicity
At first glance, pyrrolidine and piperidine appear remarkably similar. They are both cyclic secondary amines with pKa values for their conjugate acids that are nearly identical (pKa ≈ 11.31 for pyrrolidinium and pKa ≈ 11.28 for piperidinium), suggesting that their basicity is not the primary determinant of their catalytic prowess.[1][2] The key to understanding their differential catalytic activity lies in the subtle yet profound differences in their structure and the conformational preferences of the key enamine intermediates they form.
The Decisive Role of Enamine Conformation and Nucleophilicity
The superior catalytic efficiency of pyrrolidine in many enamine-mediated reactions can be largely attributed to the conformational and electronic properties of the enamine intermediate it forms with carbonyl compounds.
Pyrrolidine-derived enamines tend to adopt a more planar conformation. This planarity enhances the overlap between the nitrogen lone pair and the π-system of the double bond, leading to a greater degree of p-character in the nitrogen lone pair. This increased delocalization results in a higher C-N double bond character and, crucially, a more nucleophilic β-carbon atom.
Piperidine-derived enamines , in contrast, are significantly more pyramidalized at the nitrogen atom. The six-membered ring of piperidine adopts a chair conformation, which forces the nitrogen lone pair out of optimal alignment with the adjacent double bond. This reduced orbital overlap diminishes the C-N double bond character and consequently lowers the nucleophilicity of the enamine.
This fundamental difference in nucleophilicity is a key factor driving the superior performance of pyrrolidine in many carbon-carbon bond-forming reactions.
Performance in Key Organic Transformations: A Data-Driven Comparison
The theoretical advantages of pyrrolidine's enamine intermediate translate into tangible differences in catalytic performance across a range of important organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, serves as an excellent benchmark for comparing the catalytic efficacy of pyrrolidine and piperidine.
A study on the synthesis of thiazolidine-2,4-dione (TZD) derivatives, important precursors for glitazone-class drugs, provides a clear quantitative comparison.[2][3][4][5][6]
| Catalyst | Aldehyde | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) |
| Piperidine | p-Nitrobenzaldehyde | 0.8 | 480 | ~59 |
| Pyrrolidine | p-Nitrobenzaldehyde | 0.625 | 480 | ~74 |
| Pyrrolidine | p-Nitrobenzaldehyde | 0.75 | 480 | ~77 |
| Piperidine | p-Methoxybenzaldehyde | 0.8 | 480 | ~91 |
| Pyrrolidine | p-Methoxybenzaldehyde | 0.5 | 480 | 100 |
| Pyrrolidine | p-Methoxybenzaldehyde | 0.625 | 480 | 100 |
Data sourced from Vieira et al., 2018.[2]
The data unequivocally demonstrates that pyrrolidine is a more efficient catalyst for this transformation.[2][3][4][5][6] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading (0.8 eq.).[2][3][4][5][6] This superior performance highlights the positive impact of the five-membered ring's conformation on the catalytic cycle.[3]
Aldol Reaction
In the context of aldol reactions, pyrrolidine has also been shown to be a more effective catalyst. One study on the homo-aldol condensation of aliphatic aldehydes found that while pyrrolidine efficiently promoted the reaction, piperidine provided the desired product in a mere 20% yield under identical conditions. Furthermore, in the aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with less reactive ketones, pyrrolidine demonstrated significantly higher catalytic activity than piperidine.[1]
Michael Addition
While direct side-by-side quantitative comparisons in the literature are less common for the Michael addition, the established principles of enamine reactivity strongly suggest a similar trend. The higher nucleophilicity of the pyrrolidine-derived enamine would be expected to lead to faster and more efficient conjugate additions to Michael acceptors.
Mechanistic Insights: Visualizing the Catalytic Cycles
The catalytic cycle for both pyrrolidine and piperidine in these reactions proceeds through the formation of an enamine intermediate. The key difference, as previously discussed, lies in the conformation and reactivity of this intermediate.
Caption: Generalized catalytic cycles for pyrrolidine and piperidine in enamine catalysis.
The planarity of the pyrrolidine-derived enamine facilitates a more effective nucleophilic attack on the electrophile, leading to a faster and more efficient reaction.
Caption: Conformational differences between pyrrolidine and piperidine enamines.
Experimental Protocol: A Comparative Knoevenagel Condensation
This protocol provides a general framework for comparing the catalytic efficiency of pyrrolidine and piperidine in a Knoevenagel condensation.
Materials:
-
Aldehyde (e.g., p-methoxybenzaldehyde)
-
Active methylene compound (e.g., thiazolidine-2,4-dione)
-
Pyrrolidine
-
Piperidine
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aldehyde (1.0 eq.) and the active methylene compound (1.0 eq.) in ethanol.
-
Catalyst Addition: To separate, identical reaction mixtures, add the respective catalyst (pyrrolidine or piperidine) at a specific molar loading (e.g., 0.5 eq. for pyrrolidine and 0.8 eq. for piperidine, as a starting point for comparison).
-
Reaction Execution: Heat the reaction mixtures to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up and Analysis: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Isolate the product by filtration or extraction. Analyze the yield and purity of the product from each reaction to determine the relative efficiency of the two catalysts.
Rationale for Experimental Choices:
-
Ethanol is a common and relatively environmentally benign solvent for this type of reaction.
-
Reflux conditions are often used to accelerate the reaction rate.
-
TLC monitoring allows for a qualitative assessment of the reaction progress and completion.
-
The chosen catalyst loadings are based on literature precedents that have demonstrated significant differences in performance.[2]
Conclusion and Recommendations
For researchers and drug development professionals, this has several practical implications:
-
When developing new synthetic routes that rely on enamine catalysis, pyrrolidine should be considered as the initial catalyst of choice for achieving higher yields and faster reaction times.
-
In cases where piperidine is used and reaction efficiency is suboptimal, substituting it with pyrrolidine may lead to significant improvements.
-
The lower effective catalyst loading required for pyrrolidine can also contribute to a more cost-effective and sustainable process.
While this guide provides a clear comparison based on available data, it is important to note that catalyst performance can be substrate-dependent. Therefore, empirical optimization of reaction conditions for each specific transformation remains a crucial aspect of process development.
References
-
Indian Journal of Chemistry. (2007). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. [Link]
-
ResearchGate. (2009). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. [Link]
-
ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. [Link]
-
National Center for Biotechnology Information. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. [Link]
-
ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
ACS Publications. (2000). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. [Link]
-
ResearchGate. (2019). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
-
ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
National Center for Biotechnology Information. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
DR-NTU (Data repository of Nanyang Technological University). (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
-
ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]
-
Royal Society of Chemistry. (2011). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 5. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of Chiral Building Blocks
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely an analytical task; it is a cornerstone of safe and effective therapeutic design. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and reliable methods to quantify their relative abundance. This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric excess (ee) of chiral building blocks, grounded in experimental data and practical insights.
The Analytical Landscape: A Strategic Overview
The selection of an appropriate analytical technique for enantiomeric purity assessment is a critical decision, governed by the physicochemical properties of the analyte, the required sensitivity and throughput, and available instrumentation. The primary methods employed are chromatographic, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).
dot graph TD { A[Start: Chiral Building Block for Purity Assessment] --> B{Initial Analyte Characterization}; B --> C{Volatile & Thermostable?}; C -- Yes --> D[Consider Chiral GC]; C -- No --> E{Soluble in Organic Solvents?}; E -- Yes --> F[Consider Chiral HPLC (Normal Phase) or Chiral SFC]; E -- No --> G{Soluble in Aqueous Buffers?}; G -- Yes --> H[Consider Chiral HPLC (Reversed Phase) or Chiral CE]; D --> I{Need for High Resolution & Established Methods?}; F --> J{High Throughput & Greener Method Preferred?}; H --> K{High Efficiency & Low Sample Volume Critical?}; I -- Yes --> L[Proceed with Chiral GC]; J -- Yes --> M[Proceed with Chiral SFC]; K -- Yes --> N[Proceed with Chiral CE]; M -- No --> O[Proceed with Chiral HPLC]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style O fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Caption: Decision workflow for selecting a primary chiral separation technique.
Chromatographic Techniques: The Workhorses of Chiral Analysis
Chromatographic methods are the most widely used for the separation and quantification of enantiomers due to their high resolution and sensitivity. The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to different migration times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique, often considered the gold standard for enantiomeric purity assessment. Separation is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, resulting in different retention times.
Causality in Method Development: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly applicable due to their helical structures which provide a multitude of chiral recognition sites. For basic compounds, the addition of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to minimize peak tailing by competing with the analyte for interaction with residual acidic silanol groups on the silica support. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) ensures they remain in their protonated form, leading to better peak shape.
Experimental Protocol: Chiral HPLC Analysis of a Primary Amine
dot graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} Caption: Workflow for chiral HPLC analysis of a primary amine.
-
Objective: To determine the enantiomeric excess of a chiral primary amine.
-
Materials:
-
Chiral primary amine sample
-
Racemic standard of the amine
-
HPLC-grade n-Hexane and Isopropanol
-
Diethylamine (DEA)
-
Polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
-
-
Instrumentation: HPLC system with UV detector.
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10 v/v) containing 0.1% DEA. Degas the mobile phase.
-
Sample Preparation:
-
Accurately weigh and dissolve the amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic standard at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and verify the system suitability (resolution > 1.5).
-
Inject the sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (%ee):
-
%ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Troubleshooting Chiral HPLC:
| Symptom | Possible Cause | Recommended Action |
| Poor Resolution | Inappropriate mobile phase composition | Optimize the ratio of hexane to alcohol. A lower alcohol content generally increases retention and may improve resolution. |
| Unsuitable column | Screen different chiral stationary phases (e.g., other polysaccharide or Pirkle-type columns). | |
| High temperature | Decrease the column temperature to enhance chiral selectivity. | |
| Peak Tailing | Secondary interactions with silica support | For basic analytes, add/increase the concentration of a basic modifier (e.g., DEA). For acidic analytes, add an acidic modifier (e.g., TFA). |
| Column overload | Dilute the sample and re-inject. | |
| Ghost Peaks | Contaminated mobile phase or system | Prepare fresh mobile phase. Run a blank gradient to identify the source of contamination. |
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile and thermally stable chiral compounds. It often requires derivatization to increase the volatility and improve the chromatographic properties of the analytes.
Causality in Method Development: The choice of a chiral stationary phase, typically based on cyclodextrin derivatives, is paramount. Derivatization is a critical step; for amino acids, for instance, esterification of the carboxyl group followed by acylation of the amino group is a common strategy to produce volatile derivatives suitable for GC analysis. The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as "enantioreversal."
Experimental Protocol: Chiral GC-MS Analysis of a Secondary Amino Acid (e.g., Proline)
-
Objective: To determine the enantiomeric purity of proline.
-
Materials:
-
Proline sample
-
Racemic D,L-Proline standard
-
Heptafluorobutyl chloroformate (HFBCF)
-
Methylamine solution
-
Hexane, Methylene chloride
-
Chiral capillary column (e.g., Chirasil-L-Val)
-
-
Instrumentation: GC-MS system.
-
Procedure:
-
Derivatization:
-
In an aqueous solution of the proline sample, perform an in-situ derivatization with HFBCF.
-
Extract the nonpolar derivatives into hexane via liquid-liquid microextraction.
-
Treat the hexane phase with a methylamine solution to form the corresponding methylamides.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 4°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron ionization (EI) in selected ion monitoring (SIM) mode.
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the D- and L-proline derivatives.
-
Inject the derivatized sample.
-
Integrate the peak areas of the corresponding SIM ions for each enantiomer.
-
-
Calculation: Calculate %ee as described for HPLC.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase. It offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressure.
Causality in Method Development: Polysaccharide-based CSPs are highly effective in SFC. The mobile phase typically consists of CO₂ and a small percentage of a polar organic modifier (co-solvent), such as methanol, ethanol, or isopropanol. The type and concentration of the co-solvent, as well as the presence of additives, significantly influence selectivity. For basic compounds, additives like DEA are used, while acidic compounds may benefit from TFA or formic acid.
Experimental Protocol: Chiral SFC Screening of a Neutral Analyte
-
Objective: To rapidly screen for a suitable separation method for a neutral chiral compound.
-
Materials:
-
Analyte sample and its racemic standard
-
Methanol, Ethanol, Isopropanol (as co-solvents)
-
A set of polysaccharide-based chiral columns (e.g., CHIRALPAK IA, IB, IC)
-
-
Instrumentation: Analytical SFC system with a UV detector.
-
Procedure:
-
Sample Preparation: Dissolve the sample and racemic standard in the initial co-solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Initial Screening Conditions:
-
Columns: Screen a set of 3-4 polysaccharide columns.
-
Mobile Phase: Gradient elution from 5% to 40% co-solvent (start with methanol) in CO₂ over 5-10 minutes.
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at a suitable wavelength.
-
-
Analysis and Optimization:
-
Run the screening protocol for each column.
-
If no separation is achieved with methanol, repeat the screen with ethanol and isopropanol as co-solvents.
-
Once a promising separation is identified, optimize the method by switching to isocratic conditions, and fine-tuning the co-solvent percentage and temperature.
-
-
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. Enantiomeric separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities.
Causality in Method Development: The choice and concentration of the chiral selector and the pH of the BGE are the most critical parameters. Highly sulfated cyclodextrins are often effective for a wide range of compounds. The pH of the BGE determines the charge state of the analyte and the capillary wall, which in turn affects the electroosmotic flow and the overall separation.
Experimental Protocol: Chiral CE Analysis of a Basic Drug
-
Objective: To determine the enantiomeric purity of a basic chiral drug.
-
Materials:
-
Drug sample and its racemic standard
-
Sulfated-β-cyclodextrin (S-β-CD)
-
Phosphate buffer components
-
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Procedure:
-
BGE Preparation: Prepare a 50 mM phosphate buffer at pH 2.5 containing 15 mg/mL of S-β-CD.
-
Sample Preparation: Dissolve the drug sample and racemic standard in water or the BGE to a concentration of 0.5 mg/mL.
-
CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length.
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
Analysis:
-
Condition the capillary with 0.1 M NaOH, water, and then the BGE.
-
Inject the racemic standard to determine the migration times of the enantiomers.
-
Inject the sample.
-
Calculate the %ee based on the corrected peak areas (peak area divided by migration time).
-
-
Spectroscopic Techniques: Orthogonal Approaches
Spectroscopic methods provide valuable complementary information and, in some cases, can determine the absolute configuration.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used for enantiomeric purity determination by adding a chiral solvating agent (CSA) to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, which are non-equivalent and thus exhibit separate signals in the NMR spectrum. This method is particularly useful as it does not require chromatographic separation.
Experimental Protocol: %ee Determination by ¹H NMR
-
Objective: To determine the %ee of a chiral amine using a chiral solvating agent.
-
Materials:
-
Chiral amine sample
-
(R)-1,1'-Bi-2-naphthol (BINOL) as the CSA
-
Deuterated chloroform (CDCl₃)
-
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the chiral amine sample (e.g., 5 mg) in approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the amine.
-
Add 1.0 to 1.5 equivalents of the CSA (e.g., (R)-BINOL) to the NMR tube.
-
Shake the tube to ensure complete mixing and complex formation.
-
Acquire the ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal in the amine that is well-resolved into two distinct peaks (one for each diastereomeric complex).
-
Integrate the two peaks.
-
Calculate the %ee from the ratio of the integrals.
-
-
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for a known enantiomer. A match in the sign and relative intensity of the bands confirms the absolute configuration.
Method Validation According to ICH Q2(R2)
Any method used for the quantitative determination of an enantiomeric impurity must be validated to ensure it is fit for its purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this validation.
Key Validation Parameters for Chiral Purity Methods:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the enantiomer in the presence of the main component and other impurities. | The peak for the minor enantiomer is well-resolved from the major enantiomer and any other peaks (Resolution > 1.5). |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10. |
| Linearity | To demonstrate a proportional relationship between the concentration of the minor enantiomer and the analytical response. | Correlation coefficient (r²) ≥ 0.99 for a plot of peak area vs. concentration over a range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | The closeness of the test results to the true value. | Recovery of the minor enantiomer should be within a specified range (e.g., 80-120%) for spiked samples at different concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels. | Relative Standard Deviation (RSD) should be ≤ 10% at the limit of quantitation. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate). | The system suitability criteria (e.g., resolution) should be met under all varied conditions. |
Comparative Performance and Cost Analysis
The choice of technique often involves a trade-off between speed, cost, sensitivity, and the nature of the analyte.
Table of Comparative Performance:
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral CE |
| Applicability | Broad (non-volatile, polar & non-polar) | Volatile, thermally stable compounds | Broad (normal-phase amenable) | Charged or polar compounds |
| Resolution | Very Good | Excellent | Very Good | Excellent |
| Analysis Time | 5-30 min | 10-40 min | 1-10 min | 5-20 min |
| Solvent Consumption | High | Low | Very Low (less organic) | Extremely Low |
| Throughput | Medium | Low to Medium | High | High |
| Method Development | Can be complex, requires column screening | Derivatization often required | Rapid screening possible | Selector & buffer optimization |
| Sensitivity (UV) | Good | Good | Good | Moderate to Good |
| Robustness | High | High | Medium to High | Medium |
Cost Considerations:
-
Initial Investment:
-
HPLC/SFC: Mid to high range ($40,000 - $100,000+). SFC systems are generally more expensive than standard HPLC systems.
-
GC-MS: Mid-range ($40,000 - $100,000).
-
CE: Lower initial cost compared to HPLC/SFC.
-
NMR/VCD: High initial investment, typically found in specialized core facilities.
-
-
Operational Costs:
-
HPLC: High, due to significant solvent purchase and disposal costs.
-
SFC: Lower than HPLC due to the use of CO₂ and reduced organic solvent consumption.
-
GC: Low, primarily carrier gas consumption.
-
CE: Very low, minimal buffer and capillary consumption.
-
Conclusion
The assessment of enantiomeric purity is a critical and multifaceted analytical challenge. Chromatographic techniques, particularly HPLC and SFC, remain the primary tools for quantitative analysis due to their high resolution and robustness. Chiral GC and CE offer powerful solutions for specific classes of compounds. Spectroscopic methods like NMR and VCD provide valuable orthogonal information, with VCD being uniquely capable of determining absolute configuration in solution.
A successful strategy for enantiomeric purity assessment involves a thorough understanding of the analyte's properties to guide the initial selection of the technique. This is followed by systematic method development, focusing on the optimization of the chiral recognition mechanism. Finally, a rigorous validation according to ICH guidelines ensures that the chosen method is reliable, accurate, and fit for its intended purpose, ultimately safeguarding the quality and safety of chiral pharmaceutical products.
References
- Altria, K. D., Goodall, D. M., & Rogan, M. M. (1994). Quantitative Applications and Validation of the Resolution of Enantiomers by Capillary Electrophoresis. Electrophoresis, 15(6), 824-7.
- Chiral Technologies. (n.d.).
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- Liu, M., et al. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry, 91(21), 13803-13809.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- ResearchGate. (2025).
- Chiral Technologies Europe. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- ResearchGate. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- JOVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Phenomenex. (n.d.). Chiral HPLC Column.
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- American Laboratory. (2010).
- Expedited Selection of NMR Chiral Solvating Agents for Determin
- Agilent Technologies. (2019).
- University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy.
- National Center for Biotechnology Information. (n.d.).
- Journal of Chrom
- LCGC International. (2023).
- National Institutes of Health. (2022).
A Senior Application Scientist's Guide to the Quantitative Analysis of Enantiomeric Escitalopram by Chiral HPLC
For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is not merely a technical exercise but a cornerstone of ensuring drug safety, efficacy, and quality. Escitalopram, the therapeutically active S-(+)-enantiomer of citalopram, serves as a prime example of stereospecificity in pharmacology.[1][2] The R-(-)-enantiomer is considered inactive and may even counteract the therapeutic effects of the S-enantiomer.[1] Consequently, regulatory bodies mandate the stringent control of the enantiomeric purity of escitalopram.[1][2][3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of escitalopram, grounded in experimental data and field-proven insights.
The Imperative of Chiral Separation: Why HPLC?
Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[2] The fundamental principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4] While other techniques like capillary electrophoresis exist, HPLC using CSPs is the most widely adopted method in pharmaceutical analysis for this purpose.[1][2]
The choice of the CSP is the most critical factor in developing a successful chiral separation method. For escitalopram and its parent compound, citalopram, polysaccharide-based and cyclodextrin-based CSPs have demonstrated the most utility.[5][6]
Diagram: Chiral Recognition Mechanism
The following diagram illustrates the fundamental principle of chiral separation on a CSP. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase, leading to differences in interaction energy and, consequently, retention times.
Caption: Principle of chiral separation by HPLC.
Comparison of Chiral Stationary Phases and HPLC Methods
The selection of the optimal CSP and mobile phase is paramount for achieving baseline separation with good resolution and peak shape. Below is a comparison of commonly employed methods, synthesized from published literature.
Polysaccharide-Based CSPs
Cellulose and amylose derivatives are the most successful and versatile CSPs for a wide range of chiral compounds, including escitalopram.[1][7] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
A study by Szabó et al. (2022) screened seven different polysaccharide-type chiral columns and identified Lux Cellulose-1 (based on cellulose tris(3,5-dimethylphenylcarbamate)) as the most promising for the simultaneous determination of escitalopram, its R-enantiomer, and related impurities.[1][7]
| Parameter | Method 1: Lux Cellulose-1[7] | Method 2: Chiralcel OD-H[8] |
| Chiral Stationary Phase | Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | 0.1% (v/v) Diethylamine in Water/Acetonitrile (55/45 v/v) | n-hexane/isopropanol/triethylamine (96/4/0.1 v/v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 230 nm | 250 nm |
| Key Advantage | Simultaneous determination of enantiomeric and chemical impurities. | Good separation of citalopram and its precursor, citadiol. |
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as phenylcarbamated-β-cyclodextrin, have been successfully used for the enantiomeric separation of citalopram.[9]
A study by Rahman et al. (2017) developed and validated a method using a Chiral CD-PH column.[9][10]
| Parameter | Method 3: Chiral CD-PH[9][11] |
| Chiral Stationary Phase | Chiral CD-PH (phenylcarbamated-β-cyclodextrin) |
| Mobile Phase | Ammonium acetate/ethanol/2-propanol/methylene dichloride (100:150:70:30 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Not specified (likely ambient) |
| Detection Wavelength | 254 nm |
| Key Advantage | High resolution (15.63) and good linearity. |
Chiral Mobile Phase Additives
An alternative to using a CSP is to add a chiral selector to the mobile phase and use a conventional achiral column (e.g., C18).[12] This approach can be more cost-effective but may offer lower efficiency and robustness. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used as a chiral mobile phase additive for the enantioseparation of citalopram.[12]
Experimental Protocol: A Validated Method for Enantiomeric Purity
The following protocol is based on the validated method by Rahman et al. (2017), which demonstrates a robust and reproducible approach for the quantitative analysis of enantiomeric escitalopram in pharmaceutical formulations.[9][10]
Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiral CD-PH (250 mm x 4.6 mm, 5 µm)
-
Reagents: Ammonium acetate, ethanol, 2-propanol, methylene dichloride (all HPLC grade).
-
Standard: Escitalopram oxalate and R-citalopram oxalate reference standards.
Chromatographic Conditions
-
Mobile Phase: A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride in the ratio of 100:150:70:30 (v/v).[9]
-
Flow Rate: 0.5 mL/min[9]
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm[9]
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve escitalopram oxalate and R-citalopram oxalate in the mobile phase to obtain a known concentration.
-
Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of escitalopram and transfer to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Diagram: Experimental Workflow
Caption: Workflow for chiral HPLC analysis of escitalopram.
System Suitability and Method Validation: Ensuring Trustworthy Results
Method validation is a regulatory requirement and ensures that the analytical procedure is fit for its intended purpose.[10] Key validation parameters and typical acceptance criteria are summarized below, in accordance with ICH guidelines.[3][4]
System Suitability
System suitability testing (SST) is performed before each analytical run to demonstrate that the chromatographic system is performing adequately.[4][13]
| SST Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.7 between enantiomer peaks[4] | Ensures baseline separation for accurate quantification. |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak shape and column performance. |
| Repeatability (%RSD) | ≤ 2.0% for peak areas of replicate injections[9][11] | Demonstrates the precision of the analytical system. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column. |
Method Validation Parameters
| Parameter | Description | Typical Results for Escitalopram Methods |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | r² > 0.998 over a range of 20-70 µg/mL.[9][11] |
| Accuracy | The closeness of the test results to the true value. | Recovery between 98% and 102%.[9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Intra- and inter-day %RSD < 2.0%.[9][11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | ~2.5 µg/mL[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | ~7.7 µg/mL[9] |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results with minor variations in mobile phase composition, flow rate, etc.[9][11] |
Conclusion and Future Perspectives
The quantitative analysis of enantiomeric escitalopram by chiral HPLC is a well-established and reliable technique. Polysaccharide-based CSPs, particularly those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, offer excellent performance for the simultaneous determination of enantiomeric and chemical impurities.[7] Cyclodextrin-based phases also provide robust and high-resolution separations.[9]
The choice of the specific method will depend on the analytical requirements, such as the need to quantify related substances in addition to the enantiomeric impurity. As technology advances, the use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns will likely lead to faster analysis times and improved efficiency.
This guide has provided a comparative overview of established methods, a detailed experimental protocol, and the necessary validation framework to ensure the generation of accurate and reliable data in the quantitative analysis of enantiomeric escitalopram.
References
-
Dolzan, M. D., Shu, Y., Smuts, J. P., Petersen, H., Ellegaard, P., Micke, G. A., Armstrong, D. W., & Breitbach, Z. S. (2016). Enantiomeric separation of citalopram analogues by HPLC using macrocyclic glycopeptide and cyclodextrin based chiral stationary phases. Chirality, 28(4), 342-348. [Link]
-
Perrin, D. C. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology, 33(10), 84-94. [Link]
-
Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-172. [Link]
-
Szabó, Z. I., Kádár, S., & Gergely, A. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8963. [Link]
-
Geryk, R., Vozka, J., Kalíková, K., & Tesařová, E. (2019). HPLC method for chiral separation and quantification of antidepressant citalopram and its precursor citadiol. Journal of Pharmaceutical and Biomedical Analysis, 174, 461-467. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2018). MAPP 5017.2 - Establishing Impurity Acceptance Criteria As Part of Specifications for NDAs, ANDAs, and BLAs Based on Clinical Relevance. [Link]
-
Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. [Link]
-
Li, F., & Li, D. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Analytical Methods in Chemistry, 2016, 8541358. [Link]
-
Cantatore, C., Bertocchi, P., De Orsi, D., Panusa, A., & Cirilli, R. (2022). Enantioselective HPLC analysis of escitalopram oxalate and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions. Journal of Separation Science, 45(5), 1059-1066. [Link]
-
Patel, S., Sharma, N., & S. S. (2012). Development of normal phase chiral liquid chromatographic method for estimation of escitalopram oxalate and determination of R-enantiomer. Journal of Chemical and Pharmaceutical Research, 4(1), 354-360. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. veeprho.com [veeprho.com]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 11. dujps.com [dujps.com]
- 12. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
A Senior Application Scientist's Guide to System Suitability and Validation for Chiral Purity Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that profoundly influences therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the use of robust, validated analytical methods to ensure chiral purity.
This guide provides an in-depth, experience-driven comparison of the essential practices of system suitability and method validation for chiral purity assays. Moving beyond a simple checklist of requirements, we will explore the scientific rationale behind these procedures, grounding our discussion in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] Our objective is to empower you not just to execute these protocols, but to understand and critically evaluate them, ensuring the integrity of your data and the safety of the products you develop.
Part 1: System Suitability Testing (SST) - The Pre-Flight Check
Before any sample analysis can be considered valid, you must first verify that the entire analytical system—instrument, electronics, reagents, and column—is operating correctly and is fit for the intended analysis on that specific day.[4] This is the core function of System Suitability Testing (SST). Think of it as an integrated pre-flight check; it is not a one-time validation event but an indispensable part of every analytical run.[4][5] For chiral assays, where you are often quantifying a trace-level impurity (the undesired enantiomer) in the presence of a major peak, SST is your first line of defense against erroneous results.[5][6]
The primary SST parameters provide a quantitative snapshot of the system's performance.[7] These are not arbitrary metrics; each one is a diagnostic indicator of the quality of the chromatographic separation.
Key SST Parameters & Acceptance Criteria
| Parameter | Symbol | Significance in Chiral Assays | Typical Acceptance Criteria |
| Resolution | R | This is the most critical SST parameter for any purity assay. It measures how well the two enantiomer peaks are separated. Insufficient resolution makes accurate quantitation of the minor enantiomer impossible.[8] | R |
| Tailing Factor / Asymmetry Factor | T | Poor peak shape, especially tailing, can compromise the integration of the minor enantiomer peak, leading to inaccurate results. It often indicates secondary interactions with the stationary phase.[12] | 0.8 ≤ T |
| Repeatability / Precision | %RSD | Demonstrates the stability and precision of the injector and detector. Multiple injections of a standard should yield consistent peak areas and retention times.[8] | %RSD of Peak Area ≤ 2.0% for the major peak. %RSD of Retention Time ≤ 1.0%.[15] |
| Theoretical Plates / Column Efficiency | N | A measure of column performance and peak sharpness. Higher plate counts lead to narrower, sharper peaks, which improves both resolution and detection limits.[4] | Typically > 2000. This value is highly method-dependent and is a less reliable indicator of separation than resolution itself.[4] |
Experimental Protocol: Daily System Suitability Test
-
Prepare the SST Solution: This is typically a solution of the drug substance containing both enantiomers at a relevant concentration. Often, a racemic (50:50) mixture is used to ensure both peaks are easily detectable and their resolution can be accurately calculated.
-
Equilibrate the System: Pump the mobile phase through the HPLC/SFC system until a stable baseline is achieved. This ensures the column is conditioned and the detector is stable.
-
Perform Replicate Injections: Inject the SST solution a minimum of five or six consecutive times.[7]
-
Calculate and Evaluate: Using the chromatography data system (CDS), calculate the R
, T , and the %RSD for peak areas and retention times from the replicate injections. -
Verify Acceptance Criteria: Compare the calculated results against the pre-defined acceptance criteria established during method validation. No sample analysis is acceptable unless SST requirements have been met.[4]
Part 2: Method Validation - The Ultimate Proof of Fitness
While SST confirms the system's readiness for a specific run, method validation is the comprehensive, documented process that proves an analytical procedure is suitable for its intended purpose.[16][17] This is a one-time, exhaustive study (though revalidation may be required after significant method changes) that is a cornerstone of regulatory submissions.[18] The internationally harmonized guideline, ICH Q2(R1), provides the definitive framework for this process.[2][19] For chiral purity assays, the validation must rigorously assess the method's ability to accurately and precisely quantify the undesired enantiomer, often at very low levels.[6]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Overall workflow from method development to routine use.
Key Validation Parameters & Protocols
The validation process involves a series of specific tests, each designed to challenge the method's performance characteristics.
-
Causality: The purpose is to provide an unequivocal assessment of the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, degradants, or placebo components.[16][17] In chiral analysis, this is the ultimate proof that your peak response is purely from the enantiomer of interest.
-
Experimental Protocol:
-
Analyze a sample of the pure desired enantiomer (if available).
-
Analyze a sample of the pure undesired enantiomer (if available).
-
Analyze a racemic mixture to demonstrate resolution.
-
Analyze samples of the drug substance spiked with known related substances and degradants.
-
For drug products, analyze a placebo (all formulation components except the active ingredient) to show a lack of interfering peaks.
-
-
Acceptance Criteria: The peak for each enantiomer should be free from interference from any other component at its retention time. Peak purity tools (e.g., Diode Array Detector analysis) should confirm the homogeneity of the enantiomeric peaks.
-
Causality: This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. For a chiral impurity, this range must include its specification limit.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the undesired enantiomer, spanning a range from the Limit of Quantitation (LOQ) to 120% or 150% of its specification limit.[6]
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration.
-
-
Acceptance Criteria: A linear regression analysis should yield a coefficient of determination (r²) ≥ 0.99. The y-intercept should be minimal.
-
Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. This is a crucial self-validating step. By spiking a known amount of the undesired enantiomer into the main one, you are creating a "sample" with a known truth value to see if your method can find it.
-
Experimental Protocol:
-
Prepare samples of the pure desired enantiomer and spike them with the undesired enantiomer at three different concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).
-
Prepare at least three replicate samples at each level.
-
Analyze the samples and calculate the percentage of the spiked amount that is recovered by the method.
-
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for the minor enantiomer.[20] Tighter limits (e.g., 98.0% to 102.0%) are expected for the major enantiomer assay.[20]
-
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:
-
Experimental Protocol:
-
Repeatability: Prepare six independent samples of the drug substance spiked with the undesired enantiomer at its specification limit. Analyze them and calculate the %RSD of the results.[20]
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. Compare the results from both experiments.
-
-
Acceptance Criteria: For the undesired enantiomer at its limit, a %RSD of ≤ 10% or even ≤ 20% may be acceptable as you approach the quantitation limit.[6][21] For the major enantiomer, a much tighter %RSD (e.g., ≤ 2.0%) is expected.[20]
-
Causality: For a chiral purity method, the LOQ is arguably as critical as resolution. It defines the lowest amount of the undesired enantiomer that can be reliably quantified with suitable precision and accuracy.[16] The method's LOQ must be at or below the reporting threshold for impurities.[22]
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio (S/N): Prepare progressively more dilute solutions of the undesired enantiomer and inject them. The concentration that yields an S/N ratio of approximately 3 is the LOD, and the concentration that yields an S/N of approximately 10 is the LOQ.[5]
-
Based on Standard Deviation of the Response and the Slope: This involves analyzing a number of blank samples and using the standard deviation of the blank response and the slope of the linearity curve to calculate the limits.
-
-
Acceptance Criteria: The LOQ must be below the level at which the chiral impurity needs to be controlled (e.g., ≤ 0.15%).[23] The method must demonstrate acceptable accuracy and precision at the established LOQ.
-
Causality: This test examines the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, indicating its reliability during normal usage and transfer to other labs.[17][24] It is typically evaluated during method development.[24]
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%, pH of mobile phase buffer ±0.2 units).
-
Design an experiment (e.g., one-factor-at-a-time or a Design of Experiments approach) to vary these parameters.
-
Analyze an SST solution under each condition and evaluate the impact on critical responses like resolution and retention time.
-
-
Acceptance Criteria: The SST parameters (especially resolution) should remain within acceptable limits under all varied conditions.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
}
Caption: Interrelationship of key analytical method validation parameters.
Part 3: Comparative Guide to Chiral Separation Technologies
The choice of analytical technology is fundamental to developing a successful chiral assay. High-Performance Liquid Chromatography (HPLC) has been the traditional workhorse, but Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for chiral separations.[25][26]
| Feature | HPLC (Reverse/Normal Phase) | Supercritical Fluid Chromatography (SFC) | Field Insight |
| Mobile Phase | Liquid solvents (e.g., Hexane/Ethanol, Acetonitrile/Water). | Supercritical CO₂ mixed with a co-solvent (e.g., Methanol).[27] | SFC's low-viscosity mobile phase allows for 3-5 times faster separations and lower pressure drops compared to HPLC.[27] |
| Speed | Moderate to long run times. | Very fast run times, often under 5 minutes.[27] | The high diffusivity in SFC leads to higher efficiency and speed, dramatically increasing throughput in screening applications.[27] |
| Resolution | Good; highly dependent on stationary phase and mobile phase optimization. | Often provides superior resolution for chiral compounds compared to HPLC.[25][26] | SFC is frequently the technique of choice for resolving complex chiral mixtures that are challenging for HPLC.[26] |
| Solvent Usage | High consumption of organic solvents. | Significantly lower organic solvent consumption; CO₂ is recycled from industrial processes, making it a "greener" technique.[27] | The reduction in solvent purchase and disposal costs is a major economic and environmental advantage for SFC.[28] |
| Applicability | Broadly applicable to a wide range of compounds, including highly polar and aqueous samples.[26] | Ideal for non-polar to moderately polar compounds. Less suitable for highly polar analytes that require large amounts of modifier.[26][28] | While HPLC is more versatile for all compound types, SFC excels in the high-throughput chiral analysis common in drug discovery.[26] |
Conclusion
System suitability and method validation are not merely regulatory hurdles; they are the bedrock of sound science in pharmaceutical analysis. They form a complementary system of checks and balances: validation provides the comprehensive, documented proof that a method is fit for its purpose, while system suitability ensures the reliable performance of that method every time it is used. For chiral purity assays, where the stakes involve direct patient safety, a deep, causal understanding of these principles is non-negotiable. By grounding these practices in the authoritative frameworks of the ICH and USP and applying them with scientific rigor, researchers can ensure the generation of trustworthy, reproducible, and defensible data.
References
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Online]. Available: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Online]. Available: [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Online]. Available: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Online]. Available: [Link]
-
How To Calculate Resolution Chromatography? Chemistry For Everyone. [Online]. Available: [Link]
-
Chromatography Fundamentals, Part VIII: The Meaning and Significance of Chromatographic Resolution. LCGC International. [Online]. Available: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Online]. Available: [Link]
-
ICH Q2 Robust. Scribd. [Online]. Available: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Online]. Available: [Link]
-
Fundamental Resolution Equation. Chemistry LibreTexts. [Online]. Available: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. American Pharmaceutical Review. [Online]. Available: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Online]. Available: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Online]. Available: [Link]
-
HPLC or SFC? Which One Should I Choose? Teledyne Labs. [Online]. Available: [Link]
-
Should I use SFC or HPLC for my Analysis? Chromatography Today. [Online]. Available: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Online]. Available: [Link]
-
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Online]. Available: [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Online]. Available: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Online]. Available: [Link]
-
Let's get critical! SFC vs. HPLC. Buchi.com. [Online]. Available: [Link]
-
Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Online]. Available: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Online]. Available: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Online]. Available: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Online]. Available: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Online]. Available: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online]. Available: [Link]
-
How to calculate the resolution of peaks in HPLC. YouTube. [Online]. Available: [Link]
-
Robustness Tests. LCGC International. [Online]. Available: [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Online]. Available: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Online]. Available: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Online]. Available: [Link]
-
About Resolution, Part 1. Shimadzu. [Online]. Available: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Online]. Available: [Link]
-
What is Peak Tailing? Chromatography Today. [Online]. Available: [Link]
-
What is the Role of Tailing Factor in HPLC. Pharma Knowledge Forum. [Online]. Available: [Link]
-
System suitability and linearity parameters. ResearchGate. [Online]. Available: [Link]
-
Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? Pharma Growth Hub. [Online]. Available: [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. [Online]. Available: [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Online]. Available: [Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Online]. Available: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Online]. Available: [Link]
-
Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [Online]. Available: [Link]
-
Limit of Quantitation: Does it Matter? Mourne Training Services. [Online]. Available: [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Online]. Available: [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. usp.org [usp.org]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. propharmagroup.com [propharmagroup.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fda.gov [fda.gov]
- 23. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. researchgate.net [researchgate.net]
- 28. Let's get critical! SFC vs. HPLC | Buchi.com [buchi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Hydroxypyrrolidin-1-yl)ethanone
This document provides a detailed protocol for the safe handling and proper disposal of 1-(3-Hydroxypyrrolidin-1-yl)ethanone (CAS No. 23123-19-5), a heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and precision.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; its toxicological profile necessitates its classification as hazardous waste. Improper disposal, such as drain disposal or commingling with general refuse, can lead to regulatory violations, environmental contamination, and potential harm to personnel.
Hazard Identification
Safety Data Sheets (SDS) provide the primary source of hazard information. The Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Causality: These classifications dictate that the compound and any material contaminated with it must be handled in a way that prevents ingestion, inhalation, or contact with skin and eyes. Consequently, all waste streams containing this chemical must be treated as hazardous.
Chemical Incompatibility
This compound is an amide. A critical aspect of safe waste management is preventing dangerous reactions within a waste container. Amides can be incompatible with certain chemical classes.[3]
-
Acids (Oxidizing and Non-oxidizing): Mixing with acids can cause a vigorous exothermic reaction, leading to heat generation and potential pressure buildup in a sealed container.[3]
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to a violent reaction.
Operational Imperative: This chemical waste must be segregated from acidic or strongly oxidizing waste streams to prevent hazardous reactions.[4][5]
Pre-Disposal: Safe Handling and PPE
Proper disposal begins with safe handling during use. The personal protective equipment (PPE) required for handling the pure substance is also required for managing its waste.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[1]
-
Eye/Face Protection: Use safety glasses with side shields or a face shield, approved under standards like NIOSH (US) or EN 166 (EU).[1]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1]
-
Engineering Controls: All handling of this chemical, including waste consolidation, should occur in a well-ventilated area, preferably within a chemical fume hood.[1][6]
Step-by-Step Disposal Protocol
All waste containing this compound must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][7] Never discharge this chemical waste to the sewer system.[7][8]
Waste Stream Segregation
Proper segregation is the most critical step in the disposal workflow.[5]
| Waste Stream | Collection Procedure |
| Unused/Expired Pure Chemical | Keep in its original, sealed container. If the container is compromised, overpack it into a larger, compatible container. Label clearly as "Hazardous Waste" with the full chemical name. |
| Contaminated Solid Waste | Place items such as gloves, weigh paper, pipette tips, and contaminated wipes into a designated, compatible solid waste container (e.g., a plastic pail or a double-bagged plastic bag). Do not include any free-flowing liquids.[9] |
| Non-Halogenated Organic Solutions | Collect in a designated, compatible, and properly vented hazardous waste container for non-halogenated organic solvents.[5] |
| Aqueous Solutions | Collect in a designated, compatible hazardous waste container for aqueous waste. Do not pour down the drain, regardless of concentration. |
Container Management and Labeling
-
Compatibility: Waste containers must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally suitable.[4][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage.[4][5] The label should also include the date accumulation started.
-
Condition: Keep containers securely closed at all times, except when adding waste. Store containers in a designated satellite accumulation area that is secure and away from ignition sources or incompatible materials.[4]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Response Protocol
The following protocol is for small, manageable spills. For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access.
-
Assess: If the spill involves flammable solvents, eliminate all ignition sources.[11]
-
Protect: Don the appropriate PPE as described in Section 2.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows, working from the outside in to prevent spreading.[9][12]
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container. Use non-sparking tools if flammable solvents are present.[9]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[11][13]
-
Dispose: Seal and label the waste container and manage it for disposal according to the procedures in Section 3.
Caption: Spill Response Decision Workflow.
First Aid Measures
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1][14]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Regulatory Compliance
All disposal activities are governed by stringent regulations. In the United States, the primary frameworks are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[15][16][17] As the generator, your laboratory is legally responsible for the waste from its point of generation to its final disposal.[18]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[19][20] This plan must include procedures for the safe removal of hazardous chemical waste.[21]
By following the protocols outlined in this guide and consulting with your institution's EHS department, you ensure that your disposal practices for this compound are safe, responsible, and compliant.
References
- EPA Hazardous Waste Management. (2024).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- OSHA Compliance For Labor
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- SAFETY DATA SHEET - Pyrrolidine. (2012). Fisher Scientific.
- PYRROLIDINE - CAMEO Chemicals. NOAA.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- General Chemical Spill Procedures.
- Amides Waste Comp
- SAFETY DATA SHEET - (R)-(+)-3-Pyrrolidinol. Fisher Scientific.
- Safety Data Sheet - this compound. (2025). Angene Chemical.
- Laboratory Safety Guidance.
- Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
- Pyrrolidine Safety D
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- Safety data sheet - 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone Hydrochloride. (2019). LGC Standards.
- SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet - Ansamitocin P 3. (2025). BroadPharm.
- OSHA Laboratory Standard.
- Spill Response Procedures. FIU Environmental Health and Safety.
- Ethanone, 1-[1-(3-hydroxypropyl)-1H-pyrrol-3-yl]- (9CI)
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- This compound. CymitQuimica.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. calpaclab.com [calpaclab.com]
- 4. usbioclean.com [usbioclean.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. broadpharm.com [broadpharm.com]
- 7. vumc.org [vumc.org]
- 8. echemi.com [echemi.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ehs.fiu.edu [ehs.fiu.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. fishersci.com [fishersci.com]
- 15. axonator.com [axonator.com]
- 16. epa.gov [epa.gov]
- 17. youtube.com [youtube.com]
- 18. epa.gov [epa.gov]
- 19. osha.gov [osha.gov]
- 20. md.rcm.upr.edu [md.rcm.upr.edu]
- 21. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(3-Hydroxypyrrolidin-1-yl)ethanone
An Essential Guide to Personal Protective Equipment for Handling 1-(3-Hydroxypyrrolidin-1-yl)ethanone
A Senior Application Scientist's Perspective on Laboratory Safety
In the fast-paced world of drug discovery and chemical synthesis, our success is fundamentally built upon a foundation of safety. The compounds we handle, like this compound, are often novel molecules with incomplete toxicological profiles. Therefore, our approach to safety cannot be merely about compliance; it must be a proactive culture of risk mitigation. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this specific pyrrolidine derivative. Our goal is to empower you, my fellow scientists, to make informed decisions that protect you, your colleagues, and the integrity of your research.
Deconstructing the Hazard: A Proactive Risk Assessment
Before we can select the appropriate armor, we must first understand the weapons we face. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), stem from its potential to cause irritation and acute toxicity.[1][2] A thorough risk assessment is the cornerstone of any safety protocol.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Classification | Potential Effect | Primary Exposure Routes |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion could lead to adverse health effects.[1] | Ingestion |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact can cause redness, itching, and inflammation.[1][2] | Skin Contact |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Splashes can cause significant, potentially damaging, eye irritation.[1][2] | Eye Contact |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | Inhaling dust or aerosols can be harmful.[1] | Inhalation |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation of dust can irritate the respiratory tract.[1][2] | Inhalation |
This profile dictates that our primary objective is to establish a complete barrier against skin contact, eye contact, and inhalation.
The PPE Protocol: An Integrated System of Defense
Effective PPE is more than just a collection of items; it's a system where each component plays a crucial role. The choice of PPE must be tailored to the scale of the operation and the potential for exposure.
Eye and Face Protection: The Non-Negotiable Shield
Given the classification as a serious eye irritant[1][2], protecting your vision is paramount.
-
Minimum Requirement: For any handling of this compound, tightly fitting safety goggles that meet appropriate government standards (e.g., EN 166 in the EU or NIOSH-approved in the US) are mandatory.[3][4] Standard safety glasses leave gaps around the edges, offering insufficient protection against splashes and aerosols.
-
Elevated Risk Scenarios: When transferring solutions, working with larger quantities, or performing reactions under pressure, a full-face shield must be worn in addition to safety goggles.[3][4] This provides a secondary layer of protection for the entire face.
Hand Protection: Your Direct Interface
Gloves are your first line of defense against skin irritation.
-
Material Choice: Nitrile gloves are the industry standard for their broad chemical resistance. Always inspect gloves for tears or pinholes before use.[1][3]
-
The Power of Double-Gloving: For any task beyond simple, small-quantity transfers, I strongly advocate for double-gloving. This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove protects you while you retreat to a safe area to replace the outer layer.
-
Proper Removal is Key: Contamination often occurs during glove removal. Always use the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer surface of the contaminated glove with your bare hand.[1][3] Dispose of gloves immediately in a designated chemical waste container.[1]
Body Protection: Shielding Against Spills and Splashes
Your lab coat is a professional uniform and a critical piece of protective equipment.
-
Coverage is Crucial: A full-length lab coat, preferably made of a material resistant to chemicals, must be worn and kept fully buttoned.[1][5] This ensures maximum protection for your personal clothing and skin.
-
Immediate Action on Contamination: If your lab coat becomes contaminated, remove it immediately (if safe to do so) and follow your institution's procedures for decontamination or disposal.
Respiratory Protection: Managing Inhalation Risks
The primary and most effective way to control respiratory hazards is through engineering controls.
-
The Primacy of the Fume Hood: All handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.[6] This captures dust and vapors at the source, preventing them from entering the breathing zone of the operator.
-
When Respirators are Necessary: In the rare event of an engineering control failure or a large-scale spill, respiratory protection is required. A NIOSH-approved respirator with a P95 or P100 particulate filter is suitable for dust, while an organic vapor cartridge would be necessary for significant vapor exposure.[1] Use of respirators requires a formal respiratory protection program, including fit-testing and training.[4]
Operational Plan: Integrating Safety into Your Workflow
This step-by-step guide for weighing and dissolving the solid compound demonstrates how to embed these PPE principles into a common laboratory task.
Step 1: Pre-Operation Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don your PPE: double-nitrile gloves, fully-buttoned lab coat, and chemical safety goggles.
-
Designate a specific area within the fume hood for your work and for waste.
Step 2: Aliquoting the Solid
-
Perform all manipulations deep within the fume hood.
-
Use a spatula to carefully transfer the solid from the main container to a tared weigh boat, minimizing any dust generation.
-
Close the primary container immediately after aliquoting.
Step 3: Dissolution
-
Place the weigh boat containing the solid into your desired flask.
-
Slowly add the solvent, directing the stream to wash any remaining particles from the weigh boat into the flask.
-
Gently swirl or stir to dissolve.
Step 4: Waste Management and Decontamination
-
Place the used weigh boat, contaminated spatula wipes, and outer gloves into a designated, sealed waste bag inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Safely transport the sealed waste bag to the appropriate chemical waste container.
Step 5: Doffing PPE
-
Remove your lab coat and goggles.
-
Remove the inner pair of gloves using the proper technique.
-
Immediately wash your hands thoroughly with soap and water.
Caption: A workflow for safely handling this compound.
Emergency Response: Plan for the Unplanned
Even with the best precautions, accidents can happen. A clear, immediate action plan is vital.
Caption: A flowchart for immediate emergency response actions.
Immediate Actions:
-
Eye Contact: Immediately and continuously flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][7] Remove contact lenses if present and easy to do.[1][7] Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][7] Remove all contaminated clothing. If irritation persists, consult a physician.[1]
-
Inhalation: Move the affected person to fresh air at once.[1][2][7] If breathing is difficult, administer artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Do not induce vomiting.[1][8] Call a physician or poison control center immediately.[1]
Disposal: A Commitment to Environmental Stewardship
Our responsibility extends to the safe disposal of all chemical waste.
-
Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1][7]
-
Regulations: Do not dispose of this chemical down the drain.[1][2] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.[6]
By internalizing this comprehensive safety framework, you are not just protecting yourself; you are upholding the highest standards of scientific practice and contributing to a culture of safety that benefits everyone in the laboratory.
References
-
Angene Chemical. (2025). Safety Data Sheet: this compound. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.ambeed.com [file.ambeed.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
